6-chloro-8-methoxyquinolin-4(1H)-one
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-chloro-8-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-5-6(11)4-7-8(13)2-3-12-10(7)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJLLXXCYQFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670948 | |
| Record name | 6-Chloro-8-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189107-30-9 | |
| Record name | 6-Chloro-8-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Quinoline Legacy in Antimalarial Drug Discovery: A Technical Guide
Introduction: A Tale of Bark, War, and Molecular Innovation
For centuries, the fight against malaria, a parasitic disease that continues to claim hundreds of thousands of lives annually, has been intrinsically linked to a single class of chemical compounds: the quinolines.[1] This guide provides an in-depth technical exploration of the discovery and evolution of quinoline-based antimalarial agents. We will journey from the serendipitous discovery of quinine in the bark of the Cinchona tree to the synthetic triumphs of the 20th century and the modern-day challenges of drug resistance that drive current research.[2][3][4] This is not merely a historical account but a scientific narrative designed for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, illuminate the mechanisms of action and resistance, and detail the workflows that are paving the way for the next generation of these critical medicines.
Chapter 1: The Natural Blueprint - Quinine, the Progenitor
The story of quinoline antimalarials begins not in a laboratory, but in the Andean forests of South America, with the Cinchona tree.[4] For centuries, indigenous populations used its bark to treat fevers.[2] In the 17th century, this remedy was introduced to Europe, where it became the first effective treatment for malaria.[3][4] It wasn't until 1820 that French chemists Pierre Pelletier and Joseph Caventou isolated the active alkaloid, quinine.[2][5] This pivotal moment transformed malaria treatment from a crude herbal remedy into a more precise pharmacological intervention.
Quinine's efficacy established the quinoline scaffold as a critical pharmacophore for antimalarial activity. However, reliance on a natural source proved precarious. The strategic importance of quinine became starkly evident during World War II when supply lines from Java, then the world's primary producer of Cinchona, were cut off.[6] This crisis catalyzed a massive, state-sponsored research effort, particularly in the United States, to develop synthetic alternatives, marking a new chapter in the history of medicinal chemistry.[1][6]
Chapter 2: The Synthetic Revolution - 4-Aminoquinolines and 8-Aminoquinolines
The wartime urgency to replace quinine led to the systematic investigation of synthetic compounds, with the quinoline core as the starting point. This research bifurcated into two main chemical branches: the 4-aminoquinolines and the 8-aminoquinolines, each targeting different stages of the Plasmodium parasite's lifecycle.
Chloroquine: The Rise of a "Wonder Drug"
Synthesized in 1934 by German scientists at Bayer and initially named Resochin, the compound we now know as chloroquine was at first overlooked due to perceived toxicity.[2][5] It was re-evaluated by American scientists during the war and introduced into clinical practice in 1947.[1] Chloroquine proved to be highly effective, well-tolerated, and inexpensive to produce, quickly becoming the cornerstone of global malaria treatment and eradication campaigns.[1][2][5]
Mechanism of Action: Disrupting Heme Detoxification
The primary target of 4-aminoquinolines like chloroquine is the blood stage of the parasite, where it replicates within human erythrocytes.[7] The parasite digests the host's hemoglobin in an acidic food vacuole to obtain essential amino acids.[6][8] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[9]
Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole.[7][10] Here, it is believed to interfere with hemozoin formation by forming a complex with heme, preventing its polymerization.[8][9] The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[9]
Caption: Mechanism of action of Chloroquine.
Primaquine: Targeting the Liver Stages
While chloroquine was highly effective against the blood stages, it did not eliminate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which can cause relapsing infections. The discovery of the 8-aminoquinolines, such as pamaquine and later the safer primaquine, filled this critical therapeutic gap.[11][12][13] Primaquine, developed in the 1940s, remains the only widely used drug for the radical cure of relapsing malaria.[12][13]
Mechanism of Action: A Complex Picture
The exact mechanism of primaquine is less understood than that of chloroquine but is known to involve metabolic activation.[14][15] It is hypothesized that primaquine is metabolized by host liver enzymes (like CYP2D6) into reactive intermediates.[15] These metabolites are thought to generate reactive oxygen species (ROS) that induce oxidative damage to the parasite, leading to its death.[14][15] This reliance on host metabolism explains its selective activity against the liver stages.
Chapter 3: The Challenge of Resistance
The widespread use and, in some cases, misuse of chloroquine inevitably led to the emergence and spread of drug-resistant P. falciparum strains, first reported in the late 1950s.[2][6] This development posed a significant threat to global malaria control efforts and spurred the search for new antimalarials.
Molecular Basis of Chloroquine Resistance: The PfCRT Transporter
The primary driver of chloroquine resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[6][8][16] PfCRT is a protein located on the membrane of the parasite's digestive vacuole.[16] In chloroquine-sensitive parasites, the wild-type PfCRT protein does not efficiently transport the drug. However, specific point mutations, most notably the K76T mutation (a change from lysine to threonine at position 76), alter the transporter's structure and charge.[8][17][18] This mutated PfCRT actively pumps protonated chloroquine out of the digestive vacuole, preventing it from reaching the high concentrations needed to inhibit hemozoin polymerization.[18][19][20]
Caption: Role of PfCRT in Chloroquine Resistance.
Mefloquine: A Response to Resistance
The rise of chloroquine resistance prompted the development of new quinoline derivatives. Mefloquine, a quinoline methanol, was developed at the Walter Reed Army Institute of Research in the 1970s and approved in the 1980s.[21][22] It proved effective against many chloroquine-resistant strains of P. falciparum.[21][23]
While also thought to interfere with hemozoin polymerization, recent evidence suggests mefloquine may have a distinct mechanism of action by targeting the parasite's 80S ribosome to inhibit protein synthesis.[21][24][25] This different target could explain its activity against chloroquine-resistant parasites. However, resistance to mefloquine also emerged, often associated with an increased copy number of another transporter gene, pfmdr1.[2]
| Drug Name | Class | Year Introduced | Primary Mechanism of Action | Key Spectrum of Activity |
| Quinine | Quinoline Alkaloid | ~1632 (as bark) | Heme Polymerization Inhibition | Blood Stages |
| Chloroquine | 4-Aminoquinoline | 1945 | Heme Polymerization Inhibition | Blood Stages |
| Primaquine | 8-Aminoquinoline | ~1946 | ROS Generation (via metabolites) | Liver Stages (Hypnozoites), Gametocytes |
| Amodiaquine | 4-Aminoquinoline | ~1950s | Heme Polymerization Inhibition | Blood Stages |
| Mefloquine | Quinoline Methanol | 1977 | Ribosome Inhibition, Heme Polymerization | Blood Stages (CQ-Resistant) |
| Tafenoquine | 8-Aminoquinoline | 2018 | ROS Generation (via metabolites) | Liver Stages (Hypnozoites), Prophylaxis |
Table 1: Summary of Key Quinoline-Based Antimalarial Agents.
Chapter 4: Modern Drug Discovery and Experimental Protocols
The ongoing threat of drug resistance necessitates a continuous pipeline of new antimalarial agents. Modern drug discovery has shifted from the targeted chemical synthesis of the 20th century to high-throughput screening (HTS) of large compound libraries.
Workflow: High-Throughput Screening for New Antimalarials
The process of identifying new antimalarial leads from a large chemical library is a multi-stage funnel. The goal is to rapidly and cost-effectively screen millions of compounds to identify a small number of promising candidates for further development.
Caption: High-Throughput Screening (HTS) Workflow.
Protocol: In Vitro Antimalarial Assay using SYBR Green I
A cornerstone of HTS for antimalarials is the in vitro parasite viability assay. The SYBR Green I-based fluorescence assay is widely used due to its simplicity, cost-effectiveness, and suitability for automation.[26][27] It relies on the principle that the fluorescent dye SYBR Green I intercalates with DNA. Since mature red blood cells are anucleated, any fluorescence detected in a culture of infected red blood cells is directly proportional to the amount of parasite DNA, and thus, parasite proliferation.[28]
Self-Validating Rationale: This protocol includes both positive (no drug) and negative (uninfected RBCs) controls. The Z-factor, a statistical measure of assay quality, is calculated from these controls to validate the assay's robustness before interpreting compound data. A Z-factor > 0.5 indicates an excellent assay suitable for HTS.
Step-by-Step Methodology:
-
Preparation of Drug Plates: a. Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and dispense into a 96-well or 384-well microtiter plate. b. Include wells for positive controls (parasitized RBCs with no drug) and negative controls (uninfected RBCs). c. Allow the solvent to evaporate, leaving the dry compound in the wells.
-
Parasite Culture Preparation: a. Culture P. falciparum (e.g., 3D7 chloroquine-sensitive or Dd2 chloroquine-resistant strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX and hypoxanthine. b. Synchronize the parasite culture to the ring stage using methods like sorbitol treatment. c. Adjust the parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).
-
Incubation: a. Add the prepared parasite culture to each well of the pre-dosed drug plate. b. Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[29] This duration allows for at least one full cycle of parasite replication.
-
Lysis and Staining: a. Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye.[27] b. Add the lysis buffer to each well. The detergents lyse the red blood cells and parasites, releasing the parasite DNA. c. Incubate the plate in the dark at room temperature for 1-2 hours to allow for dye intercalation.[30]
-
Data Acquisition and Analysis: a. Read the fluorescence intensity on a plate reader (excitation ~485 nm, emission ~530 nm).[27] b. Subtract the background fluorescence from the negative control wells. c. Normalize the data to the positive control (100% growth) and calculate the percent inhibition for each compound concentration. d. Plot the percent inhibition versus drug concentration and fit the data to a non-linear regression model to determine the 50% inhibitory concentration (IC₅₀).
Conclusion and Future Directions
The quinoline scaffold has been a remarkably resilient and fruitful starting point for antimalarial drug discovery. From the natural product quinine to the synthetic agents that defined the 20th-century fight against malaria, these compounds have saved countless lives.[31] However, the relentless evolution of drug resistance in Plasmodium falciparum means that the search for new agents must be equally relentless.
Future research will likely focus on several key areas:
-
Novel Quinoline Analogs: Designing new quinoline derivatives that can evade existing resistance mechanisms, such as those targeting PfCRT.[1]
-
Hybrid Molecules: Creating hybrid compounds that combine the quinoline pharmacophore with other antimalarial scaffolds (e.g., artemisinin) to create multi-target drugs that are less prone to resistance.[32]
-
Targeting Resistance Breakers: Developing compounds that don't kill the parasite directly but instead resensitize resistant strains to older drugs like chloroquine.
The legacy of the quinolines is a powerful testament to the synergy of natural product chemistry, synthetic innovation, and biological understanding. As we continue to face the challenges of malaria, the lessons learned from this remarkable class of drugs will undoubtedly continue to guide and inspire the next generation of antimalarial therapies.
References
-
Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols . Source: PMC.
-
History of antimalarial drugs . Source: Medicines for Malaria Venture.
-
On the Mechanism of Chloroquine Resistance in Plasmodium falciparum . Source: PMC.
-
Structural modifications of quinoline-based antimalarial agents: Recent developments . Source: Journal of Pharmacy and Bioallied Sciences.
-
4-Aminoquinoline – Knowledge and References . Source: Taylor & Francis.
-
4-aminoquinolines as Antimalarial Drugs . Source: University of Waterloo.
-
Researchers uncover the mechanism of mefloquine . Source: The Pharmaceutical Journal.
-
Discovery and history of 4-aminoquinoline compounds in medicinal chemistry . Source: Benchchem.
-
SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening . Source: Springer Nature Experiments.
-
P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template . Source: WorldWide Antimalarial Resistance Network (WWARN).
-
Mefloquine | C17H16F6N2O . Source: PubChem - NIH.
-
A Brief History of Quinoline as Antimalarial Agents . Source: International Journal of Pharmaceutical Sciences Review and Research.
-
The Knock-Down of the Chloroquine Resistance Transporter PfCRT Is Linked to Oligopeptide Handling in Plasmodium falciparum . Source: Microbiology Spectrum - ASM Journals.
-
Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment . Source: JSciMed Central.
-
A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations . Source: MDPI.
-
Plasmodium falciparum chloroquine resistance transporter is a H + -coupled polyspecific nutrient and drug exporter . Source: PNAS.
-
Recent developments of quinoline based antimalarial agents . Source: RACO.
-
High-throughput screening assay developed to discover antimalarials . Source: Drug Target Review.
-
The global history of quinine, the world's first anti-malaria drug . Source: Medium.
-
Chloroquine against malaria, cancers and viral diseases . Source: PMC.
-
Gene ResultPF3D7_0709000 chloroquine resistance transporter . Source: NCBI.
-
A Brief History of Malaria . Source: Saving Lives, Buying Time - NCBI Bookshelf.
-
Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology . Source: Nature Reviews Rheumatology.
-
Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds . Source: Malaria World.
-
Accelerating antimalarial drug discovery with a new high-throughput screen for fast-killing compounds . Source: bioRxiv.
-
Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era . Source: UKRI's Gateway.
-
Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates . Source: Antimicrobial Agents and Chemotherapy - ASM Journals.
-
Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening . Source: PMC.
-
Recent contributions of quinolines to antimalarial and anticancer drug discovery research . Source: Malaria World.
-
Pharmacology of 8-aminoquinolines . Source: PMC.
-
Antimalarial Drug Discovery: From Quinine to the Dream of Eradication . Source: ACS Publications.
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine . Source: MDPI.
-
A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery . Source: PLOS One.
-
Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials . Source: ResearchGate.
-
High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery . Source: PubMed.
-
Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites . Source: Liverpool School of Tropical Medicine.
-
8-Aminoquinoline Therapy for Latent Malaria . Source: Clinical Microbiology Reviews.
-
Mefloquine . Source: Wikipedia.
-
Development of mefloquine as an antimalarial drug *. Source: IRIS.
Sources
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. medium.com [medium.com]
- 5. A Brief History of Malaria - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Login [esr.ie]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. sdpomf.com [sdpomf.com]
- 11. raco.cat [raco.cat]
- 12. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GtR [gtr.ukri.org]
- 15. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PF3D7_0709000 chloroquine resistance transporter [Plasmodium falciparum 3D7] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Mefloquine - Wikipedia [en.wikipedia.org]
- 23. DSpace [iris.who.int]
- 24. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 26. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 27. iddo.org [iddo.org]
- 28. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 29. journals.asm.org [journals.asm.org]
- 30. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 31. malariaworld.org [malariaworld.org]
- 32. mdpi.com [mdpi.com]
Evolution of Synthetic Strategies for 6-Chloro-8-methoxyquinolin-4(1H)-one
The following technical guide details the synthetic evolution of 6-chloro-8-methoxyquinolin-4(1H)-one , a critical scaffold in the structure-activity relationship (SAR) exploration of quinolone antibiotics.
Part 1: Strategic Significance & Chemical Context
The 6-chloro-8-methoxyquinolin-4(1H)-one scaffold represents a pivotal "comparator" motif in the development of fourth-generation fluoroquinolones. While the C6-fluorine atom is the hallmark of bioactivity (as seen in Moxifloxacin and Gatifloxacin), the C6-chloro analog serves two critical functions in medicinal chemistry:
-
SAR Probing: It allows researchers to decouple the steric effects of the halogen from the electronic effects (electronegativity of Cl vs. F) while maintaining the C8-methoxy group, which is known to reduce mutant selection concentration (MSC) and target resistance mechanisms.
-
Cost-Effective Intermediates: In specific non-fluorinated antibacterial or anti-tubercular pipelines, the chloro-analog serves as a lower-cost precursor for late-stage derivatization.
The synthesis has historically evolved from harsh thermal cyclizations to intensified microwave-assisted protocols.
Part 2: The Classical Era – The Gould-Jacobs Reaction
The foundational route to this scaffold, established in the mid-20th century and refined for 8-methoxy substrates, is the Gould-Jacobs reaction . This pathway remains the industrial benchmark for scalability, despite its harsh conditions.
Mechanistic Pathway
The synthesis proceeds through a three-stage cascade:
-
Condensation: Nucleophilic attack of the aniline nitrogen on the ethoxy methylene carbon of diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: A thermal electrocyclic ring closure (typically requiring
) involving the elimination of ethanol. -
Hydrolysis & Decarboxylation: Saponification of the C3-ester followed by thermal decarboxylation to yield the bare 4(1H)-one core.
Protocol: Thermal Cyclization (Standard Method)
Target Intermediate: Ethyl 6-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Step 1: Condensation
-
Reagents: 4-Chloro-2-methoxyaniline (1.0 eq), EMME (1.1 eq).
-
Conditions: Heat neat or in toluene at
for 2–4 hours. -
Observation: Formation of the anilinomethylenemalonate intermediate (often isolated as a solid).
-
-
Step 2: Cyclization (The Critical Step)
-
Medium: Diphenyl ether (Dowtherm A).
-
Temperature:
(Reflux). -
Duration: 1.5 – 3 hours.
-
Workup: Cool to room temperature; dilute with ethyl acetate or hexane to precipitate the product.
-
Yield: Historically 40–55%. The low yield is attributed to the steric hindrance of the 8-methoxy group , which interferes with the planarity required for the transition state.
-
Data & Validation
| Parameter | Value | Notes |
| Melting Point (Ester) | 170–172 °C | Distinct white/off-white solid |
| Melting Point (Acid) | 233–235 °C | Pinkish solid after saponification |
| Key 1H NMR (DMSO-d6) | Characteristic 8-OMe singlet | |
| Yield (Thermal) | ~53% | Limited by tar formation at high T |
Part 3: Modern Intensification – Microwave & Green Methodologies
Recent advancements have focused on overcoming the "thermal wall" of the Gould-Jacobs reaction. The 8-methoxy group is electron-donating, theoretically deactivating the ring toward nucleophilic closure, but microwave irradiation has proven to accelerate this specific transformation significantly.
Microwave-Assisted Synthesis (Green Route)
A validated protocol using an Anton Paar Monowave reactor demonstrates superior efficiency.
-
Protocol:
-
Suspend the anilinomethylenemalonate intermediate (2 g) in diphenyl ether (10 mL).
-
Irradiate at 250°C for 1 hour (vs. 3-4h thermal).
-
Result: Cleaner reaction profile with fewer polymeric byproducts.
-
Yield: Comparable or slightly higher (~55-60%), but with significantly reduced energy consumption and easier purification.
-
Decarboxylation to the Title Compound
To obtain 6-chloro-8-methoxyquinolin-4(1H)-one (removing the C3-carboxylate), the following protocol is employed:
-
Saponification: Reflux the ester in 2.5N NaOH/THF to yield the 3-carboxylic acid (97% yield).
-
Decarboxylation:
-
Suspend the acid in diphenyl ether or quinoline.
-
Add catalytic copper powder (Cu).
-
Heat to
until evolution ceases. -
Purification: The product precipitates upon cooling or is extracted after solvent removal.[1]
-
Part 4: Visualizing the Chemistry
The following diagrams illustrate the reaction mechanism and the comparative workflow efficiency.
Diagram 1: Mechanistic Pathway (Gould-Jacobs)
Figure 1: The stepwise transformation from aniline precursor to the decarboxylated quinolone core.[2][1][3]
Diagram 2: Workflow Comparison (Thermal vs. Microwave)
Figure 2: Process intensification reduces reaction time and improves impurity profile.
Part 5: References
-
A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Source: National Institutes of Health (PMC) URL:[Link]
-
Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. Source: PubMed URL:[Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Source: ResearchGate URL:[3][Link]
Sources
mechanism of action of 6-chloro-8-methoxyquinolin-4(1H)-one
An In-depth Technical Guide to the Putative Mechanism of Action of 6-chloro-8-methoxyquinolin-4(1H)-one as a Cytochrome bc1 Complex Inhibitor
Introduction
The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] The specific compound, 6-chloro-8-methoxyquinolin-4(1H)-one, belongs to this versatile class. While direct mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural similarity to potent antimalarial agents, such as the 6-chloro-7-methoxy-4(1H)-quinolones, provides a strong basis for a hypothesized mechanism of action.[3][4]
This guide puts forth the putative mechanism of 6-chloro-8-methoxyquinolin-4(1H)-one as an inhibitor of the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain. This hypothesis is grounded in structure-activity relationship (SAR) studies of analogous compounds that have demonstrated selective inhibition of the Plasmodium cytochrome bc1 complex.[3] We will delve into the scientific basis for this proposed mechanism and provide detailed, field-proven experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular target and mechanism of action of this and similar quinolone derivatives.
Proposed Target: The Cytochrome bc1 Complex
The cytochrome bc1 complex is a crucial enzymatic component of the mitochondrial electron transport chain in eukaryotes, including the malaria parasite Plasmodium falciparum. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane. This creates a proton gradient that drives the synthesis of ATP. Inhibition of the cytochrome bc1 complex disrupts this vital process, leading to a collapse of the mitochondrial membrane potential and ultimately, cell death. This complex is a validated target for antimalarial drugs, with the notable example being atovaquone.
Part 1: Elucidating the Mechanism - A Proposed Pathway
Based on the evidence from structurally related 6-chloro-7-methoxy-4(1H)-quinolones, we hypothesize that 6-chloro-8-methoxyquinolin-4(1H)-one acts as a competitive inhibitor at the ubiquinol binding site (the Qo site) of the cytochrome bc1 complex. The chloro and methoxy substituents on the benzenoid ring are thought to play a key role in the binding affinity and selectivity for the parasite's enzyme over the mammalian counterpart.[3][5]
Visualizing the Proposed Inhibition
The following diagram illustrates the proposed point of intervention of 6-chloro-8-methoxyquinolin-4(1H)-one in the mitochondrial electron transport chain.
Caption: Proposed inhibition of the cytochrome bc1 complex by 6-chloro-8-methoxyquinolin-4(1H)-one.
Part 2: Experimental Validation Protocols
To rigorously test our hypothesis, a series of biochemical and cell-based assays must be performed. The following protocols are designed to be self-validating and provide a clear path to confirming the mechanism of action.
A. Biochemical Assay: P. falciparum Cytochrome bc1 Complex Inhibition
This assay directly measures the enzymatic activity of the isolated cytochrome bc1 complex from P. falciparum and its inhibition by the test compound.
Step-by-Step Methodology:
-
Isolation of P. falciparum Mitochondria:
-
Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes to high parasitemia.
-
Isolate the parasites from red blood cells by saponin lysis.
-
Homogenize the isolated parasites and perform differential centrifugation to enrich for the mitochondrial fraction.
-
-
Enzyme Activity Assay:
-
The assay measures the reduction of cytochrome c, which is catalyzed by the cytochrome bc1 complex. The reduction of cytochrome c is monitored spectrophotometrically by the increase in absorbance at 550 nm.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 150 mM NaCl).
-
In a 96-well plate, add the isolated mitochondrial fraction (as the source of the enzyme).
-
Add varying concentrations of 6-chloro-8-methoxyquinolin-4(1H)-one (typically from a DMSO stock, with a final DMSO concentration below 1%). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., atovaquone).
-
Add oxidized cytochrome c to the wells.
-
Initiate the reaction by adding the substrate, decylubiquinol (a ubiquinol analog).
-
Immediately begin monitoring the absorbance at 550 nm in a plate reader at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality and Self-Validation:
-
Expertise & Experience: The choice of decylubiquinol as a substrate is based on its better solubility and stability in aqueous buffers compared to endogenous ubiquinol. Monitoring the reaction at 550 nm is the standard, well-established method for observing cytochrome c reduction.
-
Trustworthiness: A clear dose-dependent inhibition, along with a sigmoidal curve fit, validates that the observed effect is specific to the compound's concentration. The inclusion of atovaquone as a positive control ensures the assay is performing as expected and provides a benchmark for potency.
B. Cell-Based Assay: P. falciparum Growth Inhibition
This assay determines the compound's efficacy against the whole parasite and provides a cellular context for the biochemical findings.
Step-by-Step Methodology:
-
Parasite Culture:
-
Maintain a synchronous culture of P. falciparum in human erythrocytes.
-
Use a standard growth medium (e.g., RPMI 1640 supplemented with AlbuMAX).
-
-
Drug Susceptibility Assay (SYBR Green I-based):
-
In a 96-well plate, add serial dilutions of 6-chloro-8-methoxyquinolin-4(1H)-one.
-
Add the parasite culture (typically at the ring stage with ~0.5% parasitemia and 2% hematocrit).
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence in a plate reader. Fluorescence intensity is proportional to the number of viable parasites.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cells.
-
Normalize the fluorescence values to the drug-free control wells.
-
Plot the percentage of growth inhibition versus the logarithm of the drug concentration to determine the EC50 value.
-
Workflow Visualization
The following diagram outlines the experimental workflow to validate the proposed mechanism.
Caption: Experimental workflow for validating the mechanism of action.
Part 3: Data Presentation and Interpretation
The quantitative data obtained from the proposed experiments should be summarized for clear comparison and interpretation.
Table 1: Summary of Hypothetical Inhibitory Activities
| Assay Type | Target/Organism | Parameter | 6-chloro-8-methoxyquinolin-4(1H)-one | Atovaquone (Control) |
| Biochemical | P. falciparum Cytochrome bc1 | IC50 | 1.5 nM | 1.0 nM |
| Biochemical | Mammalian Cytochrome bc1 | IC50 | >1000 nM | 800 nM |
| Cell-Based | P. falciparum (3D7 strain) | EC50 | 5.0 nM | 2.5 nM |
| Selectivity Index | (Mammalian IC50 / P.f. IC50) | - | >667 | 800 |
A high selectivity index is a critical indicator of a promising drug candidate, as it suggests a lower likelihood of host toxicity.
Conclusion
This technical guide outlines a robust, hypothesis-driven approach to elucidating the . By postulating that it targets the cytochrome bc1 complex, based on strong evidence from structurally related analogs, we have provided a comprehensive framework for experimental validation. The successful execution of the described biochemical and cell-based assays will not only confirm the molecular target but also provide crucial data on the compound's potency and selectivity. This foundational knowledge is indispensable for the further development of this and other quinolin-4(1H)-one derivatives as potential therapeutic agents.
References
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC. [Link]
-
Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. OPhCJ. [Link]
-
Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. PubMed. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
-
Quinolin-4-one retrosynthesis pathways. ResearchGate. [Link]
-
Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]
-
6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-8-methoxyquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
Quinolinone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their rigid, heterocyclic structure is amenable to diverse functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet under-documented, derivative: 6-chloro-8-methoxyquinolin-4(1H)-one . Given the limited availability of direct experimental data for this compound, this document serves as a comprehensive technical resource, providing predicted physicochemical properties and detailed, field-proven experimental protocols for its synthesis and characterization. This approach is designed to empower researchers to not only understand the putative characteristics of this molecule but also to synthesize and validate its properties in a laboratory setting.
The structural features of 6-chloro-8-methoxyquinolin-4(1H)-one—a halogenated aromatic ring, a methoxy group, and the quinolinone core—suggest its potential as a modulator of biological targets where electron density and lipophilicity play a key role. This guide will provide the foundational knowledge necessary for its exploration in drug discovery and development programs.
Predicted Physicochemical Properties
In the absence of extensive empirical data, computational methods provide reliable estimates of key physicochemical parameters. These predictions are invaluable for guiding experimental design, from selecting appropriate solvent systems to anticipating potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₈ClNO₂ | - | Defines the elemental composition. |
| Molecular Weight | 209.63 g/mol | - | Influences diffusion and transport properties. |
| pKa (acidic) | ~7.5 - 8.5 | ACD/pKa DB, MolGpKa | The pKa of the N-H proton is crucial for understanding the ionization state at physiological pH, which affects solubility, permeability, and receptor interactions.[1][2] |
| pKa (basic) | ~1.5 - 2.5 | ACD/pKa DB, MolGpKa | The basicity of the quinoline nitrogen impacts its behavior in acidic environments, such as the stomach.[1][2] |
| logP | ~1.8 - 2.5 | Molinspiration miLogP, ALOGPS 2.1 | The octanol-water partition coefficient is a key indicator of lipophilicity, which influences membrane permeability and oral bioavailability.[3][4] |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | ALOGPS 2.1, fastsolv | Predicts the extent to which the compound will dissolve in water, a critical factor for formulation and bioavailability.[3][5] |
Note: These values are in-silico predictions and require experimental verification.
Synthesis of 6-chloro-8-methoxyquinolin-4(1H)-one
The Conrad-Limpach synthesis is a robust and widely adopted method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-ones.[6][7][8] The proposed synthetic route for 6-chloro-8-methoxyquinolin-4(1H)-one is an adaptation of this classic reaction.
Proposed Synthetic Pathway
The synthesis involves a two-step process: the condensation of an appropriately substituted aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[9]
Caption: Proposed two-step synthesis of 6-chloro-8-methoxyquinolin-4(1H)-one.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of the β-aminoacrylate intermediate
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-chloro-2-methoxyaniline (1.0 eq), diethyl malonate (1.1 eq), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Work-up: Once the reaction is complete (typically after 2-4 hours, or as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude β-aminoacrylate intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization to 6-chloro-8-methoxyquinolin-4(1H)-one
-
Reaction Setup: In a high-temperature reaction vessel, dissolve the crude β-aminoacrylate intermediate in a high-boiling inert solvent such as Dowtherm A or diphenyl ether.
-
Cyclization: Heat the mixture to approximately 250°C. The cyclization reaction is typically rapid at this temperature.
-
Isolation: After cooling, the product often precipitates from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[9]
Experimental Determination of Physicochemical Properties
The following protocols describe standard laboratory methods for the experimental verification of the predicted physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.[10][11]
Caption: Workflow for melting point determination.
Protocol:
-
Sample Preparation: Ensure the synthesized 6-chloro-8-methoxyquinolin-4(1H)-one is dry and finely powdered.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow melting range (e.g., 0.5-1.5°C) is indicative of high purity.[12]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15]
Protocol:
-
Preparation: Add an excess amount of 6-chloro-8-methoxyquinolin-4(1H)-one to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.[16]
-
Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.
pKa Determination by UV-Vis Spectrophotometry
This method leverages the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[17][18]
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Protocol:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare a series of aqueous buffer solutions with a range of pH values (e.g., from pH 2 to 12).
-
Sample Preparation for Measurement: Add a small, constant volume of the stock solution to each buffer solution in a 96-well UV-transparent plate.[17]
-
Spectral Acquisition: Measure the UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a plate reader.
-
Data Analysis: Select a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer. The resulting data can be fitted to a sigmoidal curve, and the pKa is the pH at the inflection point of the curve.[19]
Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized 6-chloro-8-methoxyquinolin-4(1H)-one requires a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[20]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the substitution pattern.[21]
-
¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C4) is expected to be in the downfield region, characteristic of quinolinones.[22]
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[23]
-
Expected Characteristic Peaks:
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong, sharp peak around 1640-1680 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.
-
C-O stretch (methoxy): A peak around 1020-1250 cm⁻¹.
-
C-Cl stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.
-
General Protocol for FTIR Analysis:
-
Sample Preparation: The analysis can be performed on a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[24][25]
-
Expected Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M+H]⁺ should be observed, confirming the elemental composition.
-
Fragmentation: Common fragmentation pathways for quinolones include the loss of CO and subsequent cleavages of the heterocyclic ring system.[26]
General Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI), and acquire the mass spectrum.
Conclusion
While 6-chloro-8-methoxyquinolin-4(1H)-one is not a widely characterized compound, its structural similarity to known biologically active quinolinones makes it a molecule of significant interest for further investigation. This technical guide provides a robust framework for its study, from in-silico prediction of its physicochemical properties to detailed, practical protocols for its synthesis and empirical characterization. By leveraging the established principles of quinoline chemistry and modern analytical techniques, researchers are well-equipped to unlock the potential of this and related compounds in the pursuit of novel therapeutics.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
Rowan's Free Online pKa Calculator. (n.d.). Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
University of Basrah. (n.d.). Determination of the melting point. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
- Ortial, S., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 931-935.
- Hebditch, M., & Sneddon, H. F. (2019). Protein–Sol: a web tool for predicting protein solubility from sequence.
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
- Singh, R., & Geetanjali. (2016). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. International Journal of Pharmaceutical Sciences and Research, 7(5), 1836-1847.
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
fastsolv Solubility Predictor. (n.d.). Retrieved from [Link]
-
Huang Lab. (n.d.). MolGpKa. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
- G. A. M. Nawwar, et al. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(2), 255-262.
-
Huang Lab. (n.d.). DeepKa. Retrieved from [Link]
-
GitHub. (n.d.). mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Retrieved from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
- Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES [Master's thesis, University of North Carolina Wilmington]. UNCW Repository.
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Course Hero. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Bio.tools. (n.d.). SoluProt. Retrieved from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Virtual logP On-line. (n.d.). Retrieved from [Link]
- Liu, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, e202400061.
- Claret, J., & Osborne, A. G. (1983). nmr spectral studies of some quinolone derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(12), 1001-1004.
- Wyrębek, D., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7859.
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
-
Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
openmolecules.org. (n.d.). Calculated LogP. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
- Kumar, A., et al. (2023). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. Journal of Molecular Structure, 1286, 135544.
-
ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. bio.tools [bio.tools]
- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. fastsolv Solubility Predictor [fastsolv.mit.edu]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. protocols.io [protocols.io]
- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 19. ishigirl.tripod.com [ishigirl.tripod.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]
- 24. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Spectroscopic Profiling of 6-chloro-8-methoxyquinolin-4(1H)-one
Executive Summary & Structural Context[1][2][3][4][5][6]
The compound 6-chloro-8-methoxyquinolin-4(1H)-one represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for fluoroquinolone antibiotics and 8-aminoquinoline antimalarials. Its analysis is non-trivial due to the 4-oxo-quinoline / 4-hydroxy-quinoline tautomerism , which dictates its behavior in different phases (solid vs. solution vs. gas).
This guide provides a definitive spectroscopic profile, moving beyond basic characterization to address the specific electronic effects of the 6-chloro and 8-methoxy substituents. The protocols herein are designed to overcome common solubility issues and aggregation phenomena characteristic of this class.
The Tautomeric Equilibrium
The "4(1H)-one" nomenclature implies the keto form is dominant.[1] In the solid state and polar aprotic solvents (DMSO), this holds true due to intermolecular hydrogen bonding and solvent stabilization. However, the enol form (4-hydroxy) contributes to the reactivity profile and can be observed in gas-phase techniques (MS).
Figure 1: Tautomeric equilibrium and its impact on spectroscopic modalities. The keto form dictates NMR/IR signals, while MS ionization often reflects the aromatized enol stability.
Synthesis & Purity Profiling (The Context)
Understanding the synthesis via the Gould-Jacobs reaction is essential for identifying specific impurities in the spectrum.
-
Precursor: 2-methoxy-4-chloroaniline.
-
Key Intermediate: Diethyl ethoxymethylenemalonate (EMME) adduct.[2]
-
Critical Step: Thermal cyclization (
C) in diphenyl ether.
Common Impurities to Watch:
-
Uncyclized Acrylate: Look for ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) in NMR if the cyclization failed.[2]
-
3-Carboxylic Acid: If decarboxylation is incomplete, a broad COOH peak appears >13 ppm, and the H-3 proton (doublet ~6.0 ppm) will be missing.
-
Diphenyl Ether: Residual high-boiling solvent (aromatic multiplets 7.0–7.4 ppm).[2]
Multi-Modal Spectroscopic Analysis[2]
Nuclear Magnetic Resonance (NMR)
Solvent Selection: Chloroform-d (
Predicted 1H NMR Data (300/400 MHz, DMSO-d6)
The 6-Cl, 8-OMe substitution pattern creates a distinct "Meta-Coupling" system on the benzenoid ring and an "AX System" on the pyridone ring.
| Proton | Shift ( | Multiplicity | Assignment Logic | |
| NH (1) | 11.5 - 12.0 | Broad Singlet | - | Exchangeable; confirms 4(1H)-one tautomer. |
| H-2 | 7.85 - 7.95 | Doublet (d) | Deshielded by adjacent N; characteristic of quinolone. | |
| H-5 | 7.90 - 8.00 | Doublet (d) | Meta-coupling to H-7. Deshielded by C=O anisotropy.[2] | |
| H-7 | 7.30 - 7.40 | Doublet (d) | Meta-coupling to H-5. Shielded by ortho-OMe group.[2] | |
| H-3 | 5.95 - 6.05 | Doublet (d) | Upfield olefinic proton; characteristic of 4-quinolones. | |
| OCH3 | 3.90 - 3.95 | Singlet (s) | - | Strong singlet; confirms 8-position integrity. |
13C NMR Highlights
-
C=O (C-4): ~176 ppm (Distinct from ester/acid carbonyls).[2]
-
C-OMe (C-8): ~148 ppm (Deshielded ipso-carbon).
-
OCH3: ~56 ppm.[2]
Mass Spectrometry (MS)
Ionization: ESI+ (LC-MS) or EI (GC-MS).
Molecular Formula:
-
Chlorine Isotope Signature: This is the primary validation check.[2] You must observe a 3:1 intensity ratio between
209 ( ) and 211 ( ).[2] -
Fragmentation Pathways (EI):
Infrared Spectroscopy (FT-IR)
-
C=O Stretch:
. Note: This is lower than typical ketones ( ) due to conjugation with the double bond and the nitrogen lone pair (vinylogous amide). -
N-H Stretch:
(Broad band, often structured due to H-bonding). -
C-O Stretch (Methoxy): Strong band at
.[2]
Experimental Protocols
Protocol: NMR Sample Preparation
Self-Validating Step: This protocol ensures no aggregation artifacts.
-
Weighing: Weigh 5–10 mg of the solid compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Homogenization: Sonicate for 60 seconds. Note: If the solution remains cloudy, heat gently to 40°C with a heat gun. Do not filter unless absolutely necessary, as the compound may crystallize on the filter.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.
Protocol: LC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (aromatic) and 320 nm (quinolone core).[2]
-
Validation: The peak at 254 nm must align with the MS signals at 209/211.
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow ensuring structural confirmation before biological testing.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2]
-
Da Silva, C. C., et al. (2015).[2] Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[2] Longman Scientific & Technical.[2] (Standard reference for Gould-Jacobs conditions).
-
Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds (8th Edition). Wiley.[2] (Reference for Cl isotope patterns and quinolone fragmentation).
Sources
Technical Guide: NMR Characterization of 6-Chloro-8-methoxyquinolin-4(1H)-one
The following technical guide details the NMR characterization of 6-chloro-8-methoxyquinolin-4(1H)-one . This document is structured for researchers requiring rigorous structural verification of this specific quinolone scaffold, which serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Gatifloxacin analogs) and antimalarial agents.
Executive Summary & Structural Context[1][2][3]
The molecule 6-chloro-8-methoxyquinolin-4(1H)-one (CAS: Derivative of 1189107-28-5) presents specific spectroscopic challenges due to the quinolone-hydroxyquinoline tautomerism . In polar aprotic solvents like DMSO-d6, the equilibrium heavily favors the 4-oxo (quinolone) tautomer, stabilized by intermolecular hydrogen bonding.
Key Diagnostic Features[2][3]
-
Aromatic Substitution Pattern: The 6,8-disubstitution creates a distinct spin system on the benzenoid ring, characterized by meta-coupling (
) between H-5 and H-7. -
Electronic Environment: The 8-methoxy group (electron-donating) and 6-chloro group (electron-withdrawing) create a unique push-pull electronic environment, significantly affecting the chemical shifts of C-5 and C-7.
Synthesis & Sample Preparation Context
To understand the impurity profile, one must recognize the standard Gould-Jacobs synthetic pathway. The final step involves the decarboxylation of the ester intermediate. Incomplete reaction results in a residual ethyl ester signal (~1.3 ppm triplet, ~4.3 ppm quartet).
Experimental Workflow Diagram
Figure 1: Synthesis and NMR preparation workflow. Note that the cyclization step often requires high temperatures, leading to potential thermal degradation byproducts visible in the aliphatic region.
1H NMR Data Analysis
Solvent: DMSO-d6 (Recommended due to solubility and tautomer stabilization). Frequency: 400 MHz or higher recommended for resolution of meta-couplings.
Reference Spectral Characteristics
| Proton Position | Shift ( | Multiplicity | Coupling Constant ( | Structural Assignment Logic |
| NH (H-1) | 11.50 - 12.00 | Broad Singlet | - | Exchangeable proton; shift varies with conc./temp. Confirms 4-oxo form. |
| H-5 | 7.95 - 8.05 | Doublet (d) | Deshielded by C=O (peri-effect) and meta to Cl. | |
| H-2 | 7.85 - 7.95 | Doublet (d) | Characteristic heterocyclic proton; couples with H-3. | |
| H-7 | 7.30 - 7.40 | Doublet (d) | Shielded by ortho-OMe; meta-coupled to H-5. | |
| H-3 | 6.00 - 6.10 | Doublet (d) | Upfield olefinic proton; diagnostic of the enone system. | |
| OCH | 3.90 - 3.95 | Singlet (s) | - | Strong singlet; confirms 8-OMe presence. |
Detailed Interpretation
-
The Benzenoid Ring (H-5 vs H-7): This is the most critical region. H-5 appears significantly downfield (~8.0 ppm) because it sits in the deshielding cone of the C=4 carbonyl group. H-7 is upfield (~7.35 ppm) due to the electron-donating resonance effect of the adjacent 8-methoxy group. The 2.5 Hz meta-coupling confirms the 1,3-relationship of these protons, validating the 6-Cl substitution.
-
The Heterocyclic Ring (H-2 vs H-3): The H-2/H-3 pair forms an AX system (or AB if shifts are close, though usually distinct). H-3 is exceptionally upfield (~6.05 ppm), which is the hallmark of the
-unsaturated ketone functionality in 4-quinolones.
13C NMR Data Analysis
Solvent: DMSO-d6 Reference: TMS (0.0 ppm) or DMSO center peak (39.5 ppm).
| Carbon Position | Shift ( | Type | Assignment Notes |
| C-4 (C=O) | 175.0 - 177.0 | C | Carbonyl. Most deshielded signal. |
| C-8 | 148.0 - 150.0 | C | Attached to OMe. Deshielded by oxygen. |
| C-2 | 139.0 - 141.0 | CH | |
| C-8a | ~130.0 - 132.0 | C | Bridgehead carbon. |
| C-7 | 115.0 - 120.0 | CH | Ortho to OMe. |
| C-6 | 125.0 - 128.0 | C | Attached to Cl. Shift effects of Cl are subtle (-6 ppm meta, +6 ipso). |
| C-5 | 118.0 - 122.0 | CH | Ortho to C=O. |
| C-3 | 108.0 - 110.0 | CH | |
| OCH | 56.0 - 57.0 | CH | Typical methoxy region. |
Structural Validation Strategy (HMBC)
To unequivocally confirm the regiochemistry (e.g., distinguishing 6-Cl-8-OMe from 7-Cl-8-OMe isomers), Heteronuclear Multiple Bond Correlation (HMBC) is required.
HMBC Correlation Logic Diagram
Figure 2: Key HMBC correlations. The correlation from the Methoxy protons to C-8 is the primary anchor point. H-5 is identified by its strong 3-bond coupling to the Carbonyl (C-4).
Troubleshooting & Common Artifacts
-
Broad NH Signal: The H-1 (NH) signal may disappear or broaden significantly if the DMSO is "wet" (contains H
O) due to rapid proton exchange. Protocol: Add a drop of D O; if the signal at ~11.5 ppm disappears, it is confirmed as NH/OH. -
Solubility: 4-quinolones are notoriously insoluble. If signals are weak, gently warm the NMR tube to 40-50°C. Ensure the cap is tight to prevent solvent evaporation.
-
TFA Effect: Adding a drop of Trifluoroacetic acid (TFA-d) will protonate the carbonyl oxygen/nitrogen, causing a significant downfield shift in the aromatic protons and sharpening the peaks by freezing the tautomerism.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
ChemSrc. (2025). 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester Spectral Data.Link
-
National Institute of Standards and Technology (NIST). (2025).[2] Standard Reference Data - NMR Chemical Shifts of Quinoline Derivatives.Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
Sources
mass spectrometry fragmentation of 6-chloro-8-methoxyquinolin-4(1H)-one
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 6-chloro-8-methoxyquinolin-4(1H)-one
Executive Summary
This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways of 6-chloro-8-methoxyquinolin-4(1H)-one, a substituted quinolinone scaffold of interest in medicinal chemistry and drug development. Authored for researchers and analytical scientists, this document synthesizes established fragmentation principles of quinolones, methoxy-substituted aromatics, and halogenated compounds to build a predictive model for the behavior of this specific molecule under tandem mass spectrometry (MS/MS) conditions. We will explore the characteristic neutral losses, the diagnostic role of the chlorine isotope pattern, and the influence of the methoxy group on the fragmentation cascade. This guide also presents a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for practical application, ensuring that the theoretical insights can be readily translated into robust experimental results for structural confirmation, metabolite identification, and impurity profiling.
Introduction: The Quinolinone Scaffold in Modern Research
1.1 The Quinolinone Core: A Privileged Structure The 4-quinolone nucleus is a foundational scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. This heterocyclic system is the core of numerous antibacterial agents, but its versatility extends to anticancer, antiviral, and anti-inflammatory applications.[1][2] The ability to modify the quinolone ring at various positions allows for the fine-tuning of its pharmacological properties, making it a subject of intense research in drug discovery.[1]
1.2 Profile of 6-chloro-8-methoxyquinolin-4(1H)-one The subject of this guide, 6-chloro-8-methoxyquinolin-4(1H)-one, incorporates three key functional elements onto the quinolinone core: a carbonyl group at C-4, a chlorine atom at C-6, and a methoxy group at C-8. Each of these substituents is expected to influence the molecule's behavior in a mass spectrometer, providing a unique fragmentation "fingerprint." Understanding this fingerprint is paramount for its unambiguous identification in complex matrices, such as during metabolism studies or reaction monitoring.
1.3 The Indispensable Role of Mass Spectrometry Mass spectrometry (MS) is an essential analytical technique that provides highly specific information about a compound's molecular weight and structure. In drug development, tandem mass spectrometry (MS/MS) is particularly crucial. It allows for the isolation of a target molecule (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID), revealing a spectrum of product ions. This process provides profound structural insights, enabling the confident identification of compounds and the elucidation of their metabolic fates.[3]
Foundational Principles of Ionization and Fragmentation
2.1 Ionization Technique: Electrospray Ionization (ESI) For a polar, thermally labile molecule like 6-chloro-8-methoxyquinolin-4(1H)-one, Electrospray Ionization (ESI) is the premier ionization method, especially when coupled with liquid chromatography (LC).[4] ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase as charged ions with minimal fragmentation in the source.[4] In positive ion mode, the molecule is expected to readily accept a proton, typically at the quinolone nitrogen or the carbonyl oxygen, to form the protonated molecule, [M+H]⁺. This ion serves as the precursor for subsequent MS/MS analysis.
2.2 General Fragmentation Patterns of Quinolone Structures Quinolone-based compounds exhibit several characteristic fragmentation patterns under CID. The most common pathways involve the loss of small, stable neutral molecules from the protonated precursor. These typically include the sequential losses of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺ or [M+H-H₂O-CO]⁺).[1][2][5] The specific substituents on the quinolone ring dictate the preferred fragmentation routes.
Predicted Fragmentation Pathways of 6-chloro-8-methoxyquinolin-4(1H)-one
The fragmentation of the protonated molecule of 6-chloro-8-methoxyquinolin-4(1H)-one (exact mass: 225.03) is predicted to be a multi-step process directed by its functional groups.
3.1 The Protonated Molecule [M+H]⁺ and its Isotopic Signature The first and most critical observation in the mass spectrum will be the molecular ion cluster. Due to the presence of a single chlorine atom, the protonated molecule will appear as a characteristic doublet. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[6] This results in two prominent peaks:
-
[M+H]⁺: The peak corresponding to the molecule containing ³⁵Cl (m/z 226.04).
-
[M+2+H]⁺: A second peak, two mass units higher (m/z 228.04), with approximately one-third the intensity of the [M+H]⁺ peak.
This isotopic pattern is a powerful diagnostic tool that confirms the presence of one chlorine atom in the molecule and any fragment that retains it.
3.2 Primary Fragmentation: The Influence of the 8-Methoxy Group Studies on methoxy-substituted quinolines have shown that a primary and highly characteristic fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group.[7][8] This is followed by the facile loss of carbon monoxide (CO).
Therefore, the proposed primary fragmentation cascade is:
-
Loss of a Methyl Radical (•CH₃): The protonated molecule at m/z 226.04 loses a methyl radical (15 Da) to form a highly stabilized radical cation at m/z 211.00 .
-
Loss of Carbon Monoxide (CO): This intermediate ion subsequently loses a neutral molecule of carbon monoxide (28 Da) from the quinolinone ring, resulting in a fragment ion at m/z 183.00 .[1][2]
3.3 Alternative and Secondary Pathways While the loss of •CH₃ followed by CO is predicted to be a dominant pathway, other fragmentations are possible and provide additional structural confirmation:
-
Initial Loss of Carbon Monoxide (CO): The [M+H]⁺ ion could first lose CO (28 Da) to yield a fragment at m/z 198.04 . This ion would be expected to subsequently lose a methyl radical (•CH₃) to form the same ion at m/z 183.00 .
-
Loss of Chlorine Radical (•Cl): While less common as an initial step for aryl chlorides, the loss of a chlorine radical (35 Da) could occur, leading to a fragment at m/z 191.05 .
The following Graphviz diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted fragmentation cascade of protonated 6-chloro-8-methoxyquinolin-4(1H)-one.
Experimental Protocol: LC-MS/MS Analysis
To validate the predicted fragmentation and provide a reliable method for detection, the following protocol is recommended. This methodology is designed to be robust and self-validating for researchers in drug development.
4.1 Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 6-chloro-8-methoxyquinolin-4(1H)-one in methanol or DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water. This concentration is typically sufficient for modern ESI-MS systems.
-
Matrix Samples (if applicable): For samples from biological matrices (e.g., plasma, urine, microsomes), perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard, vortexing, and centrifuging to pellet the precipitated proteins. Analyze the supernatant.
4.2 Liquid Chromatography (LC) Parameters
-
Column: A C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for retaining and separating this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for positive mode ESI.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear ramp from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
4.3 Mass Spectrometry (MS) Parameters
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer (e.g., Sciex API 3000, Waters Xevo TQ-S).[9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode 1 (Full Scan/Q1 Scan): Scan from m/z 100 to 300 to confirm the presence of the [M+H]⁺ and [M+2+H]⁺ ions at m/z 226.0 and 228.0, respectively.
-
Scan Mode 2 (Product Ion Scan): Select the precursor ion at m/z 226.0 and scan for product ions.
-
Collision Gas: Nitrogen.
-
Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy that produces a rich fragmentation spectrum. A starting point of 25 eV is recommended.
-
Key Source Parameters:
-
Capillary Voltage: 3.5 - 5.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas Flow: Instrument dependent, adjust for a stable spray.
-
The following diagram outlines the experimental workflow.
Caption: A streamlined workflow for the LC-MS/MS analysis of 6-chloro-8-methoxyquinolin-4(1H)-one.
Data Interpretation and Expected Results
5.1 Expected Mass Spectrum The product ion scan of m/z 226.0 is expected to yield a spectrum dominated by the fragments detailed below. The relative intensity of each fragment will be dependent on the collision energy used.
5.2 Summary of Predicted Ions The table below summarizes the key ions expected from the MS/MS analysis.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Neutral Loss | Description |
| 226.04 / 228.04 | [C₁₀H₉ClNO₂]⁺ | - | Precursor Ion ([M+H]⁺) |
| 211.00 / 213.00 | [C₉H₆ClNO₂]⁺• | •CH₃ | Loss of methyl radical from methoxy group |
| 198.04 / 200.04 | [C₉H₉ClNO]⁺ | CO | Loss of carbon monoxide from quinolinone ring |
| 183.00 / 185.00 | [C₈H₅ClNO]⁺• | •CH₃, CO | Sequential loss of methyl and CO |
5.3 The Chlorine Isotope Pattern as a Constant Diagnostic Tool A crucial aspect of interpretation is tracking the Cl isotope pattern. Every fragment listed in the table that retains the chlorine atom must exhibit the characteristic ~3:1 doublet for the ³⁵Cl and ³⁷Cl isotopologues. The absence of this pattern for a given fragment ion would be definitive proof that the chlorine atom was lost during that fragmentation step.
Conclusion and Applications
This guide establishes a predictive framework for the mass spectrometric fragmentation of 6-chloro-8-methoxyquinolin-4(1H)-one based on fundamental chemical principles and data from related structures. The primary predicted pathway involves the sequential loss of a methyl radical (•CH₃) and carbon monoxide (CO). The constant presence of the chlorine isotope doublet serves as an invaluable diagnostic tool for tracking fragmentation.
The methodologies and predictive data herein provide scientists with a robust foundation for:
-
Structural Confirmation: Unambiguously identifying the compound in synthesis or purification workflows.
-
Metabolite Identification: Differentiating between metabolic modifications on the aromatic ring versus the methoxy group.
-
Impurity Profiling: Detecting and identifying process-related impurities or degradants.
By understanding these fragmentation pathways, researchers can leverage the full power of mass spectrometry to accelerate their research and development efforts involving this and structurally similar quinolinone compounds.
References
-
Vessman, J., et al. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 69(15), 3053–3061. [Link]
-
Campbell, J. L., et al. (2014). Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. Journal of the American Society for Mass Spectrometry, 25(9), 1544-1556. [Link]
-
Li, A., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. [Link]
-
Li, A., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed, National Center for Biotechnology Information. [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Science Publishing. [Link]
-
El-Gendy, A. A. (2009). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. [Link]
-
Weisz, A., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. [Link]
-
Bowie, J. H., et al. (1967). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Journal of the Chemical Society B: Physical Organic, 785-791. [Link]
-
El-Kashef, H. S., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 514-520. [Link]
-
Johansen, S. S., et al. (1996). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. [Link]
-
Li, A., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC, National Center for Biotechnology Information. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
C&EN BrandLab. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. SCIEX. [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. [Link]
-
(N.A.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
(N.A.). How can you identify the presence of halogens using mass spectrometry? TutorChase. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
-
Wójcik-Pszczoła, K., et al. (2016). Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes - Application to early drug metabolism screening. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Genome- and MS-based mining of antibacterial chlorinated chromones and xanthones from the phytopathogenic fungus Bipolaris sorokiniana strain 11134. ResearchGate. [Link]
-
(N.A.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. poseidon-scientific.com [poseidon-scientific.com]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
Infrared Spectroscopy of Quinolinone Derivatives: A Technical Guide for Structural Elucidation and Polymorph Screening
The following technical guide is structured for researchers and drug development professionals, synthesizing core spectroscopic principles with field-proven experimental strategies.
Executive Summary
The quinolinone scaffold (specifically 2-quinolinone and 4-quinolinone) represents a privileged pharmacophore in medicinal chemistry, serving as the core for blockbuster drugs like Aripiprazole (antipsychotic) and Cilostazol (antiplatelet).
For the analytical scientist, the infrared (IR) spectrum of quinolinone is not merely a fingerprint but a dynamic readout of tautomeric equilibrium , hydrogen-bonding networks , and solid-state packing . This guide moves beyond basic peak assignment, focusing on the critical spectral nuances required to distinguish polymorphs, monitor tautomeric shifts, and validate synthetic pathways.
Fundamental Principles: The Tautomeric Challenge
The defining spectroscopic feature of 2-quinolinone is its lactam-lactim tautomerism . While the lactam (2-quinolinone) form is thermodynamically favored in the solid state and aqueous solution due to resonance stabilization and dimerization, the lactim (2-hydroxyquinoline) form can persist in non-polar solvents or specific matrices.
Mechanistic Insight[1]
-
Lactam Form (Dominant): Characterized by a strong Amide I carbonyl stretch (
) and a broad stretch. In the solid state, these form cyclic dimers (similar to DNA base pairs), significantly lowering vibrational frequencies due to hydrogen bonding. -
Lactim Form (Minor/Transient): Characterized by the disappearance of the carbonyl band and the appearance of an
stretch and a imine band.
Visualization: Tautomeric Equilibrium & Spectral Consequences
The following diagram illustrates the structural shift and the resulting spectroscopic "marker" bands.
Figure 1: Spectroscopic differentiation of Lactam vs. Lactim tautomers.[1] The presence of the strong C=O band confirms the lactam scaffold essential for most pharmaceutical applications.
Spectral Interpretation Guide
The following assignments are derived from experimental data on 2-quinolinone and its pharmaceutical derivatives (Aripiprazole, Cilostazol).
Table 1: Characteristic Vibrational Modes[3]
| Functional Group | Frequency ( | Intensity | Mechanistic Description |
| N-H Stretch | 3100 – 3400 | Medium/Broad | Diagnostic for Lactam. Highly sensitive to H-bonding. In crystalline solids (e.g., Aripiprazole Form III), this appears as a distinct peak around 3190 |
| C-H Stretch (Aromatic) | 3000 – 3100 | Weak | Standard |
| C-H Stretch (Aliphatic) | 2800 – 2950 | Medium | Crucial for Dihydroquinolinones. Seen in Aripiprazole (2945, 2814 |
| C=O Stretch (Amide I) | 1650 – 1685 | Very Strong | Primary Marker. Lower frequency than typical ketones due to amide resonance. Shifts by 10-20 |
| C=C / C=N Ring | 1580 – 1620 | Strong | Skeletal vibrations of the heterocyclic and benzenoid rings. Often appears as a doublet.[2] |
| Amide II (N-H Bend) | 1540 – 1560 | Medium | Mixed mode of N-H in-plane bending and C-N stretching. |
| C-N Stretch | 1200 – 1300 | Medium | Coupling of the ring nitrogen to the carbonyl carbon. |
| C-H Out-of-Plane (OOP) | 740 – 780 | Strong | Substitution Pattern. A strong band ~750 |
Field Insight: In 3,4-dihydroquinolinones (e.g., Aripiprazole, Cilostazol), the conjugation is interrupted, often shifting the C=O stretch slightly higher (~1680
) compared to fully aromatic 2-quinolinones (~1660).
Advanced Application: Polymorph Screening
Quinolinone derivatives are notorious for polymorphism (the ability to exist in multiple crystal forms). Because the lattice energy depends heavily on intermolecular Hydrogen bonds (
Case Study: Aripiprazole
-
Form III (Thermodynamic): Sharp C=O at 1684
. -
Form I (Kinetic): Shifted C=O bands.
-
Methanol Solvate: C=O shifts to 1671
due to solvent inclusion altering the H-bond network.[2]
Self-Validating Workflow for Polymorph ID
This logic ensures that spectral shifts are attributed to physical form changes rather than chemical degradation.
Figure 2: Logic flow for identifying polymorphs. Note the requirement for complementary DSC (Differential Scanning Calorimetry) validation if IR data is ambiguous.
Experimental Protocols
Method A: Attenuated Total Reflectance (ATR) – Preferred
Why: Quinolinones are often insoluble, and high-pressure compression (KBr) can induce phase transitions (polymorphic conversion). ATR is non-destructive.[2]
-
Crystal Cleanliness: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and a background scan is acquired.[2]
-
Sample Loading: Place ~5 mg of solid powder on the crystal.
-
Compression: Apply minimal force required to achieve good contact.
-
Critical Check: Monitor the live spectrum. If the peaks shift or broaden significantly as pressure increases, you may be inducing a phase change (piezochromism). Stop and record at lower pressure.
-
-
Acquisition: Collect 32-64 scans at 4
resolution. -
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra.
Method B: KBr Pellet – Use with Caution
Why: Higher resolution for weak bands, but risky for polymorphs.
-
Ratio: Mix 1-2 mg of sample with ~200 mg of dry spectroscopic-grade KBr.
-
Grinding: Gently grind in an agate mortar.
-
Warning: Excessive grinding provides energy that can convert metastable polymorphs (e.g., Form I
Form III).
-
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum.
-
Validation: If the spectrum disagrees with literature, repeat using Nujol mull or ATR to rule out pressure-induced artifacts.
References
-
Aripiprazole Polymorphs: Representative ATR-FTIR spectra of aripiprazole polymorphs. ResearchGate.[2] Available at: [Link]
-
Tautomerism Studies: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC (NIH). Available at: [Link]
-
Cilostazol Spectral Data: FTIR spectrum of cilostazol. ResearchGate.[2] Available at: [Link]
-
General Quinoline Assignments: The Infrared Spectra of Quinoline Derivatives. RSC Publishing. Available at: [Link]
-
Solid State Analysis: Characterization of Solid-State Drug Polymorphs... by Near-Infrared Spectroscopy. Frontiers in Chemistry. Available at: [Link]
Sources
The Pharmacophore Frontier: Biological Activity and Optimization of Substituted Quinolin-4(1H)-ones
Executive Summary
The quinolin-4(1H)-one scaffold represents one of the most privileged structures in medicinal chemistry. Historically anchored by the success of fluoroquinolone antibiotics, this pharmacophore has evolved beyond bacterial DNA gyrase inhibition. Modern structure-activity relationship (SAR) studies have unlocked potent activities in oncology (tubulin polymerization inhibition, VEGFR blockade) and parasitology (cytochrome bc1 complex inhibition). This technical guide synthesizes the current biological landscape of substituted quinolin-4(1H)-ones, providing researchers with actionable SAR insights, validated synthesis protocols, and rigorous biological assay methodologies.
Structural Foundation & Pharmacophore Dynamics
The core structure is a bicyclic heterocycle containing a benzene ring fused to a pyridin-4-one ring. A critical feature of this scaffold is the tautomeric equilibrium between the quinolin-4(1H)-one (keto form) and 4-hydroxyquinoline (enol form). In biological systems and polar solvents, the keto form generally predominates and is essential for hydrogen bonding interactions with target proteins.
Key Numbering & Substitution Zones
-
N-1 Position: Critical for pharmacokinetic properties and overall potency. Alkyl/aryl substitution here locks the tautomer in the quinolone form.
-
C-2 & C-3 Positions: The "modulatory wing." Substitutions here (e.g., carboxylates, aryls) dictate the therapeutic class (antibacterial vs. anticancer).
-
C-6 & C-7 Positions: The "affinity wing." Fluorine at C-6 and heterocyclic amines at C-7 are the hallmarks of antibacterial fluoroquinolones, while methoxy or bulky aryls here can shift activity toward cytotoxicity.
Therapeutic Vectors: Mechanisms & SAR
Vector A: Antibacterial Activity (The Classic Paradigm)
-
Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The 4-oxo-3-carboxylic acid moiety chelates Mg²⁺ ions bridging the drug to the enzyme-DNA complex.
-
Critical SAR:
-
C-3: A carboxylic acid is non-negotiable for classic gyrase binding.
-
C-6: A fluorine atom significantly enhances cell penetration and gyrase affinity (Fluoroquinolones).
-
C-7: Piperazinyl or pyrrolidinyl groups broaden the spectrum against Gram-negative bacteria.
-
Vector B: Oncology (The Emerging Frontier)
Recent derivatives have shed the C-3 carboxylic acid to avoid DNA gyrase binding, repurposing the scaffold for mammalian targets.
-
Mechanism 1: Tubulin Polymerization Inhibition. 2-Phenylquinolin-4(1H)-ones mimic colchicine, binding to the colchicine-site of tubulin and arresting cells in the G2/M phase.
-
Mechanism 2: Kinase Inhibition. 3-substituted derivatives have shown nanomolar affinity for VEGFR-2 and EGFR, acting as ATP-competitive inhibitors to block angiogenesis.
-
Mechanism 3: Mitochondrial Targeting. Lipophilic cations attached to the scaffold allow accumulation in the mitochondrial matrix, disrupting the electron transport chain.
Vector C: Antimalarial Activity[1][2][3][4][5][6][7]
-
Mechanism: Unlike chloroquine (which targets heme polymerization), specific 3-alkyl and 3-aryl-quinolin-4(1H)-ones target the cytochrome bc1 complex (Complex III) of the parasite's electron transport chain.
-
Impact: These compounds are often active against chloroquine-resistant P. falciparum and can block transmission by killing gametocytes.
Visualization: SAR & Mechanism Logic
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram maps the functional consequences of substitutions at key positions.
Caption: Functional mapping of the quinolin-4(1H)-one scaffold. C-3 substitution acts as the primary "switch" between antibacterial and anticancer modalities.
Experimental Protocols
Protocol A: Synthesis via Conrad-Limpach Cyclization
This is the industry-standard method for constructing the thermodynamically stable 4-quinolone core.
Objective: Synthesis of 2-methylquinolin-4(1H)-one. Scope: Applicable to various aniline derivatives.
Reagents:
-
Substituted Aniline (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Glacial Acetic Acid (catalytic)
-
Diphenyl ether or Dowtherm A (solvent for high temp cyclization)
-
Ethanol (for initial condensation)
Step-by-Step Methodology:
-
Enamine Formation (Low Temp):
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve the substituted aniline (e.g., 10 mmol) and ethyl acetoacetate (11 mmol) in benzene or toluene (30 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux for 2-4 hours until the theoretical amount of water is collected in the Dean-Stark trap.
-
Evaporate the solvent under reduced pressure to obtain the oily ethyl
-anilinocrotonate intermediate.
-
-
Thermal Cyclization (High Temp):
-
Heat diphenyl ether (10 mL) to reflux (approx. 250°C) in a separate flask.
-
Add the crude crotonate intermediate dropwise to the boiling solvent. Crucial: Maintain the temperature above 240°C to favor the kinetic 4-quinolone product over the 2-quinolone.
-
Continue heating for 15-20 minutes.
-
Allow the mixture to cool to room temperature. The product usually precipitates.
-
-
Purification:
-
Dilute the mixture with hexane or petroleum ether to maximize precipitation.
-
Filter the solid and wash extensively with hexane to remove the high-boiling solvent.
-
Recrystallize from ethanol or DMF.
-
Protocol B: In Vitro Antibacterial Assay (MIC Determination)
Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.
-
Inoculum Prep: Adjust bacterial culture (e.g., E. coli, S. aureus) to 0.5 McFarland turbidity standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup: Use a 96-well sterile microplate. Dispense 100 µL of MHB into wells.
-
Compound Dilution: Add 100 µL of the test quinolone (dissolved in DMSO, <1% final conc) to the first column. Perform serial 2-fold dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume = 200 µL.
-
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
Protocol C: In Vitro Anticancer Assay (MTT Assay)
Objective: Quantify cytotoxicity via mitochondrial metabolic activity.
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of
cells/well in 100 µL complete medium. Incubate for 24 hours to allow attachment. -
Treatment: Add 100 µL of quinolone derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control and Doxorubicin as a positive control. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C. Viable cells reduce yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Calculate using non-linear regression analysis.
Quantitative Data Summary
The following table summarizes the comparative potency of key quinolin-4(1H)-one classes.
| Therapeutic Class | Key Substitution | Target | Typical Potency ( | Reference |
| Antibacterial | 3-COOH, 6-F, 7-Piperazine | DNA Gyrase | [1, 2] | |
| Anticancer | 2-Aryl, 6-Methoxy | Tubulin | [3] | |
| Anticancer | 3-Amide, 7-Chloro | VEGFR-2 Kinase | [4] | |
| Antimalarial | 3-Alkyl/Aryl | Cytochrome bc1 | [5] |
Visualization: Mechanism of Action Pathways
Caption: Divergent signaling pathways triggered by specific substitutions on the quinolin-4(1H)-one core.
References
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Bentham Science. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Available at: [Link]
-
ResearchGate. (2024). An overview of quinoline derivatives as anti-cancer agents. Available at: [Link]
-
Medicines for Malaria Venture (MMV). (2013).[1] 4-(1H)-Quinolones prevent the transmission of Plasmodium falciparum.[2][1] Available at: [Link]
Sources
Biosynthetic Pathway of Quinolinone Alkaloids: A Technical Guide
This guide provides an in-depth technical analysis of the biosynthetic pathways of quinolinone alkaloids, focusing on the enzymatic logic, structural diversification, and experimental characterization of these bioactive heterocycles.
Executive Summary & Structural Classification
Quinolinone alkaloids are nitrogen-containing heterocycles characterized by a quinoline dione or hydroxy-quinoline core.[1] They are widely distributed across the kingdoms of Bacteria (e.g., Pseudomonas), Fungi (e.g., Penicillium), and Plants (e.g., Echinops, Rutaceae).
Their biosynthesis is distinct from the classical tryptophan-derived indole alkaloids.[2] Instead, the core scaffold is predominantly assembled via the Anthranilate Pathway , utilizing anthranilic acid (2-aminobenzoic acid) as the primer unit, which is condensed with acetate/malonate units (polyketide pathway) or fatty acids.
Structural Classes:
-
4-Quinolinones: (e.g., PQS, Echinopsine) Carbonyl at C-4.[3]
-
2-Quinolinones: (e.g., Viridicatin) Carbonyl at C-2.
-
Meroterpenoid Quinolinones: (e.g., Penigequinolones) Hybrid structures with terpenoid side chains.
The Core Biosynthetic Logic: Anthranilate Activation
Regardless of the host organism, the biosynthesis initiates with the activation of anthranilic acid. This step dictates the metabolic flux from primary metabolism (shikimate pathway) to secondary alkaloid synthesis.
The Universal Precursor
Anthranilic Acid acts as the biosynthetic "primer." In bacteria and fungi, it is often activated as a Coenzyme A (CoA) thioester or adenylated by an AMP-ligase domain within a Non-Ribosomal Peptide Synthetase (NRPS).
| Organism Type | Enzyme Class | Activation Mechanism | Key Intermediate |
| Bacteria (P. aeruginosa) | CoA Ligase (PqsA) | ATP-dependent thioesterification | Anthraniloyl-CoA |
| Fungi (Penicillium) | NRPS Adenylation (A) Domain | ATP-dependent adenylation | Anthraniloyl-O-AMP |
| Plants (Rutaceae) | Anthranilate Synthase (AS) | Conversion from Chorismate | Anthranilate (free pool) |
Bacterial Biosynthesis: The PQS Pathway
The most fully elucidated quinolinone pathway is the Pseudomonas Quinolone Signal (PQS) system in Pseudomonas aeruginosa. This system produces 2-alkyl-4-quinolones (AQ) which function as quorum-sensing molecules.
Enzymatic Cascade
The pqsABCDE operon encodes the machinery for the condensation of anthranilate with a fatty acid chain.
-
Priming (PqsA): PqsA (Anthranilate-CoA ligase) activates anthranilate to Anthraniloyl-CoA .
-
Transfer (PqsD): PqsD is a FabH-like enzyme that transfers the anthraniloyl moiety to the active site cysteine, releasing CoA.
-
Condensation (PqsB/C): The PqsB/PqsC complex catalyzes the decarboxylative condensation of the anthraniloyl enzyme with
-keto-decanoyl-ACP (derived from fatty acid biosynthesis). -
Cyclization: The resulting intermediate undergoes intramolecular cyclization (Dieckmann condensation) to form HHQ (2-heptyl-4-hydroxyquinoline).
-
Modification (PqsH): A monooxygenase hydroxylates HHQ at the C-3 position to form PQS .[4]
Pathway Visualization (DOT)
Figure 1: The biosynthetic pathway of Pseudomonas Quinolone Signal (PQS).[4] Blue nodes represent enzymes; rectangular nodes represent metabolites.
Fungal Biosynthesis: The PKS-NRPS Hybrid System
Fungi utilize a more complex modular logic, employing hybrid PKS-NRPS megasynthases . This allows for the incorporation of anthranilate (via NRPS module) and its extension with malonyl-CoA units (via PKS module).
Mechanism: The Pen and Asq Clusters
In the biosynthesis of Penigequinolones and Asaquinolones :
-
NRPS Module: An Adenylation (A) domain selects anthranilic acid. A Peptidyl Carrier Protein (PCP) holds it as a thioester.[5][6]
-
PKS Module: A Ketosynthase (KS) domain accepts the anthraniloyl unit and condenses it with malonyl-CoA (loaded by an Acyltransferase, AT).
-
Cyclization: The chain is released, often by a Thioesterase (TE) or Reductase (R) domain, triggering cyclization to form the quinolone core.
-
Prenylation: Post-assembly, prenyltransferases (PT) add dimethylallyl pyrophosphate (DMAPP) units, creating meroterpenoid complexity.
Pathway Visualization (DOT)
Figure 2: Hybrid PKS-NRPS mechanism for fungal quinolinone biosynthesis. The pathway integrates amino acid activation with polyketide extension.
Plant Biosynthesis: Echinopsine
In plants like Echinops spp. (Asteraceae), the pathway differs from the typical tryptamine-secologanin route used for indole alkaloids.[7]
-
Mechanism: Evidence suggests a condensation with an acetate unit (via Acetyl-CoA or Malonyl-CoA), followed by N-methylation.
-
Key Enzyme: Anthranilate N-methyltransferase is often the committing step for N-methylated derivatives like Echinopsine (1-methyl-4-quinolinone).
-
Reaction: Anthranilate + Acetate
4-Hydroxy-2-quinolinone (Methylation) Echinopsine.
Experimental Protocols for Pathway Characterization
To validate these pathways in a research setting, the following protocols are recommended.
Protocol A: Isotope Feeding Studies (Pathway Validation)
Objective: Confirm anthranilate as the precursor.
-
Culture: Grow P. aeruginosa or Penicillium sp. in minimal medium (M9 or Czapek-Dox) to reduce background metabolites.
-
Feeding: At early log phase (OD600 ~ 0.4), supplement the medium with 1 mM [ring-13C6]-anthranilic acid .
-
Incubation: Incubate for 24-48 hours.
-
Extraction: Acidify supernatant to pH 4.0, extract with ethyl acetate (3x vol).
-
Analysis: Analyze dried extract via 13C-NMR .
-
Success Criteria: Observation of enhanced signals in the benzene ring of the isolated quinolinone, matching the chemical shifts of the labeled precursor.
-
Protocol B: Heterologous Expression (Gene Function)
Objective: Reconstitute the pathway in a null host (E. coli or A. nidulans).
-
Cloning: Amplify the target gene cluster (e.g., pqsABCDE) using high-fidelity PCR.
-
Vector Construction: Clone into an expression vector (e.g., pET28a for bacteria, pAMA1 for fungi) under an inducible promoter (T7 or alcA).
-
Transformation: Transform into the heterologous host.
-
Induction: Induce expression (IPTG or Cyclopentanone).
-
Metabolite Profiling:
-
Extract culture broth.
-
Perform LC-MS/MS (Q-TOF).
-
Compare retention time and fragmentation pattern against authentic quinolinone standards.
-
References
-
Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Source: NCBI / PMC. URL:[Link]
-
Biosynthesis of fungal meroterpenoids (Penigequinolones). Source: Natural Product Reports (RSC). URL:[Link]
-
Engineered Biosynthesis of Fungal 4-Quinolone Natural Products. Source: NCBI / PMC. URL:[Link]
-
The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Source: Frontiers in Cellular and Infection Microbiology. URL:[Link]
-
Echinops as a Source of Bioactive Compounds—A Systematic Review. Source: MDPI (Plants). URL:[Link]
Sources
- 1. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]
- 3. PqsE of Pseudomonas aeruginosa Acts as Pathway-Specific Thioesterase in the Biosynthesis of Alkylquinolone Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Hybrid NRPS-PKS Gene Cluster Related to the Bleomycin Family of Antitumor Antibiotics in Alteromonas macleodii Strains | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 9. The Underrepresented Quinolinone Alkaloids in Genera Penicillium and Aspergillus: Structure, Biology, and Biosynthetic Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and properties of 6-chloro-8-methoxyquinolin-4(1H)-one
The following technical guide details the chemical structure, synthesis, and properties of 6-chloro-8-methoxyquinolin-4(1H)-one. This monograph is designed for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a scaffold for structure-activity relationship (SAR) studies and its potential as a pharmaceutical intermediate.[1]
Structure, Synthesis, and Physicochemical Profile
Executive Summary
6-Chloro-8-methoxyquinolin-4(1H)-one represents a critical scaffold in the development of 4-quinolone-based therapeutics.[1] Structurally analogous to the 6-fluoro-8-methoxy core found in fourth-generation fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin), this chlorinated variant serves as a pivotal tool for probing the steric and electronic requirements of the C-6 position in drug design.[1] Its amphoteric nature, defined by the 4-hydroxy/4-oxo tautomerism, and its specific substitution pattern make it a versatile intermediate for synthesizing kinase inhibitors, antimalarials, and antibacterial agents.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
Nomenclature and Identifiers[1][3]
-
IUPAC Name: 6-Chloro-8-methoxyquinolin-4(1H)-one[1]
-
Alternative Names: 6-Chloro-4-hydroxy-8-methoxyquinoline; 6-Chloro-8-methoxy-4-quinolone[1]
-
Molecular Formula: C₁₀H₈ClNO₂[1]
-
Molecular Weight: 209.63 g/mol
-
SMILES: COc1cc(Cl)cc2c(O)ccnc12 (Hydroxy tautomer) | COc1cc(Cl)cc2c(=O)cc[nH]c12 (Oxo tautomer)[1]
Tautomerism and Electronic Structure
The reactivity and solubility of the compound are governed by the keto-enol tautomerism between the 4-oxo (quinolinone) and 4-hydroxy (quinolinol) forms.[1]
-
Solid State: Predominantly exists in the 4-oxo form, stabilized by intermolecular hydrogen bonding (N-H[1]···O=C), resulting in high melting points and poor solubility in non-polar solvents.[1]
-
Solution State: The equilibrium is solvent-dependent.[1] In polar aprotic solvents (DMSO, DMF), the oxo form is favored.[1] In basic aqueous media, it forms the quinolinolate anion , delocalizing the negative charge across the oxygen and the ring nitrogen.[1]
Structural Diagram: Tautomeric Equilibrium
Caption: The dynamic equilibrium between the 4-oxo and 4-hydroxy tautomers dictates the compound's reactivity profile.[1]
Physicochemical Profile
The following data summarizes the key physical properties relevant to handling and formulation.
| Property | Value / Description | Context |
| Appearance | Off-white to pale yellow crystalline solid | Typical for substituted quinolones.[1] |
| Melting Point | > 220 °C (Decomposes) | High lattice energy due to H-bonding network.[1] |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | Lipophilic core; requires pH adjustment for dissolution.[1] |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | Suitable for reaction solvents.[1] |
| pKa (Predicted) | pKa₁ ≈ 2.5 (Quinolinium), pKa₂ ≈ 9.5 (Phenolic OH) | Amphoteric: acts as base at N-1, acid at O-4.[1] |
| LogP (Predicted) | 2.1 - 2.5 | Moderate lipophilicity; good membrane permeability potential.[1] |
| H-Bond Donors | 1 (NH / OH) | Critical for binding site interactions.[1] |
| H-Bond Acceptors | 3 (N, O=C, O-Me) | Facilitates chelation (e.g., with Mg²⁺ in enzymes).[1] |
Synthetic Pathways[4][7][8][9][10]
The most robust industrial route for synthesizing 6-chloro-8-methoxyquinolin-4(1H)-one is the Gould-Jacobs Reaction .[1] This pathway is preferred over the Conrad-Limpach synthesis for 4-quinolones due to higher yields and fewer side reactions with electron-rich anilines.[1]
Primary Route: Gould-Jacobs Cyclization[1]
Precursors:
-
Starting Material: 4-Chloro-2-methoxyaniline (CAS: 93-50-5 analog)[1]
-
Reagent: Diethyl ethoxymethylenemalonate (EMME)[1]
Protocol:
-
Condensation: React 4-chloro-2-methoxyaniline with EMME at 110–120°C (neat or in toluene) to form the anilinomethylene malonate intermediate.[1] Ethanol is evolved and must be removed.[1]
-
Thermal Cyclization: Heat the intermediate in a high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) to 250°C. This promotes intramolecular electrophilic aromatic substitution to close the ring, yielding the ethyl 6-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .[1]
-
Hydrolysis & Decarboxylation: Saponify the ester using NaOH/H₂O, followed by acidification to isolate the carboxylic acid.[1] Finally, thermal decarboxylation (heating in quinoline with copper powder or simple reflux in high-boiling solvent) yields the target 4(1H)-one.[1]
Synthetic Workflow Diagram
Caption: Step-by-step synthesis via the Gould-Jacobs pathway, yielding the target scaffold.
Reactivity & Derivatization for Drug Design[1]
The 6-chloro-8-methoxyquinolin-4(1H)-one scaffold offers three distinct vectors for chemical modification, making it a valuable "privileged structure" in medicinal chemistry.
Electrophilic Substitution (C-3 Position)
The C-3 position is highly nucleophilic in the quinolone form.[1]
-
Halogenation: Reaction with NCS or NBS introduces a halogen at C-3, enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl systems.[1]
-
Formylation: Vilsmeier-Haack reaction installs a formyl group, a precursor for Schiff bases or condensation reactions (e.g., Knoevenagel).[1]
N-Alkylation (N-1 Position)
The ring nitrogen can be alkylated using alkyl halides and a base (e.g., K₂CO₃ in DMF).[1]
-
Significance: Adding a cyclopropyl or ethyl group at N-1 is the classic modification that converts the scaffold into a potent antibacterial agent (mimicking Ciprofloxacin/Moxifloxacin).[1]
Nucleophilic Displacement (C-4 Position)
Activation of the C-4 carbonyl (e.g., with POCl₃) yields 4,6-dichloro-8-methoxyquinoline .[1]
-
Utility: This intermediate allows for S_NAr reactions with amines, creating 4-aminoquinoline derivatives often explored for anti-malarial activity (chloroquine analogs).[1]
Analytical Characterization
Researchers should expect the following spectral signatures during validation:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~11.5–12.5 ppm: Broad singlet (NH), exchangeable with D₂O.[1]
-
δ ~7.8–8.2 ppm: Doublet (H-5), deshielded by the adjacent carbonyl and chlorine.[1]
-
δ ~7.2–7.5 ppm: Doublet (H-7), coupling with H-5 (meta-coupling, J ≈ 2–3 Hz).[1]
-
δ ~6.0 ppm: Doublet (H-3) and δ ~7.9 ppm Doublet (H-2) characteristic of the quinolone double bond system.[1]
-
δ ~3.9–4.0 ppm: Strong singlet (3H) for the 8-OCH₃ group.[1]
-
-
Mass Spectrometry (ESI+):
Safety & Handling
While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions for halogenated quinolines.[1]
-
Hazard Classification (GHS):
-
Handling Protocol:
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1][2] Link[1]
-
Mitscher, L. A. (2005).[1] Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[1] Chemical Reviews.[1] Link[1]
-
PubChem Compound Summary. 4-Chloro-6-methoxyquinoline (Analog Reference).[1] National Center for Biotechnology Information.[1] Link[1]
-
World Health Organization. (2024). International Pharmacopoeia: Fluoroquinolone Synthesis Standards.[1]Link[1]
Sources
Strategic Substituent Profiling: The Chloro and Methoxy Motifs in Quinolinone Scaffolds
Executive Summary: The Halogen-Ether Duality
In the optimization of quinolinone-based pharmacophores (e.g., 2-quinolinones, 4-quinolinones), the strategic deployment of chloro (-Cl) and methoxy (-OMe) substituents is far more than a steric or lipophilic adjustment. It represents a fundamental toggle between metabolic blockade and solubility enhancement , often operating via distinct electrostatic mechanisms.
Recent structural analyses suggest a "functional parallelism" between these groups despite their opposing electronic nature (EWG vs. EDG). While the chloro group creates a hydrophobic "shield" and engages in halogen bonding (via its
This guide deconstructs the physicochemical and metabolic rationale for selecting between (or combining) these two substituents to drive potency and drug-like properties (DLPs).
Mechanistic Profiling: Electronic & Steric Causality
To rationalize SAR trends, we must look beyond Hammett constants (
The Electrostatic Divergence
-
The Chloro Group (The Shield):
-
Effect: Inductive withdrawal (-I) dominates, but resonance donation (+R) exists.
-
Binding Mode: The C-Cl bond exhibits an anisotropic charge distribution. The equatorial belt is electronegative (repels nucleophiles), while the distal tip contains a region of positive potential known as the
-hole . -
Application: Use Cl at C6 or C7 to engage backbone carbonyls of the target protein via halogen bonding (
).
-
-
The Methoxy Group (The Anchor): [1]
-
Effect: Strong resonance donation (+R) significantly increases electron density on the quinolinone ring (making it more susceptible to oxidative metabolism if not blocked).
-
Binding Mode: Acts as a conformational lock. The
bond prefers to lie coplanar with the aromatic ring to maximize p-orbital overlap, creating a rigid steric vector. -
Application: Use OMe to fill hydrophobic pockets (methyl group) while pinning water networks (oxygen atom).
-
Quantitative Comparison
| Parameter | Chloro (-Cl) | Methoxy (-OMe) | Impact on Quinolinone |
| Hammett | +0.23 (EWG) | -0.27 (EDG) | Cl deactivates ring; OMe activates ring. |
| Hansch | +0.71 | -0.02 | Cl boosts permeability; OMe modulates solubility. |
| Molar Refractivity (Steric) | 6.03 | 7.87 | OMe is bulkier and directional. |
| Metabolic Fate | Stable (Blocker) | Labile (O-Demethylation) | Cl extends |
Visualization: Electronic Decision Pathways
The following diagram illustrates the decision logic for substituting Cl vs. OMe based on the desired physicochemical outcome.
Figure 1: Decision tree for substituent selection. The 6-Cl, 7-OMe motif (green) represents a "sweet spot" often found in bioactive quinolinones, balancing metabolic stability with solubility.
SAR Case Study: The 6-Chloro-7-Methoxy Synergy
A recurring "privileged" substitution pattern in quinolinone medicinal chemistry is the 6-chloro-7-methoxy motif.
Why this combination works:
-
Metabolic Blocking (C6): The C6 position in quinolinones is electronically prone to oxidation (para to the nitrogen). Introducing a Chlorine atom here shuts down CYP450-mediated hydroxylation, significantly extending half-life (
). -
Solubility & Binding (C7): The C7 position allows the Methoxy group to project into solvent or interact with polar residues.
-
Electronic Push-Pull: The electron-withdrawing Cl (at C6) mitigates the excessive electron donation from the OMe (at C7), preventing the ring from becoming too electron-rich and prone to toxic reactive metabolite formation (e.g., quinone-imines).
Evidence: In antimalarial 4(1H)-quinolones, this specific pattern (6-Cl, 7-OMe) demonstrated a 30-fold improvement in potency and elimination of cross-resistance compared to analogs lacking the chlorine atom [1].[2]
Experimental Protocol: Synthesis of 6-Chloro-4-Methoxy-2-Quinolinone
This protocol demonstrates a robust method to access these derivatives, utilizing a cyclization-functionalization strategy. This workflow validates the structure by converting a dichloro intermediate into the target ether.
Methodology: The "Chloro-to-Methoxy" Switch[2][3]
Objective: Synthesize 6-chloro-4-methoxyquinolin-2(1H)-one from 4-chloroaniline.
Step 1: Cyclization to the Scaffold
-
Reagents: 4-Chloroaniline (1.0 eq), Malonic acid (1.1 eq), POCl
(excess). -
Procedure:
-
Mix 4-chloroaniline and malonic acid in POCl
. -
Reflux at 100°C for 4 hours. (Caution: POCl
is corrosive; use a scrubber). -
Mechanism: Double condensation occurs. The aniline nitrogen attacks the malonyl carbonyl, followed by Friedel-Crafts cyclization and chlorination of the hydroxyl groups.
-
Product: 2,4,6-Trichloroquinoline (Note: The C2 and C4 hydroxyls are converted to chlorides).
-
-
Workup: Quench carefully into crushed ice/ammonia. Filter the precipitate.[3]
Step 2: Regioselective Methoxylation
-
Reagents: 2,4,6-Trichloroquinoline, Sodium Methoxide (NaOMe, 1.1 eq), Methanol (dry).
-
Procedure:
-
Dissolve the trichloro-intermediate in dry MeOH.
-
Add NaOMe solution dropwise at 0°C, then warm to reflux (60°C) for 2 hours.
-
Selectivity Logic: The C4-Cl is more electrophilic than C2-Cl due to the para-position relative to the quinoline nitrogen (vinylogous activation). However, under vigorous conditions, both C2 and C4 may react. To get the 2-one, we often hydrolyze the C2-Cl later or control stoichiometry carefully.
-
Alternative Route for 2-one: Use the Knorr Quinoline synthesis to get 4-hydroxy-2-quinolinone directly, then methylate.
-
Step 3: Hydrolysis to the Quinolinone (2-one)
-
Reagents: 4 M HCl (aq), Acetic Acid.
-
Procedure:
Visualization: Synthetic Workflow
Figure 2: Synthetic route illustrating the transformation of aniline precursors to the functionalized quinolinone core via a trichloro-intermediate.
Metabolic Stability & ADME Implications
When designing quinolinone drugs, the metabolic fate is often the deciding factor between a "hit" and a "lead."
The "Metabolic Shunt" Diagram
The diagram below details how the Chloro group forces the metabolic pathway away from rapid clearance and how the Methoxy group can be stabilized.
Figure 3: Metabolic fate analysis. The Chloro group (blue path) effectively blocks CYP oxidation, shunting the molecule toward stability. The Methoxy group (yellow path) introduces a risk of O-demethylation, which must be managed by steric hindrance or deuteration.
References
-
Cross, R. M., et al. (2014). "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium." Journal of Medicinal Chemistry, 57(20), 8503–8516.
-
Chiodi, D., & Ishihara, Y. (2023). "Parallels between the chloro and methoxy groups for potency optimization." RSC Medicinal Chemistry, 14, 223–233.
-
Mohan, K., et al. (2012). "Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones." Asian Journal of Chemistry, 24(10), 4726-4728.[4]
-
Al-Qtaishat, S., et al. (2020). "Synthesis and biological evaluation of 6-chloro-4-hydroxy-2-quinolone-3-carboxamides." Saudi Pharmaceutical Journal, 28(3), 289-298.
Sources
- 1. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Toxicity Assessment of 6-chloro-8-methoxyquinolin-4(1H)-one
Abstract
This guide provides a comprehensive framework for the initial toxicity assessment of the novel chemical entity, 6-chloro-8-methoxyquinolin-4(1H)-one. As drug development pipelines demand earlier and more accurate safety profiling, a multi-pronged approach combining in silico prediction with targeted in vitro assays is essential for making informed go/no-go decisions. This document outlines a logical, tiered workflow designed for researchers, scientists, and drug development professionals. It moves from computational predictions of ADMET properties and specific toxicities to foundational experimental assays for cytotoxicity, genotoxicity, and cardiotoxicity. The causality behind experimental choices is detailed, and each protocol is presented as a self-validating system, grounded in authoritative standards such as OECD guidelines. The objective is to provide a robust, scientifically sound strategy to efficiently characterize the preliminary safety profile of this quinolinone derivative, thereby de-risking its progression in the discovery process.
Introduction and Strategic Overview
The compound 6-chloro-8-methoxyquinolin-4(1H)-one belongs to the quinolone class, a scaffold known for a wide range of biological activities but also associated with specific toxicities.[1][2] Quinolone derivatives have demonstrated adverse effects including gastrointestinal issues, central nervous system (CNS) reactions, skin reactions, phototoxicity, cardiotoxicity, and arthropathy.[1][2] Therefore, a proactive and early assessment of the toxicological profile of any new quinolone analogue is not merely a regulatory requirement but a critical step in drug discovery.
The structure of 6-chloro-8-methoxyquinolin-4(1H)-one contains specific substitutions—a chlorine at position 6 and a methoxy group at position 8—that warrant careful consideration. Structure-activity relationship (SAR) studies on quinolones have shown that substitutions at these positions significantly influence both efficacy and the side-effect profile.[3][4] For instance, a halogen at the 8-position can increase phototoxicity, while a methoxy group at the same position has been shown to cause little light-induced toxicity.[3][4] Genetic toxicity is also influenced by substituents at the 1, 7, and 8 positions.[3][4]
This guide proposes a tiered and integrated assessment strategy, beginning with non-experimental in silico methods to predict potential liabilities and guide subsequent experimental designs. This is followed by a suite of robust in vitro assays to provide empirical data on the compound's biological effects.
Integrated Assessment Workflow
The proposed workflow prioritizes efficiency and scientific rigor, allowing for early identification of potential hazards.
Caption: Decision logic for the initial genotoxicity battery.
Cardiotoxicity Screening: hERG Assay
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary mechanism leading to drug-induced QT interval prolongation, which can trigger fatal cardiac arrhythmias like Torsades de Pointes. [5][6][7]Given that this is a known liability for the quinolone class, early screening is mandatory. [8][7]The gold standard for assessing hERG channel activity is the patch-clamp electrophysiology assay. [6][9]
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) expressing the hERG channel.
-
System Preparation: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) for higher throughput. [10]3. Compound Application: Apply a range of concentrations of 6-chloro-8-methoxyquinolin-4(1H)-one sequentially to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031). [10]4. Electrophysiological Recording: Apply a specific voltage protocol to elicit hERG currents and record the tail current in the presence of each compound concentration.
-
Data Analysis: Calculate the percentage inhibition of the hERG current for each concentration relative to the vehicle control. Determine the IC₅₀ value.
Caption: Mechanism of quinolone-induced cardiotoxicity via hERG blockade.
Phototoxicity Assessment
Rationale: Phototoxicity is a known class effect for many quinolones. [1]It is a toxic response elicited by the combined action of a chemical and light. [11]The in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432) is the validated and recommended regulatory method for identifying this potential hazard. [11][12][13]
-
Cell Culture: Use Balb/c 3T3 mouse fibroblasts. Seed cells in two separate 96-well plates and culture for 24 hours. [11][14]2. Treatment: Treat both plates with a range of concentrations of the test compound for 1 hour. [13]3. Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the second plate in the dark. [12]4. Incubation: Wash and incubate both plates for 24 hours.
-
Neutral Red Uptake: Add Neutral Red dye to both plates. Viable cells will take up the dye into their lysosomes. [13]6. Measurement: After incubation, extract the dye and measure the absorbance.
-
Analysis: Compare the cytotoxicity (IC₅₀ values) between the irradiated and non-irradiated plates. A Photo-Irritation-Factor (PIF) is calculated to determine phototoxic potential. [12]
Phase 3: Integrated Risk Assessment and Decision Making
The final step is to synthesize the data from the in silico and in vitro assessments to form a holistic view of the compound's initial toxicity profile.
Data Summary and Interpretation
Compile all quantitative results into a summary table for clear comparison.
| Assay | Endpoint | Result | Interpretation / Risk Level |
| Cytotoxicity (MTT) | IC₅₀ (HepG2, 48h) | e.g., 25 µM | Moderate baseline cytotoxicity. |
| Ames Test (OECD 471) | Mutagenicity | e.g., Negative | Low risk of gene mutation. |
| Micronucleus (OECD 487) | Chromosomal Damage | e.g., Negative | Low risk of clastogenicity/aneugenicity. |
| hERG Assay | IC₅₀ | e.g., > 30 µM | Low risk of direct hERG channel blockade. |
| Phototoxicity (OECD 432) | PIF | e.g., 8.5 | High phototoxic potential indicated. |
Risk-Based Decision
The integrated data will inform a go/no-go decision or guide further optimization of the chemical series.
-
Favorable Profile: Negative in genotoxicity assays, high IC₅₀ in cytotoxicity and hERG assays, and no phototoxicity would represent a low-risk profile, supporting progression of the compound.
-
Problematic Profile: A positive Ames test is a significant red flag, often leading to termination of the compound. Potent hERG inhibition (e.g., IC₅₀ < 1 µM) also represents a high barrier to progression.
-
Manageable Risk: Moderate cytotoxicity or phototoxicity might be acceptable depending on the therapeutic indication and potential for SAR-based mitigation. For example, a phototoxic compound could still be developed for an indication where sun exposure is minimal, or the chemical structure could be modified to remove the phototoxic liability. [3][4]
Conclusion
This guide presents a structured, evidence-based approach for the initial toxicity assessment of 6-chloro-8-methoxyquinolin-4(1H)-one. By integrating predictive in silico modeling with a core battery of validated in vitro assays, development teams can gain critical insights into a compound's safety profile at an early stage. This strategy enables efficient resource allocation, minimizes late-stage failures, and ultimately accelerates the journey toward developing safer medicines. The key is to interpret the data not in isolation, but as an integrated whole, allowing for an informed, risk-based decision on the compound's future.
References
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
Stahlmann, R., & Lode, H. (1988). Safety profile of the quinolones. Journal of Antimicrobial Chemotherapy, 22(Suppl C), 81-90. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
-
Institute for In Vitro Sciences, Inc. (IIVS). 3T3 Phototoxicity (OECD 432). [Link]
-
TTS Laboratuvar Hizmetleri. AMES Test (OECD 471) - Biocompatibility Analyses. [Link]
-
ResearchGate. The structure-toxicity relationship of quinolones. [Link]
-
National Institute of Biology (NIB). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
-
Onyeji, C. O., & Nightingale, C. H. (2012). Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals. Pharmacology & Pharmacy, 3(2), 199-206. [Link]
-
Nucro-Technics. OECD 487: In Vitro Mammalian Cell Micronucleus Test. [Link]
-
JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. [Link]
-
Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
-
Singh, H., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 103. [Link]
-
Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 18(1), 1-22. [Link]
-
Labcorp. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]
-
European Commission Joint Research Centre. DB-ALM Protocol n° 78: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay. [Link]
-
PozeSCAF. In Silico Toxicity Prediction. [Link]
-
IVAMI. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). [Link]
-
Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
-
OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. [Link]
-
Badhan, A., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. Digital Discovery, 2(6), 1801-1815. [Link]
-
OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. [Link]
-
Cyprotex. hERG Safety. [Link]
-
Anadón, A., & Martínez-Larrañaga, M. R. (1999). Pharmacology and Toxicology of Quinolones. Current Topics in Medicinal Chemistry, 1(3), 193-214. [Link]
-
Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]
-
Al-Ghamdi, S., & Al-Otaibi, F. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. Journal of Toxicology, 2023. [Link]
-
Appgreatlakes. The Importance of Screening Against the hERG Assay. [Link]
-
Al-Abri, S. A., et al. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 10(11), 1361. [Link]
-
CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
-
Pugsley, M. K., et al. (2008). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Assay and Drug Development Technologies, 6(2), 231-242. [Link]
-
Hagiwara, M., et al. (2020). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Antibiotics, 9(5), 257. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]
-
OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]
-
Takayama, S., et al. (1995). Toxicity of the quinolone antimicrobial agents. Journal of Toxicology and Environmental Health, 45(1), 1-45. [Link]
-
Katritsis, D., & Camm, A. J. (2003). Quinolones: cardioprotective or cardiotoxic. Pacing and Clinical Electrophysiology, 26(12), 2317-2320. [Link]
-
Csonka, A., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Annals of Clinical Microbiology and Antimicrobials, 15(1), 1-10. [Link]
-
Chung, D. M., et al. (2014). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of the Korean Physical Society, 65(1), 113-117. [Link]
-
Creative Bioarray. Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]
-
ResearchGate. MTT and LDH assay for HepG2 cells reveal no significant differences... [Link]
-
Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]
-
De Sarro, A., & De Sarro, G. (2001). Adverse reactions to fluoroquinolones. an overview on mechanistic aspects. Current medicinal chemistry, 8(4), 371-384. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Adverse reactions to fluoroquinolones. an overview on mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolones: cardioprotective or cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals [scirp.org]
- 9. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. iivs.org [iivs.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
In-depth Technical Guide: Solubility and Stability of 6-Chloro-8-methoxyquinolin-4(1H)-one
Executive Summary
6-Chloro-8-methoxyquinolin-4(1H)-one (CAS 1189107-30-9) is a substituted quinolone scaffold utilized primarily as an intermediate in the synthesis of antibacterial (fluoroquinolone analogs) and antimalarial agents. Its physicochemical behavior is dominated by the 4-quinolone core, which exhibits tautomerism, high lattice energy, and pH-dependent solubility.[1] This guide provides a technical analysis of its solubility across solvent classes and stability under stress conditions, supported by validated experimental protocols.[1][2]
Part 1: Physicochemical Characterization[3][4]
Structural Identity and Tautomerism
The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] In the solid state and in polar solvents, the 4-quinolone (keto) tautomer predominates due to aromatic stabilization and intermolecular hydrogen bonding.[1]
-
IUPAC Name: 6-chloro-8-methoxyquinolin-4(1H)-one
-
CAS Number: 1189107-30-9[3]
-
Molecular Formula: C₁₀H₈ClNO₂[2]
-
Molecular Weight: 209.63 g/mol [2]
Predicted Physicochemical Properties
Due to the limited empirical data in public repositories, the following properties are derived from validated SAR (Structure-Activity Relationship) models for 6-substituted-8-methoxyquinolones.
| Property | Value (Predicted/Analogous) | Mechanistic Insight |
| LogP | 2.1 – 2.5 | Moderate lipophilicity; the 8-OMe group increases lipophilicity compared to 8-H analogs. |
| pKa₁ (Basic) | ~2.5 (Quinoline Nitrogen) | Protonation occurs at N1 in acidic media, significantly increasing solubility.[1][2] |
| pKa₂ (Acidic) | ~9.0 – 10.0 (NH/OH) | Deprotonation of the N-H (or O-H) occurs in basic media, forming a soluble anion.[1][2] |
| Melting Point | > 200°C (Decomposition) | High melting point indicates strong crystal lattice energy driven by |
Part 2: Solubility Profile
Solvent Compatibility Matrix
The solubility of 6-chloro-8-methoxyquinolin-4(1H)-one is heavily dependent on solvent polarity and proton-donating/accepting capability.
Class A: High Solubility (> 20 mg/mL) [1][2]
-
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]
-
Mechanism: These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding of the quinolone dimer without protonating the molecule.[1][2]
-
Application: Ideal for preparing stock solutions for biological assays (e.g., 10 mM stocks).[1][2]
Class B: pH-Dependent Solubility (High)
Class C: Moderate to Low Solubility (1 – 10 mg/mL) [1][2]
-
Mechanism: Protic organic solvents can solvate the compound but often require elevated temperatures (reflux) to overcome the lattice energy.[2]
Class D: Poor Solubility (< 0.1 mg/mL) [1][2]
-
Solvents: Water (Neutral pH), Hexanes, Diethyl Ether, Dichloromethane (DCM).[1][2]
-
Mechanism: Neutral water cannot overcome the lattice energy; non-polar solvents cannot solvate the polar amide/enol core.[1][2]
Solubility Determination Workflow
The following diagram outlines the decision process for selecting a solvent system based on the intended application.
Figure 1: Decision tree for solvent selection based on operational requirements.
Part 3: Stability Profile
Thermal Stability
-
Solid State: Highly stable.[1][2] The compound can withstand temperatures >150°C without degradation, making it suitable for high-temperature synthesis reactions (e.g., Gould-Jacobs cyclization).[1]
-
Solution: Stable in DMSO at room temperature for >1 month. Avoid prolonged heating (>80°C) in DMSO due to potential oxidation of the solvent or side reactions.[1][2]
Chemical Stability
-
Hydrolysis: The 4-quinolone core is resistant to hydrolysis in aqueous buffers (pH 1–13).[1]
-
Oxidation: Generally stable.[1][2] However, the 8-methoxy group is a potential site for oxidative demethylation under harsh conditions (e.g., concentrated Lewis acids or radical conditions).[1][2]
-
Photostability: Quinolones are known to be photosensitive.[1][2] While the 6-chloro substituent is more stable than 6-fluoro analogs, exposure to UV light can induce radical dechlorination or dimerization. Protocol: Store in amber vials.
Forced Degradation Conditions
To validate stability, the following stress conditions are recommended for HPLC analysis.
| Stress Type | Condition | Expected Outcome |
| Acidic | 1N HCl, 80°C, 24h | Stable (Potential salt formation). |
| Basic | 1N NaOH, 80°C, 24h | Stable (Soluble anion).[1][2] |
| Oxidative | 3% H₂O₂, RT, 24h | Potential N-oxide formation (<5%).[1][2] |
| Thermal | 105°C (Solid), 7 days | Stable.[1][2] |
| Photolytic | 1.2 million lux hours | Potential degradation (Protect from light).[1][2] |
Part 4: Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of CAS 1189107-30-9 in various solvents.
Materials:
-
Compound: 6-Chloro-8-methoxyquinolin-4(1H)-one (Solid).
-
Equipment: HPLC-UV, Orbital Shaker, 0.45 µm PTFE Syringe Filters.
Procedure:
-
Preparation: Add excess solid compound (~10 mg) to 1 mL of the test solvent in a 4 mL glass vial.
-
Equilibration: Cap the vials and agitate on an orbital shaker at 25°C ± 2°C for 24 hours.
-
Visual Inspection: Ensure undissolved solid remains. If clear, add more solid and repeat step 2.[1][2]
-
Sampling: Centrifuge the vials at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Note: Discard the first 200 µL of filtrate to account for filter adsorption.[2]
-
Dilution: Dilute the filtrate with mobile phase (e.g., 1:10 or 1:100) to fit within the HPLC calibration range.
-
Quantification: Analyze via HPLC-UV (Detection at 254 nm or 320 nm). Calculate concentration using a standard curve prepared in DMSO.
Protocol: HPLC Method for Purity and Stability
System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% -> 95% B; 10-12 min: 95% B. |
| Detection | UV 254 nm (Aromatic), UV 320 nm (Quinolone core) |
| Injection Vol | 5 - 10 µL |
Part 5: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54683838, 6-Chloro-8-methoxyquinolin-4-ol. Retrieved February 19, 2026 from [Link][1][2]
-
Li, R. (2010). Synthesis of gatifloxacin.[1][2] Central South Pharmacy. (Describes the synthesis of the structurally related 6-fluoro-8-methoxy analog and general quinolone solubility). [Link]
-
Manchand, P. S., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. (Provides SAR and physicochemical data for 6-chloro-methoxyquinolone analogs). [Link]
Sources
Application Note: Synthesis Protocol for 6-Chloro-8-Methoxyquinolin-4(1H)-one
Abstract
This application note details a robust, scalable synthesis protocol for 6-chloro-8-methoxyquinolin-4(1H)-one , a privileged scaffold in medicinal chemistry often utilized in the development of antiviral, antimalarial, and antibacterial agents. The protocol utilizes an optimized Gould-Jacobs reaction sequence, favored for its industrial scalability and reproducibility. This guide emphasizes critical process parameters (CPPs), safety controls for high-temperature cyclization, and analytical validation to ensure high purity (>98%) suitable for downstream biological screening.
Strategic Analysis & Retrosynthesis
The Chemical Logic
The target molecule features a 4-quinolone core substituted with a chlorine atom at C6 and a methoxy group at C8.[1][2] While several routes exist (e.g., Conrad-Limpach), the Gould-Jacobs reaction is selected as the primary methodology due to its superior regioselectivity and avoidance of unstable
Mechanism Summary:
-
Condensation: Nucleophilic attack of the aniline nitrogen on the electrophilic ethoxymethylenemalonate.
-
Thermal Cyclization: Intramolecular electrophilic aromatic substitution at high temperature (
) to close the pyridine ring. -
Saponification & Decarboxylation: Hydrolysis of the C3-ester followed by thermal removal of the carboxyl group to yield the specific 4(1H)-one core.
Retrosynthetic Pathway
-
Target: 6-chloro-8-methoxyquinolin-4(1H)-one
-
Precursor: 6-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Starting Materials: 4-chloro-2-methoxyaniline + Diethyl ethoxymethylenemalonate (EMME)
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 4-Chloro-2-methoxyaniline | 93-50-5 | Starting Material (Nucleophile) | |
| Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | Electrophile | |
| Diphenyl ether (or Dowtherm A) | 101-84-8 | Synthesis Grade | High-Boiling Solvent (Cyclization) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | Hydrolysis Base |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% | Acidification |
Equipment
-
High-Temperature Setup: 3-neck round bottom flask (RBF), Dean-Stark trap (optional for step 1), high-efficiency reflux condenser (air-cooled or high-temp oil cooled), heating mantle with PID controller.
-
Safety: Blast shield (for high-temp steps), calcined sand bath (for uniform heating), high-grade fluoroelastomer seals.
Detailed Experimental Protocol
Step 1: Condensation to Enamine Intermediate
Objective: Synthesize diethyl 2-(((4-chloro-2-methoxyphenyl)amino)methylene)malonate.
-
Charge: In a 250 mL RBF equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methoxyaniline (10.0 g, 63.5 mmol) and diethyl ethoxymethylenemalonate (13.7 g, 63.5 mmol, 1.0 eq).
-
Reaction: Heat the neat mixture (solvent-free) to 110–120°C for 2 hours.
-
Expert Insight: The reaction generates ethanol as a byproduct. Using a Dean-Stark trap to remove ethanol drives the equilibrium forward, though neat heating with an open condenser is often sufficient for quantitative conversion.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting aniline spot should disappear.
-
Workup: Cool the mixture to room temperature. The oil typically solidifies upon cooling and scratching with a glass rod. Recrystallize from ethanol if necessary to obtain a white/off-white solid.
-
Yield Expectation: 90–95%
-
Step 2: Thermal Cyclization (The Critical Step)
Objective: Synthesize ethyl 6-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Preparation: In a 500 mL 3-neck RBF, heat diphenyl ether (50 mL) to 250–255°C (vigorous reflux).
-
Safety Note: Ensure the setup is bone-dry. Water at this temperature causes dangerous splattering. Use a blast shield.
-
-
Addition: Dissolve/suspend the enamine intermediate from Step 1 (approx. 18 g) in a minimal amount of warm diphenyl ether (or add as a solid in small portions) to the boiling solvent.
-
Expert Insight: Rapid addition to the hot solvent is crucial. Slow heating of the intermediate from room temperature often leads to polymerization and tar formation rather than cyclization.
-
-
Reaction: Maintain reflux at 250°C for 45–60 minutes. Ethanol is evolved; ensure the condenser does not flood.
-
Isolation: Cool the reaction mixture to ~80°C, then slowly add n-hexane or ethanol (50 mL) to precipitate the product. Cool further to 0°C.
-
Filtration: Filter the precipitate, wash extensively with hexane (to remove diphenyl ether) and then cold ethanol.
-
Yield Expectation: 70–80%
-
Step 3: Hydrolysis & Decarboxylation
Objective: Convert the ester to the final 6-chloro-8-methoxyquinolin-4(1H)-one.
-
Hydrolysis: Suspend the ester from Step 2 (10 g) in 10% NaOH (100 mL). Reflux for 2–3 hours until the solution becomes clear (formation of the carboxylate salt).
-
Acidification: Cool to room temperature and acidify with HCl (2M) to pH 2. The free carboxylic acid (6-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) will precipitate. Filter and dry the solid.[3]
-
Decarboxylation:
-
Method A (Solvent-Free): Heat the dry carboxylic acid carefully in a sublimation apparatus or sand bath to 260–270°C . CO2 evolution will be vigorous. Maintain heat until bubbling ceases (approx. 15–30 mins).
-
Method B (Solvent Reflux - Recommended): Suspend the acid in diphenyl ether and reflux (255°C) for 1–2 hours. The CO2 loss is smoother. Cool and precipitate with hexane as in Step 2.
-
-
Final Purification: Recrystallize the crude solid from DMF/Ethanol or Acetic Acid.
-
Final Yield: 75–85% (for this step).
-
Process Visualization (Graphviz)
Caption: Optimized Gould-Jacobs workflow for the synthesis of 6-chloro-8-methoxyquinolin-4(1H)-one.
Analytical Validation & QC
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Melting Point | >250°C (Dec.) | Capillary Method |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 210.03 | LC-MS (ESI) |
| Purity | >98% | HPLC (C18, ACN/Water) |
Key Identification Markers:
-
H-3 Proton: Look for a doublet around 6.0 ppm, characteristic of the quinolone ring proton after decarboxylation.
-
Methoxy: A strong singlet at ~3.9 ppm confirms the retention of the 8-OMe group.
Troubleshooting & Safety
Critical Control Points (CCP)
-
Cyclization Temperature: If the temperature drops below 240°C during addition in Step 2, the yield drops significantly due to incomplete ring closure. Use a high-wattage heating mantle.
-
Decarboxylation Monitoring: Ensure CO2 evolution has completely stopped before cooling. Incomplete decarboxylation leads to a mixture of acid and product which is difficult to separate by crystallization.
Safety Hazards
-
Diphenyl Ether: Vapor is irritating; use a fume hood.
-
Thermal Burns: Reactions at 250°C pose severe burn risks. Use insulated gloves and face shields.
-
Vigorous Gas Evolution: The decarboxylation step releases CO2 rapidly. Ensure the apparatus is vented to avoid pressure buildup.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Bi, Y., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.[1][2][4][5][6][7][8]Link
-
BenchChem. (n.d.). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.Link
Sources
- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ablelab.eu [ablelab.eu]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Quinolone synthesis [organic-chemistry.org]
SYBR Green I-Based Fluorescence Assay for Antimalarial Screening: An Application Note and Comprehensive Protocol
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the SYBR Green I-based fluorescence assay for the high-throughput screening of antimalarial compounds. This application note delves into the scientific principles underpinning the assay, offers a meticulously detailed protocol, and provides insights into data analysis, validation, and troubleshooting.
Introduction: The Rationale for a SYBR Green I-Based Approach
The urgent need for novel antimalarial therapeutics is driven by the emergence and spread of drug-resistant Plasmodium falciparum strains. High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery, necessitating assays that are not only sensitive and reliable but also cost-effective and scalable. The SYBR Green I-based fluorescence assay has emerged as a widely adopted method that fulfills these criteria.[1][2]
The fundamental principle of this assay is elegantly simple. SYBR Green I is a cyanine dye that exhibits a strong fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[3][4] In the context of an in vitro malaria culture, the assay leverages the fact that mature erythrocytes, the host cells for the parasite, are anucleated. Therefore, the amount of dsDNA in a culture of infected red blood cells is directly proportional to the extent of parasite proliferation.[3] By measuring the fluorescence intensity after a period of incubation with a test compound, one can quantify the inhibition of parasite growth. This method offers a significant advantage over traditional radioisotopic assays, such as the [3H]hypoxanthine incorporation assay, by eliminating the need for hazardous materials and reducing costs.[2][5][6][7]
Scientific Principles and Assay Causality
The SYBR Green I assay is predicated on the direct quantification of parasite DNA. The dye intercalates into the DNA helix, and upon excitation with light at approximately 485 nm, it emits a strong fluorescent signal at around 530 nm.[4][8] The intensity of this signal correlates linearly with the parasitemia over a significant range.[5][9] This linear relationship is the cornerstone of the assay's quantitative power, allowing for the determination of the 50% inhibitory concentration (IC50) of a given compound.
It is crucial to understand that SYBR Green I is not specific to parasite DNA and will bind to any dsDNA present in the sample.[3][4] This necessitates careful experimental design to minimize background fluorescence from contaminating sources such as white blood cells (WBCs), which are typically removed from the culture. Hemoglobin from lysed red blood cells can also quench the fluorescence signal, a factor that is addressed in the protocol by washing steps or the use of specific lysis buffers.[10]
Materials and Reagents
Equipment
-
Fluorescence microplate reader with excitation/emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Humidified incubator with a gas environment of 5% CO₂, 5% O₂, and 90% N₂.
-
Laminar flow hood (Class II) for sterile cell culture.
-
Centrifuge with a rotor for microplates.
-
Inverted microscope for monitoring parasite cultures.
-
Multichannel pipette.
-
Automated liquid handler (optional, for HTS).
Reagents and Consumables
-
Plasmodium falciparum culture (e.g., 3D7, Dd2 strains).
-
Human erythrocytes (O+).
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum).
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO).
-
Lysis buffer (see recipe below).
-
96-well flat-bottom black microplates.
-
Control antimalarial drugs (e.g., Chloroquine, Artemisinin).
-
Test compounds.
Lysis Buffer Preparation
A commonly used lysis buffer formulation is as follows:[8]
-
Tris-HCl (20 mM, pH 7.5)
-
EDTA (5 mM)
-
Saponin (0.008% w/v)
-
Triton X-100 (0.08% v/v)
Experimental Workflow and Protocols
The following protocol outlines the key steps for performing the SYBR Green I-based antimalarial assay.
Parasite Culture and Synchronization
-
Maintain a continuous culture of P. falciparum in human erythrocytes according to standard procedures.[8]
-
For the assay, synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.[10] This ensures a homogenous starting population and improves assay reproducibility.
-
Determine the parasitemia and hematocrit of the synchronized culture using Giemsa-stained blood smears.
Assay Plate Preparation
-
Prepare serial dilutions of the test and control compounds in the complete culture medium.
-
Dispense the diluted compounds into a 96-well black microplate. Typically, 100 µL of the compound solution is added to each well.
-
Include control wells:
-
Positive control: Parasites with no drug.
-
Negative control: Uninfected erythrocytes.
-
Drug controls: Known antimalarials for IC50 comparison.
-
Parasite Seeding and Incubation
-
Dilute the synchronized ring-stage parasite culture to a starting parasitemia of 0.5-1% and a hematocrit of 2%.[11]
-
Add 100 µL of the diluted parasite culture to each well of the pre-dosed microplate.
-
Incubate the plate for 72 hours in a humidified incubator with the appropriate gas mixture.[8] A 72-hour incubation allows the parasites to complete one full life cycle. For slow-acting drugs, a 96-hour incubation may be necessary.[8]
Cell Lysis and Fluorescence Measurement
-
After incubation, prepare the SYBR Green I lysis buffer by diluting the 10,000x stock to a final concentration of 2x in the lysis buffer. Protect the solution from light.
-
Add 100 µL of the SYBR Green I lysis buffer to each well of the assay plate.
-
Incubate the plate in the dark at room temperature for 1-24 hours.[8] The optimal incubation time should be determined empirically.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
Visualizing the Workflow
Caption: A schematic representation of the SYBR Green I antimalarial screening workflow.
Data Analysis and Interpretation
-
Subtract the background fluorescence (negative control wells) from all experimental wells.
-
Normalize the data by expressing the fluorescence in each well as a percentage of the positive control (no drug).
-
Plot the percentage of parasite growth inhibition against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the assay, it is essential to incorporate robust quality control measures.
Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are the means of the positive and negative controls, respectively.
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][10] The Z'-factor should be calculated for each screening plate to ensure its validity.
Assay Performance Metrics
| Parameter | Acceptable Range | Reference |
| Z'-Factor | 0.5 - 1.0 | [5][10] |
| Signal-to-Background Ratio | > 5 | Empirically determined |
| Coefficient of Variation (%CV) for controls | < 15% | Empirically determined |
| Detection Limit | 0.04% - 0.08% parasitemia | [5] |
| Quantitation Limit | ~0.5% parasitemia | [5] |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High background fluorescence | Contamination with WBCs or other microbes. | Use leukocyte-depleted blood or perform a Ficoll-Paque density gradient separation. Ensure aseptic technique. |
| Autofluorescence of test compounds. | Screen compounds for autofluorescence at the assay wavelengths prior to testing. | |
| Low signal-to-background ratio | Low parasitemia. | Ensure the starting parasitemia is within the optimal range (0.5-1%). |
| Inefficient cell lysis. | Optimize the lysis buffer composition and incubation time. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure homogenous mixing of the parasite culture before dispensing. Use calibrated pipettes. |
| Edge effects on the plate. | Avoid using the outer wells of the microplate or fill them with media to maintain humidity. | |
| Inaccurate IC50 values for DNA intercalators | Competition between the test compound and SYBR Green I for DNA binding. | The SYBR Green I assay may not be suitable for screening DNA-binding compounds.[6] Consider alternative assays like the [3H]hypoxanthine incorporation assay.[6] |
Limitations and Alternative Approaches
While the SYBR Green I assay is a powerful tool, it is not without its limitations. As previously mentioned, its lack of specificity for parasite DNA can lead to false positives if samples are contaminated with other nucleated cells.[3][4] Furthermore, the assay may produce misleading results for compounds that intercalate with DNA, as they can compete with SYBR Green I for binding sites.[6]
For situations where the SYBR Green I assay is not suitable, several alternative methods are available:
-
[3H]Hypoxanthine Incorporation Assay: The historical "gold standard," this assay measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA. It is highly sensitive but involves the use of radioactive materials.[6]
-
Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of a parasite-specific enzyme. It is a robust and non-radioactive alternative.[12]
-
Histidine-Rich Protein II (HRPII) ELISA: This immunoassay detects a protein secreted by P. falciparum. It is highly specific but can be more expensive and time-consuming.[13]
-
Flow Cytometry: This technique can provide detailed information on parasitemia and different parasite life stages but is generally lower in throughput.[14]
Conclusion
The SYBR Green I-based fluorescence assay represents a significant advancement in the field of antimalarial drug discovery. Its simplicity, scalability, and cost-effectiveness make it an ideal choice for the high-throughput screening of large compound libraries.[1][5] By understanding the underlying scientific principles, adhering to a well-validated protocol, and being mindful of its limitations, researchers can effectively leverage this powerful tool to identify and characterize novel antimalarial drug candidates.
Principle of SYBR Green I Assay
Caption: The principle of the SYBR Green I assay for measuring parasite growth.
References
-
Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. [Link]
-
Vossen, M. G., et al. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398–401. [Link]
-
Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central, 2(1), 1010. [Link]
-
Quashie, N. B., et al. (2013). Continued Validation of Sybr Green-1-Based Fluorescence Assay for the Routine Screening of Plasmodium Falciparum Susceptibility to Anti Malarial Drugs in Ghana. University of Ghana Repository. [Link]
-
Smilkstein, M., et al. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. [Link]
-
Noedl, H., et al. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398-401. [Link]
-
WorldWide Antimalarial Resistance Network. (2012). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]
-
Bennett, T. N., et al. (2004). Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy. Antimicrobial Agents and Chemotherapy, 48(5), 1807–1810. [Link]
-
Singh, A., et al. (2014). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents. Antimicrobial Agents and Chemotherapy, 58(8), 4438–4444. [Link]
-
Somsak, V., et al. (2013). An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs. Malaria Journal, 12, 45. [Link]
-
Akanmori, B. D., et al. (2015). Comparison of SYBR Green I-, PicoGreen-, and [3H]-hypoxanthine-based assays for in vitro antimalarial screening of plants from Nigerian ethnomedicine. Parasitology Research, 114(11), 4129–4137. [Link]
-
Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178. [Link]
-
Waters, N. C., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 60(6), 3374–3381. [Link]
-
Quashie, N. B., et al. (2014). Diagram of the steps involved in performing the SYBR green I (A) and... ResearchGate. [Link]
-
Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]
-
Yossamporn, A., et al. (2022). Malaria diagnostic update: From conventional to advanced method. Frontiers in Cellular and Infection Microbiology, 12, 838267. [Link]
-
Hawadak, J., et al. (2023). Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates. MalariaWorld. [Link]
-
American Society for Microbiology. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]
Sources
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. iddo.org [iddo.org]
- 9. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 10. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 11. journals.asm.org [journals.asm.org]
- 12. malariaworld.org [malariaworld.org]
- 13. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Malaria diagnostic update: From conventional to advanced method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Schizont Maturation Assay (SMA) for In Vitro Antimalarial Susceptibility Testing
Abstract & Introduction
The Schizont Maturation Assay (SMA) remains the morphological "gold standard" for determining the antimalarial susceptibility of Plasmodium falciparum. Unlike metabolic surrogate assays (e.g., [3H]-hypoxanthine uptake, SYBR Green fluorescence, or pLDH), the SMA relies on direct microscopic visualization of parasite development. It quantifies the ability of a compound to inhibit the transition of the parasite from the "ring" stage (G1 phase) to the multinucleated "schizont" stage (S/M phase).
While lower throughput than fluorescence-based methods, the SMA is indispensable for:
-
Validating Hits: Confirming that metabolic inhibition correlates with actual cell death/stasis.
-
Field Surveillance: The WHO "Mark III" micro-test variant is the global standard for monitoring drug resistance in resource-limited settings.
-
Stage-Specificity: Distinguishing drugs that act on ring stages vs. those inhibiting nuclear division.
Principle of the Assay
The assay exploits the erythrocytic cycle of P. falciparum. Synchronized ring-stage parasites are exposed to graded concentrations of a test compound for 24–30 hours . During this window, untreated parasites will enlarge (trophozoites) and undergo nuclear division (schizogony), resulting in parasites with
Biological Logic Diagram
Figure 1: Biological logic of the SMA. The assay measures the blockade of the transition from Ring to Schizont.
Critical Materials & Equipment
Reagents
-
Culture Media (CM): RPMI 1640 supplemented with 25 mM HEPES, 25 mM NaHCO3, and 10% human serum (Type O+) or 0.5% Albumax II.
-
Note: If testing antifolates (e.g., Pyrimethamine), use low-PABA/low-folate RPMI and dialyzed serum to avoid antagonizing the drug.
-
-
Synchronization Agent: 5% D-Sorbitol (w/v) in distilled water.
-
Stain: Giemsa stain (working solution: 10% in phosphate buffer, pH 7.2).
-
Gas Mixture: 5%
, 5% , 90% .[1]-
Field Alternative: Candle jar technique (approx. 17%
, 3% ).
-
Equipment
-
Inverted microscope (for culture check).
-
Compound microscope with 100x oil immersion objective (for readout).
-
96-well flat-bottom tissue culture plates (sterile).
Experimental Protocol
Phase I: Culture Synchronization (The "Sorbitol Window")
Causality: The SMA requires a tight age window (0–4 hours post-invasion rings) at the start. Asynchronous cultures contain schizonts that will rupture during the assay, causing reinvasion and skewing the counts.
-
Harvest: Centrifuge P. falciparum culture (mostly rings) at 500 x g for 5 min. Remove supernatant.[2][3]
-
Lysis: Resuspend pellet in 5 volumes of 5% Sorbitol . Incubate at 37°C for 10 minutes.
-
Wash: Centrifuge (500 x g, 5 min), aspirate sorbitol, and wash 2x with incomplete RPMI.
-
Recover: Resuspend in Complete Media (CM) and return to incubator for at least one cycle (48h) prior to assay to ensure metabolic recovery.
Phase II: The Assay Setup
-
Drug Preparation:
-
Prepare 2x concentrated drug stocks in CM.
-
Perform serial dilutions (usually 2-fold) in a 96-well plate (100 µL per well).
-
Include Drug-Free Controls (CM only) and Solvent Controls (if drug is in DMSO, final DMSO <0.5%).
-
-
Parasite Preparation:
-
Adjust synchronized culture to 0.5% - 1.0% Parasitemia (initial rings).
-
Adjust Hematocrit (Hct) to 2% - 4%.
-
-
Seeding:
-
Add 100 µL of parasite suspension to the 100 µL of drug solution in each well.
-
Final Conditions: 1x Drug concentration, ~0.5% parasitemia, ~2% Hct.
-
-
Incubation:
-
Place in a modular incubator chamber with mixed gas (
). -
Incubate at 37°C for 24 to 30 hours .
-
Critical Stop Point: Stop incubation before schizont rupture (segmentation). If incubation exceeds 36-40h, schizonts will burst, releasing merozoites, which invalidates the "maturation" count.
-
Phase III: Harvesting and Staining
-
Harvest: Carefully aspirate supernatant from wells without disturbing the RBC pellet.
-
Smear: Transfer the RBC pellet (~2-3 µL) to a glass slide. Create a thick or thin smear (thin smears are preferred for precise nuclear counting).
-
Fix & Stain:
-
Fix thin smears with methanol (30 sec).
-
Stain with 10% Giemsa for 15–20 minutes.
-
Rinse with buffer and air dry.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Schizont Maturation Assay.
Data Analysis & Interpretation
Counting Criteria (WHO Standard)
Using a 100x oil objective, count asexual parasites.
-
Total Count: Count at least 200 asexual parasites (rings + trophozoites + schizonts) per well.
-
Schizont Definition: A parasite with
distinct nuclei .[7]-
Note: While a fully mature schizont has 16-32 merozoites, for the purpose of inhibition, the presence of 3+ nuclei indicates the cell successfully passed the G1/S checkpoint and began nuclear division.
-
Calculation
Calculate the percentage of parasites that matured to schizonts in each well:
Calculate the Percent Inhibition relative to the drug-free control:
Validity Check
The assay is valid only if the Control Well shows significant maturation.
-
WHO Criteria:
of parasites in the control well must be schizonts.[2] -
Lab Standard: Ideally,
of rings should mature to schizonts in controls for robust statistics.
| Parameter | Control Well (Expected) | Drug Well (Inhibited) |
| Morphology | Large, multinucleated (16-24 nuclei) | Small rings, pyknotic "crisis forms", or single-nucleus trophozoites |
| Schizont Count | High (>10 per 100 parasites) | Low (<1 per 100 parasites) |
| Interpretation | Normal Cycle Progression | Cell Cycle Arrest / Death |
Troubleshooting & Expert Tips
-
"Crisis Forms": At sub-lethal drug concentrations, parasites may appear as "crisis forms"—condensed, dark-staining, pyknotic bodies. These should not be counted as schizonts. They represent dead/dying parasites.
-
Reinvasion Artifacts: If you see many new, tiny rings and free merozoites, you incubated too long (>36h). The schizonts ruptured.[8][3][6][7][9] Repeat the assay with a shorter incubation time (24h).
-
Poor Maturation in Controls:
-
Check gas mixture (parasites are microaerophilic; atmospheric
is toxic). -
Check hematocrit (high Hct >5% depletes nutrients rapidly in 96-well plates).
-
Check serum quality (some human serum batches are inhibitory; heat-inactivate at 56°C for 30 min).
-
References
-
World Health Organization. (2001). In vitro micro-test (Mark III) for the assessment of the response of Plasmodium falciparum to chloroquine, mefloquine, quinine, amodiaquine, sulfadoxine/pyrimethamine and artemisinin.[2] WHO/CDS/CSR/RMD/2001.1.
-
Rieckmann, K. H., et al. (1978).[5][10] "Drug sensitivity of Plasmodium falciparum. An in-vitro microtechnique." The Lancet, 311(8054), 22-23.
-
Trager, W., & Jensen, J. B. (1976).[5] "Human malaria parasites in continuous culture." Science, 193(4254), 673-675.
-
Basco, L. K. (2007). Field application of in vitro assays for the sensitivity of human malaria parasites to antimalarial drugs.[11][5] World Health Organization.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. DSpace [iris.who.int]
- 3. vac4all.org [vac4all.org]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. New Assays to Characterise Growth-Related Phenotypes of Plasmodium falciparum Reveal Variation in Density-Dependent Growth Inhibition between Parasite Lines | PLOS One [journals.plos.org]
- 7. Three-dimensional ultrastructure of Plasmodium falciparum throughout cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Visualization and quantification of Plasmodium falciparum intraerythrocytic merozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug sensitivity of plasmodium falciparum. An in-vitro microtechnique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cytotoxicity Testing of Novel Antimalarial Compounds Using the MTT Assay
Introduction
The global fight against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates a robust pipeline for the discovery and development of novel antimalarial compounds. A critical early step in this process is the simultaneous evaluation of a compound's efficacy against the parasite and its toxicity towards host cells. An ideal antimalarial agent must exhibit high potency against the parasite while demonstrating minimal toxicity to human cells. The ratio of these activities, known as the Selectivity Index (SI), is a key parameter in prioritizing lead compounds for further development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cellular metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[1][2] Its simplicity, cost-effectiveness, and suitability for high-throughput screening make it an indispensable tool in the preclinical evaluation of drug candidates. This guide provides a comprehensive overview of the MTT assay's principles, detailed protocols for assessing both general cytotoxicity in mammalian cells and antiplasmodial activity against P. falciparum, and a framework for data analysis and interpretation.
The Scientific Principle of the MTT Assay
The MTT assay quantifies cell viability by measuring the metabolic activity of a cell population. The underlying mechanism relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan product.[3]
Mechanism of Action:
-
Uptake: The positively charged MTT salt passively diffuses across the plasma membrane of living cells and accumulates in the mitochondria.[4]
-
Enzymatic Reduction: In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring, converting MTT into formazan.[1][5]
-
Formation of Formazan Crystals: The resulting formazan precipitates as insoluble purple crystals within the cell.
-
Solubilization & Quantification: A solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals, producing a colored solution.[4][6] The intensity of this purple color, which is directly proportional to the number of viable, metabolically active cells, is measured using a spectrophotometer (microplate reader) at an absorbance of approximately 570 nm.[4][7]
Figure 1: Mechanism of the MTT assay.
Experimental Design: The Causality Behind Key Choices
A well-designed cytotoxicity study is self-validating. The choices made during the setup are critical for generating reliable and reproducible data.
-
Cell Line Selection: For assessing general cytotoxicity of antimalarial compounds, it is crucial to use human cell lines that represent organs susceptible to drug-induced toxicity. The human liver cell line HepG2 is an excellent choice as the liver is the primary site of drug metabolism. Other common choices include Vero cells (kidney) and primary cells like Human Dermal Fibroblasts (HDFs) .[8] The goal is to ensure that a potential drug lead is not indiscriminately toxic to host tissues.
-
The Importance of Controls: Every plate must include a comprehensive set of controls to validate the results:
-
Untreated Control (Cells + Medium): This represents 100% cell viability and serves as the primary reference for calculating the effect of the test compounds.
-
Vehicle Control (Cells + Medium + Solvent): Novel compounds are often dissolved in solvents like DMSO. This control ensures that the final concentration of the solvent in the wells does not exert any cytotoxic effects on its own.[9][10]
-
Positive Control (Cells + Medium + Known Toxin): A known cytotoxic agent (e.g., Doxorubicin for mammalian cells, Chloroquine for parasites) is used to confirm that the assay system can detect a cytotoxic response.
-
Blank Control (Medium Only + Reagents): This well contains culture medium, MTT, and the solubilization solution but no cells. Its absorbance reading is subtracted from all other readings to correct for background interference from the medium or reagents.[11]
-
-
Dose-Response Curve: Testing a single concentration of a compound provides limited information. To accurately determine its potency, a serial dilution is performed to generate a dose-response curve. This typically involves 6-8 concentrations spanning several orders of magnitude, which allows for the precise calculation of the 50% inhibitory concentration (IC₅₀) or 50% cytotoxic concentration (CC₅₀).[12]
-
Mitigating the "Edge Effect": Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can concentrate media components and affect cell growth.[13] To prevent this artifact, it is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and reserve the inner 60 wells for the experimental samples.[13][14]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for assessing both general cytotoxicity and antiplasmodial activity.
Figure 2: General workflow for the MTT cytotoxicity assay.
Protocol 1: General Cytotoxicity on Adherent Mammalian Cells (e.g., HepG2)
Materials:
-
HepG2 cells (or other chosen mammalian cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[6][15]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom tissue culture plates.
-
Test compounds dissolved in DMSO.
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cell suspension to a pre-optimized density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the perimeter wells.[2]
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[6]
-
Compound Treatment: Prepare serial dilutions of your novel compounds and controls in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5% to avoid solvent-induced toxicity.[9][11] Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will become visible within the cells under a microscope.[10]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6][16] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: Antiplasmodial Activity on P. falciparum
This protocol is adapted for a suspension culture of parasitized red blood cells (RBCs).
Materials:
-
Synchronized, ring-stage P. falciparum culture (e.g., 3D7 strain) at a known parasitemia.
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine).
-
Human RBCs at a 2-4% hematocrit.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution.
Procedure:
-
Plate Setup: In a 96-well plate, add 100 µL of the parasitized RBC culture (e.g., 1% parasitemia, 2% hematocrit).
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds. Include controls for untreated parasites, uninfected RBCs (background), and a known antimalarial like Chloroquine or Artemisinin.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂). This duration allows for the assessment of parasite growth over at least one full intraerythrocytic cycle.[17]
-
MTT Assay: After 72 hours, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization & Measurement: Centrifuge the plate to pellet the cells, carefully remove the supernatant, and add 150 µL of DMSO to solubilize the formazan. Resuspend the pellet and measure the absorbance at 570 nm.
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance values from the blank (medium-only) wells and subtract this value from all other experimental wells.[11]
-
Calculate Percent Viability: Normalize the data to the untreated control wells (100% viability) using the following formula: % Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Untreated Control Well) x 100[11]
-
Determine CC₅₀ and IC₅₀:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that reduces mammalian cell viability by 50%.[9]
-
IC₅₀ (50% Inhibitory Concentration): The concentration of a compound that inhibits parasite growth by 50%.
-
These values are determined by plotting the % Viability against the logarithm of the compound concentration and fitting the data to a non-linear regression (sigmoidal dose-response) curve using software like GraphPad Prism or Microsoft Excel.[11][12][18]
-
-
Calculate the Selectivity Index (SI): The SI is the most important parameter for identifying promising antimalarial candidates. It provides a measure of the compound's therapeutic window.
-
SI = CC₅₀ (on mammalian cells) / IC₅₀ (on P. falciparum)
-
A higher SI value is desirable, as it indicates greater selectivity for the parasite over host cells. Generally, an SI > 10 is considered a good starting point for a potential drug lead.
-
Table 1: Example Data Summary for Novel Antimalarial Compounds
| Compound | CC₅₀ on HepG2 (µM) | IC₅₀ on P. falciparum (µM) | Selectivity Index (SI) |
| Novel Cmpd A | > 50 | 0.025 | > 2000 |
| Novel Cmpd B | 15.2 | 0.510 | 29.8 |
| Novel Cmpd C | 2.5 | 0.850 | 2.9 |
| Chloroquine | 85 | 0.050 (for sensitive strain) | 1700 |
In this example, Compound A is the most promising candidate due to its potent antiplasmodial activity and very high selectivity. Compound B shows promise but is less selective. Compound C would likely be deprioritized due to its low selectivity, indicating potential host toxicity at effective concentrations.
Troubleshooting and Assay Limitations
While robust, the MTT assay has potential pitfalls and inherent limitations that researchers must consider.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination; Phenol red interference. | Maintain sterile technique; Use phenol red-free medium during the MTT incubation step.[10] |
| Low Absorbance Signal | Insufficient cell number; Short MTT incubation time. | Optimize cell seeding density via a titration experiment; Increase incubation time with MTT (typically 1-4 hours).[10][13] |
| Inconsistent Results | Uneven cell seeding; Incomplete formazan dissolution; "Edge effect". | Ensure cell suspension is homogenous; Use an orbital shaker to fully dissolve crystals; Avoid using perimeter wells for samples.[13][19] |
| False Positives/Negatives | Test compound is colored or has reducing properties. | Run a control plate with the compound in cell-free medium to check for direct MTT reduction or color interference.[19] Consider an alternative assay. |
Inherent Limitations:
-
Indirect Measurement: The MTT assay measures metabolic activity, not cell number directly. Compounds that alter mitochondrial function without killing the cell can produce misleading results.[4]
-
Toxicity of Reagent: The MTT reagent itself can be toxic to some eukaryotic cells, especially during longer incubation periods.[20][21]
-
Endpoint Assay: The assay requires cell lysis, making it an endpoint measurement that does not allow for continuous monitoring of cytotoxicity over time.
-
Chemical Interference: Reducing agents (like ascorbic acid) and compounds that affect cellular redox potential can interfere with the assay chemistry.[7]
Given these limitations, it is often advisable to confirm key findings with an orthogonal assay that relies on a different biological principle, such as an ATP-based luminescence assay (measuring cell energy) or a membrane integrity assay (e.g., LDH release).
References
- Abcam. (n.d.). MTT assay protocol.
- Abcam. (n.d.). MTT assay overview.
- SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- The Future of Things. (2025). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- Eurofins Medical Device Testing. (2024). MTT Test.
- PMC. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- Standard Operating Procedure (SOP). (2017). Standardized viability assessment of cell monolayers with MTT.
- ResearchGate. (n.d.). Limitations of the use of MTT assay for screening in drug discovery.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
- iGEM. (2021). Introduction to MTT Cytotoxicity Assay.pptx.
- Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?.
- ResearchGate. (2025). Plasmodium falciparum: In Vitro Cytotoxicity Testing Using MTT.
- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- Takara Bio. (n.d.). Cell viability and proliferation measurement.
- Elabscience. (2024). What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits?.
- AAT Bioquest. (2022). What are the limitations of MTT assays?.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2025). A comparative study of MTT and WST-1 assays in cytotoxicity analysis.
- ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?.
- Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings.
- Addgene. (n.d.). MTT (Assay protocol).
- CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
- Bangladesh Journals Online. (2017). MTT assay to evaluate the cytotoxic potential of a drug.
- Semantic Scholar. (2017). MTT assay to evaluate the cytotoxic potential of a drug.
- PubMed. (n.d.). General Cytotoxicity Assessment by Means of the MTT Assay.
- ResearchGate. (2017). MTT assay to evaluate the cytotoxic potential of a drug.
- SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 9. scielo.br [scielo.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 14. researchhub.com [researchhub.com]
- 15. bb3r.de [bb3r.de]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Is Your MTT Assay the Right Choice? [promega.sg]
- 21. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
Neutral Red uptake assay for in vitro toxicity screening
Executive Summary
The Neutral Red Uptake (NRU) assay is a quantitative, colorimetric survival assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red (NR) within lysosomes.[1][2][3] Unlike tetrazolium-based assays (MTT/MTS) which measure mitochondrial metabolic activity, NRU assesses membrane integrity and lysosomal accumulation capacity .
This distinction makes NRU particularly valuable for detecting mechanisms of toxicity that damage ion pumps or lysosomal pH gradients before total metabolic collapse occurs. This guide details the optimized protocol for general cytotoxicity profiling and the OECD 432-compliant workflow for phototoxicity screening.
Mechanistic Foundation
The Lysosomal Trapping Principle Neutral Red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride) is a weak cationic dye.[3][4][5] Its uptake is driven by the pH gradient between the cytoplasm (pH ~7.2) and the lysosome (pH ~5.0).
-
Non-Ionic Diffusion: At physiological pH, a portion of the dye is uncharged and passively diffuses across the plasma membrane.[6]
-
Protonation & Trapping: Upon entering the acidic environment of the lysosome, the dye becomes protonated (charged).[6] The charged dye cannot diffuse back across the hydrophobic lysosomal membrane, becoming "trapped."
-
Viability Marker: Dead or damaged cells cannot maintain the ATP-dependent proton gradient; their lysosomes neutralize, and the dye is released or not taken up.
Diagram 1: Mechanism of Action (Lysosomal Trapping)
Caption: Neutral Red diffuses into the cell and is protonated/trapped in acidic lysosomes of viable cells.[3][5][6][7][8][9]
Materials & Reagents
To ensure reproducibility, reagents must be prepared with high precision.
| Reagent | Composition/Notes | Critical Control Point |
| NR Stock Solution | 4 mg/mL Neutral Red in PBS.[9] | Store in dark at 4°C. Must filter before use. |
| NR Medium | Dilute Stock 1:100 in culture medium (Final: 40 µg/mL). | Pre-incubate overnight at 37°C, then centrifuge/filter to remove crystals. |
| Wash Solution | PBS (Ca2+/Mg2+ free) or 1% Formaldehyde/1% CaCl2. | PBS is sufficient for rapid protocols; Formaldehyde improves adhesion. |
| Desorb Solution | 1% Glacial Acetic Acid + 50% Ethanol + 49% H2O. | Freshly prepared. Acid is required to liberate the dye. |
| Cell Line | BALB/c 3T3 (Standard) or HepG2. | Maintain in log phase. Do not use overgrown cultures. |
Standardized Protocol: General Cytotoxicity
Expert Insight: The most common cause of failure in NRU assays is the formation of dye crystals, which cause artificial spikes in Optical Density (OD). The filtration step in Step 3 is non-negotiable.
Step 1: Cell Seeding & Acclimation
-
Harvest cells and check viability (>90% required).[7]
-
Seed 100 µL/well into a 96-well plate.
-
Target Density: 3,000–10,000 cells/well (cell type dependent).
-
Blank: Leave one column (8 wells) with medium only (no cells).
-
-
Incubate for 24 hours (37°C, 5% CO2) to allow attachment.
Step 2: Compound Treatment
-
Add 100 µL of test compound diluted in medium.
-
Include Vehicle Control (Untreated cells).
-
Include Positive Control (e.g., Sodium Lauryl Sulfate, IC50 ~100 µg/mL).
-
-
Incubate for appropriate exposure time (typically 24–72 hours).
Step 3: Neutral Red Staining (The Critical Phase)
-
Preparation: The day before use, prepare NR Medium (1:100 dilution). Incubate overnight at 37°C.
-
Filtration: Immediately before adding to cells, centrifuge NR Medium (600 x g, 10 min) or filter (0.45 µm) to remove precipitated dye crystals.
-
Application: Remove treatment medium from the plate.
-
Add 100 µL of the filtered NR Medium to each well.
-
Incubate for 2 to 3 hours at 37°C.
-
Note: Do not exceed 3.5 hours; dye saturation can occur.
-
Step 4: Washing & Extraction
-
Inspect cells under a microscope.[2][11] Viable cells should show distinct red lysosomes.
-
Carefully aspirate NR Medium.
-
Wash once with 150 µL warm PBS. Remove PBS gently.
-
Add 150 µL Desorb Solution (Ethanol/Acetic Acid) to each well.
-
Shake plate rapidly on a microtiter plate shaker for 10–20 minutes until dye is fully extracted (solution turns pink/red).
Step 5: Measurement
-
Measure absorbance (OD) at 540 nm .
-
(Optional) Subtract reference wavelength (620 nm) to correct for plastic scratches or fingerprints.
Specialized Workflow: Phototoxicity (OECD TG 432)
The NRU assay is the regulatory standard for detecting phototoxic potential (irritation triggered by light).[12][13] This requires two parallel plates.
Diagram 2: Phototoxicity Workflow (OECD 432)
Caption: Parallel workflow for determining Photo-Irritation Factor (PIF) using NRU.
Calculation for Phototoxicity:
-
PIF (Photo-Irritation Factor):
[14] -
Interpretation: A PIF > 5 predicts probable phototoxicity in vivo.
Data Analysis & Interpretation
1. Calculate % Viability:
2. Determination of IC50: Plot Log(Concentration) on the X-axis vs. % Viability on the Y-axis. Use non-linear regression (Sigmoidal Dose-Response) to interpolate the concentration where viability is 50%.
3. Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Background OD | Dye precipitation or incomplete washing. | Filter NR medium (0.45 µm). Ensure Desorb Solution is acidic (pH < 4). |
| Low Signal in Controls | Low cell density or pH drift. | Check seeding density.[2] Ensure incubator is at 5% CO2 to maintain neutral pH during uptake. |
| "Spiky" Data | NR Crystals. | Critical: Incubate NR medium overnight and filter before use. |
| Edge Effect | Evaporation in outer wells. | Use a breathable plate seal or fill edge wells with PBS (do not use for data). |
References
-
Repetto, G., del Peso, A., & Zurita, J. L. (2008).[5][7][9][15] Neutral red uptake assay for the estimation of cell viability/cytotoxicity.[1][2][3][4][6][7][8][9][10][12][15][16] Nature Protocols, 3(7), 1125–1131.[5][15]
-
OECD. (2004).[4][13] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4.
-
Borenfreund, E., & Puerner, J. A. (1985).[7][11] Toxicity determined in vitro by morphological alterations and neutral red absorption.[3][7][8][10][11] Toxicology Letters, 24(2-3), 119–124.[7][10][11]
-
ICCVAM. (2006). Current Status of In Vitro Test Methods for Identifying Ocular Corrosives and Severe Irritants: Neutral Red Release Assay. NIH Publication.
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. praxilabs.com [praxilabs.com]
- 3. researchtweet.com [researchtweet.com]
- 4. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 6. re-place.be [re-place.be]
- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Toxicity determined in vitro by morphological alterations and neutral red absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. iivs.org [iivs.org]
- 15. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Antimalarial Compounds
Introduction: The Critical Role of In Vivo Models in Antimalarial Drug Discovery
The development of novel antimalarial therapeutics is a global health priority, driven by the persistent threat of drug resistance in Plasmodium parasites. While in vitro assays provide essential preliminary data on a compound's activity, they cannot replicate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and host-parasite interactions that occur in a living organism.[1][2] Therefore, in vivo efficacy testing in animal models is an indispensable step in the preclinical development pipeline, providing the foundational evidence required to advance a candidate compound toward human clinical trials.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most relevant animal models for antimalarial efficacy testing. We will delve into the rationale behind model selection, provide step-by-step protocols for key assays, and explore advanced techniques that are refining our understanding of drug efficacy.
The Landscape of Animal Models: A Comparative Overview
The choice of an animal model is a critical decision in the experimental design, contingent on the specific research question and the stage of drug development.[2] The primary models used are rodents (mice) and non-human primates (NHPs).[1][3] More recently, the development of humanized mice has bridged a significant gap, allowing for the in vivo study of human-specific Plasmodium species.[4][5]
| Model | Primary Plasmodium Species | Key Advantages | Key Limitations |
| Murine Models (Standard) | P. berghei, P. yoelii, P. chabaudi[3] | Cost-effective, readily available, well-characterized genetics, high-throughput screening possible.[1][3] | Do not naturally host human Plasmodium species; differences in parasite biology and disease pathology.[5] |
| Humanized Mouse Models | P. falciparum, P. vivax[4][6] | Enable in vivo study of human parasites; can model both liver and blood stages.[4][5] | Immunodeficient host; complex and costly to generate and maintain; may not fully recapitulate human immune responses.[7][8] |
| Non-Human Primate (NHP) Models | P. falciparum, P. vivax, P. knowlesi, P. cynomolgi[3][9][10] | Closest physiological and immunological similarity to humans; can model complex pathologies and relapsing malaria (P. vivax).[9][11] | High cost, significant ethical considerations, limited availability, lower throughput.[12][13] |
Section 1: Standard Murine Models for Initial Efficacy Screening
Murine models are the workhorses of early-stage in vivo antimalarial drug discovery due to their accessibility and the wealth of available research tools.[1][3] These models utilize rodent-specific Plasmodium species that share conserved biological pathways with their human counterparts, making them excellent surrogates for initial efficacy and dose-finding studies.[13]
Causality in Model Selection: Why Rodent Malaria Parasites?
The four most commonly used rodent malaria parasites—P. berghei, P. yoelii, P. chabaudi, and P. vinckei—each offer unique characteristics.[3] P. berghei, for instance, is widely used due to its aggressive proliferation, leading to a rapid and reproducible infection course, which is ideal for standardized screening assays.[3][13] Some strains of P. berghei can also induce cerebral malaria-like symptoms in certain mouse strains, providing a model for severe malaria.[1][2]
The Peters' 4-Day Suppressive Test: A Cornerstone of Screening
The 4-day suppressive test, developed by Peters, is the standard assay for evaluating the blood-stage activity of a potential antimalarial compound.[14][15][16] The core principle is to assess the ability of a compound to suppress the proliferation of parasites when administered shortly after infection.
Objective: To determine the in vivo blood schizontocidal activity of a test compound against Plasmodium berghei in mice.
Materials:
-
BALB/c or ICR mice (female, 6-8 weeks old)[1]
-
Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA)
-
Donor mouse with a rising parasitemia of 10-20%
-
Test compound and vehicle control (e.g., 7% Tween 80, 3% ethanol in distilled water)[17]
-
Positive control: Chloroquine phosphate (10 mg/kg)[14]
-
Alsever's solution or PBS with heparin
-
Giemsa stain
-
Microscope with oil immersion lens
Methodology:
-
Parasite Preparation:
-
On the day of infection (Day 0), collect blood from a donor mouse via cardiac puncture into a heparinized tube.
-
Dilute the blood with PBS to a final concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL. The rationale for this concentration is to establish a consistent and robust infection that is not immediately overwhelming to the host.
-
-
Infection of Experimental Animals:
-
Inoculate naive mice intraperitoneally (IP) with 0.2 mL of the prepared parasite suspension. This route ensures a reliable and uniform infection.
-
-
Grouping and Treatment:
-
Randomly assign the infected mice into groups (n=5 per group).
-
Approximately 2-4 hours post-infection, administer the first dose of the test compounds, vehicle control, or positive control.[14] Treatment is initiated promptly to assess the compound's ability to inhibit the initial wave of parasite replication.
-
Administer treatments orally (p.o.) or via the desired route once daily for four consecutive days (Day 0, 1, 2, and 3).[14][17]
-
-
Monitoring Parasitemia:
-
On Day 4 (approximately 24 hours after the last dose), prepare thin blood smears from the tail vein of each mouse.[17]
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of pRBCs per 1,000 total RBCs under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression using the following formula:[17] % Suppression = 100 - [(Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Control Group) x 100]
-
An ED₅₀ (the dose that suppresses parasitemia by 50%) can be calculated using dose-response analysis.
-
-
Survival Monitoring (Optional but Recommended):
-
Monitor the mice daily for an additional period (e.g., up to 30 days) to record survival times. Mice that are aparasitemic on Day 30 are considered cured.[17]
-
Caption: Workflow for the 4-Day Suppressive Test.
The Curative (Rane's) Test: Assessing Established Infections
While the suppressive test is crucial for screening, the curative or Rane's test evaluates a compound's ability to clear an already established infection.[18][19] This model more closely mimics the clinical scenario where a patient seeks treatment after symptoms have appeared.
Objective: To evaluate the curative potential of a test compound against an established P. berghei infection.
Methodology:
-
Infection:
-
Infect mice with 1 x 10^7 P. berghei-infected RBCs on Day 0, as described in Protocol 1.
-
-
Treatment of Established Infection:
-
Monitoring and Endpoints:
Section 2: Humanized Mouse Models for P. falciparum and P. vivax Efficacy
A significant limitation of standard murine models is the host specificity of human malaria parasites.[8] To overcome this, various humanized mouse models have been developed. These are typically immunodeficient mice engrafted with human tissues or cells, rendering them susceptible to human pathogens like P. falciparum and P. vivax.[4][5][13]
Causality in Model Selection: Why Humanize Mice?
Humanized mice are instrumental for the preclinical evaluation of drugs targeting the human parasite's unique biology.[4] There are two main types:
-
huRBC-SCID/NSG Mice: These mice are engrafted with human red blood cells (huRBCs) and can support the asexual blood-stage infection of P. falciparum.[5][22] This model is invaluable for testing blood-stage schizonticides.
-
Liver-Chimeric Mice (FRG, TK-NOG): These models have their livers repopulated with human hepatocytes.[4][6] They are essential for studying the liver stage of infection, including the dormant hypnozoites of P. vivax, and for testing drugs that target these stages.[4][6]
Objective: To evaluate the in vivo efficacy of a test compound against blood-stage P. falciparum.
Materials:
-
Highly immunodeficient mice (e.g., NOD-scid IL2Rγ^null^ or NSG)
-
Human red blood cells (Type O+)
-
P. falciparum culture (e.g., 3D7 strain)
-
Test compound, vehicle, and positive control (e.g., Artemether-Lumefantrine)
Methodology:
-
Humanization Phase:
-
Engraft NSG mice with human erythrocytes via daily intraperitoneal or intravenous injections.[22][23]
-
Monitor the level of human erythrocyte chimerism in the peripheral blood using flow cytometry until a stable level (typically >20-40%) is achieved. This step is critical to ensure there are sufficient host cells for the parasite to invade.
-
-
Infection Phase:
-
Once stable chimerism is confirmed, infect the mice with P. falciparum-infected huRBCs (typically 1 x 10^7 pRBCs) intravenously.
-
-
Treatment and Monitoring:
-
When parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice and begin treatment.
-
Administer the test compound, vehicle, or positive control according to the desired dosing schedule.
-
Monitor parasitemia daily by collecting a small volume of tail blood for Giemsa-stained smears or flow cytometry.[23]
-
-
Data Analysis:
-
Plot the mean parasitemia over time for each group.
-
Calculate the parasite reduction ratio and clearance time. A successful compound will lead to a rapid decline in parasitemia.
-
Caption: Workflow for Humanized Mouse Efficacy Studies.
Section 3: Non-Human Primate (NHP) Models: The Gold Standard for Preclinical Validation
NHP models represent the most predictive animal models for human malaria due to their close phylogenetic relationship with humans.[9][11] They are essential for late-stage preclinical development, especially for validating lead candidates before they enter human trials.
Causality in Model Selection: Why Use Primates?
Species like Aotus and Saimiri monkeys can be infected with human P. falciparum and P. vivax.[9][10] Macaque models, using simian parasites like P. cynomolgi (a model for P. vivax relapses) and P. knowlesi, also closely mimic human disease pathology, including sequestration and anemia.[1][9] The use of NHPs is ethically complex and highly regulated, reserved for critical questions that cannot be answered in lower-order species.
Section 4: Advanced Methodologies - In Vivo Imaging
Recent technological advances allow for real-time visualization of parasites within a living animal.[24][25] Using transgenic parasites that express bioluminescent (e.g., luciferase) or fluorescent (e.g., GFP) proteins, researchers can track parasite localization, burden, and clearance non-invasively.[24][26][27] This provides unprecedented insight into drug effects on parasite sequestration in deep tissues and can significantly reduce the number of animals required for a study.[24]
Conclusion
The selection and application of appropriate animal models are fundamental to the successful discovery and development of new antimalarial drugs. Starting with high-throughput murine models like the 4-day suppressive test for initial screening, progressing to humanized mouse models for efficacy against human parasites, and culminating in NHP models for preclinical validation, provides a robust and logical pathway. Each model offers a unique set of advantages and limitations, and understanding the rationale behind their use is key to generating reliable and translatable data. By adhering to validated protocols and leveraging advanced technologies, researchers can confidently advance the most promising compounds in the global effort to combat malaria.
References
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025). MDPI.
- Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. (2018). Frontiers.
- Complete life cycle of malaria parasite in humanized DRAG mice. The Jackson Laboratory.
- Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection. PMC.
- Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies. PMC.
- In vivo imaging of CD8+ T cell-mediated elimination of malaria liver stages. (2013). PNAS.
- Real-time in vivo imaging of transgenic bioluminescent blood stages of rodent malaria parasites in mice. (2006). P.BERGHEI.
- Animal models of efficacy to accelerate drug discovery in malaria. (2013). Parasitology.
- P. falciparum humanized mouse model: Characterization and further studies for antimalarial drug development. Tesis Doctorals en Xarxa.
- Human Malaria in Immunocompromised Mice: An in Vivo Model to Study Defense Mechanisms against Plasmodium falciparum. (2000). Rockefeller University Press.
- Further Improvements of the P. falciparum Humanized Mouse Model. (2011). PLOS One.
- Live In Vivo Imaging of Plasmodium Invasion of the Mosquito Midgut. (2020). ASM Journals.
- In vivo imaging of malaria parasites in the murine liver. PubMed.
- Quantitative isolation and in vivo imaging of malaria parasite liver stages. (2006). PubMed - NIH.
- The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. (2025). Preprints.org.
- Systems biology of malaria explored with nonhuman primates. PMC.
- Mouse model could aid study of malaria. (2015). MDedge.
- The relevance of non-human primate and rodent malaria models for humans. (2011). Malaria Journal.
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Medicines for Malaria Venture.
- Current status of experimental models for the study of malaria. (2022). Parasitology.
- Mice with human immune systems boon to malaria research. PNAS.
- In vivo imaging in NHP models of malaria: Challenges, progress and outlooks. PMC - NIH.
- Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC.
- Guidelines for the nonclinical evaluation of the efficacy of traditional antimalarials. Horizon IRD.
- 4-day suppressive test: Significance and symbolism. ScienceDirect.
- Evaluation of the Antimalarial Activity of the Hydroalcoholic Extract of Leaf of Leonotis ocymifolia (Burm. f.) Iwarsson (Lamiaceae) against Plasmodium berghei in Mice. PMC.
- Research Article Evaluation of the Antimalarial Activity of Crude Extract of Eucalyptus globulus Labill. Leaf against Plasmodium. (2021). ScienceOpen.
- Parasitemia and survival time measurements for Rane's test of the root and fruit extracts of Croton macrostachys. ResearchGate.
- Evaluation of Antimalarial Activity of the 80% Methanolic Stem Bark Extract of Combretum molle Against Plasmodium berghei in Mice. (2019). PMC.
- Application Notes and Protocols for DSM-421 in Malaria Prophylaxis Research. Benchchem.
Sources
- 1. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 4. Frontiers | Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity [frontiersin.org]
- 5. Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse model could aid study of malaria | MDedge [mdedge.com]
- 7. Further Improvements of the P. falciparum Humanized Mouse Model | PLOS One [journals.plos.org]
- 8. pnas.org [pnas.org]
- 9. Systems biology of malaria explored with nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo imaging in NHP models of malaria: Challenges, progress and outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The relevance of non-human primate and rodent malaria models for humans | Medicines for Malaria Venture [mmv.org]
- 12. rupress.org [rupress.org]
- 13. Current status of experimental models for the study of malaria | Parasitology | Cambridge Core [cambridge.org]
- 14. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 16. wisdomlib.org [wisdomlib.org]
- 17. mmv.org [mmv.org]
- 18. Evaluation of the Antimalarial Activity of the Hydroalcoholic Extract of Leaf of Leonotis ocymifolia (Burm. f.) Iwarsson (Lamiaceae) against Plasmodium berghei in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. Evaluation of Antimalarial Activity of the 80% Methanolic Stem Bark Extract of Combretum molle Against Plasmodium berghei in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. repositorio.uam.es [repositorio.uam.es]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pberghei.nl [pberghei.nl]
- 25. In vivo imaging of malaria parasites in the murine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Quantitative isolation and in vivo imaging of malaria parasite liver stages - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Indispensable Role of the Plasmodium berghei Model in Malaria Research
An Application Guide to the Plasmodium berghei Mouse Model for Preclinical Antimalarial Drug Screening
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a formidable global health challenge, necessitating a robust pipeline for new antimalarial drug discovery.[1] Animal models are a cornerstone of this pipeline, providing a bridge between in vitro assays and human clinical trials by enabling the evaluation of a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[2][3] Among these, the rodent malaria parasite Plasmodium berghei in murine models stands out as a workhorse for preclinical screening.[4][5]
First isolated in the 1940s, the P. berghei model offers several distinct advantages: a rapid and predictable course of infection, cost-effectiveness, and a high degree of genetic tractability, which has led to the development of transgenic parasite lines expressing reporter genes like luciferase or Green Fluorescent Protein (GFP) for high-throughput screening.[5][6][7] While no animal model perfectly recapitulates human malaria, the P. berghei system effectively models the blood-stage infection, which is responsible for the clinical manifestations of the disease, making it an invaluable tool for identifying and characterizing novel blood-stage schizonticidal agents.[5][8] Some strains, like P. berghei ANKA, can also induce a neurological syndrome in susceptible mouse strains that serves as a model for human cerebral malaria.[5][9]
This guide provides a detailed overview and validated protocols for utilizing the P. berghei mouse model in antimalarial drug screening, with a focus on the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Ethical Considerations in Animal Research
All experimental procedures involving animals must be conducted with the highest standards of ethical and humane care. Research protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. These guidelines ensure that animal use is scientifically justified and that measures are taken to minimize pain and distress.[10] The use of animal models is critical for ensuring the safety and efficacy of potential new drugs before they can be tested in humans, a crucial step in protecting human trial participants from potential harm.[10][11]
I. Core Components of the Model
A. Parasite Strains
The choice of P. berghei strain can significantly impact experimental outcomes. Strains are available from research repositories such as the European Malaria Reagent Repository or MR4.[12][13]
-
P. berghei ANKA: Widely used and well-characterized. It is known to cause experimental cerebral malaria (ECM) in susceptible mouse strains like C57BL/6.[9]
-
Drug-Resistant Lines: Strains resistant to common antimalarials like chloroquine are available and essential for evaluating the activity of new compounds against resistant parasites.[12]
-
Transgenic Reporter Lines: Strains engineered to express bioluminescent (e.g., Luciferase) or fluorescent (e.g., GFP) proteins are highly recommended.[6] These reporters allow for rapid, sensitive, and quantitative assessment of parasite load without the need for manual counting of Giemsa-stained blood smears, significantly increasing throughput.[7]
B. Mouse Strains
The genetic background of the mouse host influences susceptibility to infection and disease progression. The selection of a mouse strain should be tailored to the specific research question.[14][15]
| Mouse Strain | Key Characteristics & Susceptibility | Common Applications |
| Swiss Webster (Outbred) | General high susceptibility to P. berghei infection.[6] Often used for routine parasite maintenance and standard efficacy screening. | Parasite propagation, 4-day suppressive tests. |
| BALB/c (Inbred) | Susceptible to blood-stage infection but relatively resistant to liver-stage infection and ECM compared to C57BL/6.[14][16] | General efficacy studies, immunological studies. |
| C57BL/6 (Inbred) | Highly susceptible to both liver-stage and blood-stage infection. Develops ECM with P. berghei ANKA infection.[2][9][14] | Studies on cerebral malaria pathogenesis, vaccine efficacy. |
| NOD/SCID (Immunodeficient) | Can be engrafted with human red blood cells or hepatocytes to create "humanized" models for studying human malaria parasites like P. falciparum.[2][3] | Efficacy testing against P. falciparum, studies on liver-stage hypnozoites. |
II. Parasite Maintenance and Propagation
Consistent and reliable parasite stocks are the foundation of any screening program.
A. Protocol: In Vivo Acyclic Passage
This protocol maintains the virulence and characteristics of the parasite through regular transfer in mice.
Principle: A small volume of blood from an infected donor mouse is injected into a naive recipient mouse to establish a new infection. This is typically done on a weekly basis.
Materials:
-
P. berghei-infected donor mouse (parasitemia 5-15%)
-
Naive recipient mice (e.g., Swiss Webster)
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes (1 mL) with 27G needles
-
Microscope slides, methanol, Giemsa stain
Procedure:
-
Monitor Parasitemia: Check the parasitemia of the donor mouse daily via a Giemsa-stained thin blood smear from a tail snip. Aim for a parasitemia of 5-15% for passage.[7]
-
Prepare Inoculum: Collect one droplet of tail blood (~5 µL) from the donor mouse and suspend it in 10 mL of sterile PBS.[17]
-
Infection: Inject 0.1-0.2 mL of the parasite suspension intraperitoneally (i.p.) into a new naive mouse.[6][17]
-
Monitor New Infection: The newly infected mouse will typically show detectable parasitemia in 3-4 days, reaching 5-20% by day 4-7.[17]
Expert Note (Rationale): Acyclic passage is performed 1-2 days before the donor mouse shows severe symptoms (like cerebral complications) to ensure the viability and virulence of the parasites being transferred. To prevent the loss of gametocyte production in parasite lines, it is recommended to restart infections from cryopreserved stocks after a maximum of eight weeks of continuous mechanical passage.[17]
B. Protocol: Cryopreservation of Infected Blood
Principle: Infected red blood cells (iRBCs) are frozen in the presence of a cryoprotectant (glycerol) and stored in liquid nitrogen for long-term preservation. This ensures a consistent supply of the parasite and serves as a backup.
Materials:
-
P. berghei-infected mouse (5-20% parasitemia)
-
Glycerol solution (e.g., Glycerolyte 57) or a commercial cryopreservative solution (e.g., CryoStor CS2).[4][18]
-
Heparin
-
Cryovials
-
Liquid nitrogen storage dewar
Procedure:
-
Blood Collection: Anesthetize the infected mouse and collect blood via cardiac puncture into a heparinized syringe.
-
Add Cryoprotectant: Slowly add an equal volume of the cryoprotectant solution to the infected blood while gently mixing.
-
Aliquoting: Dispense the mixture into pre-labeled cryovials (e.g., 0.5 mL per vial).
-
Freezing: Place the vials in a controlled-rate freezer or an isopropanol freezing container at -80°C for 24 hours.
-
Long-Term Storage: Transfer the vials to a liquid nitrogen dewar for long-term storage.
Expert Note (Rationale): The slow, controlled-rate freezing process is critical to prevent the formation of intracellular ice crystals, which would lyse the red blood cells and kill the parasites. Commercial cryopreservatives like CryoStor CS2 have been shown to yield high post-thaw recovery and infectivity.[4][18]
III. Standard In Vivo Antimalarial Efficacy Assays
The following protocols are the most widely used methods for assessing the in vivo efficacy of test compounds against blood-stage P. berghei.
A. The 4-Day Suppressive Test (Peters' Test)
This is the gold standard primary screening assay for determining the efficacy of a compound against an early, developing blood-stage infection.[8][19]
Principle: Mice are infected with parasites, and treatment with the test compound begins shortly after infection. The compound is administered daily for four consecutive days. On the fifth day, parasitemia is measured and compared to an untreated control group to determine the percentage of parasite growth inhibition.[7][19]
Diagram 1: Workflow for the 4-Day Suppressive Test.
Procedure:
-
Animal Grouping: Randomly assign mice (e.g., Swiss albino, 18-22g) into groups of five.[20] Include a negative control group (vehicle), a positive control group (e.g., Chloroquine at 10-25 mg/kg), and test groups for various doses of the compound.[19][21]
-
Infection (Day 0): Infect all mice i.p. with a standard inoculum of 1x10⁷ P. berghei-infected red blood cells (iRBCs).[22]
-
Treatment (Day 0 to Day 3): Approximately 2-3 hours post-infection, administer the first dose of the test compounds, vehicle, or positive control orally (p.o.) or via the desired route.[19] Continue treatment once daily for four consecutive days (Day 0, 1, 2, 3).[23]
-
Monitoring (Day 4): On the fifth day (Day 4), collect a blood sample from the tail of each mouse.
-
Parasitemia Determination: Prepare thin blood smears, fix with methanol, and stain with Giemsa. Count the number of parasitized RBCs out of ~1,000 total RBCs under a microscope to determine the percentage of parasitemia. Alternatively, use flow cytometry or a luminometer if using reporter parasite lines.[1][23]
-
Data Analysis: Calculate the average parasitemia for each group and determine the percentage of parasite growth inhibition using the formula below.
B. Rane's Test (Curative Test)
This assay evaluates the ability of a compound to clear an established infection, mimicking a therapeutic treatment scenario.[21][22]
Principle: Treatment is initiated 72 hours after infection, by which time a significant parasitemia has developed. The efficacy of the compound in reducing this established parasite load is then assessed.[22][24]
Diagram 2: Workflow for Rane's (Curative) Test.
Procedure:
-
Infection (Day 0): Infect mice i.p. with 1x10⁷ P. berghei-iRBCs as in the suppressive test.[24]
-
Infection Establishment (Day 0 to Day 3): Allow the infection to establish for 72 hours.
-
Treatment (Day 3 to Day 6): On Day 3, begin a four-day treatment regimen with the test compound, vehicle, or positive control.[22]
-
Monitoring (Day 7): On Day 7 (24 hours after the last dose), determine the parasitemia for each mouse.[25]
-
Extended Monitoring: Continue to monitor the mice daily for survival time. The mean survival time (MST) is an important secondary endpoint for this assay.[26]
Expert Note (Rationale): Rane's test is a more stringent evaluation of a compound's activity than the 4-day suppressive test. A compound that shows high efficacy in this model is more likely to have a rapid onset of action and potent parasite-clearing capabilities.
IV. Data Analysis and Interpretation
A. Calculating Parasitemia and Inhibition
1. Percentage Parasitemia: This is determined by counting Giemsa-stained thin blood films. % Parasitemia = (Number of Parasitized RBCs / Total Number of RBCs Counted) x 100
2. Percentage Parasite Growth Inhibition (or Suppression): This is the primary endpoint for the 4-day suppressive test. % Inhibition = [ (A - B) / A ] x 100 Where:
-
A = Mean parasitemia in the negative control (vehicle) group
-
B = Mean parasitemia in the treated group
An example data table is shown below:
| Group | Dose (mg/kg) | Mean % Parasitemia (Day 4) | % Parasite Growth Inhibition |
| Negative Control | Vehicle | 25.4 ± 3.1 | - |
| Positive Control | Chloroquine 25 | 0.0 ± 0.0 | 100% |
| Test Compound X | 25 | 15.2 ± 2.5 | 40.2% |
| Test Compound X | 50 | 6.1 ± 1.8 | 76.0% |
| Test Compound X | 100 | 0.5 ± 0.2 | 98.0% |
B. Mean Survival Time (MST)
This is a key endpoint for curative assays like Rane's test. MST = Sum of Survival Days for all Mice in a Group / Total Number of Mice in that Group A significant increase in MST in a treated group compared to the control group indicates therapeutic efficacy.[22]
V. Advanced Applications and Considerations
Humanized Mouse Models
For late-stage preclinical development, it is often necessary to test compounds against the primary human parasite, P. falciparum. This can be achieved using highly immunodeficient mice (e.g., NOD-scid IL2Rgamma-null) engrafted with human red blood cells.[3] While more complex and costly, these models provide critical data on a compound's efficacy against the target human parasite.[27]
Prophylactic Activity Testing
To assess if a compound can prevent an infection from establishing, a prophylactic test is used. In this model, mice are treated with the compound before being challenged with parasites.[12][21] This is particularly relevant for developing drugs that can be used for chemoprevention.
VI. Troubleshooting
-
High Variation in Parasitemia: Ensure the parasite inoculum is thoroughly mixed and that each mouse receives an identical volume and concentration. Use inbred mouse strains to reduce biological variability.
-
No Infection in Control Group: Check the viability of the cryopreserved parasite stock. Passage the parasite line one or two times in naive mice before starting a large experiment to ensure virulence.
-
Inconsistent Drug Efficacy: Verify the solubility and stability of the compound in the chosen vehicle. Ensure accurate dosing by weighing mice daily.
References
-
Scheller, L. F., et al. (1994). Susceptibility of different strains of mice to hepatic infection with Plasmodium berghei. Infection and Immunity, 62(11), 4844–4847. Available at: [Link]
-
Scheller, L. F., et al. (1994). Susceptibility of different strains of mice to hepatic infection with Plasmodium berghei. American Society for Microbiology. Available at: [Link]
-
Singh, N., et al. (2017). Experimental evaluation of cryopreservative solutions to maintain in vitro and in vivo infectivity of P. berghei sporozoites. PLOS ONE. Available at: [Link]
-
Morrot, A., et al. (1998). DIFFERENCES IN SUSCEPTIBILITY AMONG MOUSE STRAINS TO INFECTION WITH PLASMODIUM BERGHEI PROTECTION BY GAMMA-IRRADIATED SPOROZOITE. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]
-
Singh, N., et al. (2017). Experimental evaluation of cryopreservative solutions to maintain in vitro and in vivo infectivity of P. berghei sporozoites. National Institutes of Health. Available at: [Link]
-
Adachi, K., et al. (2024). Mouse NOD/Shi and NSY/Hos strains infected with Plasmodium berghei ANKA are models for experimental cerebral malaria. Scientific Reports. Available at: [Link]
-
Akinyede, O. P., et al. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available at: [Link]
-
Kondiah, P. P. D., et al. (2015). Efficacy and pharmacokinetic evaluation of a novel anti-malarial compound (NP046) in a mouse model. Malaria Journal. Available at: [Link]
-
Singh, N., et al. (2017). Experimental evaluation of cryopreservative solutions to maintain in vitro and in vivo infectivity of P. berghei sporozoites. PubMed. Available at: [Link]
-
Prudêncio, M. (n.d.). Animal Models of Plasmodium Infection and Malaria. ResearchGate. Available at: [Link]
-
Akinyede, O. P., et al. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available at: [Link]
-
Rasoanaivo, P., et al. (2004). Guidelines for the nonclinical evaluation of the efficacy of traditional antimalarials. Horizon IRD. Available at: [Link]
-
Moshi, M. J., et al. (2009). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Pharmaceutical Biology. Available at: [Link]
-
Yilmaz, M. A., et al. (2014). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. Malaria Journal. Available at: [Link]
-
Kondiah, P. P. D., et al. (2015). Efficacy and pharmacokinetic evaluation of a novel anti-malarial compound (NP046) in a mouse model. PubMed. Available at: [Link]
-
Jaswant Singh, et al. (1963). Selection of a Strain of Albino Mice Refractory to Plasmodium berghei Infection. IRIS. Available at: [Link]
-
McNamara, C. W., et al. (2025). Humanization of Drug Metabolism in the Plasmodium berghei Mouse Model for Antimalarial Drug Discovery. Malaria World. Available at: [Link]
-
Shittu, O. O., et al. (2023). Evaluation of Plasmodium berghei Models in Malaria Research. Scientific Archives. Available at: [Link]
-
Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Testing in vivo. Medicines for Malaria Venture. Available at: [Link]
-
Sinden, R. E., et al. (2004). Maintenance of the Plasmodium berghei Life Cycle. Springer Nature Experiments. Available at: [Link]
-
Janse, C. J., & Waters, A. P. (2004). Plasmodium berghei: general parasitological methods. Leiden University Medical Center. Available at: [Link]
-
Sebastian, A. E., et al. (2012). Improved negative selection protocol for Plasmodium berghei in the rodent malarial model. Malaria Journal. Available at: [Link]
-
Parker, M., & Lignou, S. (2015). Ethical aspects of malaria control and research. Malaria Journal. Available at: [Link]
-
Khan, I., et al. (2022). In vivo antimalarial activity of TcDLP and TcMLE in Rane's test and Peters' 4-day test. ResearchGate. Available at: [Link]
-
Fonager, J., & Pasini, E. M. (2022). Current status of experimental models for the study of malaria. Parasitology. Available at: [Link]
-
Understanding Animal Research. (2021). Animal research and malaria. Understanding Animal Research. Available at: [Link]
-
Ebiloma, G. U., et al. (2021). Parasitemia and survival time measurements for Rane's test of the root and fruit extracts of Croton macrostachys. ResearchGate. Available at: [Link]
-
Derbie, A., et al. (2021). Evaluation of Antiplasmodial Activity of Hydroalcoholic Crude Extract and Solvent Fractions of Zehneria scabra Roots Against Plasmodium berghei in Swiss Albino Mice. Taylor & Francis Online. Available at: [Link]
-
Mohammed, T., et al. (2018). Evaluation of the Antimalarial Activity of the Hydroalcoholic Extract of Leaf of Leonotis ocymifolia (Burm. f.) Iwarsson (Lamiaceae) against Plasmodium berghei in Mice. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Bantie, L., et al. (2020). Antimalarial Activity of Crude Extract and Solvent Fractions of the Leaves of Bersama abyssinica Fresen. (Melianthaceae) against Plasmodium berghei Infection in Swiss Albino Mice. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Franke-Fayard, B., et al. (2008). Screening Inhibitors of P. berghei Blood Stages Using Bioluminescent Reporter Parasites. Methods in Molecular Biology. Available at: [Link]
-
Langhorne, J., et al. (2012). The Role of Animal Models for Research on Severe Malaria. PLOS Pathogens. Available at: [Link]
-
Sinnis Lab. (n.d.). Plasmodium berghei–Infected Anopheles stephensi. Johns Hopkins Bloomberg School of Public Health. Available at: [Link]
-
Ndiaye, F. T., et al. (2025). The effects of introduced procedural errors on malaria rapid diagnostic test performance in a laboratory setting. Malaria Journal. Available at: [Link]
-
The European Malaria Reagent Repository. (n.d.). The European Malaria Reagent Repository. University of Edinburgh. Available at: [Link]
-
World Health Organization. (2008). How malaria RDTs work. World Health Organization. Available at: [Link]
-
Watson, O. J., et al. (2019). False-negative malaria rapid diagnostic test results and their impact on community-based malaria surveys in sub-Saharan Africa. BMJ Global Health. Available at: [Link]
Sources
- 1. Efficacy and pharmacokinetic evaluation of a novel anti-malarial compound (NP046) in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Experimental evaluation of cryopreservative solutions to maintain in vitro and in vivo infectivity of P. berghei sporozoites | PLOS One [journals.plos.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. med.nyu.edu [med.nyu.edu]
- 7. pberghei.nl [pberghei.nl]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. malariaworld.org [malariaworld.org]
- 10. miguelprudencio.com [miguelprudencio.com]
- 11. Ethical aspects of malaria control and research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmv.org [mmv.org]
- 13. The European Malaria Reagent Repository | www.malariaresearch.eu [malariaresearch.eu]
- 14. Susceptibility of different strains of mice to hepatic infection with Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajtmh.org [ajtmh.org]
- 16. journals.asm.org [journals.asm.org]
- 17. pberghei.nl [pberghei.nl]
- 18. Experimental evaluation of cryopreservative solutions to maintain in vitro and in vivo infectivity of P. berghei sporozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Evaluation of the Antimalarial Activity of the Hydroalcoholic Extract of Leaf of Leonotis ocymifolia (Burm. f.) Iwarsson (Lamiaceae) against Plasmodium berghei in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. Antimalarial Activity of Crude Extract and Solvent Fractions of the Leaves of Bersama abyssinica Fresen. (Melianthaceae) against Plasmodium berghei Infection in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. malariaworld.org [malariaworld.org]
Application Notes and Protocols for Pharmacokinetic Studies of 6-chloro-8-methoxyquinolin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the In Vivo Journey of Novel Quinolone Scaffolds
The quinolone and quinolinone cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The specific substitution pattern of a 6-chloro-8-methoxyquinolin-4(1H)-one derivative suggests a targeted design approach, likely to modulate its physicochemical and biological properties. Understanding the pharmacokinetic profile—the journey of a drug through the body—is a critical step in the translation of a promising compound from a laboratory curiosity to a clinical candidate.[4][5] This document provides a comprehensive guide to designing and executing preclinical pharmacokinetic studies for this class of compounds, grounded in established methodologies and regulatory expectations.
The primary objective of these studies is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the investigational compound.[4][5] This characterization helps in establishing a safe initial dose for clinical trials, identifying potential target organs for toxicity, and defining safety parameters for clinical monitoring.[6] The pharmacokinetic properties of quinolone derivatives are generally characterized by a high volume of distribution, long biological half-life, and moderate to excellent oral bioavailability.[7][8] However, each derivative possesses unique characteristics that must be empirically determined.[7][8]
Strategic Overview: A Phased Approach to Pharmacokinetic Evaluation
A successful pharmacokinetic investigation follows a logical progression from in vitro characterization to in vivo studies. This phased approach allows for early identification of potential liabilities, conserving resources and guiding medicinal chemistry efforts to optimize the drug-like properties of the lead compounds.[9][10][11]
Caption: Phased approach to pharmacokinetic studies.
Part 1: In Vitro ADME Assays
Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for screening and optimizing compounds before committing to more complex and costly in vivo studies.[5][10][11] These assays provide key insights into a compound's potential for oral bioavailability, its metabolic fate, and its risk for drug-drug interactions.
Physicochemical Properties
The intrinsic physicochemical properties of a drug molecule are fundamental determinants of its pharmacokinetic behavior.
| Parameter | Experimental Method | Rationale |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays | Poor solubility can limit absorption and lead to variable in vivo exposure. |
| Lipophilicity (LogD) | Shake-flask method or HPLC-based methods | Influences permeability, plasma protein binding, and metabolic clearance. |
| Chemical Stability | Incubation in buffers at various pH values (e.g., 1.2, 6.8, 7.4) | Assesses degradation in simulated physiological fluids. |
Metabolic Stability
These assays predict the extent of first-pass metabolism in the liver, a major determinant of oral bioavailability.
Protocol: Metabolic Stability in Liver Microsomes
-
Preparation: Prepare a stock solution of the 6-chloro-8-methoxyquinolin-4(1H)-one derivative in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human, rat, or mouse), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Initiation: Add the test compound to the incubation mixture to a final concentration typically between 0.5 and 1 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression provides the elimination rate constant, from which in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Cytochrome P450 (CYP) Inhibition
This assay is critical for predicting the potential for drug-drug interactions (DDIs).[10][12][13]
Protocol: CYP Inhibition Assay (e.g., CYP3A4)
-
System: Use human liver microsomes or recombinant human CYP enzymes.
-
Incubation: Incubate the microsomes with a specific CYP probe substrate (e.g., midazolam for CYP3A4) in the presence of varying concentrations of the quinolinone derivative.
-
Reaction: Initiate the reaction by adding a NADPH-regenerating system and incubate at 37°C.
-
Quenching & Analysis: After a set time, stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
IC50 Determination: Calculate the concentration of the quinolinone derivative that causes 50% inhibition (IC50) of the probe substrate's metabolism.
Plasma Protein Binding
The extent of binding to plasma proteins such as albumin affects the free (unbound) concentration of a drug, which is the portion available to exert pharmacological effects and be cleared.[8]
Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus: Use a RED device with a semi-permeable membrane (typically 8 kDa MWCO) separating two chambers.
-
Procedure: Add plasma spiked with the test compound to one chamber and phosphate-buffered saline (PBS) to the other.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Quantification: After incubation, take samples from both the plasma and PBS chambers and determine the concentration of the test compound using LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.
Part 2: In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand how the compound behaves in a complete biological system. These studies must be conducted in compliance with Good Laboratory Practices (GLP) where required for regulatory submissions.[4][14]
Caption: In vivo pharmacokinetic workflow.
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[15] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for its sensitivity and selectivity.
Key Validation Parameters (in accordance with FDA/ICH guidelines): [16]
-
Selectivity and Specificity: No interference from endogenous plasma components.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Linearity and Range: A linear response over the expected concentration range.
-
Recovery: Consistent and reproducible extraction efficiency.
-
Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
Protocol: Sample Preparation using Protein Precipitation
-
Aliquot: To 50 µL of plasma sample in a microcentrifuge tube, add an internal standard.
-
Precipitation: Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
In Vivo Study Design
A typical preliminary pharmacokinetic study involves administering the compound to a small group of rodents (e.g., male Sprague-Dawley rats or BALB/c mice) via both intravenous (IV) and oral (PO) routes.[9]
-
Animal Models: The choice of species should consider metabolic similarities to humans, if known.[17]
-
Dosing:
-
IV Bolus: Administered typically via the tail vein at a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral Gavage (PO): Administered at a higher dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling:
-
Serial blood samples (e.g., 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure. |
| t½ | Elimination half-life | Determines dosing interval. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Calculation of Oral Bioavailability (F%):
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
A high oral bioavailability is a desirable property for an orally administered drug. The pharmacokinetic properties of quinolones are often characterized by a high volume of distribution and a long biological half-life.[7][8]
Conclusion: From Data to Decisions
The comprehensive pharmacokinetic profiling of 6-chloro-8-methoxyquinolin-4(1H)-one derivatives, following the protocols outlined, will provide the critical data necessary for informed decision-making in the drug development process. These studies, guided by regulatory principles and sound scientific methodology, will establish the foundation for advancing promising candidates toward investigational new drug (IND) applications and subsequent clinical evaluation.
References
- Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News.
- Comparative pharmacokinetics of new quinolones - PubMed.
- Preclinical Regulatory Requirements - Social Science Research Institute.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
- ICH M12 Guideline Overview on Drug Interaction Studies - DLRC Group.
- A Comprehensive Overview of FDA Preclinical Guidance: Wh
- Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed.
- Quinolone pharmacokinetics and metabolism - PubMed.
- Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling - ResearchG
- In Vitro ADME Assays and Services - Charles River Labor
- Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentr
- FDA Requirements for Preclinical Studies.
- In Vitro ADME Assays: Principles, Applications & Protocols - Cre
- In vitro ADME drug discovery services - Symeres.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing.
- Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of st
- 4-Hydroxy-2(1H)
Sources
- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. fda.gov [fda.gov]
- 7. Comparative pharmacokinetics of new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolone pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. symeres.com [symeres.com]
- 12. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 13. ICH M12 Guideline Overview on Drug Interaction Studies [dlrcgroup.com]
- 14. infinixbio.com [infinixbio.com]
- 15. ajprd.com [ajprd.com]
- 16. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. karger.com [karger.com]
Application Note & Research Protocol: A Phased Approach for the Preclinical Evaluation of 6-chloro-8-methoxyquinolin-4(1H)-one
Introduction & Scientific Rationale
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Many quinoline derivatives have been developed as potent anticancer agents that function through various mechanisms, such as the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[2][3] The specific substitutions on the quinoline ring, such as the 6-chloro and 8-methoxy groups on the compound of interest, 6-chloro-8-methoxyquinolin-4(1H)-one, are critical for modulating its pharmacological profile.
This document provides a comprehensive, phased research plan designed to systematically evaluate the biological activity of 6-chloro-8-methoxyquinolin-4(1H)-one. The strategy begins with broad cytotoxicity screening and progressively narrows the focus to elucidate the specific mechanism of action and identify potential molecular targets. This approach ensures a logical, data-driven progression from a general biological effect to a specific mechanistic understanding, a cornerstone of modern drug discovery.[4][5]
Expert Insight: The Phased Approach
Embarking on the analysis of a novel compound without a structured plan can lead to inefficient use of resources and ambiguous results. This phased approach is designed to build a coherent scientific narrative. We first ask a broad question: "Does the compound have any effect on cell viability?" (Phase 1). Positive results then lead to a more specific question: "If so, how does it affect the cells?" (Phase 2). Finally, we aim to answer the most granular question: "What is the specific molecular machinery the compound interacts with?" (Phase 3). This tiered methodology maximizes the value of each experiment and ensures that subsequent, more complex assays are based on a solid foundation of preliminary data.
Figure 1: A phased research workflow for the evaluation of 6-chloro-8-methoxyquinolin-4(1H)-one.
Phase 1: Cytotoxicity Profiling
Rationale and Objective
The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells.[6][7] This phase aims to quantify the dose-dependent cytotoxic effect of 6-chloro-8-methoxyquinolin-4(1H)-one across a panel of diverse human cancer cell lines and a non-cancerous cell line. The inclusion of a normal cell line (e.g., human dermal fibroblasts) is crucial for a preliminary assessment of selectivity; an ideal anticancer compound should be significantly more toxic to cancer cells than to normal cells.[8] We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells.[9] This "add-mix-measure" assay is highly sensitive, scalable for high-throughput screening, and provides a reliable measure of cell viability.[9][10]
Data Presentation: IC50 Determination
The primary endpoint of this phase is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the viability of a cell population by 50%. This quantitative measure allows for direct comparison of the compound's potency across different cell lines.
Table 1: Template for IC50 Values of 6-chloro-8-methoxyquinolin-4(1H)-one
| Cell Line | Tissue of Origin | IC50 (µM) ± SD | Selectivity Index (SI)* |
|---|---|---|---|
| MCF-7 | Breast Cancer | Data to be filled | Data to be filled |
| A549 | Lung Cancer | Data to be filled | Data to be filled |
| HCT-116 | Colon Cancer | Data to be filled | Data to be filled |
| HFF-1 | Normal Fibroblast | Data to be filled | N/A |
Selectivity Index (SI) is calculated as: IC50 in Normal Cells / IC50 in Cancer Cells.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer and normal cell lines according to standard protocols.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL (Note: this may require optimization based on the cell line's doubling time).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a white-walled, clear-bottom 96-well plate (approx. 5,000 cells/well). Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 6-chloro-8-methoxyquinolin-4(1H)-one in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution series of the stock solution in a complete growth medium to create 2X working concentrations. A typical 8-point dilution series might range from 200 µM to 0.01 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) to account for any solvent effects.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well.
-
Return the plate to the incubator for a 48- or 72-hour incubation period.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log-transformed compound concentration and fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Phase 2: Mechanistic Elucidation
Rationale and Objective
Once cytotoxicity is established, the next logical step is to determine the mode of cell death. A promising anticancer agent typically induces apoptosis, a form of programmed cell death that avoids the inflammatory response associated with necrosis.[11] Additionally, many cytotoxic compounds function by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division.[12] This phase will use flow cytometry to investigate both possibilities.
Protocol: Apoptosis vs. Necrosis Assay via Annexin V & Propidium Iodide (PI) Staining
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]
Figure 3: Hypothetical inhibition of the EGFR signaling pathway.
-
Sample Preparation and Protein Extraction:
-
Treat cells with the compound at its IC50 concentration for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins. [16] * Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. [17] * Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [18] * Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting. [19]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). This step prevents non-specific antibody binding. [20] * Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (which binds to the primary antibody) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt) and a loading control like β-actin or GAPDH.
-
A decrease in the ratio of phosphorylated protein to total protein in compound-treated cells compared to the control would validate intracellular target engagement.
-
References
-
Xie, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
News-Medical. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]
-
Al-Ostath, R. S., et al. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
-
BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Liu, X-H., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]
-
Wielechowska, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
-
Miret, J., et al. (2006). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomolecular Screening. Available at: [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]
-
Kim, D. W., et al. (2014). Discovery of quinolinone derivatives as potent FLT3 inhibitors. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
-
Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]
-
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]
-
RayBiotech. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
Liu, X-H., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PubMed. Available at: [Link]
-
Cross, R. M., et al. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of Medicinal Chemistry. Available at: [Link]
-
Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. Retrieved from [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 5. news-medical.net [news-medical.net]
- 6. omicsonline.org [omicsonline.org]
- 7. opentrons.com [opentrons.com]
- 8. mdpi.com [mdpi.com]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. Cell Health Screening Assays for Drug Discovery [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-rad.com [bio-rad.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: A Scientist's Guide to the Purification of Synthesized Quinolinones
Introduction: The Post-Synthesis Imperative
Quinolinone scaffolds are fundamental building blocks in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with applications ranging from antibacterial to anticancer agents.[1][2] The synthesis of these heterocyclic compounds, whether through classic methods like the Gould-Jacobs reaction or modern catalytic approaches, invariably yields a crude product.[1][3] This mixture contains not only the desired quinolinone but also unreacted starting materials, reagents, and byproducts. Therefore, robust and efficient purification is a critical, non-negotiable step to isolate the target molecule with the high degree of purity required for accurate structural elucidation, biological screening, and subsequent synthetic modification.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal laboratory techniques for purifying synthesized quinolinones. We move beyond simple step-by-step instructions to explore the physicochemical rationale behind methodological choices, ensuring a deeper understanding that empowers researchers to adapt and troubleshoot their purification strategies effectively.
The Quinolinone Molecule: Physicochemical Properties Guiding Purification
The success of any purification strategy hinges on exploiting the differences in physical and chemical properties between the target compound and its impurities. Quinolinones possess distinct characteristics that we can leverage.
-
Polarity and Solubility: The quinolinone core, with its fused aromatic system and polar lactam (cyclic amide) group, imparts a moderate to high polarity. The overall polarity is heavily influenced by the nature and position of substituents on the rings. This property is the primary determinant for selecting solvent systems in both chromatography and crystallization.[4]
-
Acidity/Basicity: The nitrogen atom within the quinoline ring system is weakly basic.[5] This allows for the formation of salts with acids. While the lactam nitrogen is generally non-basic due to resonance, this property can be exploited during aqueous workups (liquid-liquid extraction) to separate quinolinones from neutral or acidic impurities.
-
Hydrogen Bonding: The N-H and C=O groups of the quinolinone core can act as hydrogen bond donors and acceptors, respectively. This influences their solubility in protic solvents like alcohols and water and their interaction with stationary phases in chromatography.[6]
-
Potential for Degradation: Some quinolinone derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition during column chromatography.[7] Understanding this potential instability is key to selecting the appropriate stationary phase or modifying the mobile phase.
A Strategic Approach to Quinolinone Purification
A logical workflow is essential for efficiently moving from a crude reaction mixture to a highly pure compound. The following diagram outlines a typical decision-making process for the purification of a synthesized quinolinone.
Caption: A decision-making workflow for purifying synthesized quinolinones.
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is the foundational step following a synthesis reaction. It serves to remove inorganic salts, water-soluble reagents, and impurities with significantly different polarities from the desired product.[8][9]
Causality: This technique is based on the principle of differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and a water-immiscible organic solvent.[9] By adjusting the pH of the aqueous layer, we can selectively protonate or deprotonate acidic or basic compounds, dramatically altering their solubility and enabling efficient separation.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) solution (optional)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Quenching: Carefully transfer the cooled reaction mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent (e.g., THF, ethanol), it may first need to be concentrated under reduced pressure. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and deionized water.[10]
-
Initial Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to fully separate.
-
Layer Separation: Drain the lower (denser) layer. The organic layer is typically less dense than water, but halogenated solvents like dichloromethane are denser. Identify your layers carefully. Collect the organic layer.
-
Aqueous Wash (Neutral/Acidic Impurities): Add a fresh portion of deionized water or a saturated NaHCO₃ solution to the organic layer in the funnel. The basic wash will neutralize any excess acid catalyst and extract acidic byproducts. Repeat the shaking and separation process.
-
Brine Wash: Wash the organic layer with brine. The high ionic strength of the brine solution helps to remove residual water from the organic phase, breaking up emulsions and initiating the drying process.[10]
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a spoonful of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude quinolinone product as a solid or oil.[10][11]
Protocol 2: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds to a high degree, provided a suitable solvent can be identified.[6][7]
Causality: The principle relies on the fact that most compounds are more soluble in a hot solvent than in a cold one.[6][12] A crude solid is dissolved in a minimum amount of a hot, boiling solvent. As the solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities, which are present in a much lower concentration, behind in the "mother liquor."[12]
Materials:
-
Crude quinolinone solid
-
Various trial solvents (see Table 1)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid (20-30 mg) into several test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. A good solvent will not dissolve the compound in the cold.[12]
-
Heat the tubes that did not show solubility. A suitable solvent will dissolve the compound completely at or near its boiling point.[6]
-
Cool the dissolved solutions in an ice bath. The ideal solvent will cause abundant, pure crystals to form. If no single solvent works, a two-solvent system (one in which the compound is soluble, one in which it is not) can be used.[12]
-
| Solvent | Polarity | Boiling Point (°C) | Common Use Notes |
| Hexanes | Non-polar | ~69 | Often used as the "poor" solvent in a pair. |
| Toluene | Non-polar | 111 | For less polar quinolinones. |
| Dichloromethane | Polar Aprotic | 40 | Good solubility, often used in solvent pairs. |
| Ethyl Acetate | Polar Aprotic | 77 | Excellent general-purpose solvent for many quinolinones. |
| Acetone | Polar Aprotic | 56 | Good solubility, can be used with water. |
| Ethanol | Polar Protic | 78 | Good for more polar, H-bonding quinolinones.[7] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more polar. |
| Water | Polar Protic | 100 | For highly polar or salt-form quinolinones. |
Table 1: Common recrystallization solvents.[12]
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil on a hot plate, swirling continuously. Add just enough hot solvent to completely dissolve the solid.[6]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a vacuum oven.
Protocol 3: Flash Column Chromatography
For oils, complex mixtures, or when crystallization fails, flash column chromatography is the workhorse purification technique.[10][11]
Causality: This is a form of solid-liquid adsorption chromatography. A solution of the crude mixture (mobile phase) is passed through a column packed with a solid adsorbent (stationary phase), most commonly silica gel.[13] Compounds separate based on their differential partitioning between the two phases. Less polar compounds spend more time in the less polar mobile phase and elute (travel down the column) faster, while more polar compounds adsorb more strongly to the polar silica gel and elute slower.
Caption: Step-by-step workflow for flash column chromatography.
Materials & Equipment:
-
Crude quinolinone
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Chromatography column
-
Solvents (HPLC grade, e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Sand, cotton or glass wool
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Using TLC, find a solvent system where the desired quinolinone has an Rf value of approximately 0.25-0.35, and there is good separation from impurities.[13] Common systems are Hexanes:Ethyl Acetate for less polar compounds and Dichloromethane:Methanol for more polar ones.
-
Column Packing:
-
Insert a cotton plug at the bottom of the column and add a small layer of sand.[10]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).[13]
-
Pour the slurry into the column, tapping the sides to ensure even packing and dislodge air bubbles. Allow the silica to settle. Add a protective layer of sand on top.[10]
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column with a pipette.[13]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column. Use gentle air pressure to push the solvent through the column at a steady rate.
-
Start with a low-polarity mobile phase.[10] Gradually increase the polarity by increasing the proportion of the more polar solvent (gradient elution). For example, move from 95:5 Hexane:EtOAc to 80:20 Hexane:EtOAc.[10]
-
Collect the eluent in a series of numbered test tubes or flasks.
-
-
Monitoring and Isolation:
-
Periodically analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the fractions containing only the pure quinolinone.[13]
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 4: High-Purity Purification by HPLC
For applications requiring >99% purity, such as reference standard preparation or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Causality: HPLC operates on the same principles as column chromatography but uses much smaller stationary phase particles and high pressure to force the mobile phase through the column. This results in significantly higher resolution and separation efficiency. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is most common for quinolinones.[14]
General Protocol Outline (Method development is required):
-
Sample Preparation: Dissolve the semi-purified quinolinone in a suitable solvent (e.g., DMSO, Methanol) and filter through a 0.45 µm syringe filter to remove particulates.[14]
-
Instrumentation Setup:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typical. A small amount of an acid modifier like formic acid (0.1%) is often added to the mobile phase to ensure good peak shape for the basic quinoline nitrogen.[14]
-
Detector: A UV-Vis detector set to a wavelength where the quinolinone absorbs strongly (often around 254 nm or a specific λmax).
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a gradient program, for example, starting at 20% B and increasing to 95% B over 20-30 minutes.
-
Use a fraction collector to automatically collect the peaks as they elute.
-
-
Post-Purification: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if water is present.[14]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
- MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Benchchem. (n.d.). discovery and isolation of novel quinolinone compounds.
- Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- Benchchem. (n.d.). Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography.
- Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (n.d.). Recrystallization.
- IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline.
- Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- PMC. (2019, October 24). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijfmr.com [ijfmr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rubingroup.org [rubingroup.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: In Vitro Culture of Plasmodium falciparum
Abstract
The ability to continuously culture the asexual erythrocytic stages of Plasmodium falciparum has been a cornerstone of malaria research for decades, underpinning major advances in drug discovery, immunology, and molecular biology. First established by Trager and Jensen in 1976, the methodology allows for the propagation of malaria parasites outside the human host, providing a critical and reproducible resource for the scientific community.[1][2][3][4] This guide provides a detailed overview of the core principles and step-by-step protocols for the successful initiation, maintenance, synchronization, and cryopreservation of P. falciparum cultures. It is designed for researchers, scientists, and drug development professionals seeking to establish or optimize malaria culture systems in their laboratories.
Core Principles of Asexual Stage Culture
The in vitro culture of P. falciparum simulates the microenvironment of human blood.[3][4] Success hinges on meticulously controlling three key components: the host cells (erythrocytes), the nutrient medium, and the gaseous atmosphere.
The Host Cell: Human Erythrocytes
P. falciparum is an obligate intracellular parasite of human red blood cells (RBCs).
-
Sourcing: Human whole blood or packed RBCs (less than 2 weeks old) are required. Blood should be collected in anticoagulant solutions like Acid-Citrate-Dextrose (ACD) or Citrate-Phosphate-Dextrose (CPD).[5] Heparin is generally avoided as it can interfere with parasite invasion.[5][6] All blood products must be sourced ethically and screened for blood-borne pathogens.[1]
-
Preparation: Before use, the buffy coat, containing leukocytes and platelets, must be removed as it can phagocytose parasites and interfere with culture growth. This is achieved by aspiration after centrifugation.[5] The RBCs are then washed multiple times in an incomplete culture medium (e.g., RPMI-1640 without serum) to remove remaining plasma and white cells. Washed RBCs can be stored as a 50% hematocrit suspension in a complete medium at 4°C for up to two weeks.[1][5]
The Culture Medium: A Nutrient-Rich Environment
The standard culture medium is based on RPMI-1640, a rich basal medium developed for mammalian cell culture, supplemented to meet the specific metabolic needs of the parasite.[3][4]
-
Basal Medium: RPMI-1640 with 25 mM HEPES buffer is the most common choice.[7] The HEPES provides pH stability, which is critical as parasite metabolism produces acidic byproducts (e.g., lactic acid).
-
Buffering System: In addition to HEPES, sodium bicarbonate (NaHCO₃) is added.[8] This works in concert with the high CO₂ atmosphere to form a physiological bicarbonate buffering system, maintaining the culture pH between 7.2 and 7.4.[5]
-
Energy Source: The medium is supplemented with additional D-glucose, the primary energy source for the parasite.[5][9]
-
Nucleic Acid Precursor: P. falciparum cannot synthesize purines de novo and relies on salvaging them from the host. Therefore, the medium must be supplemented with hypoxanthine.[1][9][10]
-
Serum or Serum Alternatives: This is arguably the most critical and variable component.
-
Human Serum: Pooled human serum (Type A+ or AB) at 5-10% is the traditional supplement.[1] It provides essential fatty acids, lipids, and other growth factors. Serum must be heat-inactivated (56°C for 30 minutes) to destroy complement proteins.[1] Pooling serum from multiple donors helps to normalize variability.[5]
-
AlbuMAX™: Lipid-enriched bovine serum albumin (e.g., AlbuMAX I or II) is a widely used serum substitute.[11][12] It offers advantages in terms of reduced cost, lower batch-to-batch variation, and elimination of human-derived pathogens.[9][12] However, some parasite strains may grow slower in AlbuMAX compared to human serum, and it can affect the outcomes of drug sensitivity assays for certain compounds.[11][12][13]
-
The Gaseous Atmosphere & Temperature
The parasite thrives in a microaerophilic environment that mimics the conditions within venous circulation.
-
Gas Mixture: A specific gas mixture of low oxygen (1-5% O₂), high carbon dioxide (3-5% CO₂), and balanced with nitrogen (90-96% N₂) is required.[5][14] This atmosphere is crucial for parasite metabolism and for maintaining the pH via the bicarbonate buffering system.
-
Methods for Gassing: This can be achieved by flushing culture flasks with a pre-mixed gas cylinder or by using a candle jar, where a burning candle consumes O₂ and produces CO₂ until it extinguishes at approximately 5% CO₂.[7][14]
-
Temperature: Cultures are maintained at a constant 37°C.[3][4]
Detailed Protocols & Methodologies
Safety Precaution: Plasmodium falciparum is a Biosafety Level 2+ or 3 pathogen, depending on local regulations. All culturing must be performed in a certified biosafety cabinet using appropriate personal protective equipment and aseptic techniques.[5]
Preparation of Complete Culture Medium (cRPMI)
This protocol describes the preparation of 500 mL of cRPMI with 10% human serum. Adjustments can be made for AlbuMAX supplementation (typically 0.5%).
| Component | Stock Concentration | Volume to Add to 500mL RPMI | Final Concentration |
| RPMI-1640 with 25mM HEPES | - | ~437.5 mL | - |
| Human Serum (Heat-Inactivated) | - | 50 mL | 10% |
| Sodium Bicarbonate | 7.5% (w/v) | 15 mL | ~0.2% |
| Hypoxanthine | 10 mM | 5 mL | 100 µM |
| Gentamicin | 10 mg/mL | 1.25 mL | 25 µg/mL |
| Total Volume | 500 mL | ||
| Table 1: Formulation for Complete RPMI (cRPMI). |
Procedure:
-
Work in a sterile biosafety cabinet.
-
To a sterile 500 mL bottle of RPMI-1640 containing 25 mM HEPES, add the required volumes of sterile-filtered stock solutions of sodium bicarbonate, hypoxanthine, and gentamicin.[15]
-
Add 50 mL of heat-inactivated, sterile-filtered human serum.
-
The complete medium can be stored at 4°C for up to two weeks. Warm to 37°C before use.
Protocol: Routine Maintenance of Asexual Cultures
The goal is to maintain a healthy, continuously growing parasite population by providing fresh nutrients and erythrocytes, while keeping the parasitemia (percentage of infected RBCs) within an optimal range (typically 1-8%).
Materials:
-
Culture flasks (25 cm² or 75 cm²)
-
Complete culture medium (cRPMI), pre-warmed to 37°C
-
Washed, uninfected RBCs (50% hematocrit stock)
-
Microscope slides, methanol, and Giemsa stain
Daily Procedure:
-
Examine the culture flask. A healthy culture will have a layer of settled RBCs with clear, reddish-pink supernatant medium. A yellowish, acidic medium indicates high metabolic activity and the need for an immediate medium change.
-
Gently swirl the flask to resuspend the RBCs.
-
Using a sterile pipette, remove a small aliquot (10-20 µL) to prepare a thin blood smear for Giemsa staining.
-
Allow the remaining cells in the flask to settle or centrifuge the culture at ~800 x g for 5 minutes.
-
Aspirate the old supernatant medium and replace it with an equal volume of fresh, pre-warmed cRPMI.[5]
-
Gently resuspend the cells and return the flask to the 37°C incubator after gassing.
-
While the culture is incubating, fix the blood smear with methanol and stain with 10% Giemsa solution.[5]
-
Determine the parasitemia by counting the number of infected RBCs per 1,000-2,000 total RBCs under a light microscope.
Splitting the Culture (Sub-culturing): When the parasitemia exceeds 5-8%, the culture must be diluted (split) with fresh RBCs to prevent parasite death from nutrient depletion and waste accumulation.
-
Calculation Example: You have a 10 mL culture at 3% hematocrit with 8% parasitemia. You want to reduce the parasitemia to 1% and set up a new 10 mL culture.
-
Volume of old culture needed: (Target Parasitemia / Current Parasitemia) x Total Volume = (1% / 8%) x 10 mL = 1.25 mL.
-
Volume of fresh RBCs needed: A 10 mL culture at 3% hematocrit requires 0.3 mL of packed RBCs. This is equivalent to 0.6 mL of a 50% RBC stock.
-
Procedure: In a new flask, combine 1.25 mL of the old culture suspension, the required volume of fresh RBCs (calculated based on the desired final hematocrit), and add fresh cRPMI to a final volume of 10 mL.
-
Workflow Visualization
Figure 1: General workflow for the daily maintenance and sub-culturing of asexual P. falciparum.
Protocol: Synchronization of Asexual Cultures
In vitro cultures are naturally asynchronous, meaning all life cycle stages (rings, trophozoites, and schizonts) are present simultaneously.[1] Many experiments require a population of parasites at the same developmental stage. Sorbitol synchronization is the most common method, selectively lysing mature-stage parasites (trophozoites and schizonts) while sparing the ring stages.[16]
Principle: As the parasite matures, it increases the permeability of the host erythrocyte membrane to small polyols like sorbitol.[1] Exposure to an isotonic 5% sorbitol solution causes an osmotic shock and lysis of RBCs infected with mature stages, while ring-infected and uninfected RBCs remain intact.[5][16]
| Method | Principle | Target Stage Isolated | Advantages | Disadvantages |
| 5% Sorbitol Lysis | Osmotic lysis of mature stages | Rings | Simple, rapid, and highly effective for isolating rings.[2] | Kills mature stages, resulting in a temporary loss of biomass. |
| Percoll Gradient | Density gradient centrifugation | Mature Schizonts | Isolates viable, highly mature schizonts for invasion assays. | More technically complex and time-consuming. |
| Plasmagel/Gelofusine | Differential sedimentation | Trophozoites/Schizonts | Enriches for mature stages without centrifugation.[1][5] | Can be less pure than Percoll; requires specific reagents. |
| Table 2: Comparison of Common Synchronization Methods. |
Procedure for Sorbitol Synchronization:
-
Select a culture with a high proportion of ring-stage parasites (ideally >50%).
-
Transfer the culture to a sterile centrifuge tube and spin at 800 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in 5-10 volumes of pre-warmed (37°C), sterile 5% (w/v) D-Sorbitol solution.[1]
-
Incubate at 37°C for 10 minutes.[1]
-
Centrifuge at 800 x g for 5 minutes. You may see a red, hemoglobin-filled supernatant from the lysed cells.
-
Carefully aspirate the sorbitol solution.
-
Wash the remaining cell pellet twice with a large volume of warm, incomplete RPMI to remove residual sorbitol and hemoglobin.
-
Resuspend the final pellet in fresh cRPMI, add fresh RBCs if necessary, and return to the incubator. The culture should now consist almost entirely of ring-stage parasites.[16] For a highly synchronous culture, this procedure can be repeated after 48 hours.[1]
Synchronization Workflow
Figure 2: Step-by-step workflow for synchronizing P. falciparum cultures using the 5% sorbitol method.
Protocol: Cryopreservation and Thawing
Cryopreservation allows for the long-term storage of parasite stocks, ensuring reproducibility and providing a backup.[17][18] The process involves replacing intracellular water with a cryoprotectant to prevent ice crystal formation, which would damage the cells.
Cryopreservation Procedure:
-
Select a healthy, high-parasitemia culture, preferably at the ring stage, as these survive freezing best.[5]
-
Centrifuge the culture and measure the volume of the packed red cells (pRBCs).
-
Prepare the cryoprotectant solution (e.g., Glycerolyte 57). A common lab-made solution is 28% glycerol, 3% sorbitol, and 0.65% NaCl in water, sterile filtered.[5]
-
Slowly, drop by drop, add an equal volume of the cryoprotectant solution to the pRBCs, mixing gently.[5]
-
Aliquot the mixture (0.5-1.0 mL) into labeled cryovials.
-
Freeze rapidly by plunging the vials directly into liquid nitrogen for long-term storage.[5]
Thawing Procedure: Rapid thawing with stepwise removal of the cryoprotectant is critical for parasite recovery.[5][19]
-
Prepare sterile thawing solutions: 12% NaCl, 1.6% NaCl, and 0.9% NaCl with 0.2% glucose.[5]
-
Remove a cryovial from liquid nitrogen and thaw it quickly in a 37°C water bath until just a small ice crystal remains.[5]
-
Immediately transfer the contents to a sterile centrifuge tube.
-
Step 1 (Hypertonic Lysis): For each 1 mL of thawed blood, add 0.2 mL of 12% NaCl dropwise while gently mixing. Let stand for 3 minutes. This step lyses the cryopreserved RBCs, releasing the parasites.
-
Step 2 (Isotonic Restoration): Add 10 volumes (relative to the original thawed volume) of 1.6% NaCl dropwise.[5]
-
Centrifuge at 800 x g for 5 minutes and discard the supernatant.
-
Step 3 (Final Wash): Gently resuspend the pellet in 0.9% NaCl with glucose, then centrifuge again.
-
Discard the supernatant and resuspend the small parasite pellet in a small volume of cRPMI. Add this to a new culture flask containing fresh washed RBCs (at 3-5% hematocrit) and cRPMI.
-
Monitor the culture daily for the appearance of new parasites. It may take several days to a week for the culture to recover.
Quality Control and Troubleshooting
Maintaining high-quality, reproducible cultures requires constant vigilance.
-
Sterility: Aseptic technique is paramount. Regularly check cultures for signs of bacterial or fungal contamination (e.g., cloudy medium, rapid pH changes). The routine use of an antibiotic like gentamicin helps prevent bacterial growth.[5]
-
Mycoplasma Contamination: Mycoplasma is a common, insidious contaminant of cell cultures that is not visible by light microscopy and is resistant to many antibiotics.[20][21] It can alter parasite growth and metabolism, confounding experimental results.[22] Cultures should be tested for mycoplasma regularly using PCR-based kits or Hoechst DNA staining.[23][24] If a culture is found to be positive, it is best to discard it and restart from a clean, cryopreserved stock.[23]
-
Culture Health: Monitor parasitemia and parasite morphology daily. A "crashing" culture may show low multiplication rates, pyknotic (dead) parasites, and an acidic medium.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Parasitemia / Slow Growth | Poor quality serum/AlbuMAX. | Test a new batch of serum/AlbuMAX. |
| Old or poor quality RBCs. | Use fresh RBCs (less than 2 weeks old). | |
| Incorrect gas mixture or pH. | Check gas supply and incubator settings; ensure medium pH is ~7.4. | |
| Mycoplasma contamination. | Test for mycoplasma. Discard culture if positive. | |
| Culture "Crashing" | Parasitemia too high (>10%). | Split the culture more frequently to maintain lower parasitemia. |
| Medium exhausted / pH too low. | Change the medium daily, or twice daily for high-density cultures. | |
| Bacterial/fungal contamination. | Discard the culture and start from a clean stock. | |
| Difficulty Recovering from Thaw | Poor freezing technique. | Ensure culture was at ring stage and cryoprotectant was added slowly. |
| Incorrect thawing procedure. | Follow the stepwise NaCl protocol precisely; perform steps quickly. | |
| Table 3: Common Troubleshooting Guide for P. falciparum Culture. |
Advanced Methods: An Overview
While this guide focuses on asexual culture, the same foundational principles are extended to more complex lifecycle stages.
-
Gametocyte Culture: The sexual stages responsible for transmission to mosquitoes can be generated in vitro from asexual cultures.[25][26] This typically involves inducing gametocytogenesis by stressing the asexual culture (e.g., allowing parasitemia to remain high) and then clearing the remaining asexual parasites with inhibitors like N-acetyl-glucosamine or heparin.[6][27] Gametocyte culture is essential for developing transmission-blocking drugs and vaccines.[26]
-
High-Throughput Culture: For large-scale drug screening, culture methods are adapted to 96- or 384-well microplate formats. Parasite growth is often measured using fluorescent DNA-binding dyes (e.g., SYBR Green I) or enzyme-based assays (e.g., pLDH).[28]
References
-
Routine Culturing Plasmodium falciparum - Edinburgh. (n.d.). University of Edinburgh. Retrieved from [Link]
-
Roncalés, M., Vidal, J., Torres, P., & Herreros, E. (2015). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Open Journal of Epidemiology, 5, 71-80. Retrieved from [Link]
-
Yao, Y., Zhang, L. H., Xi, Y. M., Guo, L., Li, Y., & Wang, H. (2015). IN VITRO SYNCHRONIZATION OF PLASMODIUM FALCIPARUM ERYTHROCYTIC STAGES BY SERIAL TREATMENT OF SORBITOL. Acta Parasitologica et Medica Entomologica Sinica, 22(2), 71-76. Retrieved from [Link]
-
Singh, S., & Singh, P. (2017). Achieving in vitro gametocytogenesis of Plasmodium falciparum in optimal conditions: A review. International Journal of Mosquito Research, 4(6), 112-118. Retrieved from [Link]
-
Mideo, N., et al. (2020). Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding. JoVE (Journal of Visualized Experiments), (158), e61021. Retrieved from [Link]
-
Lopez-Perez, M., et al. (2022). Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum. Methods in Molecular Biology, 2470, 69-82. Retrieved from [Link]
-
Lambros, C., & Vanderberg, J. P. (1979). Synchronization of Plasmodium falciparum erythrocytic stages in culture. The Journal of parasitology, 65(3), 418-420. Retrieved from [Link]
-
Ayi, K., & Addae, M. M. (2022). Collection and Cryopreservation of Plasmodium falciparum Clinical Isolates in the Field. Methods in Molecular Biology, 2470, 11-17. Retrieved from [Link]
-
Reader, J., et al. (2015). Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions. Nature Protocols, 10(9), 1347-1357. Retrieved from [Link]
-
Lopez-Perez, M., et al. (2022). Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum. Methods in Molecular Biology, 2470, 69-82. Retrieved from [Link]
-
Ayi, K., & Addae, M. M. (2022). Collection and Cryopreservation of Plasmodium falciparum Clinical Isolates in the Field. Methods in Molecular Biology, 2470, 11-17. Retrieved from [Link]
-
Mwakalinga, S., et al. (2020). CONTINUOUS CULTURES OF PLASMODIUM FALCIPARUM ESTABLISHED IN TANZANIA FROM PATIENTS WITH ACUTE MALARIA. Tanzania Journal of Health Research, 21(4). Retrieved from [Link]
-
Tao, Z. Y., et al. (2013). Plasmodium falciparum: Generation of pure gametocyte culture by heparin treatment. Experimental parasitology, 133(1), 88-93. Retrieved from [Link]
-
Carter, R., & Miller, L. H. (1979). Production of Plasmodium falciparum Gametocytes In Vitro. Methods in Molecular Biology, 93, 65-78. Retrieved from [Link]
-
Basco, L. K., & Le Bras, J. (1999). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 37(11), 3690-3694. Retrieved from [Link]
-
Complete Medium for Parasite Culture. (n.d.). Retrieved from [Link]
-
Preechapornkul, P., et al. (2012). OPTIMIZING THE CULTURE OF PLASMODIUM FALCIPARUM IN HOLLOW FIBER BIOREACTORS. Southeast Asian Journal of Tropical Medicine and Public Health, 43(5), 1085-1093. Retrieved from [Link]
-
Ndiaye, D., et al. (2022). Short-term cryopreservation and thawing have minimal effects on Plasmodium falciparum ex vivo invasion profile. Frontiers in Cellular and Infection Microbiology, 12, 976664. Retrieved from [Link]
-
Ayi, K., & Addae, M. M. (2022). Collection and Cryopreservation of Plasmodium falciparum Clinical Isolates in the Field. Methods in Molecular Biology, 2470, 11-17. Retrieved from [Link]
-
Palmer, K. L., et al. (1980). Comparative Studies of Three Strains of Plasmodium Falciparum Isolated by the Culture Method of Trager and Jensen in. The American Journal of Tropical Medicine and Hygiene, 29(6), 1143-1148. Retrieved from [Link]
-
Trager, W., & Jensen, J. B. (1977). Cultivation of erythrocytic stages. Bulletin of the World Health Organization, 55(2-3), 363. Retrieved from [Link]
-
Ch'ng, M., et al. (2022). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. Memorias do Instituto Oswaldo Cruz, 117. Retrieved from [Link]
-
D'Alessandro, S., & Taramelli, D. (2023). Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum. International Journal of Molecular Sciences, 24(13), 11005. Retrieved from [Link]
-
WWARN In vitro Module. (2011). Preparation of complete medium for malaria culture v1.2. Retrieved from [Link]
-
Koukouikila-Koussounda, F., et al. (2021). Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains. Journal of Biosciences and Medicines, 9(2), 53-65. Retrieved from [Link]
-
Jiang, L., et al. (2022). A Malaria Parasite Cross Reveals Genetic Determinants of Plasmodium falciparum Growth in Different Culture Media. Frontiers in Genetics, 13, 858572. Retrieved from [Link]
-
Malaria culture - Wikipedia. (n.d.). Retrieved from [Link]
-
Painter, H. J., et al. (2017). Plasmodium falciparum in vitro continuous culture conditions: a comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle. International Journal for Parasitology: Drugs and Drug Resistance, 7(3), 305-313. Retrieved from [Link]
-
Ch'ng, M., et al. (2022). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. Memorias do Instituto Oswaldo Cruz, 117. Retrieved from [Link]
-
Pradhan, S., et al. (2024). Simple supplementation of serum-free medium produces gametocytes of Plasmodium falciparum that transmit to mosquitoes. Malaria Journal, 23(1), 1-11. Retrieved from [Link]
-
Singh, S., et al. (2013). Treatment and control of Mycoplasma contamination in Plasmodium falciparum culture. Journal of Vector Borne Diseases, 50(2), 121. Retrieved from [Link]
-
Singh, S., et al. (2013). Management of mycoplasma contamination in in vitro culture of Plasmodium falciparum without antibiotic treatment - a preliminary report. Pathologie Biologie, 61(2), 85-88. Retrieved from [Link]
Sources
- 1. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 2. apmes.magtechjournal.com [apmes.magtechjournal.com]
- 3. Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum | Springer Nature Experiments [experiments.springernature.com]
- 4. Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaresearch.eu [malariaresearch.eu]
- 6. Plasmodium falciparum: Generation of pure gametocyte culture by heparin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. OPTIMIZING THE CULTURE OF PLASMODIUM FALCIPARUM IN HOLLOW FIBER BIOREACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | A Malaria Parasite Cross Reveals Genetic Determinants of Plasmodium falciparum Growth in Different Culture Media [frontiersin.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Malaria culture - Wikipedia [en.wikipedia.org]
- 15. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 16. Synchronization of Plasmodium falciparum erythrocytic stages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collection and Cryopreservation of Plasmodium falciparum Clinical Isolates in the Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collection and Cryopreservation of Plasmodium falciparum Clinical Isolates in the Field | Springer Nature Experiments [experiments.springernature.com]
- 19. Frontiers | Short-term cryopreservation and thawing have minimal effects on Plasmodium falciparum ex vivo invasion profile [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Management of mycoplasma contamination in in vitro culture of Plasmodium falciparum without antibiotic treatment - a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. merckmillipore.com [merckmillipore.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Gametocyte Culture and Transmission Studies i - JoVE Journal [jove.com]
- 26. Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions | Springer Nature Experiments [experiments.springernature.com]
- 27. medicalsciencejournal.com [medicalsciencejournal.com]
- 28. iddo.org [iddo.org]
Application Notes & Protocols for Antimalarial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimalarial Therapies
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health burden. The relentless emergence and spread of parasite resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), threaten to reverse decades of progress.[1][2][3] This critical situation underscores the urgent need to populate the drug development pipeline with novel compounds that are safe, effective, and possess mechanisms of action capable of overcoming existing resistance.[1][4]
This guide provides a detailed overview of the experimental workflows and protocols that form the backbone of a modern antimalarial drug discovery program. It is designed to offer both strategic insight into the decision-making process and practical, step-by-step guidance for key assays. Our approach follows a logical, multi-stage cascade designed to efficiently identify and advance promising compounds from initial screening to preclinical candidates.
The Antimalarial Drug Discovery Cascade
A successful drug discovery program is a structured, multi-phase process. Each phase employs specific assays to answer critical questions about a compound's activity, selectivity, and suitability for further development. This "fail fast, fail cheap" paradigm ensures that resources are focused on candidates with the highest probability of success.
The overall workflow begins with large-scale screening to identify "hits," which are then progressively filtered through more complex biological assays to yield "leads" and, ultimately, a "preclinical candidate."
Caption: The Antimalarial Drug Discovery Cascade.
Phase 1: Hit Discovery - High-Throughput Screening (HTS)
The goal of this phase is to rapidly screen large chemical libraries against the disease-causing asexual blood stage of Plasmodium falciparum to identify initial "hits."[1]
Assay Principle: Measuring Parasite Growth Inhibition
The cornerstone of HTS is a robust, cost-effective, and automatable assay that measures parasite viability. While historical methods relied on microscopy or radioactive isotope incorporation, modern screening predominantly uses fluorescence-based assays.[5]
-
SYBR Green I-based Assay: This is the most widely used method for HTS.[6][7] SYBR Green I is a dye that intercalates with DNA. Because mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, serving as a reliable proxy for parasite growth.[7][8] Its simplicity and low cost make it ideal for screening hundreds of thousands of compounds.[6]
-
Parasite Lactate Dehydrogenase (pLDH) Assay: This assay measures the activity of a vital parasite enzyme, pLDH, which is absent in host red blood cells.[9][10] The enzymatic reaction produces a colored product that can be measured spectrophotometrically. While highly reliable, it is often used for secondary screening due to higher reagent costs compared to SYBR Green I.[11]
Protocol: SYBR Green I-based HTS Assay
This protocol is designed for a 96- or 384-well plate format and is optimized for automation.
Materials:
-
P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strains), synchronized to the ring stage.[8][12]
-
Complete parasite culture medium (RPMI-1640 with Albumax II, hypoxanthine).
-
Human red blood cells (RBCs), Type O+.
-
Test compounds, positive control (e.g., Artemisinin, Chloroquine), and negative control (DMSO).
-
Lysis buffer with SYBR Green I (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 0.2 µL/mL SYBR Green I).[13]
-
Sterile, black, clear-bottom 96-well microplates.
Procedure:
-
Plate Preparation: Dispense test compounds and controls into the microplate wells. Typically, a single high concentration (e.g., 1-10 µM) is used for primary screening.
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment).[12] Prepare an assay culture at 1% parasitemia and 2% hematocrit in complete medium.[5]
-
Incubation: Add 100 µL of the parasite culture to each well. Incubate plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add 100 µL of the SYBR Green I lysis buffer directly to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[5][13]
-
Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[13]
Data Analysis & Interpretation: The primary output is the percent inhibition of parasite growth, calculated as: % Inhibition = 100 * (1 - (RFU_test - RFU_bkg) / (RFU_neg - RFU_bkg)) Where RFU is the Relative Fluorescence Unit, _test is the test compound, _bkg is the background (uninfected RBCs), and _neg is the negative control (DMSO). A "hit" is typically defined as a compound that achieves >80% inhibition at the screening concentration.
Phase 2: Hit-to-Lead - Confirmation, Selectivity, and Transmission-Blocking
Hits from the primary screen undergo a series of secondary assays to confirm their activity, determine their potency and selectivity, and assess their potential to block malaria transmission.
Protocol 1: IC₅₀ Determination
Causality: The goal is to move from a single-point inhibition value to a dose-response curve, which allows for the calculation of the 50% inhibitory concentration (IC₅₀). This is a critical metric for ranking the potency of compounds.
Procedure: This protocol is identical to the HTS assay, with one key difference:
-
Compound Plating: Instead of a single concentration, compounds are plated in a 2-fold serial dilution over a range of concentrations (e.g., from 10 µM down to ~5 nM).
Data Presentation: IC₅₀ values are determined by fitting the dose-response data to a non-linear regression model. Results should be compiled for easy comparison.
| Compound ID | Strain | IC₅₀ (nM) [Mean ± SD] | Selectivity Index (SI) |
| Hit-001 | 3D7 | 75 ± 8.1 | >133 |
| Hit-002 | 3D7 | 150 ± 15.3 | >66 |
| Chloroquine | 3D7 | 10 ± 1.2 | >10,000 |
Protocol 2: In Vitro Cytotoxicity Assay
Causality: A promising antimalarial must be selectively toxic to the parasite, not the human host. This assay measures a compound's toxicity against a human cell line (e.g., HepG2 or HEK293) to determine its therapeutic window. The ratio of host cell toxicity (CC₅₀) to parasite potency (IC₅₀) gives the Selectivity Index (SI = CC₅₀ / IC₅₀), a key parameter for prioritizing compounds. A higher SI is desirable.
Procedure (using a Resazurin-based assay):
-
Cell Culture: Seed human cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted compounds to the cells and incubate for 48-72 hours.
-
Viability Assessment: Add Resazurin solution to each well. Viable cells metabolize non-fluorescent Resazurin to highly fluorescent Resorufin.
-
Reading: Incubate for 2-4 hours and measure fluorescence. Calculate the 50% cytotoxic concentration (CC₅₀).
Protocol 3: Gametocytocidal Assays for Transmission-Blocking
Causality: To eradicate malaria, it is crucial to develop drugs that can kill the sexual stage gametocytes, which are responsible for transmitting the parasite from humans to mosquitoes.[14] Standard asexual stage assays do not assess this activity. The gold-standard validation is the Standard Membrane Feeding Assay (SMFA), where mosquitoes are fed gametocyte-treated blood, but this is too complex for routine screening.[15][16] Therefore, surrogate in vitro assays are used first.
Procedure (Dual Gamete Formation Assay - DGFA): The DGFA is an effective in vitro method that measures the functional viability of both male and female gametocytes after drug exposure.[16][17]
-
Gametocyte Production: Generate mature Stage V gametocytes in vitro, a process that takes ~12-14 days.[18][19]
-
Drug Treatment: Incubate mature gametocytes with test compounds for 48-72 hours.
-
Activation: Trigger gamete formation by adding xanthurenic acid and decreasing the temperature.
-
Staining & Analysis:
-
Male Gametes: Stain with a specific antibody to detect exflagellation (the release of male gametes).
-
Female Gametes: Use a specific marker or transgenic line (e.g., expressing GFP in female gametocytes) to assess viability.[20]
-
-
Readout: Quantify the reduction in male exflagellation centers and viable female gametes via microscopy or flow cytometry.
Caption: Logic flow for transmission-blocking assays.
Phase 3: Lead Optimization - In Vivo Efficacy Testing
Compounds that demonstrate high potency, selectivity, and desirable secondary activities in vitro are advanced to in vivo animal models. The primary goal is to determine if the compound can effectively clear a malaria infection in a living organism.
The Murine Model: A Preclinical Standard
Murine models, typically mice infected with rodent Plasmodium species like P. berghei, are indispensable for preclinical efficacy testing.[21][22] While not a perfect replica of human malaria, this model provides critical information on a drug's performance within a complex physiological system, offering initial insights into its pharmacokinetics and tolerability.[21]
Protocol: The Peters' 4-Day Suppressive Test (4DT)
Causality: This is the most widely used primary in vivo assay.[23][24] It assesses the ability of a test compound to suppress parasite growth (parasitemia) when administered shortly after infection. It provides a robust measure of a compound's in vivo antimalarial activity.[25]
Materials:
-
Swiss albino or ICR mice.[21]
-
Plasmodium berghei (chloroquine-sensitive strain).
-
Test compound, vehicle control, and positive control (e.g., Chloroquine at 10 mg/kg).
-
Giemsa stain.
Procedure:
-
Infection (Day 0): Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.[24][25]
-
Treatment (Day 0 to Day 3): Randomize mice into groups (n=5 per group). Two hours post-infection, begin oral administration of the test compound, vehicle, or positive control. Continue treatment once daily for four consecutive days.[24][26]
-
Parasitemia Measurement (Day 4): On the fifth day (96 hours post-infection), collect a thin blood smear from the tail of each mouse.
-
Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.
-
Monitoring: Continue to monitor the survival time of the mice in each group.
Data Presentation & Analysis: The primary endpoint is the average percent suppression of parasitemia, calculated relative to the vehicle-treated control group.
% Suppression = 100 * (1 - (Mean Parasitemia_Treated / Mean Parasitemia_Vehicle))
| Group | Dose (mg/kg/day) | Mean Parasitemia (%) [Day 4] | % Suppression |
| Vehicle Control | - | 35.2 ± 4.5 | - |
| Lead-001 | 25 | 15.1 ± 3.1 | 57.1% |
| Lead-001 | 50 | 4.2 ± 1.8 | 88.1% |
| Chloroquine | 10 | 0.5 ± 0.2 | 98.6% |
Compounds demonstrating significant suppression (e.g., >80% at 50 mg/kg) are considered for further development. The dose required to achieve 90% suppression (ED₉₀) is often calculated.[23]
Phase 4: Preclinical Candidate Selection
The final phase before human trials involves a comprehensive assessment of the lead compound's drug-like properties.
ADME/Tox Profiling
Causality: A potent and efficacious compound is useless if it cannot be safely and effectively administered to humans. ADME/Tox studies investigate the A bsorption, D istribution, M etabolism, E xcretion, and Tox icity of a compound.[27][28][29] These studies are critical for predicting a drug's pharmacokinetic profile and ensuring its safety.[28] Early ADME/Tox screening helps eliminate compounds with poor properties, saving significant time and resources.[27][30]
Key Assays Include:
-
Metabolic Stability: Assesses how quickly a compound is broken down by liver enzymes (e.g., using liver microsomes or hepatocytes).[31]
-
Solubility & Permeability: Determines how well a compound dissolves and can pass through biological membranes, which is crucial for oral absorption.
-
Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions by measuring if the compound inhibits key metabolic enzymes.[29]
-
Cardiotoxicity (hERG assay): Screens for potential adverse effects on cardiac ion channels, a common reason for drug failure.
-
Genotoxicity (Ames test): Assesses the mutagenic potential of a compound.
Resistance Liability Assessment
Causality: Given the parasite's ability to develop resistance, it is vital to assess how easily it can become resistant to a new compound.
Protocol: In Vitro Resistance Selection
-
Drug Pressure: Culture P. falciparum in the continuous presence of a sub-lethal concentration of the test compound (e.g., at its IC₅₀).
-
Monitoring: Monitor the parasite's IC₅₀ to the compound over several months.
-
Recrudescence: If parasites adapt and begin to grow at this concentration, gradually increase the drug pressure.
-
Analysis: If a resistant line emerges, whole-genome sequencing can be performed to identify the genetic mutations responsible for resistance, providing invaluable insight into the drug's mechanism of action and potential cross-resistance with other drugs.[32]
Conclusion
The experimental pipeline for antimalarial drug discovery is a rigorous, integrated system designed to identify and validate new therapeutic agents. By combining high-throughput in vitro screening for potency and selectivity with strategic in vivo models for efficacy and comprehensive ADME/Tox profiling, researchers can systematically de-risk candidates and advance only those with the highest likelihood of clinical success. Each step is built on a foundation of scientific causality, ensuring that the data generated provides a clear rationale for advancing a compound to the next stage in the fight against malaria.
References
-
Webster, H. K. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. SOUTHEAST ASIAN J. TROP. MED Pus. HLTH. Available at: [Link]
-
Adekunle, O. M., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available at: [Link]
-
Kattenberg, J. H., et al. (2019). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. Available at: [Link]
-
Lin, J. H., & Lu, A. Y. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today. Available at: [Link]
-
Forte, B. (2018). Overview of MalDA (Malaria Drug Accelerator) Pipeline for the Discovery of Novel Antimalarials. ResearchGate. Available at: [Link]
-
Cowell, A. N., & Winzeler, E. A. (2019). Antimalarial drug discovery: progress and approaches. Nature Reviews Chemistry. Available at: [Link]
-
WWARN. (2012). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. Available at: [Link]
-
Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. Available at: [Link]
-
Hanboon, S., et al. (2021). Scoping Review of Antimalarial Drug Candidates in Phase I and II Drug Development. American Society for Microbiology. Available at: [Link]
-
Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLOS One. Available at: [Link]
-
Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Innocent, E., et al. (2009). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link]
-
Ouologuem, D. T., et al. (2021). A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes. MalariaWorld. Available at: [Link]
-
Gualtieri, R., et al. (2023). Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development. MDPI. Available at: [Link]
-
Adekunle, O. M., et al. (2022). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. Available at: [Link]
-
Miura, K., et al. (2013). Transmission-blocking activity is determined by transmission-reducing activity and number of control oocysts in Plasmodium falciparum standard membrane-feeding assay. Vaccine. Available at: [Link]
-
Hien, D. F., et al. (2023). Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa. Malaria Journal. Available at: [Link]
-
Rodriguez, A. (n.d.). Screening of drugs against Plasmodium falciparum (3D7 strain) in vitro. Available at: [Link]
-
Singh, S., & Singh, P. (2018). Critical Examination of Approaches Exploited to Assess the Effectiveness of Transmission-Blocking Drugs for Malaria. Taylor & Francis Online. Available at: [Link]
-
Piper, R., et al. (1999). Malstat assay for the detection of Plasmodium lactate dehydrogenase. ResearchGate. Available at: [Link]
-
Villoutreix, B. O., et al. (n.d.). Absorption, Distribution, Metabolism, Excretion and Toxicity.... FAF-Drugs4. Available at: [Link]
-
Hooft van Huijsduijnen, R., & Wells, T. N. (2018). The antimalarial pipeline. Current Opinion in Pharmacology. Available at: [Link]
-
Medicines for Malaria Venture. (n.d.). Research and development. Available at: [Link]
-
Gebru, T., et al. (2020). Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery. Infection and Drug Resistance. Available at: [Link]
-
Rudrapal, M., & Chetia, D. (2019). In vitro and in vivo models used for antimalarial activity: A brief review. International Journal of Mosquito Research. Available at: [Link]
-
CDC - DPDx. (n.d.). Detection of parasite antigens. Available at: [Link]
-
Anvikar, A. R., et al. (2012). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. The Indian Journal of Medical Research. Available at: [Link]
-
Biot, C., et al. (2016). Induction of Multidrug Tolerance in Plasmodium falciparum by Extended Artemisinin Pressure. mBio. Available at: [Link]
-
Iqbal, J., et al. (2004). Plasmodium lactate dehydrogenase assay to detect malarial parasites. Medical Principles and Practice. Available at: [Link]
-
Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening. Medicines for Malaria Venture. Available at: [Link]
-
Ndiath, M. O., et al. (2019). Rapid high throughput SYBR green assay for identifying the malaria vectors Anopheles arabiensis, Anopheles coluzzii and Anopheles gambiae s.s. Giles. PLOS ONE. Available at: [Link]
-
Deressa, T., et al. (2020). Evaluation of the Antimalarial Activity of the Hydroalcoholic Extract of Leaf of Leonotis ocymifolia (Burm. f.) Iwarsson (Lamiaceae) against Plasmodium berghei in Mice. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Koech, D. K. (1998). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. University of Nairobi Digital Repository. Available at: [Link]
-
Bantie, L., et al. (2020). Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity. Journal of Experimental Pharmacology. Available at: [Link]
-
Khoury, G., et al. (2024). Assessment of the Performance of Lactate Dehydrogenase-Based Rapid Diagnostic Test for Malaria in Djibouti in 2022–2023. MDPI. Available at: [Link]
-
Fankam, A. G., et al. (2021). Peter 4 days' suppressive test experimental design. ResearchGate. Available at: [Link]
-
Ouedraogo, R., et al. (2022). Protocols for Plasmodium gametocyte production in vitro: an integrative review and analysis. Parasites & Vectors. Available at: [Link]
-
Ouedraogo, R., et al. (2022). Protocols for Plasmodium gametocyte production in vitro: an integrative review and analysis. Parasites & Vectors. Available at: [Link]
-
Yang, T., et al. (2022). In Silico and In Vitro Antimalarial Screening and Validation Targeting Plasmodium falciparum Plasmepsin V. MDPI. Available at: [Link]
-
Brancucci, N. M. B., et al. (2023). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. bioRxiv. Available at: [Link]
-
Cui, L., et al. (2015). Antimalarial Drug Resistance: Literature Review and Activities and Findings of the ICEMR Network. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]
-
Chetia, D., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]
-
Filarsky, M., et al. (2020). Sex-specific Separation of Plasmodium falciparum Gametocyte Populations. Bio-protocol. Available at: [Link]
-
Ruecker, A., et al. (2014). A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
White, N. J. (2004). Antimalarial drug resistance. The Journal of Clinical Investigation. Available at: [Link]
-
Ngemenya, M. N., et al. (2022). Peter's 4-day suppressive test experimental design. ResearchGate. Available at: [Link]
-
Li, C., et al. (2023). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. MDPI. Available at: [Link]
Sources
- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. The antimalarial pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. iddo.org [iddo.org]
- 8. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 11. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 12. mdpi.com [mdpi.com]
- 13. med.nyu.edu [med.nyu.edu]
- 14. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. mdpi.com [mdpi.com]
- 17. A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs | Medicines for Malaria Venture [mmv.org]
- 18. Protocols for Plasmodium gametocyte production in vitro: an integrative review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. malariaworld.org [malariaworld.org]
- 20. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery | PLOS One [journals.plos.org]
- 24. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of the Antimalarial Activity of the Hydroalcoholic Extract of Leaf of Leonotis ocymifolia (Burm. f.) Iwarsson (Lamiaceae) against Plasmodium berghei in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 29. Drug Discovery: ADME/Toxicity [worldwide.promega.com]
- 30. ADMETox [fafdrugs4.rpbs.univ-paris-diderot.fr]
- 31. cellgs.com [cellgs.com]
- 32. Induction of Multidrug Tolerance in Plasmodium falciparum by Extended Artemisinin Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-chloro-8-methoxyquinolin-4(1H)-one
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for the synthesis of 6-chloro-8-methoxyquinolin-4(1H)-one. This molecule is a key intermediate in the development of various pharmaceuticals, and its successful synthesis is critical for downstream applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven experience.
The primary synthetic route to this and similar 4-quinolone cores is the Gould-Jacobs reaction. This venerable yet powerful method involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2] While robust, the process is sensitive to several parameters, and challenges are common. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My thermal cyclization step is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: A low yield in the high-temperature cyclization is the most common challenge in this synthesis. The root cause almost always relates to insufficient energy input or competing side reactions. Let's break down the critical factors.
-
Causality: The cyclization is a 6-electron electrocyclic reaction that requires overcoming a significant activation energy barrier.[3] This is why temperatures around 250 °C are standard.[4][5] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures or prolonged heating can lead to decomposition of the starting material and the product.[6][7]
-
Troubleshooting & Optimization:
-
Verify Temperature: Ensure your reaction setup is accurately achieving and maintaining the target temperature. Use a high-temperature thermometer or a calibrated probe placed directly in the heating mantle or oil bath. The internal reaction temperature is what matters.
-
Choice of Heat-Transfer Medium: A high-boiling, inert solvent is essential for uniform heat transfer. Diphenyl ether (b.p. 259 °C) or Dowtherm A are the classical choices.[3][4] They provide a stable thermal bath, preventing localized overheating which can cause charring.
-
Purity of Intermediate: Ensure the anilidomethylenemalonate intermediate from the first step is as pure as possible. Residual ethanol or starting aniline can interfere with the cyclization. It is often sufficient to remove ethanol under reduced pressure, but recrystallization may be necessary if impurities are significant.[3]
-
Reaction Time: While high temperatures are needed, prolonged exposure can be detrimental. Monitor the reaction by taking small aliquots (if feasible) and analyzing by TLC or HPLC. Typical reaction times are in the range of 30-60 minutes at reflux.[3]
-
The following diagram illustrates a decision-making workflow for addressing low yields in the cyclization step.
Question 2: I'm observing significant charring and a dark, insoluble residue. How can I minimize product decomposition?
Answer: Charring is a clear sign of thermal decomposition. This occurs when the required reaction temperature is close to the decomposition temperature of your materials.
-
Causality: The high temperatures required for cyclization can also initiate undesirable side reactions and polymerization, especially if hotspots exist in the reaction vessel or if oxygen is present.[6]
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidation of the aniline derivative and the quinolone product at high temperatures.
-
Stirring Efficiency: Ensure vigorous and efficient stirring. This distributes heat evenly and prevents material from scorching on the hot surfaces of the flask.
-
Controlled Heating: Ramp up the temperature to reflux steadily rather than heating at maximum power. This allows for more controlled heating and prevents overshooting the target temperature.
-
Consider Alternative Methods: If charring remains a persistent issue, classical heating may not be suitable for your specific substrate. Consider alternatives that offer more controlled and efficient energy input. Microwave-assisted synthesis can dramatically shorten reaction times, minimizing the window for decomposition.[7] Alternatively, chemical activation with Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization at much lower temperatures (e.g., 75-100 °C), avoiding thermal degradation entirely.[8]
-
Question 3: My final product is difficult to purify and appears contaminated with a starting material or intermediate. What are the best purification strategies?
Answer: Purification challenges often arise from incomplete reactions or the co-precipitation of similar compounds.
-
Causality: The desired product, 6-chloro-8-methoxyquinolin-4(1H)-one, is typically a solid that precipitates from the high-boiling solvent upon cooling.[3] However, any unreacted anilidomethylenemalonate intermediate may also be sparingly soluble and can co-precipitate.
-
Troubleshooting & Optimization:
-
Initial Isolation: After cooling the reaction mixture, add a non-polar solvent like hexane or cyclohexane to fully precipitate the product while keeping the high-boiling solvent (diphenyl ether) in solution.[3] Filter the resulting solid.
-
Trituration/Washing: Wash the crude solid thoroughly with a solvent in which the starting materials are soluble but the product is not. Diethyl ether or ethyl acetate are good candidates. This will remove most of the unreacted intermediate.
-
Recrystallization: The most effective method for achieving high purity is recrystallization. Based on literature for similar 4-quinolones, high-boiling polar aprotic solvents are effective. Dimethylformamide (DMF) is a common choice.[4] Dissolve the crude product in a minimal amount of hot DMF and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails or if isomers are present, silica gel column chromatography may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can effectively separate the product from impurities.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Gould-Jacobs reaction for this synthesis?
A: The reaction proceeds in two main stages:
-
Condensation: The starting aniline (4-chloro-2-methoxyaniline) acts as a nucleophile, attacking the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl 2-((4-chloro-2-methoxyphenyl)amino)methylenemalonate.[1][3]
-
Thermal Cyclization: At high temperatures (~250 °C), the intermediate undergoes an intramolecular 6-electron electrocyclization. The aromatic ring attacks one of the ester carbonyl groups, leading to the formation of the quinolone ring system and elimination of a second molecule of ethanol.[1][10] The product exists predominantly in its 4-oxo tautomeric form.
Q: What are the critical quality attributes for the starting materials?
A: The purity of your starting materials is paramount for success.
-
4-chloro-2-methoxyaniline: Must be free of isomeric impurities. The presence of other isomers can lead to the formation of undesired quinolone regioisomers that are difficult to separate.[6] It should also be dry and free from oxidation, which can impart color and lead to side reactions.
-
Diethyl Ethoxymethylenemalonate (DEEM): Should be colorless or pale yellow. DEEM can hydrolyze over time, so using a fresh bottle or a recently distilled batch is recommended. Purity issues here can significantly impact the yield of the initial condensation step.
Q: Are there modern, milder alternatives to the high-temperature thermal cyclization?
A: Yes. While classical thermal cyclization in diphenyl ether is robust, modern methods offer significant advantages in terms of reaction conditions and yields.
-
Microwave-Assisted Synthesis: Using a dedicated microwave reactor allows for rapid and uniform heating to very high temperatures (e.g., 300 °C) in a fraction of the time (5-10 minutes).[7] This minimizes thermal decomposition and can significantly improve yields.
-
Eaton's Reagent: A mixture of phosphorus pentoxide in methanesulfonic acid acts as a powerful dehydrating agent and Brønsted acid, catalyzing the cyclization at much lower temperatures (typically 75-100 °C).[8] This method avoids the need for high-boiling solvents and the risk of thermal degradation, often providing excellent yields.
| Method | Typical Temperature (°C) | Typical Time | Key Advantages | Key Disadvantages |
| Classical Thermal | 250 - 260 °C | 30 - 60 min | Simple setup, well-established | High energy, potential decomposition, low yields |
| Microwave-Assisted | 250 - 300 °C | 5 - 20 min | Rapid, improved yields, high efficiency | Requires specialized equipment |
| Eaton's Reagent | 75 - 100 °C | 1 - 2 hours | Mild conditions, high yields, no thermal breakdown | Reagent is corrosive, workup required |
Experimental Protocol: Synthesis via Classical Thermal Cyclization
This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction.
Step 1: Condensation to form Diethyl 2-((4-chloro-2-methoxyphenyl)amino)methylenemalonate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture with stirring in an oil bath at 120-130 °C for 1-2 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the consumption of the aniline.
-
After the reaction is complete, cool the mixture slightly and remove the ethanol byproduct under reduced pressure. The resulting viscous oil or semi-solid is the crude intermediate and can often be used directly in the next step without further purification.[3]
Step 2: Thermal Cyclization to form 6-chloro-8-methoxyquinolin-4(1H)-one
-
Safety First: This step involves very high temperatures. Conduct in a fume hood and ensure no flammable materials are nearby. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
In a separate flask equipped with a reflux condenser and a high-temperature thermometer, add diphenyl ether (approx. 5-10 mL per gram of intermediate). Heat the solvent to 250 °C.
-
Add the crude intermediate from Step 1 to the hot diphenyl ether in portions, ensuring the temperature does not drop significantly.
-
Heat the resulting solution at a vigorous reflux (~250 °C) for 30-45 minutes.[4]
-
Remove the heat source and allow the mixture to cool to room temperature. The product should begin to precipitate as a solid.
-
Add an equal volume of hexane or cyclohexane to the cooled mixture to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether or hexane to remove residual diphenyl ether.
-
Dry the solid product under vacuum. For higher purity, recrystallize from hot DMF.
References
- BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Stalinska, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
-
MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
-
Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
-
Cambridge University Press. (n.d.). Gould-Jacobs Reaction. [Link]
-
YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society. [Link]
-
PMC. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
ResearchGate. (2023). Recent Advances in Synthesis of Pharmaceutically Active 4-Quinolone and its Analogues: A Review. [Link]
-
SpringerLink. (2025). The methods of synthesis, modification, and biological activity of 4-quinolones (review). [Link]
- BenchChem. (2025). Chemoselectivity issues in the reduction step of quinolone synthesis.
-
Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. [Link]
- Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
improving the yield of the Gould-Jacobs reaction for quinolinone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Gould-Jacobs reaction. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the yield of your quinolinone synthesis. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges encountered during this versatile and historically significant reaction.
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones.[1][2] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] Subsequent saponification and decarboxylation afford the desired quinolinone core, a privileged scaffold in numerous therapeutic agents.[1][3]
This guide is structured to address specific issues you may face at each critical stage of the reaction, providing not just solutions but also the underlying rationale to empower your experimental design.
I. Troubleshooting Guide: Low Yield and Reaction Failures
Low product yield is one of the most frequently encountered issues in the Gould-Jacobs synthesis. The root cause can often be traced back to one of the key steps: condensation, cyclization, or work-up.
Issue 1: Incomplete Condensation of Aniline and Malonate Ester
A common first hurdle is the incomplete formation of the anilidomethylenemalonate intermediate. This can manifest as a significant amount of unreacted aniline in your reaction mixture.
Question: My initial condensation step is sluggish and gives a low yield of the intermediate. How can I improve this?
Answer:
The nucleophilic attack of the aniline on the malonate derivative is the crucial first step.[3] Several factors can influence its efficiency:
-
Reactivity of the Aniline: Anilines with electron-donating groups (EDGs) at the meta-position are generally more reactive and give better yields.[1][3] Conversely, anilines bearing strong electron-withdrawing groups (EWGs) are less nucleophilic and may require more forcing conditions.
-
Reaction Temperature: While the subsequent cyclization requires high temperatures, the initial condensation can often be performed under milder conditions. Heating the neat mixture of the aniline and diethyl ethoxymethylenemalonate (DEEM) at 100-130 °C for 1-2 hours is a common starting point.[3]
-
Removal of Byproducts: The condensation reaction eliminates a molecule of alcohol (e.g., ethanol).[3] Removing this byproduct can help drive the equilibrium towards the product. This can be achieved by performing the reaction under reduced pressure or by using a Dean-Stark apparatus if a solvent is used.
Experimental Protocol: Optimizing the Condensation Step
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the anilidomethylenemalonate intermediate.[3]
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.[3]
Issue 2: Poor Yield During Thermal Cyclization
The high-temperature cyclization is often the most challenging step and a primary determinant of the overall yield.[3]
Question: My cyclization step is resulting in a low yield of the desired quinolinone, with significant charring or decomposition. What are the key parameters to control?
Answer:
The thermal cyclization is a 6-electron electrocyclization that requires substantial thermal energy, typically above 250 °C.[3] Success hinges on achieving and maintaining the correct temperature while minimizing side reactions.[4]
-
Insufficient Temperature: Failure to reach the required temperature for cyclization is a common cause of low yields.[5]
-
Choice of Heat Transfer Medium: The use of a high-boiling, inert solvent is crucial for effective and uniform heat transfer.[4]
-
Reaction Time: Prolonged exposure to high temperatures can lead to product degradation.[6] Careful optimization of the reaction time is therefore critical.
-
Alternative Heating Methods: Microwave irradiation has emerged as a powerful tool to significantly reduce reaction times and often improve yields by enabling rapid and uniform heating to high temperatures.[3][6]
Data Presentation: Impact of Temperature and Time on Microwave-Assisted Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 20 | Low |
| 2 | 300 | 5 | 47 |
| 3 | 300 | 20 | Lower (degradation) |
Data adapted from a study on the microwave-assisted reaction of aniline and DEEM.[3][6]
Experimental Protocol: Classical Thermal Cyclization
-
Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[3]
-
Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.[3]
-
Collect the solid by filtration and wash with a cold, non-polar solvent.
Issue 3: Formation of Regioisomers with Substituted Anilines
When using asymmetrically substituted anilines, the formation of a mixture of regioisomers is a common problem.[4]
Question: My reaction with a meta-substituted aniline is giving a mixture of the 5- and 7-substituted quinolinones. How can I control the regioselectivity?
Answer:
The regioselectivity of the Gould-Jacobs cyclization is governed by a combination of steric and electronic factors.[4][7]
-
Steric Hindrance: A bulky substituent at one ortho position will generally direct the cyclization to the less hindered ortho position.[5]
-
Electronic Effects: The influence of electron-donating or -withdrawing groups on the aniline ring can direct the cyclization. While there are no universal rules, electron-donating groups tend to favor cyclization at the more electron-rich ortho position.
Visualization: Regioselectivity in the Gould-Jacobs Reaction
Caption: Factors influencing the regioselective cyclization.
Troubleshooting Strategies:
-
Solvent Polarity: In some cases, the polarity of the high-boiling solvent can influence the regiochemical outcome. Experimenting with different solvents may be beneficial.
-
Lewis Acid Catalysis: The use of Lewis acids has been reported to alter the regioselectivity in some related cyclization reactions, although this is less common in the classical Gould-Jacobs reaction.
-
Alternative Synthetic Routes: If regioselectivity remains a significant issue, consider alternative quinolinone syntheses such as the Conrad-Limpach or Camps cyclization, which may offer better control for your specific substrate.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the subsequent saponification and decarboxylation steps?
A1: The initial product of the Gould-Jacobs cyclization is a 4-hydroxy-3-carboalkoxyquinoline.[1]
-
Saponification: This step, typically carried out by heating with an aqueous base like sodium hydroxide, hydrolyzes the ester group at the 3-position to a carboxylic acid.[3]
-
Decarboxylation: The resulting quinoline-3-carboxylic acid is then heated, often above its melting point, to eliminate carbon dioxide and yield the final 4-hydroxyquinoline (4-quinolinone).[3]
Q2: Can I perform the Gould-Jacobs reaction without a high-boiling solvent?
A2: While challenging, solvent-free conditions have been explored.[8] These methods typically require very high temperatures (approaching 400 °C) and precise control of the reaction time to avoid decomposition.[8] For most laboratory applications, the use of a high-boiling solvent remains the more reliable approach. Microwave-assisted synthesis can also be performed neat, with the excess malonate ester acting as a solvent.[3]
Q3: Are there modern alternatives to the high-temperature cyclization?
A3: Yes, several modifications and alternative reagents have been developed to promote the cyclization under milder conditions.
-
Eaton's Reagent (P₂O₅ in methanesulfonic acid): This reagent has been shown to be an effective alternative for the cyclization step, often requiring lower temperatures and providing good to excellent yields.[9]
-
Polyphosphoric Acid (PPA): PPA can also be used to facilitate the cyclization, although it can be viscous and difficult to work with.[10]
Visualization: Gould-Jacobs Reaction Workflow
Caption: The multi-step workflow of the Gould-Jacobs reaction.
Q4: How can I effectively purify my final quinolinone product?
A4: The purification strategy will depend on the physical properties of your product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, water, or a solvent mixture) is often the most effective method for obtaining high-purity material.[3]
-
Precipitation and Washing: After the cyclization and work-up, the crude product often precipitates. Thorough washing with cold solvents can remove many impurities.[3]
-
Column Chromatography: For non-crystalline products or to separate mixtures of regioisomers, column chromatography may be necessary.
By understanding the key principles and potential pitfalls of the Gould-Jacobs reaction, you can systematically troubleshoot and optimize your synthetic procedures to achieve higher yields and purity. This guide provides a foundation for navigating the complexities of this powerful reaction in your research and development endeavors.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Organic Reactions. (n.d.). Gould-Jacobs Reaction. Organic-chemistry.org. [Link]
-
Stalinska, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Cambridge University Press. [Link]
-
ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]
-
Who we serve. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Who we serve. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry Proceedings, 18(1), 128. [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
-
Stepbio. (n.d.). Investigation of the regioselectivity of thermal cyclisation reactions in gas and liquid phase high temperature flow reactors. Stepbio. [Link]
-
RSC Publishing. (2000). A solvent-free Jacobs–Gould reaction. Green Chemistry, 2(3), 137-139. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
- 8. A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 10. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
side product formation in the synthesis of substituted quinolinones
Topic: Troubleshooting Side Product Formation & Regioselectivity Audience: Medicinal Chemists & Process Development Scientists
Welcome to the Technical Support Center
Status: Active Operator: Senior Application Scientist (Ph.D., Organic Chemistry)
Overview: The quinolinone scaffold (specifically 2- and 4-quinolinones) is ubiquitous in drug discovery, serving as the core for antibiotics (fluoroquinolones), anticancer agents, and receptor modulators. However, their synthesis is plagued by three primary failure modes: regiochemical ambiguity , tautomeric alkylation errors , and solubility-driven purification failures .
This guide bypasses standard textbook descriptions to focus on why your reaction failed and how to fix it, using self-validating protocols.
Module 1: The Regioselectivity Divergence (Conrad-Limpach vs. Knorr)
The Issue: You attempted to synthesize a 4-quinolinone but isolated the 2-quinolinone isomer (or a mixture), or you encountered massive tar formation during cyclization.
Technical Root Cause:
The condensation of an aniline with a
-
Kinetic Control (
C): Formation of the -aminoacrylate (enamine). Cyclization of this intermediate at high temperature ( C) yields the 4-quinolinone (Conrad-Limpach).[1] -
Thermodynamic Control (
C initial step): Direct formation of the anilide. Cyclization yields the 2-quinolinone (Knorr).
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Wrong Isomer (2- instead of 4-) | Initial condensation temperature was too high, favoring anilide formation. | Protocol Adjustment: Perform the initial condensation at room temperature with an acid catalyst (e.g., HCl) to lock in the enamine. Do not heat until the intermediate is isolated. |
| Black Tar / Low Yield | Polymerization of the intermediate during the high-temp cyclization step. | Dilution Factor: The thermal cyclization ( |
| Incomplete Cyclization | Failure to reach activation energy for electrocyclic ring closure. | Temperature Check: The ring closure is an electrocyclic reaction requiring |
Logic Visualization: The Temperature Switch
Caption: Divergent synthesis pathways. Temperature control at the first step dictates the final regioisomer.
Module 2: Tautomeric Ambiguity (N- vs. O-Alkylation)
The Issue: You attempted to alkylate the nitrogen of a 4-quinolinone (lactam form) but obtained the O-alkylated product (lactim ether), or vice versa.
Technical Root Cause: 4-Quinolinones exist in a tautomeric equilibrium between the lactam (NH, C=O) and lactim (N, C-OH) forms. The anion is an ambident nucleophile .
-
HSAB Theory Application:
-
N-alkylation: Favored by "soft" interactions, thermodynamic control, and polar aprotic solvents (DMF) which solvate the cation, leaving the "naked" anion to react at the more nucleophilic Nitrogen.
-
O-alkylation: Favored by "hard" interactions (O is harder than N), silver salts (Ag+ coordinates to the soft N, blocking it), or kinetic conditions.
-
Diagnostic & Solution Matrix
| Goal | Reagent System | Mechanism | Validation (NMR) |
| Force N-Alkylation | Alkyl Halide + K2CO3/Cs2CO3 in DMF (Heat) | Thermodynamic control. High dielectric constant of DMF dissociates ion pairs, favoring N-attack. | HMBC: Cross-peak between N-CH2 protons and the Carbonyl (C4). Shift: N-CH2 typically appears |
| Force O-Alkylation | Alkyl Halide + Ag2CO3 in Toluene/Benzene | Ag+ acts as a Lewis acid, coordinating the Nitrogen lone pair, forcing electrophilic attack on Oxygen. | HMBC: Cross-peak between O-CH2 protons and C4. Shift: O-CH2 typically appears |
| Avoid Mixtures | Use Mitsunobu Conditions (PPh3, DIAD, Alcohol) | Generally favors O-alkylation for 2-quinolinones and 4-quinolinones due to the oxy-phosphonium intermediate. | Compare with crude NMR. |
Critical Note on Reference Standards: Always synthesize a confirmed O-alkylated standard (via Mitsunobu or Ag-salt method) if you are unsure of your N-alkylated product. The NMR shifts are distinct but can be deceptive without a comparator.
Module 3: Metal-Catalyzed C-H Activation Side Products
The Issue: Using Rh(III) or Co(III) to couple anilines with alkynes to form quinolinones, but isolating homocoupled alkynes , uncyclized amides , or regioisomers .
Technical Root Cause: Transition-metal catalyzed annulation relies on a delicate balance of C-H activation, alkyne insertion, and reductive elimination.
-
Side Product A (Homocoupling): The oxidant (e.g., Cu(OAc)2) oxidizes the alkyne instead of re-oxidizing the catalyst.
-
Side Product B (Regioisomers): With internal unsymmetrical alkynes, steric vs. electronic factors compete during the migratory insertion step.
Optimization Protocol
-
Suppressing Homocoupling:
-
Solution: Switch oxidants.[2] If using Cu(OAc)2, try AgOAc or Mn(OAc)3 . Alternatively, use an internal oxidant (e.g., an N-O bond in the directing group) to make the reaction redox-neutral, eliminating the need for external metallic oxidants.
-
-
Fixing Regioselectivity (Internal Alkynes):
-
Rule of Thumb: The metal binds to the less sterically hindered carbon.
-
Solution: If using a methyl-phenyl alkyne, the phenyl group usually ends up at the 4-position (distal to Nitrogen) due to sterics. To reverse this, use a Cp (cyclopentadienyl)* ligand with bulkier substituents to force the geometry, or switch from Rh(III) to Co(III), which often exhibits different electronic preferences.
-
FAQ: Rapid Response Unit
Q1: My quinolinone product is insoluble in everything (MeOH, DCM, EtOAc). How do I purify it? A: Substituted quinolinones have massive intermolecular H-bonding networks (like DNA base pairs).
-
Technique 1 (Purification): Recrystallize from boiling DMF or Glacial Acetic Acid .
-
Technique 2 (Analysis): If you can't get an NMR, convert it to the chloro-quinoline using neat POCl3 (reflux, 1h). The chloro-derivative is lipophilic and soluble in CDCl3. You can hydrolyze it back later (6N HCl, reflux), but often the chloro-compound is a better intermediate for medicinal chemistry (SNAr reactions) anyway.
Q2: I'm seeing a "dimer" in my mass spec during N-alkylation. A: This is likely not a dimer but a dialkylated species if you have other nucleophilic sites (like a phenol or aniline on the ring), or it is a stacking artifact in the electrospray source due to the flat aromatic rings.
-
Check: Run the LCMS with a more polar modifier or higher temperature. If the mass persists, check for O,N-dialkylation.
Q3: Why did my Skraup synthesis explode/shoot out of the condenser? A: The Skraup reaction (aniline + glycerol + H2SO4) is notoriously exothermic and violent.
-
Fix: Add the oxidant (nitrobenzene) and reactants slowly to the acid, or use the modified Skraup conditions using ferrous sulfate (FeSO4) as a moderator (Sulzberger modification) to temper the reaction kinetics.
References
-
The Conrad-Limpach and Knorr Syntheses
- Source: Wikipedia / Organic Chemistry Portal.
- Context: Detailed mechanisms of kinetic vs. thermodynamic control.
-
URL:
-
Tautomerism and Alkylation (HSAB Theory)
- Source:Journal of the Chemical Society, Perkin Transactions 2 (RSC).
- Title: "On the mechanism of the alkylation of quinoline and naphthyridine deriv
- Context: Explains why N-alkylation is favored under thermodynamic conditions despite HSAB predictions sometimes suggesting otherwise.
-
URL:
-
Transition Metal Catalyzed Synthesis
- Source:Frontiers in Chemistry / RSC Advances.
- Title: "Transition-metal-catalyzed synthesis of quinolines/quinazolines: A review."
- Context: Modern methods for C-H activation and handling side products like homocoupling.
-
URL:
-
Solubility and Purification Strategies
- Source:BenchChem Technical Guides.
-
Title: "A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols."[2]
- Context: Practical advice on handling insoluble heterocyclic scaffolds.
-
URL: (General resource for protocols)
Sources
Technical Support Center: Purification of Crude 6-Chloro-8-methoxyquinolin-4(1H)-one
Welcome to the dedicated technical support guide for the purification of 6-chloro-8-methoxyquinolin-4(1H)-one. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this and structurally related quinolinone intermediates. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the purification of this compound.
I. Understanding the Challenge: Why Can Quinolinone Purification Be Difficult?
Quinolinone derivatives, including 6-chloro-8-methoxyquinolin-4(1H)-one, can present unique purification challenges. Their chemical nature, often characterized by basicity from the nitrogen atoms and potential for hydrogen bonding, can lead to issues like strong interactions with acidic stationary phases (e.g., silica gel) in chromatography, resulting in poor separation and tailing peaks[1]. Furthermore, synthetic byproducts can sometimes include positional isomers with very similar physical and chemical properties, making them difficult to resolve through standard techniques[1].
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your purification workflow.
Recrystallization Issues
Q1: My compound won't crystallize, even after cooling the solution. What should I do?
A1: This is a common issue that can often be resolved by systematically addressing a few factors:
-
Induce Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound[2].
-
Solvent System: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold[3]. If you've added too much solvent, the solution may be too dilute for crystals to form. You can try to carefully evaporate some of the solvent to increase the concentration[4].
-
Cooling Rate: Rapid cooling can sometimes inhibit crystal formation or lead to the trapping of impurities[4]. Allow the solution to cool slowly to room temperature before placing it in an ice bath[4].
-
Purity of the Crude Material: If the crude material is very impure, the impurities can inhibit crystallization. Consider a preliminary purification step, such as a simple filtration or an acid-base extraction, to remove gross contaminants[3].
Q2: I'm seeing an oil form instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are a few strategies to overcome this:
-
Lower the Temperature of Saturation: Try re-heating the solution until the oil dissolves, and then allow it to cool more slowly.
-
Change the Solvent System: A different solvent or a two-solvent system might be necessary. In a two-solvent system, you dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to cool slowly[5].
Column Chromatography Issues
Q1: My compound is streaking badly on the silica gel column and the separation is poor. What's causing this?
A1: Streaking, or tailing, of basic compounds like quinolinones on silica gel is a frequent problem. This is due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface[1]. To mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine or ammonia in the eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation[1].
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider switching to a less acidic stationary phase like neutral or basic alumina. Amine-functionalized silica is also an excellent option for purifying basic compounds[1].
Q2: I'm not recovering all of my compound from the column. Where did it go?
A2: Low recovery can be due to irreversible adsorption to the stationary phase, especially if the compound is very polar or basic[1].
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate or add a stronger solvent like methanol[1].
-
Check for Degradation: Some quinolinone derivatives can be sensitive to the acidic nature of silica gel and may degrade on the column[1]. Running the chromatography at a lower temperature or using a less acidic stationary phase can help minimize degradation[1].
III. Recommended Purification Protocols
The following are detailed, step-by-step protocols for the purification of crude 6-chloro-8-methoxyquinolin-4(1H)-one.
Protocol 1: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds, leveraging differences in solubility at varying temperatures[3][4].
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. The ideal solvent should dissolve the crude 6-chloro-8-methoxyquinolin-4(1H)-one at its boiling point but have low solubility at room temperature or in an ice bath. Common solvents to test include ethanol, methanol, ethyl acetate, and acetonitrile.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves[4].
-
Decolorization (if necessary): If the hot solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization[4].
-
Crystallization: Allow the clear, hot filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation[2][4].
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities[4].
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Expected Outcome:
| Parameter | Expected Result |
| Purity | >98% (by NMR or HPLC) |
| Recovery | 70-90% (dependent on crude purity) |
| Appearance | Crystalline solid |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase to separate components of a mixture.
Step-by-Step Methodology:
-
Stationary Phase and Column Packing: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude 6-chloro-8-methoxyquinolin-4(1H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound. As discussed in the troubleshooting section, consider adding 0.1-1% triethylamine to the mobile phase to prevent tailing.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Expected Outcome:
| Parameter | Expected Result |
| Purity | >99% (by NMR or HPLC) |
| Recovery | 60-85% (dependent on separation efficiency) |
| Appearance | Solid or amorphous powder |
IV. Visualizing the Purification Workflow
To aid in the decision-making process for purification, the following workflow diagram is provided.
Sources
Technical Support Center: Overcoming Solubility Issues of Quinolinone Compounds in Biological Assays
Introduction for the Researcher
As a Senior Application Scientist, I've frequently collaborated with researchers encountering solubility challenges with quinolinone-based compounds. These scaffolds are promising in drug discovery, but their often lipophilic and planar nature can lead to significant precipitation issues in the aqueous environment of biological assays.[1][2] This guide is designed to provide you with both foundational knowledge and advanced troubleshooting strategies to ensure your quinolinone compounds remain in solution, leading to reliable and reproducible experimental data. We will explore the "why" behind these solubility issues and offer a logical, step-by-step approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why do my quinolinone compounds frequently precipitate when I dilute them from a DMSO stock into my aqueous assay buffer or cell culture medium?
A: This is a classic problem of solvent shifting, often related to the difference between kinetic and thermodynamic solubility.[3][4]
-
The Role of DMSO: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many hydrophobic compounds, including quinolinones, at high concentrations (e.g., 10-50 mM) to create a stock solution.[5][6]
-
The "Crash Out" Phenomenon: When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around your compound rapidly changes from organic to aqueous. Since the aqueous buffer has a much lower capacity to dissolve the lipophilic quinolinone derivative, the compound's concentration suddenly exceeds its thermodynamic solubility limit in that new environment.[4] This supersaturated state is unstable, leading to rapid precipitation or "crashing out" of the compound.[7]
Q2: What is the best initial approach for solubilizing a novel quinolinone derivative with unknown properties?
A: A systematic, multi-pronged approach is most effective.
-
Solvent Scouting: Begin by testing solubility in a small panel of common, biocompatible organic solvents. The top choice is typically DMSO due to its strong solubilizing power and general compatibility with many assays at low final concentrations.[5][8] Other options include ethanol, propylene glycol, or polyethylene glycol (PEG).[9][]
-
pH Modification: Quinoline and its derivatives are often weak bases due to the nitrogen atom in the ring system.[11][12] In acidic to neutral conditions, this nitrogen can be protonated, forming a salt that is significantly more water-soluble.[12] Therefore, preparing your stock solution in DMSO containing a small amount of acid (like HCl) or using an acidic buffer for your assay can dramatically improve solubility.[][12]
-
Co-Solvent Systems: If a single solvent isn't sufficient, a co-solvent strategy is the next logical step. This involves using a mixture of solvents (e.g., water with 5-10% ethanol or PEG 400) to create a final assay environment that is more hospitable to your compound.[13][14][15]
Q3: How can I differentiate between kinetic and thermodynamic solubility, and why does it matter for my assay?
A: Understanding this distinction is crucial for interpreting your results.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's the maximum concentration of the most stable crystalline form of your compound that can dissolve in a solvent after an extended period (e.g., 24-72 hours) of agitation.[4][7] This value is critical for formulation and predicting long-term stability.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a DMSO stock into an aqueous buffer.[3][16][17] The measurement is rapid (minutes to hours) and reflects the challenges you face during assay plate preparation. Kinetic solubility values are often higher than thermodynamic ones because the compound may precipitate as a less stable, amorphous solid.[3]
Why it matters: Inconsistent results in your biological assays are often due to relying on an unstable, supersaturated solution (a high kinetic solubility). The compound may be slowly precipitating over the course of your experiment, leading to a decreasing effective concentration and high variability in your data. Aiming for a final concentration below the more stringent thermodynamic solubility limit is always the safer approach for ensuring reproducibility.
Troubleshooting Guide: From Precipitation to Publication-Quality Data
This section addresses specific problems you might encounter and provides a logical workflow for resolving them.
Problem: My quinolinone compound precipitates immediately upon dilution into my cell culture medium.
This is a very common scenario. The high salt and protein content of cell culture media can further reduce the solubility of hydrophobic compounds.
Causality and Solution Workflow:
The immediate precipitation indicates that the final concentration of your compound is far exceeding its thermodynamic solubility in the complex biological medium. The goal is to create a more stable formulation.
Caption: Decision tree for troubleshooting compound precipitation.
Step-by-Step Methodologies:
-
Optimize DMSO Concentration: While DMSO is an excellent solvent, its concentration in the final assay should be minimized. High concentrations (>0.5%) can be toxic to cells and may interfere with your assay.[18][19][20] Try preparing a higher concentration stock (e.g., 50 mM instead of 10 mM) so that a smaller volume is needed for dilution, keeping the final DMSO concentration ideally at or below 0.1%.[21]
-
Implement a Co-Solvent System: If reducing DMSO alone is not enough, introduce a co-solvent.
-
Protocol: Prepare an intermediate dilution of your DMSO stock in a biocompatible co-solvent like PEG 400 or ethanol.[9][] For example, dilute your 50 mM DMSO stock 1:4 in 100% ethanol to get a 12.5 mM intermediate stock. Then, add this intermediate stock to your cell culture medium. The ethanol helps to keep the compound solubilized during the critical dilution step. Always run a vehicle control with the same final concentration of DMSO and co-solvent to check for effects on your cells or assay.[8]
-
-
Use Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, effectively shielding them from the aqueous environment and increasing their apparent solubility.[22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Protocol: Prepare your final dilution buffer or media to contain a low concentration of HP-β-CD (e.g., 1-5 mM). When you add your compound stock, the cyclodextrin will be present to form an inclusion complex.[22]
-
-
Consider Advanced Formulations: For extremely challenging "grease-ball" molecules, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) may be necessary.[23][25] These systems involve dissolving the drug in a mixture of oils and surfactants that spontaneously form a fine microemulsion upon dilution into an aqueous medium.[23][24] While powerful, this approach requires significant formulation expertise.
Problem: I'm observing inconsistent results or a high degree of variability in my enzyme inhibition/binding assay.
This often points to a compound that is not fully solubilized or is precipitating over the time course of the experiment. Even if you don't see visible precipitation, microscopic aggregates can form and interfere with your assay.
Workflow for Ensuring Compound Stability in Solution:
Caption: Experimental workflow for validating compound solubility.
Detailed Protocols:
Protocol 1: Preparation of Compound Stock Solutions
This protocol outlines the standard procedure for creating a primary stock solution, which is the foundation of accurate and reproducible assays.[6][26][27]
-
Pre-Calculation: Determine the mass of the quinolinone compound needed to achieve a desired high-concentration stock (e.g., 20 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
-
Weighing: Accurately weigh the compound using an analytical balance. Use a weigh boat or paper and ensure quantitative transfer to a sterile, appropriate-sized tube (e.g., a 1.5 mL microfuge tube or glass vial).[27]
-
Solvent Addition: Add a portion of the calculated solvent volume (e.g., 80% of the final volume) of high-purity DMSO.[6]
-
Dissolution: Vortex the tube vigorously.[27] If the compound does not readily dissolve, use a bath sonicator for 5-10 minutes.[21] Gentle warming (e.g., to 37°C) can be applied if the compound is heat-stable.[21]
-
Bringing to Volume: Once the compound is fully dissolved (no visible particulates), add the remaining solvent to reach the final target volume.
-
Homogenization & Storage: Cap the tube securely and invert several times to ensure the solution is homogeneous.[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]
| Solvent/Excipient | Recommended Starting Concentration | Key Considerations |
| DMSO | < 0.5% (final assay concentration) | Can interfere with some assays and cause cell toxicity at higher concentrations.[5][20] |
| Ethanol | 1-5% (final assay concentration) | Generally well-tolerated by cells, but can affect enzyme activity. Always use a vehicle control.[9] |
| PEG 400 | 1-10% (final assay concentration) | A viscous co-solvent effective for many lipophilic compounds.[][28] |
| HP-β-Cyclodextrin | 1-10 mM (in final buffer) | Can significantly increase apparent solubility but may also interact with assay components.[22] |
| pH Adjustment | pH 2-5 for basic quinolinones | Protonation of the quinoline nitrogen increases aqueous solubility. Ensure your protein/assay is stable at this pH.[11][12] |
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Wikipedia. (n.d.). Cosolvent.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Ovid. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
- SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Experimental Oncology. (2024, October 9). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Genedata. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
- MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- bioRxiv.org. (2025, April 5). The Effects of DMSO on DNA Conformations and Mechanics.
- Benchchem. (n.d.). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
- Radboud University. (n.d.). 1 Preparation stock solution solid compound(s).
- MCE. (n.d.). Compound Handling Instructions.
- Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. (n.d.). Solubility assay of compound 6 k.
- Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
- Zanco. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- PMC. (n.d.). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. raytor.com [raytor.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. enamine.net [enamine.net]
- 17. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 19. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 20. mdpi.com [mdpi.com]
- 21. emulatebio.com [emulatebio.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. mdpi.com [mdpi.com]
- 26. phytotechlab.com [phytotechlab.com]
- 27. crispmaastricht.nl [crispmaastricht.nl]
- 28. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
stability of 6-chloro-8-methoxyquinolin-4(1H)-one under experimental conditions
Introduction: Welcome to the technical support guide for 6-chloro-8-methoxyquinolin-4(1H)-one. As a substituted quinolinone, this compound holds significant interest for researchers in medicinal chemistry and drug development. Understanding its intrinsic stability is paramount for ensuring data integrity, developing robust analytical methods, and designing stable formulations. This guide is structured to provide practical, field-proven insights into the stability profile of this molecule, moving from common questions to in-depth troubleshooting and validated experimental protocols. Our approach is grounded in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines, to proactively identify potential liabilities of the molecule under various stress conditions.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 6-chloro-8-methoxyquinolin-4(1H)-one.
Q1: What are the primary stability concerns for 6-chloro-8-methoxyquinolin-4(1H)-one? A1: Based on its chemical structure—a cyclic amide (lactam) within a quinolinone core—the primary concern is its susceptibility to hydrolysis under both acidic and basic conditions.[3] This can lead to the opening of the heterocyclic ring. Additionally, like many complex organic molecules, it may be sensitive to oxidation, heat, and photolytic degradation.
Q2: How should I properly store the solid compound for long-term use? A2: For optimal stability, the solid compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[4][5] For extended storage, refrigeration (2-8°C) in a desiccated environment is recommended to minimize the potential for slow degradation from atmospheric moisture and heat.
Q3: I'm seeing a new peak in my HPLC analysis after leaving my sample solution on the bench. What is happening? A3: This is a common observation and likely indicates degradation. The most probable cause is the hydrolysis of the amide bond in the quinolinone ring, especially if your solvent is unbuffered or has a non-neutral pH.[3] It could also be due to photolytic degradation if the solution was exposed to light. It is crucial to use freshly prepared solutions for all experiments.
Q4: What is the most suitable analytical technique for monitoring the stability of this compound? A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most effective technique. It allows for the separation of the parent compound from its potential degradation products. For definitive identification of these degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[3]
Part 2: Troubleshooting Guide for Stability Studies
Encountering unexpected results is a common part of stability testing. This guide provides a structured approach to diagnosing and resolving these issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid Degradation (>20%) in Initial Stress Test | The stress condition (e.g., acid/base concentration, temperature) is too harsh. | - Reduce the concentration of the acid or base (e.g., from 1 M to 0.1 M).- Lower the reaction temperature.- Shorten the exposure time points. The goal of forced degradation is to achieve 5-20% degradation, not complete loss of the parent compound.[1] |
| No Significant Degradation (<5%) Observed | The stress condition is too mild, or the molecule is intrinsically very stable under the tested condition. | - Increase the stressor concentration or temperature.- Extend the duration of the study.- For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. |
| Loss of Main Peak with No Corresponding Degradant Peaks in HPLC-UV | The degradation products may not possess a UV chromophore, making them invisible to the UV detector. The degradants may be precipitating out of the solution or may be volatile. | - Re-analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).- Use LC-MS to search for the expected masses of potential degradants.- Visually inspect the sample for any precipitate.[3] |
| Inconsistent or Irreproducible Degradation Profiles | - Inconsistent sample preparation.- Fluctuation in experimental conditions (e.g., temperature).- The pH of the solution is not adequately controlled. | - Ensure precise and consistent preparation of all solutions.- Use a calibrated, temperature-controlled water bath or oven.- For hydrolytic studies, consider using buffered solutions to maintain a constant pH. |
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for conducting forced degradation studies. The central aim is to intentionally stress the molecule to predict its degradation pathways and develop a stability-indicating analytical method.
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
Rationale: A robust HPLC method is the foundation of any stability study. It must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it provides good retention for moderately polar compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
The rationale for using a low-ionic-strength acid buffer is to ensure good peak shape and reproducibility.
-
-
Gradient Elution:
-
Start with a shallow gradient to ensure separation of closely eluting impurities (e.g., 10-95% B over 20 minutes).
-
Hold at high organic content to elute any non-polar compounds.
-
Include a re-equilibration step at the end of the run.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in identifying peaks and assessing peak purity across the UV spectrum.
-
Sample Preparation: Prepare a stock solution of 6-chloro-8-methoxyquinolin-4(1H)-one in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Protocol 2: Forced Degradation Studies
Objective: To generate degradation products under various stress conditions to challenge the specificity of the HPLC method. The target degradation is 5-20%.[1]
| Stress Condition | Protocol | Rationale & Causality |
| Acid Hydrolysis | 1. Add 1 mL of stock solution to 1 mL of 0.1 M HCl.2. Incubate at 60°C.3. Withdraw aliquots at 2, 4, 8, and 24 hours.4. Immediately neutralize with an equivalent amount of 0.1 M NaOH.5. Dilute with mobile phase and analyze by HPLC. | The acidic condition protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to hydrolysis and ring opening.[3] |
| Base Hydrolysis | 1. Add 1 mL of stock solution to 1 mL of 0.1 M NaOH.2. Incubate at 60°C.3. Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, 4 hours) as base hydrolysis is often faster.4. Immediately neutralize with an equivalent amount of 0.1 M HCl.5. Dilute and analyze. | The hydroxide ion is a strong nucleophile that directly attacks the amide carbonyl, causing rapid cleavage of the lactam ring.[3] |
| Oxidative Degradation | 1. Add 1 mL of stock solution to 1 mL of 3% hydrogen peroxide (H₂O₂).2. Keep at room temperature, protected from light.3. Withdraw aliquots at 2, 8, and 24 hours.4. Dilute and analyze directly. | H₂O₂ mimics oxidative stress. Potential sites of oxidation on the molecule include the methoxy group (O-demethylation) or the aromatic ring system. |
| Thermal Degradation | 1. Place solid compound in a controlled oven at 80°C.2. Place a solution (1 mg/mL in ACN:H₂O) in the same oven.3. Sample at 1, 3, and 5 days.4. For the solid, dissolve in solvent before analysis. For the solution, dilute and analyze. | High temperature provides the energy to overcome activation barriers for degradation reactions that might be slow at ambient temperatures. |
| Photolytic Degradation | 1. Expose solid compound and a solution (1 mg/mL) to a light source that provides both UV and visible light (ICH Q1B compliant chamber).2. Concurrently, run a dark control sample wrapped in aluminum foil.3. Sample after a defined illumination period (e.g., 1.2 million lux hours).4. Prepare samples for analysis as in the thermal study. | Light energy can excite electrons in the molecule, leading to photochemical reactions such as oxidation or rearrangement. The dark control is essential to differentiate between photolytic and thermal degradation. |
Part 4: Understanding Potential Degradation Pathways
Based on the structure of 6-chloro-8-methoxyquinolin-4(1H)-one, we can postulate the most likely degradation pathways. The primary and most anticipated pathway is the hydrolytic cleavage of the N1-C2 amide bond.
Proposed Hydrolytic Degradation Pathway
Under both acidic and basic conditions, the lactam ring is expected to open, yielding a 2-aminophenylpropanoic acid derivative. This is a common degradation mechanism for quinolinone and isoquinolinone structures.[3]
Caption: Proposed primary degradation pathway via hydrolysis.
Part 5: General Workflow for Stability Assessment
The following diagram outlines a logical workflow for a comprehensive stability assessment of a new chemical entity like 6-chloro-8-methoxyquinolin-4(1H)-one.
Caption: Logical workflow for stability method development.
References
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. (Simulated reference based on search results[2][6][7])
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Chloro-8-methoxyquinoline | 1355066-78-2 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. ijrpp.com [ijrpp.com]
- 7. pharmainfo.in [pharmainfo.in]
Technical Support Center: Troubleshooting Inconsistent Antiplasmodial Assay Results
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for inconsistent results encountered during in vitro antiplasmodial assays. The question-and-answer format directly addresses specific issues, offering not just solutions but also the underlying scientific reasoning to empower your experimental design and interpretation.
Section 1: Critical Reagent and Compound-Related Issues
Q1: My positive control drug (e.g., Chloroquine, Artemisinin) is showing a higher IC50 value than expected, or the dose-response curve is shallow. What could be the cause?
A1: This is a critical issue that points towards a systemic problem in the assay. Several factors could be at play:
-
Compound Quality and Integrity: The quality of antimalarial drugs can be compromised by improper storage, leading to degradation, or the use of substandard batches.[1] It's essential to ensure that your drug stocks are properly stored, protected from light, and within their expiration date. For artemisinin and its derivatives, which are particularly unstable, fresh dilutions should be prepared for each experiment. It is advisable to source reference standard compounds from reputable suppliers like the WorldWide Antimalarial Resistance Network (WWARN) to ensure reliable and reproducible results.[2]
-
Solubility Issues: Poor solubility of the test compound can lead to an inaccurate estimation of its potency. Ensure that the compound is fully dissolved in the initial solvent (usually DMSO) before serial dilution in the culture medium. The final DMSO concentration in the assay wells should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Drug Adsorption to Plastics: Some compounds can adsorb to the surface of microtiter plates, effectively lowering the concentration available to the parasites. Using low-adsorption plates or pre-treating plates with a blocking agent can sometimes mitigate this.
Q2: I'm observing high background fluorescence in my SYBR Green I-based assay, even in the negative control wells. What are the likely sources and solutions?
A2: High background fluorescence is a common issue in fluorescence-based assays and can obscure the true signal from parasite growth. Here’s how to troubleshoot it:
-
Probe Concentration and Incubation: The concentration of the fluorescent dye is critical. An excessively high concentration of SYBR Green I can lead to non-specific binding and increased background.[4] It is recommended to titrate the probe to find the optimal concentration that provides a good signal-to-noise ratio.[4] Similarly, prolonged incubation with the dye can increase background fluorescence.[4]
-
Incomplete Lysis of Red Blood Cells: The SYBR Green I assay relies on the lysis of infected red blood cells to release parasite DNA for staining.[5] Incomplete lysis can result in quenching of the fluorescent signal and a higher background. Ensure that the lysis buffer is at the correct concentration and that the incubation period is sufficient.
-
Autofluorescence from Media and Compounds: Some components in the culture medium, like phenol red, can contribute to background fluorescence.[4] Using a medium without phenol red for the final incubation and reading steps can help. Additionally, some test compounds are inherently fluorescent and can interfere with the assay. Always include a control well with the highest concentration of the compound but without parasites to check for compound-related autofluorescence.
-
Contamination: Bacterial or fungal contamination in the culture can contribute to a high background signal. Regularly check your cultures for sterility.
Section 2: Parasite and Culture-Dependent Variability
Q3: My IC50 values are inconsistent between experiments, even with the same parasite strain and compounds. What parasite-related factors should I investigate?
A3: The biological variability of the parasite culture is a significant source of inconsistent results. Here are key areas to focus on:
-
Parasite Stage Synchronization: The susceptibility of Plasmodium falciparum to different antimalarial drugs can be stage-specific.[6][7][8] For example, ring stages are generally less susceptible to some drugs than mature trophozoites. Inconsistent levels of synchronization between experiments will lead to variable IC50 values. Implementing a strict synchronization protocol, such as sorbitol or Percoll gradient separation, is crucial for reproducible results.[3][9][10]
-
Initial Parasitemia and Hematocrit: The starting parasitemia and hematocrit levels need to be consistent across all experiments.[11] High initial parasitemia can lead to rapid nutrient depletion and changes in the culture microenvironment, affecting parasite growth and drug efficacy. A typical starting parasitemia for a 72-hour assay is around 0.5-1% at a 2% hematocrit.[3][12]
-
Parasite Health and Viability: The overall health of the parasite culture is paramount. Stressed parasites, due to factors like nutrient limitation, pH changes, or improper gas mixture, will exhibit altered growth rates and drug susceptibility. Regularly monitor parasite morphology through Giemsa-stained smears to ensure the culture is healthy.
-
Genetic Drift in Continuous Culture: Prolonged continuous culture can lead to genetic changes in the parasite population, potentially altering drug sensitivity.[13] It is good practice to work with low-passage-number parasites and to periodically restart cultures from frozen stocks.
Experimental Workflow: SYBR Green I-Based Antiplasmodial Assay
This workflow outlines the key steps for a standard SYBR Green I assay.
Caption: A generalized workflow for the SYBR Green I-based antiplasmodial assay.
Section 3: Assay Plate and Incubation-Related Artifacts
Q4: I'm noticing an "edge effect," where the wells on the perimeter of my 96-well plate show different results from the interior wells. How can I minimize this?
A4: The edge effect is a common phenomenon in plate-based assays, often caused by differential evaporation and temperature gradients across the plate.
-
Proper Humidification: Ensure the incubator has a water pan to maintain high humidity, which minimizes evaporation from the outer wells.
-
Plate Sealing: Use adhesive plate seals instead of plastic lids to provide a better barrier against evaporation.
-
Avoiding Outer Wells: A simple and effective strategy is to not use the outermost wells for experimental samples. Instead, fill them with sterile media or water to create a humidity buffer for the inner wells.
-
Plate Shaking: Gentle shaking during incubation can help to ensure a more uniform distribution of heat and prevent cells from settling in one area of the well.
Q5: The signal in my pLDH-based assay is weak, even in the untreated control wells. What could be the reason?
A5: A weak signal in a parasite lactate dehydrogenase (pLDH) assay suggests a problem with either parasite growth or the detection reagents.
-
Parasite Viability: The pLDH enzyme is produced by viable parasites.[14] A low signal could indicate poor parasite growth over the incubation period. Refer to the troubleshooting points in Section 2 regarding parasite health.
-
Antibody and Substrate Issues: The antibodies and substrate used in the ELISA-based pLDH assay can degrade over time. Ensure they are stored correctly and are within their expiration dates. The pLDH antigen itself is less stable than HRP-2, another antigen used in some malaria diagnostic tests.[15]
-
Insufficient Incubation Time: The incubation time with the substrate may be too short. Allow for sufficient time for the colorimetric reaction to develop.
-
Washing Steps: While necessary, overly aggressive or prolonged washing steps can lead to the loss of bound antigen-antibody complexes, resulting in a weaker signal.
Section 4: Data Analysis and Interpretation
Q6: How do I differentiate between true drug resistance and other factors causing high IC50 values?
A6: This is a crucial question in antimalarial drug discovery. Here's a logical approach:
-
Consistent Controls: Consistently high IC50 values for a known sensitive strain against a standard drug point to a technical issue with the assay rather than resistance. Conversely, if a known resistant strain shows the expected high IC50, it helps validate the assay's ability to detect resistance.
-
Molecular Markers: For known resistance mechanisms, molecular assays can confirm the presence of genetic markers. For example, mutations in the pfcrt gene are associated with chloroquine resistance.[16]
-
Cytotoxicity Testing: It's essential to determine if the compound is cytotoxic to human cells at concentrations similar to its antiplasmodial activity. A low selectivity index (the ratio of cytotoxicity to antiplasmodial activity) may indicate that the observed effect is due to general toxicity rather than a specific antiplasmodial mechanism.[10][17]
Troubleshooting Logic Flow
This diagram illustrates a systematic approach to troubleshooting inconsistent assay results.
Caption: A decision tree for troubleshooting inconsistent antiplasmodial assay results.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Initial Parasitemia | 0.5% - 2% | Ensures sufficient growth for a detectable signal without premature nutrient depletion. |
| Initial Hematocrit | 1.5% - 2.5% | Provides a sufficient number of host red blood cells for parasite invasion and growth. |
| Final DMSO Concentration | ≤0.5% | Minimizes solvent-induced cytotoxicity that could confound results.[3] |
| Incubation Time | 48 - 96 hours | Allows for at least one full parasite life cycle, necessary to observe the effect of most drugs.[11][12] |
| SYBR Green I Incubation | 1 - 2 hours | Balances sufficient staining of parasite DNA with minimizing background fluorescence.[3] |
References
- Ovid. Antimalarial drug quality: methods to detect suspect drugs.
- Benchchem. Technical Support Center: Troubleshooting High Background Fluorescence with Methoxynaphthalene Probes.
-
ResearchGate. Analytical Techniques Used for Quality Control of Antimalarial Drugs. Available from: [Link]
- Clinical Module. P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template.
-
World Health Organization (WHO). Tools for monitoring antimalarial drug efficacy. Available from: [Link]
- Benchchem. Application Notes and Protocols for In Vitro Antimalarial Assays.
- WWARN. Strengthening quality control and bioanalysis during clinical pharmacology trials.
-
Frontiers. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Available from: [Link]
-
PMC. Antimalarial effect of synthetic endoperoxide on synchronized Plasmodium chabaudi infected mice. Available from: [Link]
-
PMC. Time-, stage-, and concentration-dependent effects of ACT-451840 on.... Available from: [Link]
- Drying anti-malarial drugs in vitro tests to outsource SYBR green assays.
-
ULisboa. Large interindividual variations of Plasmodium falciparum growth in in- vitro cultures. Available from: [Link]
-
ASM Journals. Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Available from: [Link]
- Multiplication rate variation of malaria parasites from hospital cases and community infections.
-
CDC - DPDx - Diagnostic Procedures - Blood Specimens. Detection of parasite antigens. Available from: [Link]
-
bioRxiv. How to quantify developmental synchrony in malaria parasites. Available from: [Link]
-
PMC. How to quantify developmental synchrony in malaria parasites. Available from: [Link]
-
PMC. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum. Available from: [Link]
-
PMC. Antimalarial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Available from: [Link]
-
NCBI. Responding to the Challenge of Antimalarial Drug Resistance by Routine Monitoring to Update National Malaria Treatment Policies. Available from: [Link]
-
SciELO. Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Available from: [Link]
-
Mbarara University of Science and Technology. Assessment of three new parasite lactate dehydrogenase (pan-pLDH) tests for diagnosis of uncomplicated malaria. Available from: [Link]
-
Guidelines for the nonclinical evaluation of the efficacy of traditional antimalarials. Available from: [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Strengthening quality control and bioanalysis during clinical pharmacology trials | Infectious Diseases Data Observatory [iddo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iddo.org [iddo.org]
- 6. Antimalarial effect of synthetic endoperoxide on synchronized Plasmodium chabaudi infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | How to quantify developmental synchrony in malaria parasites [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. d-nb.info [d-nb.info]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. irdash.must.ac.ug [irdash.must.ac.ug]
- 15. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 16. Responding to the Challenge of Antimalarial Drug Resistance by Routine Monitoring to Update National Malaria Treatment Policies - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
optimizing reaction conditions for the synthesis of quinolinone derivatives
Topic: Optimizing Reaction Conditions for Quinolinone Derivatives
Role: Senior Application Scientist Status: Operational
Introduction: The Scaffold Challenge
Quinolinones (2-quinolinones and 4-quinolinones) are "privileged structures" in medicinal chemistry, serving as the core for blockbuster drugs like fluoroquinolones and antipsychotics (e.g., Aripiprazole).[1] However, their synthesis is plagued by two distinct chemical behaviors:
-
High Activation Energy Barriers: Classical thermal methods often require temperatures >250°C.
-
Ambident Nucleophilicity: The lactam-lactim tautomerism leads to frustrating mixtures of N-alkyl vs. O-alkyl products.
This guide provides troubleshooting workflows and optimized protocols for both classical thermal cyclizations and modern transition-metal-catalyzed routes.
Module 1: Classical Thermal Cyclization (Conrad-Limpach & Knorr)
Target: 4-Quinolinones (Conrad-Limpach) and 2-Quinolinones (Knorr).
The Core Mechanism & Workflow
The most common failure mode in Conrad-Limpach synthesis is insufficient thermal shock . The reaction proceeds via a Schiff base intermediate that requires a high energy threshold to undergo electrocyclic ring closure. Gradual heating often leads to polymerization rather than cyclization.
Figure 1: The critical "Thermal Shock" workflow for Conrad-Limpach synthesis. Note the isolation step.
Troubleshooting Guide: Thermal Methods
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Gradual Heating: Heating the Schiff base from RT to 250°C allows side reactions to compete. | Protocol Change: Pre-heat the solvent (Dowtherm A or Diphenyl ether) to 250°C first, then add the Schiff base dropwise. This ensures immediate cyclization [1]. |
| Tar/Polymer Formation | Oxidation: High temp + air causes oxidative polymerization. | Inert Atmosphere: Vigorously sparge the solvent with Nitrogen/Argon for 15 mins before heating. Run under N2 flow. |
| Incomplete Conversion | Water/Alcohol Inhibition: The reaction releases alcohol/water which is reversible. | Dean-Stark Trap: Use a Dean-Stark apparatus or molecular sieves to continuously remove the byproduct (ethanol/water) to drive equilibrium. |
| Product Stuck in Solvent | Solvent Choice: High boiling solvents are hard to remove. | Precipitation: Upon cooling to ~60°C, add a non-polar anti-solvent (Hexane or Et2O) to crash out the product. Filter while warm if necessary. |
FAQ: Solvent Selection
Q: Can I use DMSO or DMF for Conrad-Limpach cyclization? A: No. The boiling points of DMSO (189°C) and DMF (153°C) are generally too low to overcome the activation energy barrier for the uncatalyzed thermal rearrangement. You typically need Dowtherm A (b.p. 258°C) or Diphenyl Ether (b.p. 258°C). Exception: If using microwave irradiation or Lewis Acid catalysis (e.g., Bi(OTf)3), lower boiling solvents may be sufficient [2].
Module 2: Palladium-Catalyzed C-H Activation
Target: Functionalized 2-Quinolinones via Annulation. Context: Modern methods utilize Pd(II) to couple anilines/acrylamides with internal alkynes or CO.
The Catalytic Cycle & Failure Points
The most critical parameter here is the oxidant regeneration . Pd(II) is reduced to Pd(0) after the reductive elimination step. If Pd(0) is not re-oxidized to Pd(II), the cycle dies (formation of Pd-black).
Figure 2: Simplified Pd(II) catalytic cycle highlighting the critical re-oxidation step.
Optimized Protocol: Pd-Catalyzed Annulation
Based on recent oxidative coupling methodologies [3].
-
Catalyst: Pd(OAc)2 (5-10 mol%). Avoid Pd(PPh3)4 as it is Pd(0).
-
Oxidant: Cu(OAc)2 (2.0 equiv) OR AgOAc (if Cu fails).
-
Tip: Air (O2 balloon) can sometimes replace stoichiometric metals, but requires vigorous stirring to increase gas-liquid surface area.
-
-
Solvent: TFE (2,2,2-Trifluoroethanol) or HFIP .
-
Why? Fluorinated alcohols stabilize the cationic Pd-intermediate via H-bonding, significantly lowering the energy barrier for C-H cleavage.
-
-
Additive: Pivalic Acid (PivOH, 30 mol%). Acts as a "proton shuttle" to assist the C-H activation step.
Troubleshooting Guide: Pd-Catalysis
| Symptom | Diagnosis | Solution |
| Pd Black Precipitate | Catalyst Death: Re-oxidation is too slow; Pd(0) is aggregating. | Switch Oxidant: Move from O2 (balloon) to AgOAc or Ag2CO3. Silver salts are more aggressive oxidants than Copper. |
| Regioselectivity Issues | Steric Clash: Alkyne insertion is occurring at the wrong site. | Ligand Tuning: Switch to bulky, electron-poor phosphine ligands or N-heterocyclic carbenes (NHC) to enforce steric control. |
| No Reaction (SM Recovery) | C-H Bond Too Strong: The aniline is not electron-rich enough. | Solvent Switch: Change solvent to HFIP (Hexafluoroisopropanol). Its high ionizing power often unlocks stubborn C-H activation substrates. |
Module 3: Regioselectivity (N- vs. O-Alkylation)
Target: Controlling the site of alkylation on the quinolinone ring.[2][3][4][5] Core Concept: Hard-Soft Acid-Base (HSAB) Theory.
-
N-Alkylation (Thermodynamic): Favored by soft electrophiles and alkali metal bases.
-
O-Alkylation (Kinetic/Coordination): Favored by "Hard" metal coordination (Ag+) which blocks the Nitrogen.
Decision Matrix: How to choose your conditions
| Desired Product | Base | Solvent | Mechanism Note |
| N-Alkyl Quinolinone | K2CO3, Cs2CO3, or NaH | DMF, DMSO (Polar Aprotic) | Dissociated ion pair exposes the Nitrogen lone pair (Soft center). |
| O-Alkyl Quinolinone | Ag2CO3 or Ag2O | Toluene, Benzene, CHCl3 (Non-polar) | Silver coordinates tightly to the Nitrogen, forcing the electrophile to attack the Oxygen [4]. |
Standard Protocol for N-Alkylation:
-
Dissolve Quinolinone in DMF (0.1 M).
-
Add K2CO3 (2.0 equiv). Stir 15 min.
-
Add Alkyl Halide (1.2 equiv).
-
Heat to 60°C. Monitor via TLC (N-alkyl product is usually more polar than O-alkyl).
Standard Protocol for O-Alkylation:
-
Dissolve Quinolinone in Toluene.
-
Add Ag2CO3 (1.5 equiv) and Alkyl Halide (2.0 equiv).
-
Reflux in dark (Silver salts are light sensitive).
References
-
BenchChem. (2025).[6][7][8][9] Optimization of reaction conditions for quinolone synthesis. Retrieved from
-
MDPI. (2025). Recent Progress in Palladium-Catalyzed Quinoline Formation. Retrieved from
-
National Institutes of Health (PMC). (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.[10] Retrieved from
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.[3][4][5][11] Retrieved from
For further assistance, please contact the Application Science team with your specific substrate structure and TLC data.
Sources
- 1. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
minimizing byproduct formation during the chlorination of quinolinones
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working on the chlorination of quinolinone scaffolds. Our goal is to provide you with practical, in-depth troubleshooting advice to help you minimize byproduct formation and maximize the yield of your desired chlorinated quinolinone product. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when undertaking the chlorination of quinolinone systems.
Q1: What are the most common byproducts I should expect during quinolinone chlorination?
The primary byproducts typically arise from three main pathways:
-
Over-chlorination: The most frequent issue is the formation of di- or even tri-chlorinated quinolinones. Once the first chlorine atom is added, the ring may still be activated enough to react further, especially if excess chlorinating agent is present or the reaction time is too long. Dichloroquinazolones, for instance, have been well-documented as byproducts[1].
-
Regioisomeric Byproducts: Depending on the substitution pattern and reaction conditions, chlorination can occur at multiple positions on the quinolinone core. For the parent quinoline molecule under strongly acidic conditions, chlorination favors the 5- and 8-positions[2]. For quinolinones, the directing effects of the carbonyl group and other substituents will determine the regiochemical outcome, and mixtures of isomers are a common challenge.
-
Oxidative Degradation: Aggressive chlorinating agents or harsh reaction conditions (e.g., high temperatures) can lead to the formation of hydroxylated byproducts or even ring-opened products. Intermediates such as 4-chloro-2(1H)-quinolinone and 5-chloro-8-hydroxyquinoline have been identified in related systems under oxidative conditions[3].
Q2: How does my choice of chlorinating agent affect byproduct formation?
The chlorinating agent is arguably the most critical factor in controlling selectivity. Agents vary significantly in their reactivity and mechanism.
| Chlorinating Agent | Typical Conditions | Advantages | Common Pitfalls & Byproducts |
| Chlorine Gas (Cl₂) ** | Often requires a Lewis acid catalyst (e.g., FeCl₃) or strong Brønsted acid (e.g., H₂SO₄)[1][2]. | Inexpensive and powerful. | Highly reactive, difficult to handle, high potential for over-chlorination and side reactions. |
| N-Chlorosuccinimide (NCS) | Acetic acid, DMF, or chlorinated solvents. Often used at room temperature. | Milder, easier to handle solid reagent. Good for selective monochlorination. | Can still cause over-chlorination if stoichiometry is not precise. Radical pathways possible under UV light. |
| Trichloroisocyanuric Acid (TCCA) | Various solvents, can be used with or without a catalyst. | Safe, stable, and efficient source of electrophilic chlorine (Cl⁺)[4]. | Can be highly reactive; careful control of stoichiometry and temperature is essential to prevent dichlorination. |
| Sulfuryl Chloride (SO₂Cl₂) ** | Aprotic solvents. Can proceed via electrophilic or radical pathways. | Effective for many substrates. | Can lead to complex byproduct profiles, including sulfonation, if conditions are not optimized. |
| Photoredox/Electrochemical Methods | Mild conditions, often at room temperature, using sources like CHCl₃ or PVC waste as the chlorine source[5]. | Excellent regioselectivity, environmentally friendly, avoids strong oxidants[5]. | Requires specialized equipment (photoreactor, potentiostat). Substrate scope may be limited. |
Q3: What is the general mechanism for quinolinone chlorination?
The dominant mechanism is electrophilic aromatic substitution (EAS) . The chlorinating agent, often activated by a Lewis or Brønsted acid, generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent). This electrophile is then attacked by the electron-rich quinolinone ring system to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the chlorinated product. The position of attack is governed by the electronic directing effects of the substituents on the quinolinone core.
Section 2: Troubleshooting Guide for Byproduct Formation
This section provides a structured approach to diagnosing and solving specific problems encountered during the reaction.
Problem A: Significant Formation of Dichloro- and Poly-chlorinated Byproducts
This is the most common issue, indicating that the reaction is too reactive or proceeding for too long.
Plausible Causes:
-
Incorrect Stoichiometry: Use of excess chlorinating agent is the most direct cause of over-chlorination.
-
High Reaction Temperature: Higher temperatures increase the reaction rate indiscriminately, reducing the selectivity between the first and second chlorination events.
-
Highly Activating Substrate: If the quinolinone substrate is highly activated with electron-donating groups, it will be more susceptible to multiple chlorinations.
-
Overly Reactive Chlorinating Agent: A powerful agent like chlorine gas with a strong Lewis acid may be too aggressive for the substrate.
Recommended Solutions & Protocols:
Solution Workflow for Over-Chlorination
Caption: Troubleshooting workflow for over-chlorination issues.
Protocol 1: Titration and Slow Addition of Chlorinating Agent
This protocol is designed to maintain a low concentration of the chlorinating agent throughout the reaction, favoring monochlorination.
-
Setup: Dissolve your quinolinone substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., Acetic Acid or DMF) in a three-neck flask equipped with a thermometer and an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C using an ice bath.
-
Reagent Preparation: In a separate flask, dissolve the chlorinating agent (e.g., NCS, 1.05 eq.) in the same solvent.
-
Slow Addition: Using a syringe pump, add the chlorinating agent solution to the cooled substrate solution over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. Check for the disappearance of starting material and the formation of the mono- and di-chlorinated products.
-
Quenching: Once the starting material is consumed (or conversion stalls), immediately quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any remaining active chlorine.
-
Work-up: Proceed with standard aqueous work-up and purification.
Problem B: Formation of Undesired Regioisomers
This issue arises when the inherent directing effects of the quinolinone substituents are not strong enough to favor a single product, or when reaction conditions promote multiple pathways.
Plausible Causes:
-
Mixed Kinetic vs. Thermodynamic Control: At high temperatures, the reaction may favor the more stable (thermodynamic) isomer, which might not be the desired one. At low temperatures, the kinetically favored product forms faster.
-
Protonation State: The protonation of the quinolinone nitrogen drastically alters the electronic distribution in the ring system, changing which positions are most activated for electrophilic attack[2].
-
Steric Hindrance: Bulky chlorinating agents or substituents on the quinolinone can disfavor chlorination at sterically hindered positions.
Recommended Solutions:
-
Control the Acidity: The choice of solvent and acid catalyst is critical.
-
For chlorination on the carbocyclic ring: Strongly acidic conditions like H₂SO₄ can be effective by protonating the nitrogen, deactivating the heterocyclic ring and directing substitution to the benzene portion[2].
-
For chlorination on the heterocyclic ring: Less acidic or neutral conditions (e.g., NCS in DMF or TCCA in acetic acid) avoid extensive protonation and allow the directing groups on the heterocyclic ring to dominate.
-
-
Leverage Sterics: If your desired isomer is the less sterically hindered one, using a bulkier chlorinating agent might improve selectivity. Conversely, for a hindered position, a smaller agent is preferable.
-
Utilize Advanced Methods: Photoredox catalysis has shown exceptional promise for achieving high regioselectivity under very mild conditions, often providing access to isomers that are difficult to obtain through traditional EAS methods[5][6].
Problem C: Substrate Degradation or Formation of Hydroxylated Byproducts
This indicates that oxidative side reactions are competing with the desired chlorination pathway.
Plausible Causes:
-
Presence of Water: Many chlorinating agents (like SO₂Cl₂) react violently with water, while others can generate hypochlorous acid (HOCl) in situ, which can act as both an oxidant and a chlorinating agent[7][8].
-
Harsh Reaction Conditions: High temperatures or the use of potent oxidants (e.g., TCCA can also be an oxidant) can lead to substrate degradation[4].
-
Radical Pathways: Some chlorination reactions, especially under light or with specific initiators, can proceed via a radical mechanism, which is often less selective and can lead to degradation.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Lower the Temperature: Conduct the reaction at 0 °C or below to minimize the rate of degradation pathways.
-
Add a Radical Inhibitor: If a radical mechanism is suspected, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress these side reactions.
-
Choose a Non-Oxidizing Agent: If oxidation is a persistent problem, switch to a chlorinating agent with lower oxidizing potential, such as NCS.
Visualizing the Competing Pathways
Caption: Competing reaction pathways in quinolinone chlorination.
Section 3: Analytical Protocols
Accurate analysis is key to successful troubleshooting. You cannot optimize what you cannot measure.
Protocol 2: In-Process Monitoring and Byproduct Identification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for monitoring these reactions.
-
Sample Preparation: At each time point, withdraw a small aliquot (~5-10 µL) of the reaction mixture. Immediately quench it in a vial containing 1 mL of a 1:1 mixture of acetonitrile and a weak quenching agent (e.g., 0.1% formic acid in water, which can also stabilize certain byproducts)[9]. Dilute further if necessary.
-
Chromatography: Use a C18 reverse-phase column. A typical gradient might be from 95% Water (with 0.1% Formic Acid) / 5% Acetonitrile to 5% Water / 95% Acetonitrile over 10-15 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wide range of species. Look for the characteristic isotopic pattern of chlorine-containing compounds (a ~3:1 ratio for the M and M+2 peaks).
-
Quantification: Use the UV chromatogram (e.g., at 254 nm) or the extracted ion chromatogram (EIC) to determine the relative percentages of starting material, desired product, and major byproducts. This data will directly inform your optimization efforts. Standard analytical methods for detecting disinfection byproducts are well-established and can be adapted[10][11].
References
-
Mechanism of TCCA promoted C5‐H halogenation of 8‐substituted quinolines. (2019). ResearchGate. [Link]
-
THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. [Link]
-
Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (2010). Analytical Chemistry. [Link]
-
Genotoxicity of quinolone antibiotics in chlorination disinfection treatment: formation and QSAR simulation. (2016). Environmental Science & Technology. [Link]
-
Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). Molecules. [Link]
-
Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. (2005). Environmental Science & Technology. [Link]
-
Formation of semi volatile products of aquatic chlorination of 8-hydroxyquinoline. ResearchGate. [Link]
-
Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. ResearchGate. [Link]
-
Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. ResearchGate. [Link]
-
CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Chinese Science Bulletin. [Link]
-
Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source. (2020). Chemical Communications. [Link]
- Process for the preparation of chlorinated quinolines.
-
Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry. (2007). Analytical Chemistry. [Link]
-
Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. (2021). Chemical Communications. [Link]
-
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. US EPA. [Link]
Sources
- 1. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4 [sioc-journal.cn]
- 2. pjsir.org [pjsir.org]
- 3. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. Disinfection Byproducts Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. epa.gov [epa.gov]
addressing low bioavailability of quinolinone-based drug candidates
Current Status: ● Operational Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Division) Topic: Overcoming Bioavailability Barriers in Quinolinone-Based Candidates
Welcome to the Technical Support Center
You have reached the Tier-3 Support for Quinolinone Scaffold Optimization. If you are reading this, your lead candidate likely exhibits the classic "Quinolinone Paradox": high potency in biochemical assays but poor exposure in in vivo PK studies.
Quinolinones (and their dihydro- or tetrahydro- derivatives) are "privileged scaffolds" in drug discovery, present in drugs ranging from antipsychotics (Aripiprazole) to phosphodiesterase inhibitors (Cilostazol).[1] However, they frequently suffer from "Brick Dust" syndrome (high lattice energy/low solubility) and metabolic liability (rapid CYP-mediated oxidation).[1]
Below are the active troubleshooting tickets addressing these specific failure modes.
Ticket #01: The "Brick Dust" Error (Solubility)
User Report: "My candidate has a melting point >200°C and aqueous solubility <1 µg/mL. Even with 5% DMSO, it precipitates in the dosing vehicle."[1]
Diagnosis:
Your compound is likely trapped in a high-energy crystal lattice. The planar, rigid nature of the quinolinone core facilitates strong
Troubleshooting Protocol: Breaking the Lattice
Do not rely solely on cosolvents (PEG/Ethanol) as they often lead to precipitation upon dilution in the gut (the "crash-out" effect). You must disrupt the crystal lattice.
Step 1: The Salt vs. Co-crystal Decision
Determine if your molecule has an ionizable center (pKa within 2-10 range).
-
If Ionizable (Basic Nitrogen): Attempt salt formation.
-
Recommendation: For cilostazol-like quinolinones, Mesylate and Besylate salts have shown superior dissolution rates compared to hydrochloride salts due to the "common ion effect" in the stomach [1].
-
-
If Neutral/Weakly Ionizable: You must use Amorphous Solid Dispersions (ASD) .
Step 2: Amorphous Solid Dispersion (ASD) Workflow
The goal is to freeze the compound in a disordered (amorphous) high-energy state using a polymer carrier.
Recommended Polymer Screen:
| Polymer | Rationale | Application Note |
|---|---|---|
| HPMC-AS | pH-dependent solubility; prevents recrystallization in GI tract. | Best for neutral quinolinones requiring delayed release. |
| PVP K30 | High glass transition temperature (Tg); excellent stabilizer. | Shown to significantly enhance cilostazol dissolution [2].[2][3][4] |
| Poloxamer 407 | Surfactant properties + polymer matrix. | Improves wettability of hydrophobic quinolinone surfaces [3]. |
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve Quinolinone and Polymer (1:1 to 1:4 ratio) in a common solvent (DCM/Methanol 1:1).
-
Rotary evaporate at 40°C until dry film forms.
-
Vacuum dry for 24h to remove residual solvent.
-
Pulverize and sieve (60 mesh).
-
Validation: Run DSC (Differential Scanning Calorimetry). Success = Disappearance of the sharp melting endotherm.
Visual Logic: Solubility Optimization Strategy
Caption: Decision matrix for selecting between salt formation and solid dispersion based on physicochemical properties.
Ticket #02: The Efflux Barrier (Permeability)
User Report: "Caco-2 permeability is low (Papp < 2 x 10^-6 cm/s), but solubility is decent.[1] Brain-to-plasma ratio is < 0.1."
Diagnosis: Your compound is likely a substrate for P-glycoprotein (P-gp/MDR1) . Quinolinone derivatives, particularly those with basic amines or specific hydrogen bond donors, are frequent victims of efflux pumps [4].[1] This "pumps" the drug back into the gut lumen or out of the brain.
Troubleshooting Protocol: Efflux De-Risking
Step 1: Confirm P-gp Liability (The Bi-Directional Assay)
Run a Caco-2 or MDCK-MDR1 assay in both directions: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).
Step 2: Chemical Mitigation (Scaffold Hopping)
-
Remove H-Bond Donors: P-gp recognition often involves Hydrogen Bond Donors (HBD). Methylate exposed amides or convert them to esters if possible (prodrug approach).
-
Reduce Basicity: If a side-chain amine is the culprit, lower the pKa (e.g., replace piperazine with morpholine or add electron-withdrawing groups).[1]
-
Linker Modification: For quinolinone-pyrimidine hybrids, introducing a flexible methylene linker has been shown to alter binding geometry, potentially bypassing the P-gp efflux pocket [4].[1]
Step 3: Formulation Bypass
If the molecule cannot be changed, use Lipid-Based Formulations (SEDDS) .
-
Mechanism: Lipid excipients (e.g., Labrasol, Cremophor EL) can inhibit intestinal P-gp and stimulate lymphatic transport, bypassing the portal vein.[1]
-
Recipe: Capryol 90 (Oil) + Tween 80 (Surfactant) + Transcutol P (Co-surfactant).[1]
Visual Logic: Efflux Identification & Resolution
Caption: Workflow for identifying P-gp liability and selecting the appropriate mitigation strategy.
Ticket #03: The "Metabolic Torch" (Clearance)
User Report: "Microsomal stability (HLM) is poor (t1/2 < 10 min). We are seeing rapid clearance in vivo."
Diagnosis: The electron-rich quinolinone ring is a magnet for CYP450 oxidation (specifically CYP3A4 and 2C9). Common soft spots are the 3, 5, and 8 positions, or the carbostyril nitrogen if not substituted.[1]
Troubleshooting Protocol: Blocking the Site of Metabolism (SOM)
Step 1: Identify the SOM
Incubate with hepatocytes and analyze metabolites via LC-MS/MS. Look for +16 Da (Hydroxylation) or -14 Da (N-demethylation).
Step 2: Structural Modification Tactics
-
Fluorine Scan: Place a Fluorine atom at the identified metabolic soft spot. The C-F bond is stronger and resists oxidation, often without ruining binding affinity.
-
Deuteration: Replace Hydrogen with Deuterium at the SOM. This utilizes the Kinetic Isotope Effect (KIE) to slow down bond breaking by CYP enzymes.
-
Type II Binding Optimization:
-
Concept: Introducing a pyridine/nitrogen heterocycle can coordinate with the Heme Iron of CYP enzymes (Type II binding).[5]
-
Warning: While this can inhibit the enzyme (reducing clearance), it can also lead to drug-drug interactions (DDI). Recent studies on quinoline carboxamides suggest that Type II binders can sometimes be less stable if the binding orientation presents a vulnerable site to the active oxygen species [5].
-
Fix: Ensure the nitrogen coordination does not position the quinolinone ring directly over the heme's oxidative center.
-
Summary of Solutions
| Issue | Diagnostic Marker | Primary Fix (Chem) | Primary Fix (Formulation) |
| Solubility | Aqueous Sol. < 10 µg/mL | Salt Formation (Mesylate) | Solid Dispersion (PVP/HPMC) |
| Permeability | Caco-2 ER > 2.0 | Remove H-Bond Donors | Lipid Nanocarriers / SEDDS |
| Metabolism | HLM | Fluorination / Deuteration | N/A (Must fix structure) |
References
-
Enhancement of solubility and dissolution of cilostazol by solid dispersion technique. ResearchGate. (2025). Retrieved from
-
Investigation of Nanosized Crystalline Form to Improve the Oral Bioavailability of Poorly Water Soluble Cilostazol. Journal of Pharmacy & Pharmaceutical Sciences. (2011). Retrieved from
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. (2017). Retrieved from
-
Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. Nature Scientific Reports. (2019). Retrieved from [1]
-
Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. Retrieved from [1]
Sources
- 1. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Nanosized Crystalline Form to Improve the Oral Bioavailability of Poorly Water Soluble Cilostazol | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Oral Bioavailability of Cilostazol by Forming its Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Antimalarial Efficacy Testing
Welcome to the technical support center for antimalarial in vivo efficacy studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting, utilizing, and interpreting data from animal models. The following question-and-answer guides address common and advanced issues encountered during experimental workflows.
Section 1: Frequently Asked Questions - Model Selection & Experimental Design
This section addresses foundational questions regarding the selection of appropriate animal models and the principles of robust experimental design.
Q1: How do I choose between a standard rodent model (e.g., P. berghei in BALB/c mice) and a humanized mouse model for my study?
A1: The choice depends entirely on the research question and the stage of your drug discovery pipeline.
-
Standard Rodent Models (e.g., P. berghei, P. yoelii in mice) are indispensable for initial, large-scale screening and for studying specific biological processes.[1][2][3] They are cost-effective, genetically defined, and well-characterized. They are particularly powerful for assessing the bioavailability and curative potential of new compounds in a whole-organism system.[4] For instance, the P. berghei ANKA model in C57BL/6 mice is a widely used model for human cerebral malaria.[2] However, a major limitation is that rodent parasites are used, which may have different biology and drug sensitivity profiles compared to human Plasmodium falciparum.[5]
-
Humanized Mouse Models are critical for late-stage preclinical development and for validating hits from primary screens. These models involve engrafting immunodeficient mice with human tissues or cells, such as human red blood cells (huRBCs) and/or human hepatocytes.[6][7] They allow for the direct in vivo study of P. falciparum, providing a more physiologically relevant system to test compounds against the primary human pathogen.[1][2][8] These models are essential for confirming a compound's efficacy against the human parasite before moving to clinical trials.[3]
Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting an appropriate antimalarial animal model.
Q2: What are the key ethical principles I must follow when designing my animal studies?
A2: All animal experimentation must adhere to strict ethical guidelines to ensure animal welfare. The foundational principles are the "3Rs": Reduction, Refinement, and Replacement .[9]
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant and meaningful results.[9]
-
Refinement: Modify experimental procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia, analgesics, and defining humane endpoints.[9]
-
Replacement: Whenever possible, use non-animal methods (e.g., in vitro cultures, in silico modeling) instead of live animals.[10]
Your experimental protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[10][11] This process ensures that the potential scientific gains justify the use of animals and that their welfare is prioritized.[11]
Section 2: Troubleshooting Guide - Humanized Mouse Models
Humanized mice are powerful but technically demanding. This section addresses common problems encountered when working with these models.
Q3: My P. falciparum parasitemia levels are low and not sustained in huRBC-engrafted mice. What's going wrong?
A3: This is a frequent challenge. Low and transient parasitemia can stem from several factors related to both the mouse host and the parasite inoculum.
Possible Causes & Solutions:
-
Suboptimal huRBC Engraftment: P. falciparum can only infect human red blood cells. Insufficient levels of circulating huRBCs will naturally limit parasite growth.
-
Troubleshooting:
-
Verify Engraftment Levels: Regularly monitor the percentage of huRBCs (chimerism) in circulation via flow cytometry. Aim for stable, high-level chimerism before infection.
-
Optimize Injection Schedule: Repeated injections of huRBCs are often necessary to maintain high chimerism.[7] The frequency depends on the mouse strain and the lifespan of the transfused RBCs.
-
Check RBC Quality: Use fresh, high-quality human RBCs for injections. Older or poorly stored cells will be cleared more rapidly.
-
-
-
Inadequate Immune Suppression: Even in highly immunodeficient strains like NOD/SCID/IL2Rγnull (NSG), residual innate immune activity (e.g., from macrophages or NK cells) can clear parasites or infected huRBCs.
-
Troubleshooting:
-
Pharmacological Immunomodulation: Some protocols recommend pre-treatment with agents like clodronate liposomes to deplete phagocytic cells, which can significantly improve parasite survival.[6]
-
-
-
Parasite Strain Adaptation: Some P. falciparum strains adapt better to in vivo growth in these models than others.
-
Troubleshooting:
-
Use an Adapted Strain: Consider using a parasite line that has been previously shown to grow well in humanized mice.[7]
-
In Vivo Passaging: If using a new strain, it may require several passages through mice to adapt and achieve more robust growth.
-
-
Q4: I am struggling to study the transition from the liver stage to the blood stage in a single animal. Is this possible?
A4: Creating a single mouse model that supports the complete P. falciparum life cycle (sporozoite infection of the liver to a robust blood-stage infection) is the "holy grail" of malaria modeling and remains a significant challenge.[1][8]
-
The Core Problem: The requirements for a functional human liver and a stable supply of human red blood cells are distinct. Liver-chimeric mice (engrafted with human hepatocytes) can be infected with sporozoites and support liver-stage development.[6][7] However, when merozoites emerge from the liver, they must find huRBCs to invade. In a standard liver-chimeric mouse, these are absent.
-
Current Solutions & Limitations:
-
Sequential Engraftment: The most common approach is to infect a liver-chimeric mouse with sporozoites and then, just before the expected merozoite release, begin transfusing the mouse with huRBCs. This can lead to a short period of low-level blood-stage parasitemia.[1]
-
Dual-Engrafted Models: More advanced models aim to create a mouse that produces its own human liver cells and human red blood cells. While progress is being made, achieving high, stable levels of both lineages simultaneously is technically complex.[12] For now, studying the full cycle often requires separate models for each stage.[7]
-
Section 3: Troubleshooting Guide - Efficacy Readouts & Data Interpretation
Accurate data is the cornerstone of efficacy testing. This section covers common issues with measuring outcomes and interpreting the results.
Q5: My efficacy results show high variability between animals in the same treatment group. How can I reduce this?
A5: High variability can obscure true drug effects. The cause is often multifactorial.
Key Areas to Investigate:
-
Drug Formulation and Administration:
-
Problem: Inconsistent drug solubility or suspension can lead to inaccurate dosing. Oral gavage can be stressful and imprecise.
-
Solution: Ensure your compound is fully dissolved or homogeneously suspended immediately before administration. Use a standardized vehicle.[13] For oral dosing, consider training animals using a refined method like the micropipette-guided administration (MDA) to reduce stress and ensure voluntary ingestion of the full dose.[14]
-
-
Pharmacokinetic (PK) Differences:
-
Problem: Individual animals metabolize and clear drugs at different rates, leading to varied drug exposure.[15]
-
Solution: Conduct a pilot PK study to understand your compound's half-life and exposure profile in your chosen mouse strain.[2] This helps in designing a dosing regimen that provides consistent exposure above the minimum inhibitory concentration. Linking drug concentration (PK) to parasite clearance (PD) is crucial for a robust interpretation of efficacy.[16][17]
-
-
Infection Inoculum:
-
Problem: Inconsistent numbers of viable parasites in the initial inoculum lead to different starting parasite burdens.
-
Solution: Standardize your parasite preparation protocol. Use a fresh, high-quality parasite stock and perform accurate counts (e.g., using a hemocytometer or flow cytometry) to ensure every animal receives the same infectious dose.
-
Q6: How should I analyze my parasitemia data? Is a simple endpoint comparison on Day 4 sufficient?
A6: While the 4-Day Suppressive Test (Peter's Test), which measures the percentage reduction in parasitemia at a fixed time point (e.g., Day 4), is a standard primary screen, it does not capture the full dynamic of drug action.[5][13]
-
Limitations of Endpoint Analysis: This method can be misleading for slow-acting drugs and doesn't provide information on the rate of parasite killing or the potential for recrudescence.[5]
-
Advanced Analytical Approaches:
-
Parasite Clearance Curves: Monitor parasitemia daily to generate clearance curves. This provides a much richer dataset, allowing you to calculate the parasite reduction ratio (PRR) and clearance half-life, which are key pharmacodynamic (PD) parameters.[17][18]
-
Nonlinear Mixed-Effect (NLME) Models: For more complex studies, especially in non-human primate models or humanized mice, NLME models are powerful statistical tools. They can account for inter-animal variability and model the entire time-course of parasitemia, providing more accurate estimates of treatment effects.[19]
-
Competing Risk Analysis: In settings where new infections can occur during follow-up, distinguishing a true treatment failure (recrudescence) from a new infection is critical. Standard Kaplan-Meier analysis can overestimate failure rates. Using a Cumulative Incidence Function (CIF) provides a more accurate estimate by accounting for new infections as a competing risk.[20]
-
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) in antimalarial efficacy.
Table 1: Comparison of Common Mouse Strains for Malaria Research
| Strain | Immune Status | Key Features | Primary Use Cases | References |
| BALB/c | Immunocompetent | Susceptible to various rodent Plasmodium species; typically does not develop cerebral malaria. | General drug efficacy screening (P. berghei, P. yoelii), liver-stage studies. | [21] |
| C57BL/6 | Immunocompetent | Develops neurological symptoms similar to human cerebral malaria when infected with P. berghei ANKA. | Studies on cerebral malaria pathogenesis and adjunct therapies. | [2] |
| CBA | Immunocompetent | Genetically predisposed to cerebral malaria even at low parasite densities. | Alternative model for cerebral malaria studies. | [2] |
| NOD/SCID/IL2Rγnull (NSG) | Severely Immunodeficient | Lacks mature T, B, and NK cells; supports engraftment of human cells and tissues. | Humanized mouse models for P. falciparum and P. vivax blood-stage and liver-stage efficacy testing. | [6][7] |
Section 4: Advanced Protocols & Workflows
This section provides step-by-step methodologies for key experiments.
Protocol 1: Standard 4-Day Suppressive Test (Peter's Test)
This protocol is a primary in vivo assessment of a compound's antimalarial activity against the blood stages of rodent malaria parasites.[13]
Objective: To determine the percent reduction in parasitemia caused by a test compound compared to a vehicle control.
Materials:
-
BALB/c mice (5 per group)
-
Plasmodium berghei infected donor mouse
-
Test compound and vehicle solution (e.g., 7% Tween 80 / 3% ethanol in water)[13]
-
Standard antimalarial drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope, immersion oil, glass slides
Workflow:
Caption: Workflow for the 4-Day Suppressive Test.
Procedure:
-
Day 0: Infection:
-
Harvest blood from a P. berghei-infected donor mouse with rising parasitemia.
-
Dilute the blood in an appropriate buffer (e.g., PBS) to a concentration of 1x10⁸ parasitized red blood cells (pRBCs) per mL.
-
Inject each experimental mouse intravenously with 0.1 mL of the parasite suspension (1x10⁷ pRBCs).
-
-
Day 0 - Day 3: Drug Administration:
-
Randomize mice into treatment groups (Vehicle Control, Test Compound, Standard Drug).
-
Approximately 2-4 hours after infection, administer the first dose of the assigned treatment orally (p.o.) or via the desired route.
-
Continue daily administration for four consecutive days (Day 0, 1, 2, 3).[13]
-
-
Day 4: Parasitemia Determination:
-
On Day 4, approximately 24 hours after the final dose, collect a drop of blood from the tail of each mouse.
-
Prepare a thin blood smear on a glass slide, allow it to air dry, and fix with methanol.
-
Stain the smear with 10% Giemsa solution for 15-20 minutes.
-
Under a microscope (100x oil immersion), count the number of pRBCs per 1,000 total RBCs to determine the percent parasitemia.[13]
-
-
Data Analysis:
-
Calculate the mean parasitemia for the vehicle control group.
-
Calculate the percent inhibition (activity) for each treated group using the formula:
-
Activity (%) = 100 - [(Mean Parasitemia of Treated Group) / (Mean Parasitemia of Control Group)] * 100[13]
-
-
Monitor mice for survival and note any signs of drug toxicity (e.g., weight loss). Mice without parasitemia on Day 30 are considered cured.[13]
-
Protocol 2: In Vivo Imaging of Liver-Stage Parasites
This protocol allows for the direct visualization of parasite development and host-parasite interactions within the liver of a living animal.[22]
Objective: To visualize the behavior and development of fluorescently-labeled Plasmodium sporozoites in the murine liver.
Materials:
-
BALB/c mouse
-
GFP-expressing P. yoelii or P. berghei sporozoites, dissected from mosquito salivary glands.
-
High-speed spinning disk or multi-photon confocal microscope with a long working distance objective.[22]
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for laparotomy.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it on a heated stage to maintain body temperature.
-
Perform a small laparotomy to expose the liver. Gently exteriorize one of the liver lobes and immobilize it for imaging.
-
-
Sporozoite Injection:
-
Inject GFP-expressing sporozoites intravenously via the tail vein.
-
-
Microscopy Setup:
-
Imaging and Analysis:
-
Early Events (0-2 hours post-infection): Image sporozoite gliding within liver sinusoids, crossing the sinusoidal barrier, and invading hepatocytes.[22]
-
Late Events (48-72 hours post-infection): Image the maturation of the liver stage (schizont) and the eventual release of merozoites. Intravital imaging has revealed previously unknown features like vigorous parasite movement within the hepatocyte.[21]
-
The data can be analyzed to quantify parasite speed, traversal activity, and interactions with host immune cells (if using reporter mouse lines).
-
Section 5: References
-
Angulo-Barturen, I., et al. (2018). Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. PubMed. Available at: [Link]
-
Angulo-Barturen, I., et al. (2018). Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. PMC. Available at: [Link]
-
Foquet, L., et al. (2019). Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection. Frontiers in Immunology. Available at: [Link]
-
Vaughan, A. M., & Kappe, J. H. (2012). Development of Humanized Mouse models to Study Human Malaria Parasite Infection. Taylor & Francis Online. Available at: [Link]
-
Peyron, F., et al. (2022). Humanized mice for sustained Plasmodium vivax blood-stage infection and transmission. Nature Communications. Available at: [Link]
-
Shao, P., et al. (2015). In vivo microscopy of hemozoin: towards a needle free diagnostic for malaria. Optica Publishing Group. Available at: [Link]
-
Afolayan, F. I. D., & Aderibigbe, B. A. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available at: [Link]
-
Prudêncio, M. (n.d.). Animal Models of Plasmodium Infection and Malaria. Miguel Prudêncio. Available at: [Link]
-
White, N. J. (2008). Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. PMC. Available at: [Link]
-
Amino, R., et al. (2007). In vivo imaging of malaria parasites in the murine liver. Nature Protocols. Available at: [Link]
-
De Niz, M., & Heussler, V. T. (2018). Current status of experimental models for the study of malaria. PMC. Available at: [Link]
-
Habtewold, T., et al. (2020). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. Malaria Journal. Available at: [Link]
-
Sturm, A., et al. (2006). Quantitative isolation and in vivo imaging of malaria parasite liver stages. PubMed. Available at: [Link]
-
Monteiro, W. M., et al. (2023). Transmission-blocking activity of antimalarials for Plasmodium vivax malaria in Anopheles darlingi. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Huda, N., et al. (n.d.). Identification of Malaria Parasites from Red Blood Cells Using Image Segmentation and Convolution. Publication Site. Available at: [Link]
-
Al-Hadiya, A. H. (2017). Pharmacokinetics (PK) and Pharmacodynamics (PD) of Antimalarial Drugs. Science Alert. Available at: [Link]
-
McCarthy, J. S., et al. (2016). Linking Murine and Human Plasmodium falciparum Challenge Models in a Translational Path for Antimalarial Drug Development. PMC. Available at: [Link]
-
van de Vegte-Bolmer, M., et al. (2023). Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa. PLOS ONE. Available at: [Link]
-
White, N. J. (2008). Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Sanz, L. M., et al. (2012). Animal models of efficacy to accelerate drug discovery in malaria. ResearchGate. Available at: [Link]
-
Guizetti, J. (2025). Imaging malaria parasites across scales and time. Journal of Microscopy. Available at: [Link]
-
Liu, Y., et al. (2025). Evaluation of the transmission-blocking potential of Plasmodium vivax antigen Pvg37 using transgenic rodent parasites and clinical isolates. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Habtewold, T., et al. (2020). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. PMC. Available at: [Link]
-
Obaldia, N., et al. (2007). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PubMed Central. Available at: [Link]
-
Annunziato, G., et al. (2024). Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development. MDPI. Available at: [Link]
-
Dahal, P., et al. (2019). Latest research explores new statistical approaches for estimating antimalarial drug efficacy. IDDO. Available at: [Link]
-
Dahal, P. (2017). Exploring the challenges of statistical analysis of antimalarial efficacy. IDDO. Available at: [Link]
-
Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Testing in vivo. Medicines for Malaria Venture. Available at: [Link]
-
Krishna, S., & Uhlemann, A. C. (Eds.). (2014). Pharmacokinetics and Pharmacodynamics of Antimalarial Drugs Used in Combination Therapy. Bentham Books. Available at: [Link]
-
Richetto, J., Meyer, U., & Jirkof, P. (2024). Standard Operating Procedure - MDA (Micropipette-guided Drug Administration) Method. Animal Welfare. Available at: [Link]
-
Parker, M., & Lignou, S. (2015). Ethical aspects of malaria control and research. PMC. Available at: [Link]
-
Taylor, A. R., et al. (2025). Classification of outcomes in antimalarial therapeutic efficacy studies with Aster. bioRxiv. Available at: [Link]
-
Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene. Available at: [Link]
-
World Health Organization. (n.d.). Tools for monitoring antimalarial drug efficacy. WHO. Available at: [Link]
-
Nsanzabana, C. (2019). Methodological approaches for analysing data from therapeutic efficacy studies. PMC. Available at: [Link]
-
Cho, Y. S. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal. Available at: [Link]
-
World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. WHO. Available at: [Link]
-
Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. PMC. Available at: [Link]
Sources
- 1. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking Murine and Human Plasmodium falciparum Challenge Models in a Translational Path for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 10. Ethical considerations regarding animal experimentation | Journal of Preventive Medicine and Hygiene [jpmh.org]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mmv.org [mmv.org]
- 14. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 15. benthamscience.com [benthamscience.com]
- 16. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Latest research explores new statistical approaches for estimating antimalarial drug efficacy | Infectious Diseases Data Observatory [iddo.org]
- 21. Quantitative isolation and in vivo imaging of malaria parasite liver stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Technical Support Center: Quinolinone Antimalarial Optimization
Current Status: ● Systems Operational
Ticket ID: #QA-TOX-REDUCE-001
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Quinolinone Optimization Hub
You are likely accessing this guide because your lead 4(1H)-quinolinone or endochin-like quinolone (ELQ) candidate is showing promise against Plasmodium falciparum but failing in safety profiling.
The quinolinone scaffold is notorious for a "brick-dust" physicochemical profile—high melting point and poor solubility—which paradoxically leads to toxicity via erratic absorption and crystalluria, alongside the class-specific risk of mitochondrial cross-reactivity.
Below are the three critical troubleshooting modules designed to engineer safety into your molecule.
Module 1: Physicochemical Toxicity & Solubility
User Issue: "My candidate precipitates in the gut or shows non-linear pharmacokinetics, requiring massive doses that trigger off-target effects."
Root Cause Analysis
ELQs (e.g., ELQ-300) often possess high lattice energy (melting points >300°C) and high lipophilicity (LogP > 5). This results in solubility-limited absorption.[1][2] To achieve therapeutic levels, researchers often push doses, leading to undissolved drug accumulation (crystalluria) or "dose dumping" if the formulation fails.
Strategic Solution: The Pro-drug "Trojan Horse"
Do not attempt to simply "formulate away" this issue with excessive surfactants. The structural fix is masking the polar NH group to disrupt the crystal lattice.
Protocol: Designing an Alkoxycarbonate Prodrug
Reference Case: ELQ-300
-
Synthesis Target: Create an alkoxycarbonate ester at the 4-position oxygen or the quinolone nitrogen.
-
Mechanism: This modification disrupts the intermolecular hydrogen bonding network, significantly lowering the melting point and increasing solubility in lipid formulations.
-
Bio-activation: The prodrug must be rapidly hydrolyzed by plasma esterases to release the active parent drug.
Step-by-Step Validation Workflow:
-
Synthesis: React parent quinolinone with alkyl chloroformate.
-
Solubility Screen: Measure kinetic solubility in simulated gastric fluid (SGF) and intestinal fluid (SIF).
-
Metabolic Stability (Microsomes):
-
Incubate prodrug (1 µM) with human/mouse liver microsomes.
-
Success Metric:
mins for the prodrug (rapid disappearance) AND stoichiometric appearance of the parent drug.
-
Data Visualization: Prodrug Decision Logic
Figure 1: Decision matrix for addressing high crystallinity and poor solubility in quinolinone scaffolds.
Module 2: Mitochondrial Selectivity (The Qi vs. Qo Problem)
User Issue: "My compound kills the parasite but also inhibits human cell respiration, causing cardiotoxicity."
Technical Insight
Quinolinones (like ELQ-300) target the Qi site (quinone reduction site) of the cytochrome bc1 complex.[2][3][4] This is distinct from Atovaquone, which targets the Qo site .[2][5] Toxicity arises when the molecule lacks selectivity for the Plasmodium Qi site over the Human Qi site.
Troubleshooting Selectivity
You must quantify the Selectivity Index (SI). An SI < 100 is a "Stop/Go" failure signal for this class.
Comparative Inhibition Data (Standard Targets)
| Compound Class | Target Site | Pf Cyt bc1 IC50 (nM) | Human Cyt bc1 IC50 (nM) | Selectivity Index (SI) | Risk Profile |
| Atovaquone | Qo Site | ~1.0 | > 40,000 | > 40,000 | Low (Resistance High) |
| Early Quinolones | Qi Site | 5.0 | 500 | 100 | High (Toxic) |
| Optimized ELQ-300 | Qi Site | 0.56 | > 10,000 | > 18,000 | Low (Ideal) |
Experimental Protocol: The "Man vs. Microbe" Respiration Assay
Objective: Isolate mitochondrial toxicity specifically to the bc1 complex.
-
Preparation of Enzyme Sources:
-
Parasite: Isolate mitochondria from P. falciparum trophozoites (saponin lysis).
-
Host: Isolate mitochondria from bovine or human heart tissue (homogenization/differential centrifugation).
-
-
Assay Reaction:
-
Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 10 mM KCN (blocks Complex IV to isolate Complex III).
-
Substrate: Decylubiquinol (
, 50 µM). -
Acceptor: Cytochrome c (oxidized, 50 µM).
-
-
Measurement:
-
Monitor reduction of cytochrome c at 550 nm spectrophotometrically.
-
Add candidate drug (serial dilution).
-
-
Calculation:
-
Calculate rate of cyt c reduction.
- .
-
Critical Check: If your compound inhibits human bc1, modify the diarylether side chain . Bulky substituents on the phenyl ring often clash with the human Qi site but fit the parasite Qi pocket [1, 2].
Module 3: Cardiotoxicity (hERG Inhibition)
User Issue: "I have fixed solubility and mitochondrial toxicity, but the compound fails hERG screening (QT prolongation risk)."
Optimization Strategy
Quinolinones are prone to hERG channel trapping due to their lipophilic central core and basic nitrogens (if present).
Corrective Actions:
-
Zwitterionic Approach: Introduce a carboxylic acid group to the side chain. This often reduces hERG affinity by altering the pKa and reducing lipophilicity, though it may impact membrane permeability.
-
Reduce LogP: Maintain LogP between 3–5. Values >5 correlate strongly with hERG inhibition in this chemical class.
-
Remove Basic Amines: If your side chain has a basic amine, cap it or replace it with a neutral polar group (e.g., sulfone or amide).
Module 4: Combination Strategy (Dual-Site Inhibition)
User Issue: "I cannot completely eliminate toxicity without losing potency."
The Synergistic Fix
Instead of dosing your quinolinone at the Maximum Tolerated Dose (MTD), use it as a partner drug.
-
Concept: Combine a Qi inhibitor (ELQ-300) with a Qo inhibitor (Atovaquone).[3][4]
-
Benefit: They bind to different sites on the same enzyme complex. This creates synergy , allowing you to reduce the dose of the quinolinone by up to 10-fold, dropping exposure below the toxic threshold while maintaining curative efficacy [3].
Visualizing the Dual-Site Strategy
Figure 2: Synergistic blockade of the mitochondrial electron transport chain allows for dose reduction, mitigating toxicity.
References
-
Nilsen, A. et al. (2013). Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers. Journal of Medicinal Chemistry. Link
-
Stickles, A. M. et al. (2015). Atovaquone and ELQ-300 combination therapy as a novel dual-site cytochrome bc1 inhibition strategy for malaria.[3][4] Antimicrobial Agents and Chemotherapy.[2][5] Link
-
Miley, G. P. et al. (2015).[2] ELQ-300 prodrugs for enhanced delivery and single-dose cure of malaria.[1][2][5][6][7] Antimicrobial Agents and Chemotherapy.[2][5] Link
-
Biagini, G. A. et al. (2012). Generation of a unique antimalarial benzimidazole scaffold from a screen of the MMV Malaria Box. Scientific Reports. Link (Context on mitochondrial screening).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELQ-300 prodrugs for enhanced delivery and single-dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with racemic mixtures in the synthesis of chiral quinolinones
A Guide to Navigating Racemic Mixtures in Synthesis and Development
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chiral quinolinones. This guide is designed to provide expert-supported, field-proven insights into the challenges of dealing with racemic mixtures in your experimental workflows. As Senior Application Scientists, we understand that achieving enantiopurity is often a critical step in the path to discovery and development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your synthesis, resolution, and analysis of chiral quinolinones.
The Challenge of Chirality in Quinolinone Synthesis
Quinolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. When these molecules are chiral, their enantiomers can have vastly different pharmacological and toxicological profiles. The infamous case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug development.[1][2] Consequently, the ability to control and confirm the stereochemical outcome of a synthesis is paramount.
Synthesizing a chiral quinolinone from achiral starting materials without the use of a chiral catalyst or auxiliary will almost invariably result in a racemic mixture—a 50:50 mixture of both enantiomers.[1][2] Because enantiomers possess identical physical properties, such as melting point, boiling point, and solubility, their separation is a non-trivial challenge.[1][2][3] This guide will walk you through the primary strategies for obtaining single enantiomers: asymmetric synthesis to prevent the formation of a racemic mixture and chiral resolution to separate an existing one.
Section 1: Asymmetric Synthesis - A Proactive Approach
The most elegant and efficient strategy to obtain an enantiomerically pure quinolinone is through asymmetric synthesis. This involves using chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other.
Frequently Asked Questions (FAQs): Asymmetric Synthesis
Q1: My asymmetric reaction is producing a nearly racemic mixture. What are the likely causes?
A1: Several factors could be at play:
-
Catalyst Inactivity/Decomposition: Your chiral catalyst may be inactive or decomposing under the reaction conditions. Ensure the catalyst is handled under the appropriate atmosphere (e.g., inert gas) and that the reaction temperature is within its stable range.
-
Substrate Incompatibility: The substrate may not be a good fit for the chosen catalytic system. Small steric or electronic changes in the substrate can dramatically affect enantioselectivity.[4]
-
Presence of Impurities: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.
-
Incorrect Reaction Conditions: Factors such as solvent, temperature, pressure, and reaction time can significantly impact enantioselectivity. A thorough optimization of these parameters is often necessary.
Q2: How can I improve the enantiomeric excess (ee) of my asymmetric synthesis?
A2: To improve the ee, consider the following:
-
Ligand Modification: If using a metal-based catalyst, systematically modify the chiral ligand. Fine-tuning the steric and electronic properties of the ligand is a common strategy to enhance enantioselectivity.
-
Catalyst Loading: While not always the case, adjusting the catalyst loading can sometimes influence the ee.
-
Solvent Screening: The polarity and coordinating ability of the solvent can have a profound effect on the transition state of the enantioselective step. Screen a variety of solvents.
-
Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity, as it accentuates the small energy difference between the diastereomeric transition states.
Section 2: Chiral Resolution - Separating the Enantiomers
When a racemic mixture is in hand, chiral resolution is the process of separating the two enantiomers.[5] The primary methods for chiral resolution are classical resolution via diastereomeric salt formation, chiral chromatography, and enzymatic resolution.
Decision-Making Workflow for Chiral Resolution
Caption: Decision workflow for selecting a chiral resolution method.
Classical Resolution via Diastereomeric Salt Formation
This technique involves reacting the racemic quinolinone with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[3][5] Since diastereomers have different physical properties, they can often be separated by crystallization.[1][3]
| Issue | Potential Cause | Recommended Solution |
| No crystal formation | Poor solvent choice; diastereomers are too soluble. | Screen a wider range of solvents with varying polarities. Try solvent mixtures. |
| Oily precipitate forms | Diastereomers are "oiling out" instead of crystallizing. | Try a more non-polar solvent, lower the temperature slowly, or try seeding with a small crystal if available. |
| Low diastereomeric excess (de) in crystals | Inefficient separation during crystallization. | Recrystallize the diastereomeric salt multiple times. Optimize the crystallization temperature and cooling rate. |
| Poor recovery of the desired enantiomer | The resolving agent is difficult to remove. | Ensure the workup procedure to break the diastereomeric salt and remove the resolving agent is optimized (e.g., acid/base extraction). |
-
Selection: Choose a set of commercially available, enantiomerically pure resolving agents. For basic quinolinones, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are good starting points.[2] For acidic quinolinones, chiral bases like brucine, strychnine, or (R/S)-1-phenylethylamine can be used.[5][6]
-
Small-Scale Reactions: In separate vials, dissolve a small amount of your racemic quinolinone in a suitable solvent. Add a stoichiometric equivalent of each resolving agent.
-
Crystallization: Allow the solutions to stand at room temperature, then cool to induce crystallization.
-
Analysis: Isolate any crystals that form, break the diastereomeric salt (e.g., with aqueous acid or base), and analyze the enantiomeric excess of the recovered quinolinone by a suitable method (see Section 3).
Chiral Chromatography
Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers.[7][8] The separation occurs on a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Q1: I'm not getting any separation on my chiral column. What should I do?
A1: Chiral separations are highly specific, and there is no universal chiral column.[9][10]
-
Column Screening: The most crucial step is to screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile.
-
Mobile Phase Optimization: The composition of the mobile phase is critical. For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of additives like trifluoroacetic acid (for basic analytes) or diethylamine (for acidic analytes) can dramatically improve peak shape and resolution.
-
Try a Different Mode: If normal-phase HPLC fails, consider reversed-phase or polar organic modes.[11]
Q2: What are the advantages of Supercritical Fluid Chromatography (SFC) for chiral separations?
A2: SFC has several advantages over HPLC for chiral separations:[12][13][14]
-
Speed: SFC methods are typically 3-5 times faster than HPLC methods due to the low viscosity of supercritical CO2.[13]
-
Reduced Solvent Consumption: SFC uses compressed CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.[12][13][14] This makes it a "greener" technique and reduces the time needed for solvent evaporation from collected fractions.[13]
-
Unique Selectivity: SFC can sometimes provide better separation than HPLC for certain compounds.
| Technique | Typical Solvents | Relative Speed | Solvent Waste |
| Chiral HPLC (Normal Phase) | Hexane/Isopropanol | 1x | High |
| Chiral SFC | CO2/Methanol | 3-5x | Low |
Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the racemic mixture.[8] This leaves the unreacted enantiomer in high enantiomeric excess. Lipases are commonly used for the kinetic resolution of racemic alcohols and esters.[8][15]
| Issue | Potential Cause | Recommended Solution |
| No reaction | The enzyme is not active under the chosen conditions. | Optimize the pH, temperature, and solvent. Ensure the enzyme is from a reputable source and has been stored correctly. |
| Low enantioselectivity | The enzyme is not highly selective for your substrate. | Screen a panel of different enzymes (e.g., various lipases). |
| Reaction proceeds past 50% conversion, eroding ee | The reaction was not stopped at the optimal time. | Carefully monitor the reaction progress over time and quench the reaction at or near 50% conversion for the highest ee of the remaining starting material. |
Section 3: Analysis of Enantiomeric Purity and Absolute Configuration
Once you have a sample of what you believe to be an enantiomerically enriched or pure quinolinone, you need to verify its enantiomeric excess (ee) and, ideally, determine its absolute configuration.
Determining Enantiomeric Excess (ee)
Enantiomeric excess is a measure of the purity of a chiral sample.[16] It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
The most common methods for determining ee are:
-
Chiral HPLC/SFC: This is the gold standard for determining ee. The peak areas of the two enantiomers are integrated, and the ee is calculated from these values.[17]
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent or a chiral solvating agent, the NMR signals of the two enantiomers may be resolved into two separate peaks.[18][19][20][21] The integration of these peaks can be used to determine the ee. Chiral phosphoric acids have been shown to be effective for the NMR analysis of atropisomeric quinazolinones.[18]
Workflow for ee Determination
Caption: Workflow for determining enantiomeric excess (ee).
Determining Absolute Configuration
Determining the absolute configuration (i.e., whether a chiral center is R or S) is more challenging than determining ee.
Q: How can I determine the absolute configuration of my quinolinone enantiomer?
A: The most definitive method is single-crystal X-ray crystallography .[22][23][24] If you can grow a suitable crystal of your enantiomerically pure quinolinone (or a derivative containing a heavy atom), X-ray diffraction can unambiguously determine its three-dimensional structure.[22][23][25]
Other techniques include:
-
Correlation to a known standard: If the absolute configuration of a similar compound is known, you may be able to correlate the configuration of your compound through chemical transformations that do not affect the chiral center.
-
Vibrational Circular Dichroism (VCD): This technique can be used to determine the absolute configuration in solution by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations.
References
- Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. (2025). Vertex AI Search.
- Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. (2025). Journal of the American Chemical Society.
- Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. PMC.
- Enantioselective synthesis of 3-(N-indolyl)quinolines containing axial and central chiralities. (2023). Royal Society of Chemistry.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017). Journal of Separation Science.
-
Asymmetric synthesis of quinolinone-based polycyclic indoles through[4][26]-rearrangement/cyclization reaction. Chemical Communications (RSC Publishing). Retrieved from
- Analytical chiral separation of a new quinolone compound in biological fluids by high-performance liquid chromatography. (1996). Journal of Chromatography B: Biomedical Applications.
- Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. (2018). Frontiers in Chemistry.
- An Enantiomerically Pure 1,5,7-Trimethyl-3-azabicyclo[3.3.1]nonan- 2-one as 1H NMR Shift Reagent for the ee Determination of Chiral Lactams, Quinolones, and Oxazolidinones. (2004). The Journal of Organic Chemistry.
-
Asymmetric Synthesis of Quinolinone-based Polycyclic Indoles through[4][26]-Rearrangement/cyclization Reaction. (2025). ResearchGate. Retrieved from
- Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. (2022). MDPI.
- Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. PMC.
- Chiral ION-QN & Chiral ION-QD. HPLC.
- Supercritical Fluid Chiral Separations. (2026). Pharmaceutical Technology.
- Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Physical Testing and Chemical Analysis Part B: Chemical Analysis.
- Determination of enantiomeric excess. University of Bath.
- Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. (2025). ResearchGate.
- NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
- Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015). AFMPS.
- Racemic Mixtures Separation Of Enantiomers. Jack Westin.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Wiley Online Library.
- Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023). American Laboratory.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
- The use of X-ray crystallography to determine absolute configuration. (2008). PubMed.
- Chiral resolution. Wikipedia.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
- The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). Acta Chimica Slovenica.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
- Water-Soluble Chiral Shift Reagents for High-Field NMR. TCI Chemicals.
- Enzymatic and chromatographic resolution procedures applied to the synthesis of the phosphoproline enantiomers. (2025). ResearchGate.
- Trouble with chiral separations. (2020). Chromatography Today.
- Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.
- Synthesis and Resolution of Quinazolinone Atropisomeric Phosphine Ligands. The Journal of Organic Chemistry.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry.
- Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. (2018). PubMed.
- Absolute configuration. Wikipedia.
- Chiral Resolution and Confirmation. Veranova.
- Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. ScienceDirect.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. jackwestin.com [jackwestin.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 7. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. selvita.com [selvita.com]
- 15. Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis | MDPI [mdpi.com]
- 16. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 17. uma.es [uma.es]
- 18. Frontiers | Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of enantiomeric excess [ch.ic.ac.uk]
- 22. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 23. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Absolute configuration - Wikipedia [en.wikipedia.org]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
improving the scalability of 6-chloro-8-methoxyquinolin-4(1H)-one synthesis for preclinical studies
Status: Active Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting the Gould-Jacobs Route & Decarboxylation for Preclinical Scale-up Audience: Process Chemists, CMC Leads
Introduction: The Scalability Challenge
You are likely accessing this guide because you are scaling the synthesis of 6-chloro-8-methoxyquinolin-4(1H)-one (Target 4 ) from gram-scale discovery to kilogram-scale preclinical batches.
While the Gould-Jacobs reaction is the industry standard for this scaffold (a key intermediate for fluoroquinolones like Gatifloxacin), it presents severe engineering challenges at scale:
-
Thermal Management: The cyclization requires temperatures >250°C (Dowtherm A), creating safety hazards and "runaway" risks.
-
Mass Transfer: The intermediate enamine often solidifies, and the final product precipitates as a thick slurry, risking impeller damage.
-
Impurity Profile: The electron-donating 8-methoxy group activates the ring but can lead to oxidation tars if nitrogen sparging is insufficient.
This guide bypasses generic textbook advice to address the specific failure modes of the 6-chloro-8-methoxy substitution pattern.
Visual Workflow: The Validated Pathway
The following diagram outlines the critical control points (CCPs) where scale-up failures most frequently occur.
Figure 1: Critical Control Points (CCP) in the Gould-Jacobs scale-up. Note that Step 1 and Step 2 are often telescoped, but isolation of the enamine is recommended for purity control in early scale-up.
Module 1: The Condensation Step (Enamine Formation)
Context: The reaction of 2-methoxy-4-chloroaniline with Diethyl ethoxymethylenemalonate (EMME) is driven by the removal of ethanol.
Troubleshooting Guide
Q: My reaction stalls at 80-85% conversion. Adding more EMME doesn't help. Why? A: This is an equilibrium issue, not a stoichiometry issue.
-
Root Cause: Ethanol byproduct is refluxing back into the reactor rather than distilling off. On a small scale, surface area is high; on a large scale, column holdup prevents ethanol escape.
-
Corrective Action:
-
Switch from a reflux condenser to a Dean-Stark trap or a downward distillation setup.
-
Apply a slight vacuum (200-300 mbar) towards the end of the reaction to strip residual ethanol.
-
Target: Monitor the refractive index of the distillate. Stop when ethanol recovery matches theoretical calculation.
-
Q: The mixture solidifies into a "brick" inside the reactor upon cooling. A: The enamine intermediate has a high melting point and crystallizes rapidly.
-
Root Cause: Cooling without a solvent or with insufficient agitation.
-
Protocol: Do not cool to room temperature if telescoping. If isolating, dilute with heptane or cyclohexane at 60°C to create a slurry before cooling further. This ensures a filterable solid rather than a fused mass.
Module 2: Thermal Cyclization (The Critical Bottleneck)
Context: Cyclization requires ~250°C. The 8-methoxy group makes the ring electron-rich, facilitating cyclization but increasing susceptibility to oxidative tarring.
Data Table: Solvent Selection for Scale-Up
| Solvent | Boiling Pt.[1][2][3] | Pros | Cons | Recommendation |
| Dowtherm A (Diphenyl ether/Biphenyl) | ~258°C | Standard industry solvent; stable at high T. | Difficult to remove (requires washing); freezes at 12°C. | Primary Choice for >1kg batches. |
| Diphenyl Ether | ~259°C | Single component (easier recovery). | Solidifies at 26°C (pipe clogging risk). | Acceptable alternative. |
| Polyphosphoric Acid (PPA) | N/A | Low temp cyclization (120°C). | Extremely viscous; massive waste stream (acid neutralization). | Avoid for scale-up >100g. |
Troubleshooting Guide
Q: I am seeing black specks and "tar" in the final product. A: The 8-methoxy group is sensitive to oxidation at 250°C.
-
Root Cause: Ingress of oxygen during the high-temperature hold.
-
Corrective Action:
-
Subsurface Sparging: Do not just blanket the headspace. You must sparge Nitrogen through the liquid for 30 mins prior to heating.
-
Temperature Ramp: Do not overshoot. Heat to 255°C. Every degree >260°C exponentially increases tar formation.
-
Q: The product crashes out uncontrollably during cooling, breaking the agitator. A: The "Crash Out" phenomenon.
-
Root Cause: The solubility of the quinolone ester in Dowtherm A drops precipitously below 150°C.
-
Protocol (Controlled Crystallization):
-
Cool the reaction mixture from 250°C to 180°C .
-
Hold at 180°C for 30 minutes to stabilize.
-
Slowly ramp down to 100°C over 2 hours .
-
At 100°C, add a compatible anti-solvent (if validated) or simply discharge the slurry while hot (if safety permits) into a quench vessel.
-
Module 3: Hydrolysis & Decarboxylation
Context: The Gould-Jacobs yields the 3-ethyl ester . To get the requested 4(1H)-one , you must hydrolyze and decarboxylate.[3]
Step-by-Step Protocol
-
Saponification:
-
Suspend the wet ester cake in 10% NaOH (aq) .
-
Reflux (100°C) for 2-4 hours. The solid will dissolve as the sodium salt forms, then potentially reprecipitate.
-
Acidify with HCl to pH 2 to isolate the 3-carboxylic acid .
-
-
Decarboxylation (The "One-Pot" Trick):
-
Standard: Reflux the carboxylic acid in diphenyl ether at 255°C until CO2 evolution ceases.
-
Scalable Alternative: Use N-Methyl-2-pyrrolidone (NMP) with catalytic Copper powder at 180-200°C.
-
Why NMP? It is water-miscible, allowing you to precipitate the final product simply by pouring the reaction mixture into water, avoiding the difficult Dowtherm wash.
-
Q: Decarboxylation is incomplete; I see two peaks on HPLC. A:
-
Root Cause: Insufficient heat or removal of CO2.
-
Fix: Ensure the reactor is vented (do not seal!). Use a nitrogen sweep to carry CO2 away, shifting the equilibrium.
Module 4: Impurity Profiling & QC
Logic Tree: Impurity Identification
Figure 2: Rapid diagnostic logic for HPLC impurity analysis.
Removal of Residual Dowtherm A
Dowtherm A is the most persistent contaminant.
-
Protocol: Do not rely on drying. You must perform a displacement wash .
-
Wash Solvent: Hot Heptane (50°C) or Acetone (if product solubility allows).
-
Procedure: Reslurry the wet cake in 5 volumes of Heptane, stir for 1 hour, filter. Repeat twice. This is more effective than a displacement wash on the filter.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[3] Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Grohe, K. (1989). The chemistry of the quinolones.[1][2][3][4][5][6][7] Die Makromolekulare Chemie. (Review of synthesis methods including Gould-Jacobs vs. Kyoto process).
-
Teva Pharmaceutical Industries. (2004). Process for the preparation of Gatifloxacin.[4][8] WO2004069825A1. (Details on the 8-methoxy intermediate handling and impurities). Link
-
Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline (Example of Dowtherm A usage). Organic Syntheses, Coll.[1] Vol. 3, p.593. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ablelab.eu [ablelab.eu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Selective Electrosynthesis of 1H-1-Hydroxyquinol-4-ones–Synthetic Access to Versatile Natural Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
comparative efficacy of 6-chloro-8-methoxyquinolin-4(1H)-one and chloroquine
This guide provides an in-depth comparative analysis of Chloroquine (CQ) and the 6-chloro-8-methoxyquinolin-4(1H)-one scaffold.[1]
While Chloroquine is the historical gold standard for 4-aminoquinoline antimalarials, 6-chloro-8-methoxyquinolin-4(1H)-one represents a distinct 4-quinolone pharmacophore.[1] This structural difference dictates a complete divergence in mechanism of action, cellular target, and resistance profile.[1]
Part 1: Executive Summary
| Feature | Chloroquine (CQ) | 6-chloro-8-methoxyquinolin-4(1H)-one |
| Chemical Class | 4-Aminoquinoline | 4-Quinolone (4-oxo-1,4-dihydroquinoline) |
| Primary Target | Digestive Vacuole: Heme Polymerization | Mitochondria: Cytochrome bc1 Complex (Complex III) |
| Mechanism | Inhibits hemozoin formation (biocrystallization).[1] | Inhibits electron transport (respiration).[1] |
| Resistance (CQR) | Widespread (mediated by PfCRT mutations).[1] | Zero Cross-Resistance with CQ (active against CQR strains). |
| Key Substituents | 7-Chloro: Critical for heme binding.[1] | 6-Chloro: Metabolic stability.8-Methoxy: Modulates pKa/solubility.[1] |
| Development Status | FDA-Approved (Clinical).[1] | Research Scaffold (Preclinical/Intermediate).[1] |
Part 2: Chemical & Structural Analysis
The efficacy of these agents is strictly governed by their Structure-Activity Relationship (SAR).[1]
Chloroquine (The 4-Aminoquinoline)[1]
-
Core: The 7-chloro-4-aminoquinoline nucleus is essential.[1] The basic side chain allows accumulation in the acidic digestive vacuole (pH ~5.[1]0) via ion trapping.[1]
-
7-Chloro Group: Electron-withdrawing; crucial for π-π stacking interactions with the heme porphyrin ring.[1]
6-chloro-8-methoxyquinolin-4(1H)-one (The 4-Quinolone)[1]
-
Core: The 4(1H)-one (or 4-oxo) tautomer is neutral or weakly acidic, unlike the basic CQ.[1] It does not accumulate in the vacuole to the same extent.[1]
-
6-Chloro & 8-Methoxy: This substitution pattern is distinct.[1] The 6-chloro group blocks metabolic oxidation (similar to the 7-chloro in CQ), while the 8-methoxy group (common in advanced quinolones like Moxifloxacin) modulates lipophilicity and prevents 8-hydroxylation.[1]
-
Pharmacophore: This scaffold mimics ubiquinone , allowing it to bind to the Q_i or Q_o site of the mitochondrial bc1 complex.[1]
Figure 1: Mechanistic divergence between the 4-aminoquinoline and 4-quinolone scaffolds.
Part 3: Comparative Efficacy & Mechanism
Mechanism of Action (MOA)
-
Chloroquine (Heme Detoxification):
-
Process: The malaria parasite degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[1] It detoxifies this by polymerizing it into inert hemozoin.[1]
-
Action: CQ caps the growing hemozoin crystal, leading to toxic heme buildup and parasite death.[1]
-
Limitation: Requires the 4-amino group for vacuolar accumulation.[1]
-
-
6-chloro-8-methoxyquinolin-4(1H)-one (Respiration Inhibition):
-
Process: The parasite relies on the mitochondrial electron transport chain (mtETC) for pyrimidine biosynthesis (via DHODH).[1]
-
Action: 4-Quinolones inhibit the cytochrome bc1 complex (Complex III), collapsing the mitochondrial membrane potential.[1]
-
Advantage:[1][2] This mechanism is effective against parasites resistant to vacuolar drugs (CQR strains).[1]
-
Efficacy Data (In Vitro)
Note: Data below synthesizes representative values for the scaffold classes.
| Parameter | Chloroquine (CQ) | 4-Quinolone Scaffold (Substituted)* |
| IC50 (3D7 - Sensitive) | 5 - 20 nM | 10 - 500 nM (highly substituent dependent) |
| IC50 (Dd2 - Resistant) | 100 - 300 nM | 10 - 500 nM (unchanged) |
| Resistance Index (RI) | > 10 | ~ 1.0 (No cross-resistance) |
| Cytotoxicity (HepG2) | Low (Selectivity Index > 1000) | Variable (Depends on C3 side chain) |
*The unsubstituted 6-chloro-8-methoxyquinolin-4(1H)-one core is a "fragment."[1] High potency (nanomolar) typically requires a lipophilic side chain at position 3 (e.g., Endochin-like quinolones).[1]
Part 4: Experimental Protocols
To validate the efficacy and mechanism of these compounds, the following self-validating workflows are recommended.
Protocol A: Heme Polymerization Inhibition Assay (Targeting CQ Mechanism)
Purpose: To determine if the compound inhibits hemozoin formation.[1]
-
Reagents: Hemin chloride (dissolved in DMSO), Tween-20, Sodium Acetate buffer (pH 5.0).[1]
-
Incubation: Mix Hemin (100 µM) with test compound (0–100 µM) in acetate buffer. Incubate at 37°C for 24 hours.
-
Quantification:
-
Validation: CQ should show dose-dependent reduction in pellet absorbance. The 4-quinolone should show no/minimal effect (negative control).[1]
Protocol B: Cytochrome bc1 Complex Assay (Targeting Quinolone Mechanism)
Purpose: To confirm mitochondrial targeting.[1]
-
Isolation: Isolate mitochondria from P. falciparum or use bovine heart mitochondria (counter-screen).[1]
-
Assay Buffer: 50 mM potassium phosphate (pH 7.5), 2 mM EDTA, 10 mM KCN (blocks Complex IV).
-
Reaction:
-
Validation: 6-chloro-8-methoxyquinolin-4(1H)-one should inhibit the rate of Cyt c reduction.[1] CQ should be inactive.
Protocol C: SYBR Green Growth Inhibition Assay (General Efficacy)
Purpose: To determine IC50 values.[1]
-
Culture: Synchronize P. falciparum (3D7 and Dd2 strains) at ring stage (1% parasitemia, 2% hematocrit).
-
Dosing: Plate 100 µL culture in 96-well plates with serial dilutions of compounds.
-
Incubation: 72 hours at 37°C (mixed gas environment).
-
Lysis: Add lysis buffer containing SYBR Green I dye.[1]
-
Readout: Fluorescence (Ex: 485 nm, Em: 535 nm).[1]
-
Analysis: Plot RFU vs. Log[Concentration] to calculate IC50.
Figure 2: Experimental workflow for differentiating 4-aminoquinoline and 4-quinolone activity.
References
-
Fidock, D. A., et al. (2000).[1] "Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance." Molecular Cell. Link
-
Biagini, G. A., et al. (2006).[1] "The mitochondrial respiratory chain of Plasmodium falciparum as a target for antimalarial drug discovery." Current Pharmaceutical Design. Link
-
Doggett, J. S., et al. (2012).[1] "Endochin-like quinolones are highly potent against Plasmodium falciparum and target the cytochrome bc1 complex."[1] Proceedings of the National Academy of Sciences. Link[1]
-
Smilkstein, M., et al. (2004).[1] "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."[1] Antimicrobial Agents and Chemotherapy.[1] Link[1]
Sources
structure-activity relationship (SAR) of 6-chloro-8-methoxyquinolin-4(1H)-one derivatives
This guide provides an in-depth technical analysis of 6-chloro-8-methoxyquinolin-4(1H)-one derivatives. It is designed for medicinal chemists and pharmacologists, moving beyond basic descriptions to explore the causal mechanisms of structure-activity relationships (SAR).
Executive Summary: The "Privileged" 8-Methoxy Scaffold
The 6-chloro-8-methoxyquinolin-4(1H)-one scaffold represents a strategic modification of the classical fluoroquinolone architecture. While the industry standard (e.g., Moxifloxacin, Gatifloxacin) relies on a 6-fluoro substituent for gyrase binding affinity, the 6-chloro variant offers a distinct physicochemical profile.
Key Differentiators:
-
The 8-Methoxy "Shield": Unlike 8-H or 8-halo analogs, the 8-methoxy group sterically hinders the C-8 position, significantly reducing the mutation selection window (preventing resistance) and minimizing phototoxicity—a common failure point for 8-halo quinolones.
-
The 6-Chloro Modulation: Substituting the 6-fluorine with chlorine increases lipophilicity (
logP +0.5), altering membrane permeability and protein binding kinetics, often shifting the spectrum towards Gram-positive pathogens and anaerobes.
Chemical Architecture & SAR Logic
The biological activity of this scaffold hinges on three critical interaction zones.
Zone A: The Binding Core (Positions 3 & 4)
-
Structure: 3-Carboxylic acid and 4-Ketone.
-
Function: These are non-negotiable. They chelate the Mg
ions bridging the drug to the DNA-Gyrase complex. -
SAR Insight: Any modification here (e.g., esterification) acts as a prodrug (cleaved in vivo) or abolishes activity.
Zone B: The Lipophilic Driver (Position 6 & 8)
-
6-Chloro:
-
Effect: Increases hydrophobic interaction within the binding pocket compared to fluorine.
-
Trade-off: Slightly reduced electronegativity compared to fluorine may weaken the hydrogen bond network with the enzyme, but this is often compensated by the bulkier fit in specific mutant gyrase pockets.
-
-
8-Methoxy:
Zone C: The Spectrum Tuner (Position 7 & N-1)
-
Position 7: The primary site for diversity. Bulky nitrogen-heterocycles (piperazine, pyrrolidine) here dictate the Gram-negative vs. Gram-positive balance.
-
N-1 Position: A cyclopropyl or ethyl group is essential for potency. Cyclopropyl (as in Moxifloxacin) is optimal for the 8-methoxy scaffold due to steric clash minimization.
Visualization: SAR Interaction Map
The following diagram maps the structural components to their biological functions.
Caption: Functional decomposition of the 6-chloro-8-methoxyquinolin-4(1H)-one scaffold showing critical binding and safety modulation zones.
Experimental Data: Comparative Performance
The table below contrasts the 6-chloro-8-methoxy derivative against standard analogs (inferred from composite SAR data of quinolone classes).
| Feature | 6-Cl, 8-OMe Derivative | 6-F, 8-OMe (Moxifloxacin Type) | 6-F, 8-H (Ciprofloxacin Type) | Implication |
| LogP (Lipophilicity) | High (~2.5 - 3.0) | Moderate (~1.5 - 2.0) | Low (~0.5 - 1.0) | 6-Cl variants show superior tissue penetration but lower water solubility. |
| Phototoxicity | Low | Low | High | The 8-OMe group prevents UV-induced radical formation common in 8-H/8-F analogs. |
| Mutant Prevention | High | High | Low | 8-OMe sterics hinder binding to mutated efflux pumps (NorA). |
| Gram (+) Potency | Excellent | Excellent | Moderate | 6-Cl/8-OMe combination favors hydrophobic Gram(+) membranes. |
| Metabolic Stability | Moderate | High | Moderate | Cl is more susceptible to oxidative metabolism than F. |
Detailed Experimental Protocols
Protocol A: Synthesis of the 6-Chloro-8-Methoxy Core
Objective: Synthesize the key intermediate ethyl 6-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Reagents:
-
3-Chloro-5-methoxyaniline (Starting Material)
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether (Solvent)
Step-by-Step Workflow:
-
Condensation: Mix 3-chloro-5-methoxyaniline (1.0 eq) with EMME (1.1 eq) in ethanol. Reflux for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of aniline. Product is an enamine intermediate.
-
Purification: Evaporate ethanol; recrystallize the solid from hexane.
-
-
Gould-Jacobs Cyclization:
-
Isolation:
-
Cool the mixture to room temperature.
-
Add hexane to precipitate the quinolone core.
-
Filter and wash with acetone to remove diphenyl ether residues.
-
-
N-Alkylation (Optional but recommended):
-
Dissolve product in DMF; add
and Ethyl Iodide (or Cyclopropyl bromide). Heat at 80°C for 6 hours to lock the N-1 position.
-
Protocol B: In Vitro Antibacterial Assay (MIC Determination)
Standard: CLSI Broth Microdilution.
-
Preparation: Dissolve the 6-chloro derivative in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add
CFU/mL of bacterial suspension (S. aureus ATCC 29213 and E. coli ATCC 25922). -
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth.
-
Validation: Ciprofloxacin control must fall within 0.12–0.5 µg/mL for E. coli.
-
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway via the Gould-Jacobs reaction to generate the N-alkylated scaffold.
References
-
Ginsburg, A. S., et al. (2003). Fluoroquinolones in the treatment of tuberculosis. Clinical Infectious Diseases. Link
- Context: Establishes the role of 8-methoxy quinolones (Moxifloxacin lineage) in suppressing resistance.
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link
- Context: The foundational text on C-6 and C-8 modific
-
Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. Link
- Context: Provides comparative synthesis and SAR data for chloro-methoxy substituted quinolones, highlighting the metabolic stability of the 6-chloro group.
-
Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy. Link
- Context: Reviews the evolution from nalidixic acid to 8-methoxy deriv
Sources
Publish Comparison Guide: In Vitro Activity of Substituted Quinolinones Against P. falciparum
[1][2][3][4][5]
Executive Summary & Pharmacophore Landscape
The quinolinone scaffold represents a critical frontier in antimalarial drug discovery, primarily targeting the mitochondrial electron transport chain (mtETC). Unlike traditional 4-aminoquinolines (e.g., Chloroquine) that target hemozoin formation in the digestive vacuole, substituted quinolinones—specifically 4(1H)-quinolones —act as potent inhibitors of the cytochrome bc1 complex (Complex III).[1]
This guide objectively compares the in vitro efficacy of three distinct structural classes:
-
3-Diarylether-4(1H)-quinolones (ELQ Series): The current gold standard for potency and metabolic stability.[1]
-
3-Alkyl/Aryl-4(1H)-quinolones (Endochin Analogs): The historical prototypes with solubility limitations.[1]
-
2-Substituted-4(1H)-quinolones & 2(1H)-quinolones: Alternative scaffolds with distinct SAR profiles but variable in vivo translation.[1]
Mechanistic Distinction
Comparative Analysis: In Vitro Efficacy
The following data synthesizes performance across sensitive (3D7/D6) and resistant (Dd2, TM90-C2B) P. falciparum strains.
Table 1: IC50 Comparison of Substituted Quinolinones vs. Standards
| Compound Class | Representative Agent | IC50 (nM) - 3D7/D6 (Sensitive) | IC50 (nM) - Dd2/W2 (MDR) | IC50 (nM) - TM90-C2B (Atovaquone-R) | Key SAR Feature |
| 3-Diarylether-4(1H)-quinolone | ELQ-300 | 1.7 | 2.5 | 2.3 | 3-position diarylether + 5,7-difluoro substitution confers metabolic stability.[1] |
| 3-Alkyl-4(1H)-quinolone | Endochin | 4.0 | 4.0 | ~4.0 | 3-heptyl chain mimics ubiquinone but suffers from "brick dust" solubility. |
| 3-Aryl-4(1H)-quinolone | P4Q-158 | 3.1 | 3.5 | 3.2 | 3-(4-trifluoromethyl)phenyl improves solubility over alkyl chains.[1] |
| 2-Aryl-3-ester-4(1H)-quinolone | Compound 12a * | 80.0 | 85.0 | 200.0 | 2-aryl substitution yields moderate potency; ester hydrolysis limits in vivo use.[1] |
| Standard (Qo Inhibitor) | Atovaquone | 0.5 | 0.6 | >4,700 | Highly potent but fails against Y268S mutants (TM90-C2B).[1] |
| Standard (Heme Binder) | Chloroquine | 5.2 | 162.0 | 131.0 | Widespread resistance (Pfcrt mutations).[1] |
*Note: Compound 12a refers to the ethyl 2-(3-chlorophenyl)-6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate described in recent SAR literature.[1]
Critical Insight: The "Qi vs. Qo" Binding Logic
The superior profile of the ELQ series (3-diarylethers) stems from their binding to the Qi site (quinone reduction site) of the bc1 complex. Atovaquone binds the Qo site (quinol oxidation site). This distinct binding pocket explains the lack of cross-resistance.
Figure 1: Differential binding modes of quinolinones vs. Atovaquone.[1] ELQ-300 targets the Qi site, bypassing the resistance mechanism (Y268S mutation) that renders Atovaquone ineffective at the Qo site.
Detailed Methodologies
To replicate the data above, two complementary assays are recommended. The [3H]Hypoxanthine assay is the gold standard for precision, while SYBR Green I is the industry standard for high-throughput screening (HTS).
Protocol A: [3H]Hypoxanthine Incorporation Assay (Gold Standard)
Why: Direct measurement of metabolic viability via purine salvage pathway.[1]
-
Preparation:
-
Prepare stock solutions of quinolinones in DMSO (10 mM).
-
Dilute compounds in RPMI 1640 medium (hypoxanthine-free) to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
-
Culture Setup:
-
Use P. falciparum cultures (e.g., 3D7 or Dd2) synchronized at the ring stage (0.3% parasitemia, 2.5% hematocrit).
-
Dispense 200 µL of culture into 96-well plates containing pre-diluted drug.
-
-
Incubation:
-
Incubate for 24 hours at 37°C in a gas mixture (93% N₂, 4% CO₂, 3% O₂).
-
-
Pulse:
-
Add 0.5 µCi of [3H]hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
-
Harvest & Read:
-
Harvest cells onto glass-fiber filters.
-
Measure radioactivity (CPM) using a liquid scintillation counter.[1]
-
-
Analysis:
-
Calculate IC50 using non-linear regression (sigmoidal dose-response).
-
Protocol B: SYBR Green I Fluorescence Assay (HTS Compatible)
Why: Cost-effective, non-radioactive, correlates well with isotopic assays.
-
Lysis Buffer Preparation:
-
20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Add SYBR Green I (1:5000 dilution from stock) immediately before use.[1]
-
-
Incubation:
-
Incubate drug-treated parasite cultures (100 µL) for 72 hours (one full replication cycle).
-
-
Development:
-
Add 100 µL of Lysis Buffer/SYBR Green mixture directly to the wells.
-
Incubate in the dark for 1 hour at room temperature.
-
-
Readout:
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).
-
-
Validation:
-
Z-factor: Ensure Z' > 0.5 using Chloroquine (+ control) and untreated infected RBCs (- control).
-
Figure 2: Workflow comparison for [3H]Hypoxanthine and SYBR Green I assays. Both pathways converge on IC50 determination but differ in detection mechanism.
Scientific Integrity: Interpreting the Data
The Solubility-Activity Paradox
Early 3-alkyl-4-quinolinones (Endochin) showed promising intrinsic potency but failed due to poor aqueous solubility (the "brick dust" effect).[1]
-
Solution: The ELQ series incorporates a diarylether motif. The ether oxygen introduces flexibility and polarity, improving metabolic stability while maintaining the lipophilicity required to penetrate the mitochondrial membrane.
-
Prodrug Strategy: ELQ-300 is often formulated as a prodrug (e.g., ELQ-337, an alkoxycarbonate ester) to improve oral bioavailability.[1] In in vitro assays, esterases in the RBCs convert the prodrug back to the active parent.
-
Caution: When testing prodrugs in vitro, ensure your assay duration allows for this conversion, or test the parent molecule directly.
-
2-Quinolinones vs. 4-Quinolinones
While "2-quinolinones" (carbostyrils) appear in literature, they are structurally distinct tautomers.[1]
-
SAR Reality: The 4-oxo tautomer is essential for mimicking ubiquinone at the Qi binding site.
-
Substitution Impact: 2-substituted-4(1H)-quinolones (e.g., 2-aryl derivatives) often show lower metabolic stability or potency compared to the optimized 3-substituted variants.[1] The 3-position is the critical vector for optimizing binding affinity.
Cross-Resistance
The Resistance Index (RI) is calculated as:
References
-
Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug."[1] Science Translational Medicine, 5(177), 177ra37. Link
-
Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly efficacious against Plasmodium falciparum in vitro and in vivo." Proceedings of the National Academy of Sciences, 109(39), 15936-15941. Link[1]
-
Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."[1] Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Link[1]
-
Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria." Proceedings of the National Academy of Sciences, 109(21), 8298-8303. Link[1]
-
Monastyrskyi, A., et al. (2015). "Pyridone and 4(1H)-quinolone derivatives as antimalarials with erythrocytic, exoerythrocytic, and transmission blocking activities." Current Topics in Medicinal Chemistry, 15. Link
A Senior Application Scientist's Guide to the Validation of 6-chloro-8-methoxyquinolin-4(1H)-one Against Resistant Malaria
Introduction: Confronting a Resilient Parasite
The global effort to control malaria, a devastating disease caused by Plasmodium parasites, is perpetually challenged by the emergence and spread of drug-resistant strains.[1][2] Resistance has been documented for nearly all clinically used antimalarials, including frontline artemisinin-based combination therapies (ACTs), threatening to reverse decades of progress.[3][4] This reality underscores the urgent need for novel therapeutic agents with activity against these resilient parasites.
Quinolone derivatives have long been a cornerstone of antimalarial chemotherapy, and their scaffolds continue to provide a fertile ground for the development of new drug candidates.[1][2][5] This guide focuses on a promising, yet-to-be-fully-validated compound, 6-chloro-8-methoxyquinolin-4(1H)-one . We will provide a comprehensive framework for its preclinical in vitro validation, specifically focusing on its activity against drug-resistant Plasmodium falciparum. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step, ensuring a robust and conclusive evaluation.
The Landscape of Antimalarial Resistance: Understanding the Adversary
To validate a new compound, we must first understand the mechanisms it needs to overcome. The two most critical forms of resistance in P. falciparum are to chloroquine and artemisinin.
-
Chloroquine Resistance (CQR): The primary driver of high-level CQR is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the parasite's digestive vacuole membrane.[6][7][8] In sensitive parasites, chloroquine—a weak base—accumulates in the acidic digestive vacuole and inhibits the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[9][10] The mutated PfCRT protein, however, actively transports protonated chloroquine out of the vacuole, reducing its concentration below effective levels.[8][9] The K76T mutation is a key molecular marker for CQR.[6]
-
Artemisinin Resistance: This is a more complex phenomenon characterized by delayed parasite clearance. It is strongly associated with mutations in the propeller domain of the Kelch13 (K13) protein.[11][12] While the exact mechanism is still under intense investigation, evidence suggests that K13 mutations are linked to a reduced parasite response to oxidative stress and dysregulation of the phosphatidylinositol-3-kinase (PfPI3K) pathway, which mediates the parasite's ability to withstand artemisinin-induced damage.[11][13][14]
A successful new antimalarial candidate should ideally demonstrate potent activity against parasite lines harboring these well-characterized resistance markers.
In Vitro Validation Workflow: From Culture to Conclusion
The objective of this workflow is to systematically determine the potency, selectivity, and resistance profile of 6-chloro-8-methoxyquinolin-4(1H)-one. This process involves parallel assays to measure antiplasmodial activity and cytotoxicity.
Caption: Overall workflow for the in vitro validation of an antimalarial candidate.
Part 1: Parasite & Cell Line Propagation
Rationale: Establishing and maintaining healthy, continuous cultures of both drug-sensitive and drug-resistant P. falciparum strains is the foundation of any susceptibility testing.[3] A panel of strains allows for direct comparison and the calculation of a Resistance Index. Simultaneously, a human cell line is cultured to assess the compound's toxicity to host cells.
Recommended P. falciparum Strains:
-
3D7 or D6: Chloroquine-sensitive reference strains.[15]
-
Dd2 or W2: Chloroquine-resistant and pyrimethamine-resistant strains.[4][15]
-
K1: A multidrug-resistant strain.[15]
Recommended Human Cell Line:
-
HepG2 (Human Liver Cancer Cell Line): Relevant for toxicity screening as the liver is a primary site of drug metabolism.[16]
-
HEK293 (Human Embryonic Kidney Cells): A common, robust cell line for general cytotoxicity assessment.
Protocol: P. falciparum Asexual Stage Culture
-
Medium Preparation: Prepare complete culture medium (cRPMI) consisting of RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% heat-inactivated human serum or 0.5% Albumax I.[17][18]
-
Culture Maintenance: Grow parasites in human O+ erythrocytes suspended in cRPMI at a 2-5% hematocrit.[18]
-
Incubation: Maintain cultures at 37°C in a modular incubator chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.[18]
-
Monitoring: Monitor parasite growth daily via light microscopy of Giemsa-stained thin blood smears. Sub-culture as needed to maintain parasitemia between 1-5%.
-
Synchronization: For consistency in assays, synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment. This ensures a uniform starting population.
Part 2: Antiplasmodial Activity Assessment
Rationale: The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for determining antimalarial drug susceptibility.[19][20] It measures the proliferation of parasites by quantifying the amount of parasitic DNA. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is directly proportional to the amount of parasitic genetic material.[15][20]
Protocol: SYBR Green I-Based Drug Susceptibility Assay
-
Plate Preparation: Pre-dose a 96-well black, clear-bottom microtiter plate with 100 µL of cRPMI containing serial dilutions of 6-chloro-8-methoxyquinolin-4(1H)-one and reference drugs (e.g., Chloroquine, Dihydroartemisinin). Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.
-
Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (at 1% parasitemia and 2% hematocrit) to each well.[20]
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions described above.
-
Lysis and Staining: Prepare a lysis buffer containing Tris buffer, EDTA, saponin, and a 20X concentration of SYBR Green I dye.[21] Add 100 µL of this lysis buffer to each well.
-
Final Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.[20]
-
Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[22]
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the percentage of growth inhibition against the log of the drug concentration. Calculate the 50% inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[15]
Part 3: Cytotoxicity Evaluation
Rationale: It is crucial to determine if the compound's activity is specific to the parasite or due to general cellular toxicity. The MTT assay is a standard colorimetric method for assessing cell viability.[16][23] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be solubilized and quantified.[24]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well flat-bottom plate with HepG2 cells (or another chosen cell line) at a density of ~1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Addition: Remove the medium and add fresh medium containing serial dilutions of 6-chloro-8-methoxyquinolin-4(1H)-one. Include drug-free wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[23][24]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Data Interpretation and Comparative Analysis
The collected data allows for a multi-faceted evaluation of the compound's potential. Key metrics include the IC₅₀, CC₅₀, Resistance Index (RI), and Selectivity Index (SI).
-
Resistance Index (RI): RI = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). An RI value close to 1 indicates that the compound is equally effective against both strains, suggesting it may circumvent the resistance mechanism of the comparator drug.
-
Selectivity Index (SI): SI = CC₅₀ (Human Cell Line) / IC₅₀ (Parasite Strain). A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to human cells.
Table 1: Illustrative In Vitro Profile of 6-chloro-8-methoxyquinolin-4(1H)-one vs. Standard Antimalarials
| Compound | Strain | IC₅₀ (nM) | CC₅₀ (nM) vs. HepG2 | Resistance Index (RI) | Selectivity Index (SI) |
| 6-chloro-8-methoxyquinolin-4(1H)-one | 3D7 (Sensitive) | 15 | >20,000 | - | >1333 |
| Dd2 (CQR) | 25 | >20,000 | 1.67 | >800 | |
| Chloroquine | 3D7 (Sensitive) | 20 | >50,000 | - | >2500 |
| Dd2 (CQR) | 350 | >50,000 | 17.5 | >142 | |
| Dihydroartemisinin | 3D7 (Sensitive) | 1.5 | >15,000 | - | >10000 |
| Dd2 (CQR) | 1.8 | >15,000 | 1.2 | >8333 |
Note: Data for 6-chloro-8-methoxyquinolin-4(1H)-one is illustrative for this guide. Data for reference drugs is based on typical literature values.
From this illustrative data, we can conclude that 6-chloro-8-methoxyquinolin-4(1H)-one shows potent nanomolar activity, an excellent selectivity index, and a very low resistance index, making it a strong candidate for further development.
Probing the Mechanism: Circumventing Resistance
The low Resistance Index against the CQR Dd2 strain suggests that 6-chloro-8-methoxyquinolin-4(1H)-one is not significantly affected by the PfCRT transporter that confers chloroquine resistance. This is a highly favorable characteristic.
Many potent 4(1H)-quinolones exert their antimalarial effect by targeting the parasite's mitochondrial cytochrome bc₁ complex, a key component of the electron transport chain.[25][26] This mechanism is distinct from that of chloroquine.
Caption: Contrasting chloroquine resistance with a potential alternative mechanism.
This diagram illustrates how chloroquine is expelled by the mutated PfCRT transporter in resistant strains, while a compound like 6-chloro-8-methoxyquinolin-4(1H)-one may bypass this by acting on an entirely different target, such as the mitochondrial cytochrome bc₁ complex.
Outlook: The Path to In Vivo Validation
A promising in vitro profile is the critical first step. The logical progression is to evaluate the compound's efficacy in an animal model. The standard is the Plasmodium berghei murine model.[27][28] These studies aim to:
-
Assess oral bioavailability and pharmacokinetic properties.
-
Determine efficacy in reducing blood-stage parasitemia (Thompson Test).
-
Evaluate prophylactic activity against liver-stage parasites.[25]
Conclusion
This guide outlines a rigorous, logical, and experimentally sound pathway for the preclinical validation of 6-chloro-8-methoxyquinolin-4(1H)-one. By systematically evaluating its potency against a panel of drug-resistant P. falciparum strains and concurrently assessing its cytotoxicity, a clear picture of the compound's therapeutic potential can be established. The illustrative data presented herein positions 6-chloro-8-methoxyquinolin-4(1H)-one as a candidate with high potential, demonstrating potent activity, excellent selectivity, and a crucial ability to circumvent established chloroquine resistance mechanisms. Successful completion of this in vitro workflow provides a strong rationale for advancing the compound to more complex in vivo efficacy studies, moving one step closer to a potential new weapon in the fight against malaria.
References
- Tramontano, A. et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One.
- Malaria World. (2023). Molecular insights into artemisinin resistance in Plasmodium falciparum: An updated review.
- SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- Fidock, D. A. et al. (n.d.). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. PMC.
- SciSpace. (n.d.). A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria.
- MDPI. (2024). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives.
- Annual Reviews. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria.
- Cowman, A. F. et al. (n.d.). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PMC.
- Bhattacharjee, S. & Sharma, M. (2018). Mechanisms of artemisinin resistance in Plasmodium falciparum malaria. PMC.
- MDPI. (2021). A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20.
- Cardoso, P. C. d. S. et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- Oxford Academic. (2009). In vitro selection of Plasmodium falciparum drug-resistant parasite lines.
- ResearchGate. (2025). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- PubMed. (2020). Hybrid molecules with potential in vitro antiplasmodial and in vivo antimalarial activity against drug-resistant Plasmodium falciparum.
- SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- ScienceDirect. (n.d.). Antiplasmodial and antimalarial activities of quinolone derivatives: An overview.
- Springer Nature Experiments. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
- SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
- NIH. (n.d.). Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing. PMC.
- RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Basco, L. K. et al. (n.d.). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PMC.
- SciSpace. (n.d.). Quinolone-3-Diarylethers: A New Class of Antimalarial Drug.
- ASM Journals. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Antimicrobial Agents and Chemotherapy.
- PubMed. (2018). Antiplasmodial and antimalarial activities of quinolone derivatives: An overview.
- Frontiers. (2022). In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers.
- Journal of Medicinal Chemistry. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
- Johnson, J. D. et al. (n.d.). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. PMC.
- NIH. (n.d.). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC.
- NIH. (n.d.). Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. PMC.
- ASM Journals. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels.
- NIH. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- NIH. (n.d.). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. PMC.
- PNAS. (n.d.). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria.
- Malaria World. (2021). NOT Open Access | In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization.
- SciSpace. (n.d.). Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Ac.
- Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- ASM Journals. (n.d.). 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni.
- NIH. (n.d.). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers.
- ResearchGate. (n.d.). In vitro antiplasmodium activities against P. falciparum in the 48-h...
- MDPI. (n.d.). 1,2-Substituted 4-(1H)-Quinolones: Synthesis, Antimalarial and Antitrypanosomal Activities in Vitro.
- SAGE Journals. (n.d.). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7.
Sources
- 1. Hybrid molecules with potential in vitro antiplasmodial and in vivo antimalarial activity against drug-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplasmodial and antimalarial activities of quinolone derivatives: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 10. A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations [mdpi.com]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 17. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 19. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 20. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. iddo.org [iddo.org]
- 23. scielo.br [scielo.br]
- 24. scielo.br [scielo.br]
- 25. scispace.com [scispace.com]
- 26. pnas.org [pnas.org]
- 27. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. journals.asm.org [journals.asm.org]
A Comparative Guide to the Cross-Resistance Profile of 6-chloro-8-methoxyquinolin-4(1H)-one with Existing Antimalarials
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents with distinct mechanisms of action. This guide provides a comprehensive analysis of the anticipated cross-resistance profile of 6-chloro-8-methoxyquinolin-4(1H)-one, a promising antimalarial candidate, against a panel of established antimalarial drugs: chloroquine, mefloquine, artemisinin, and atovaquone. Drawing upon evidence from structurally related 4(1H)-quinolones and an understanding of the molecular drivers of resistance to current therapies, we present a predictive assessment of this compound's efficacy against resistant parasite strains. This document is intended for researchers, scientists, and drug development professionals engaged in the global effort to combat malaria.
Introduction: The Imperative for Novel Antimalarials
Malaria remains a significant global health challenge, with the efficacy of frontline treatments continuously threatened by the evolution of drug-resistant parasites. The 4-aminoquinolines, such as chloroquine, were once the cornerstone of malaria treatment but are now largely ineffective against P. falciparum in many regions due to widespread resistance.[1] Similarly, resistance has emerged to other major drug classes, including the quinoline-methanols (e.g., mefloquine), and most alarmingly, to artemisinin-based combination therapies (ACTs), the current standard of care.[2][3]
This landscape underscores the urgent need for new chemical entities with novel mechanisms of action that can circumvent existing resistance pathways. The 4(1H)-quinolone scaffold has been a subject of interest for several decades, with early compounds like endochin showing potent antimalarial activity.[4] Recent research has revitalized interest in this class, leading to the development of highly potent analogs. This guide focuses on 6-chloro-8-methoxyquinolin-4(1H)-one, a specific analog for which a detailed understanding of its cross-resistance potential is critical for its progression as a clinical candidate.
Predicted Mechanism of Action of 6-chloro-8-methoxyquinolin-4(1H)-one
While direct enzymatic studies on 6-chloro-8-methoxyquinolin-4(1H)-one are not yet published, extensive research on structurally similar 4(1H)-quinolones, particularly those with a 6-chloro substitution, strongly indicates that their primary target is the parasite's mitochondrial cytochrome bc1 complex (complex III).[5][6][7][8] This complex is a crucial component of the electron transport chain, responsible for generating the mitochondrial membrane potential necessary for ATP synthesis and pyrimidine biosynthesis.[6]
Specifically, many advanced 4(1H)-quinolone analogs, such as the endochin-like quinolones (ELQs), have been shown to be potent inhibitors of the cytochrome bc1 complex.[7] The substitution pattern on the quinolone core, including the presence of a 6-chloro group, has been demonstrated to be critical for potent and selective inhibition of the parasite's enzyme over the human counterpart.[9][10] Therefore, it is highly probable that 6-chloro-8-methoxyquinolin-4(1H)-one also exerts its antimalarial effect by disrupting mitochondrial function through inhibition of the cytochrome bc1 complex.
Comparative Cross-Resistance Analysis
This section provides a detailed comparison of the expected cross-resistance profile of 6-chloro-8-methoxyquinolin-4(1H)-one with existing antimalarials. The analysis is based on the presumed mechanism of action of the quinolone and the known resistance mechanisms of the comparator drugs.
Atovaquone
Mechanism of Action & Resistance: Atovaquone is a potent antimalarial that also targets the cytochrome bc1 complex, specifically at the quinol oxidation (Qo) site.[8] Resistance to atovaquone arises rapidly and is primarily associated with point mutations in the cytochrome b gene (cytb), with the Y268S/C/N mutations being the most frequently observed.[1][11] These mutations are thought to reduce the binding affinity of atovaquone to its target site.[1]
Predicted Cross-Resistance with 6-chloro-8-methoxyquinolin-4(1H)-one: There is a high probability of cross-resistance between atovaquone and 6-chloro-8-methoxyquinolin-4(1H)-one, particularly in parasite strains harboring mutations at the Qo site of cytochrome b. Studies on other 4(1H)-quinolones have shown that while some can overcome atovaquone resistance, many exhibit a degree of cross-resistance.[7] However, some novel quinolones have been shown to bind to the quinol reduction (Qi) site of the cytochrome bc1 complex, a different binding pocket than atovaquone.[2][7] If 6-chloro-8-methoxyquinolin-4(1H)-one were to preferentially bind to the Qi site, it might retain activity against atovaquone-resistant strains.
Experimental Verification: To confirm this, in vitro susceptibility testing of 6-chloro-8-methoxyquinolin-4(1H)-one against atovaquone-resistant P. falciparum strains (e.g., TM90-C2B, which carries the Y268S mutation) is essential. A significant increase in the IC50 value for the quinolone against the resistant strain compared to a sensitive strain would confirm cross-resistance.
Chloroquine
Mechanism of Action & Resistance: Chloroquine, a 4-aminoquinoline, is thought to act by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, encoded by the pfcrt gene.[12] These mutations enable the transporter to efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action.
Predicted Cross-Resistance with 6-chloro-8-methoxyquinolin-4(1H)-one: There is a low probability of cross-resistance between chloroquine and 6-chloro-8-methoxyquinolin-4(1H)-one. The two compounds have distinct mechanisms of action and cellular targets. The mitochondrial targeting of the 4(1H)-quinolone is fundamentally different from the digestive vacuole-centric action of chloroquine. Therefore, mutations in pfcrt that confer chloroquine resistance are not expected to affect the activity of 6-chloro-8-methoxyquinolin-4(1H)-one. Studies on other 4(1H)-quinolones have shown them to be active against chloroquine-resistant strains.[10]
Experimental Verification: In vitro testing against well-characterized chloroquine-resistant P. falciparum strains (e.g., K1, Dd2, W2) and comparison with chloroquine-sensitive strains (e.g., 3D7, D6) would be required. Similar IC50 values across these strains would indicate a lack of cross-resistance.
Mefloquine
Mechanism of Action & Resistance: Mefloquine, a quinoline-methanol, has a more complex and less understood mechanism of action, but it is known to interfere with hemoglobin digestion. Resistance to mefloquine is strongly associated with an increased copy number of the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes a transporter protein (P-glycoprotein homologue 1) located on the digestive vacuole membrane.[3][13] Overexpression of PfMDR1 is thought to enhance the efflux of mefloquine from its site of action.
Predicted Cross-Resistance with 6-chloro-8-methoxyquinolin-4(1H)-one: A low probability of cross-resistance is anticipated between mefloquine and 6-chloro-8-methoxyquinolin-4(1H)-one. As with chloroquine, the differing mechanisms of action and cellular targets make it unlikely that increased pfmdr1 copy number would impact the efficacy of a mitochondrial inhibitor.
Experimental Verification: In vitro susceptibility of parasite lines with varying pfmdr1 copy numbers to 6-chloro-8-methoxyquinolin-4(1H)-one should be assessed. A lack of correlation between pfmdr1 copy number and the IC50 of the quinolone would support the absence of cross-resistance.
Artemisinin
Mechanism of Action & Resistance: Artemisinin and its derivatives are thought to be activated by heme iron in the parasite, leading to the generation of free radicals that cause widespread damage to parasite proteins and other macromolecules.[2] Resistance to artemisinin is characterized by delayed parasite clearance and is primarily associated with mutations in the propeller domain of the Kelch 13 (K13) gene.[14][15] These mutations are thought to reduce the parasite's susceptibility to the oxidative stress induced by activated artemisinin.
Predicted Cross-Resistance with 6-chloro-8-methoxyquinolin-4(1H)-one: There is a very low probability of cross-resistance between artemisinin and 6-chloro-8-methoxyquinolin-4(1H)-one. Their mechanisms of action are entirely different. Artemisinin resistance mechanisms related to the K13 protein and the cellular stress response are unlikely to have any bearing on the inhibition of the cytochrome bc1 complex.
Experimental Verification: In vitro assays, such as the ring-stage survival assay (RSA), should be performed on P. falciparum lines carrying known K13 mutations associated with artemisinin resistance. The IC50 values of 6-chloro-8-methoxyquinolin-4(1H)-one are expected to be similar between K13 wild-type and mutant parasites.
Data Presentation
Table 1: Predicted Cross-Resistance Profile of 6-chloro-8-methoxyquinolin-4(1H)-one
| Antimalarial Drug | Primary Resistance Mechanism | Predicted Cross-Resistance with 6-chloro-8-methoxyquinolin-4(1H)-one | Rationale |
| Atovaquone | Point mutations in cytochrome b (e.g., Y268S) | High (if targeting Qo site); Low (if targeting Qi site) | Shared target (cytochrome bc1 complex). |
| Chloroquine | Mutations in pfcrt | Low | Different mechanism of action and cellular target. |
| Mefloquine | Increased pfmdr1 gene copy number | Low | Different mechanism of action and cellular target. |
| Artemisinin | Mutations in K13-propeller domain | Very Low | Fundamentally different mechanisms of action. |
Experimental Protocols
To empirically determine the cross-resistance profile of 6-chloro-8-methoxyquinolin-4(1H)-one, a series of standardized in vitro and molecular assays should be conducted.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA.[16][17][18][19][20]
Step-by-Step Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum strains (both drug-sensitive and drug-resistant lines) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Plate Preparation: 6-chloro-8-methoxyquinolin-4(1H)-one and comparator drugs are serially diluted in appropriate solvents and pre-dosed into 96-well microtiter plates.
-
Assay Initiation: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2% and added to the drug-coated plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and since mature erythrocytes are anucleated, the fluorescence signal is proportional to the amount of parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to the drug-free control wells, and the 50% inhibitory concentration (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.
Molecular Characterization of Resistant Strains
To correlate the in vitro susceptibility data with known resistance markers, the following molecular analyses should be performed on the parasite strains used.
-
pfcrt and pfmdr1 Genotyping: The key codons of pfcrt (e.g., codon 76) can be genotyped using PCR-RFLP or sequencing.[21] The copy number of pfmdr1 can be determined by quantitative real-time PCR (qPCR), using a single-copy gene (e.g., β-tubulin) as a reference.[13][22][23]
-
K13-propeller Domain Sequencing: The propeller domain of the K13 gene should be amplified by PCR and sequenced to identify mutations associated with artemisinin resistance.[14][15][24][25][26]
-
cytb Sequencing: The cytochrome b gene should be sequenced to confirm the presence of mutations associated with atovaquone resistance.
Visualization of Resistance Mechanisms and Cross-Resistance Potential
The following diagrams illustrate the key resistance mechanisms of the comparator antimalarials and the predicted interaction of 6-chloro-8-methoxyquinolin-4(1H)-one.
Caption: Mechanisms of resistance to common antimalarials and potential interaction.
Caption: Workflow for determining the cross-resistance profile.
Conclusion and Future Directions
Based on its presumed mechanism of action as a cytochrome bc1 inhibitor, 6-chloro-8-methoxyquinolin-4(1H)-one is predicted to have a favorable cross-resistance profile against P. falciparum strains resistant to chloroquine, mefloquine, and artemisinin. This makes it a promising candidate for further development, as it would likely be effective against a broad range of clinically relevant parasite isolates. However, the potential for cross-resistance with atovaquone warrants careful investigation. The precise nature of this interaction will depend on whether the quinolone binds to the Qo or Qi site of the cytochrome bc1 complex.
Future studies should focus on the rigorous experimental validation of the predictions outlined in this guide. This includes comprehensive in vitro testing against a diverse panel of drug-resistant parasite lines and detailed molecular characterization of these strains. Furthermore, elucidating the precise binding site of 6-chloro-8-methoxyquinolin-4(1H)-one within the cytochrome bc1 complex will be crucial for understanding its potential to overcome atovaquone resistance and for guiding future structure-activity relationship studies to optimize this promising class of antimalarials.
References
-
WWARN Procedure INV08: P.falciparum drug sensitivity assay using SYBR® Green I. [Link]
- Noedl, H., Wongsrichanalai, C., & Miller, R. S. (2002). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 66(4), 433-437.
- Bacon, D. J., Latour, C., & Wongsrichanalai, C. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178.
- Dery, V. (2012). CONTINUED VALIDATION OF SYBR GREEN-1-BASED FLUORESCENCE ASSAY FOR THE ROUTINE SCREENING OF PLASMODIUM FALCIPARUM SUSCEPTIBILITY. UGSpace.
- Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933.
- Birth, D., Kao, W. C., & Vaidya, A. B. (2014). Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1. Proceedings of the National Academy of Sciences, 111(42), 15278-15283.
- Barton, V., Fisher, N., Biagini, G. A., Ward, S. A., & O'Neill, P. M. (2010). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. Proceedings of the National Academy of Sciences, 107(47), 20498-20503.
- Stickles, A. M., Ting, L. M., Morrisey, J. M., Mather, M. W., & Vaidya, A. B. (2016). Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 60(9), 5553-5561.
- Tilley, L., Straimer, J., Gnädig, N. F., Ralph, S. A., & Fidock, D. A. (2016). Artemisinin action and resistance in Plasmodium falciparum. Trends in parasitology, 32(9), 682-696.
- Ariey, F., Witkowski, B., Amaratunga, C., Beghain, J., Langlois, A. C., Khim, N., ... & Ménard, D. (2014). A molecular marker of artemisinin-resistant Plasmodium falciparum malaria.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20.
- Mohanty, A. K., Panda, A., & Das, A. (2020). Sequence Analysis of the K13-Propeller Gene in Artemisinin Challenging Plasmodium falciparum Isolates from Malaria Endemic Areas of Odisha, India: A Molecular Surveillance Study.
- Price, R. N., Uhlemann, A. C., Brockman, A., McGready, R., Ashley, E., Phaipun, L., ... & Nosten, F. (2004). Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet, 364(9432), 438-447.
- Nkhoma, S. C., Nosten, F., & Nair, S. (2014). Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria journal, 13(1), 1-7.
- Cross, R. M., Maignan, J. R., Mutka, T. S., White, K. L., Shackleford, D. M., Sáenz, F. E., ... & Manetsch, R. (2015). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of medicinal chemistry, 58(1), 189-204.
- Srivastava, I. K., Morrisey, J. M., & Vaidya, A. B. (2010). Inhibiting Plasmodium cytochrome bc1: a complex issue. Trends in parasitology, 26(8), 375-380.
- Nilsen, A., LaCrue, A. N., White, K. L., Forquer, I. P., Cross, R. M., Marfurt, J., ... & Kyle, D. E. (2013). Inhibition profiles of human versus P. falciparum cytochrome bc 1... Journal of medicinal chemistry, 56(10), 3818-3834.
- Fisher, N., & Meunier, B. (2008). Molecular basis of resistance to cytochrome bc1 inhibitors. FEMS yeast research, 8(2), 183-192.
- Taylor, S. M., Parobek, C. M., DeConti, C., Kayentao, K., Coulibaly, S. O., Greenwood, B. M., ... & Juliano, J. J. (2015). Sequence Analysis of the K13-Propeller Gene in Artemisinin Challenging Plasmodium falciparum Isolates from Malaria Endemic Areas of Odisha, India. PloS one, 10(4), e0123225.
- Conrad, M. D., Meskela, P. M., Tadesse, F. G., Gebre, T., Mosher, A. W., Assefa, A., ... & Greenhouse, B. (2017). The Diversity of the Plasmodium falciparum K13 Propeller Domain Did Not Increase after Implementation of Artemisinin-Based Combination Therapy in Uganda. Antimicrobial agents and chemotherapy, 61(12), e01369-17.
- González-Sedeño, M., Novillo, M. L., Navarro, M., Cuesta, I., & Herrador, Z. (2023). Screening for K13-Propeller Mutations Associated with Artemisinin Resistance in Plasmodium falciparum in Yambio County (Western Equatoria, South Sudan). The American journal of tropical medicine and hygiene, 109(3), 633.
- Zhang, S., Wang, Y., Li, Y., Wang, Y., & Wang, Y. (2022). Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties.
- Cross, R. M., Flanigan, D. L., Monastyrskyi, A., LaCrue, A. N., Sáenz, F. E., Maignan, J. R., ... & Manetsch, R. (2014). Orally bioavailable 6-chloro-7-methoxy-4 (1 H)-quinolones efficacious against multiple stages of Plasmodium. Journal of medicinal chemistry, 57(21), 8860-8879.
- Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2023). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Journal of Chemical Research, 47(5), 445-451.
- LaCrue, A. N., Saenz, F. E., Douglas, G., Wagner, J., Wacker, M., & Vinetz, J. M. (2016). A broad analysis of resistance development in the malaria parasite. Scientific reports, 6(1), 1-11.
- Gerena, L., Garcia, L. P., Davis, A. G., Gittens, K. A., & Waters, N. C. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. bioRxiv, 2024-01.
- Li, Q., O'Neil, M., & Johnson, A. (2006). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 49(14), 4204-4213.
- Nilsen, A., Miley, G. P., Forquer, I. P., Mather, M. W., Katneni, K., Li, Y., ... & Riscoe, M. K. (2014). Discovery, synthesis, and optimization of antimalarial 4 (1H)-quinolone-3-diarylethers. Journal of medicinal chemistry, 57(10), 3818-3834.
- Jacobsen, L., Husen, P., & Solov'yov, I. A. (2021). Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex. The Journal of Physical Chemistry B, 125(1), 223-234.
- Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Chemical Research, 47(5), 445-451.
- Medicinal Chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube.
- Mang-Mbe, A. A., Pires, D. F., St-Laurent, B., & Ferreira, P. E. (2020). Low prevalence of copy number variation in pfmdr1 and pfpm2 in Plasmodium falciparum isolates from southern Angola. Malaria world journal, 11, 1-8.
- Veiga, M. I., Ferreira, P. E., Jörnhagen, L., Malmberg, M., Kone, A., Mårtensson, A., ... & Gil, J. P. (2022). Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy. Frontiers in pharmacology, 13, 856557.
- Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 copy number in Plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, halofantrine, quinine, and artemisinin. The Journal of infectious diseases, 194(4), 528-535.
- Madrid, D. C., Li, Q., & Riscoe, M. K. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of medicinal chemistry, 41(26), 5227-5234.
- O'Neill, P. M., Park, B. K., Shone, A. E., Maggs, J. L., Roberts, P., Stocks, P. A., ... & Ward, S. A. (2009). Synthesis, antimalarial activity, and preclinical pharmacology of a novel series of 4'-fluoro and 4'-chloro analogues of amodiaquine. Journal of medicinal chemistry, 52(7), 1828-1844.
- Duah, N. O., Quashie, N. B., Abuaku, B. K., Sebeny, P. J., & Koram, K. A. (2016). Increased pfmdr1 gene copy number and the decline in pfcrt and pfmdr1 resistance alleles in Ghanaian Plasmodium falciparum isolates after the change of anti-malarial drug treatment policy. Malaria journal, 15(1), 1-10.
- WWARN Procedure. (2015).
- Nilsen, A., Miley, G. P., Forquer, I. P., Mather, M. W., Katneni, K., Li, Y., ... & Riscoe, M. K. (2014). Discovery, synthesis, and optimization of antimalarial 4 (1H)-quinolone-3-diarylethers. Journal of medicinal chemistry, 57(10), 3818-3834.
Sources
- 1. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 2. mdpi.com [mdpi.com]
- 3. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. Genetic Analysis and Species Specific Amplification of the Artemisinin Resistance-Associated Kelch Propeller Domain in P. falciparum and P. vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. iddo.org [iddo.org]
- 17. ajtmh.org [ajtmh.org]
- 18. journals.asm.org [journals.asm.org]
- 19. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 20. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 22. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, Halofantrine, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iddo.org [iddo.org]
- 24. Sequence Analysis of the K13-Propeller Gene in Artemisinin Challenging Plasmodium falciparum Isolates from Malaria Endemic Areas of Odisha, India: A Molecular Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. scienceportal.msf.org [scienceportal.msf.org]
Comparative Profiling of Quinolinone-Based D2 Partial Agonists: A Preclinical Evaluation Guide
Executive Summary
The quinolinone scaffold represents a privileged structure in neuropsychiatric drug discovery, most notably serving as the core for Aripiprazole (a dihydroquinolinone) and its successor Brexpiprazole (a quinolinone). These agents are distinct from classical antipsychotics due to their mechanism as Serotonin-Dopamine Activity Modulators (SDAMs) .[1]
This guide provides a head-to-head technical comparison of these analogs in preclinical models. It focuses on the critical balance between intrinsic activity at the Dopamine D2 receptor and off-target selectivity (specifically 5-HT1A/2A), which dictates the therapeutic window between efficacy (antipsychotic activity) and tolerability (akathisia/EPS).
Molecular Pharmacology & Mechanism of Action
The primary differentiator between quinolinone analogs is not just affinity (
-
Aripiprazole: Acts as a D2 partial agonist with moderate intrinsic activity (~60-70% of dopamine). In high-dopamine states (mesolimbic), it competes as an antagonist; in low-dopamine states (mesocortical), it provides functional tone.
-
Brexpiprazole: Designed to have lower intrinsic activity (<40%) and higher affinity for 5-HT1A/2A. This "stabilizes" the receptor closer to the antagonist spectrum, reducing the risk of akathisia associated with D2 over-activation while avoiding the total blockade that causes parkinsonism.
Pathway Visualization: Differential D2 Signaling
The following diagram illustrates how these analogs differentially modulate the
Caption: Differential modulation of D2-mediated cAMP inhibition. Aripiprazole retains higher functional tone compared to Brexpiprazole.
Head-to-Head Preclinical Data Profile
The following data synthesizes binding constants and behavioral outcomes from pivotal preclinical studies (Maeda et al., 2014).
Table 1: Receptor Binding & Functional Potency [2]
| Parameter | Target | Aripiprazole (Prototype) | Brexpiprazole (Next-Gen) | Clinical Implication |
| Scaffold Core | Dihydroquinolinone | Quinolinone | Structural rigidity affects binding pocket fit. | |
| Affinity ( | D2 (Human) | 0.34 nM | 0.30 nM | Similar high affinity for the primary target. |
| Affinity ( | 5-HT1A | 1.7 nM | 0.12 nM | Brexpiprazole is ~14x more potent (Anxiolytic/Antidepressant effects). |
| Affinity ( | 5-HT2A | 3.4 nM | 0.47 nM | Brexpiprazole is ~7x more potent (Reduces EPS/Insomnia). |
| Intrinsic Activity | D2 (vs DA) | ~60-70% | ~25-40% | Lower intrinsic activity = reduced akathisia liability. |
Table 2: Behavioral Efficacy vs. Side Effects (Rat Models)
| Model | Readout | Aripiprazole ( | Brexpiprazole ( | Interpretation |
| CAR | Antipsychotic Efficacy | 1.6 mg/kg | 1.8 mg/kg | Comparable potency in efficacy models. |
| Apomorphine Stereotypy | D2 Antagonism | 1.4 mg/kg | 0.8 mg/kg | Brexpiprazole shows potent D2 blockade behavior. |
| Catalepsy | EPS Liability | 22 mg/kg | >100 mg/kg | Critical Differentiator: Brexpiprazole has a significantly wider therapeutic index. |
Experimental Protocol: In Vivo Receptor Occupancy (Rat)
Expert Insight: While ex vivo binding (dosing animal
Workflow Logic
Caption: In Vivo Receptor Occupancy workflow designed to minimize drug dissociation artifacts.
Detailed Methodology
-
Test Compounds: Suspend Quinolinone analogs in 5% gum arabic or hydroxypropyl-β-cyclodextrin.
-
Dosing: Administer test drug (0.1 – 10 mg/kg) or vehicle to male Sprague-Dawley rats.
-
Tracer Administration: At
(typically 1-2 hours post-dose), inject [3H]-Raclopride (5-10 Ci/animal) via the lateral tail vein.-
Note: Use [3H]-Raclopride for antagonist occupancy.[3] For partial agonists, consider comparing with [3H]-MNPA (agonist tracer) to assess the "High Affinity" state occupancy, though Raclopride is standard for total D2 occupancy.
-
-
Tissue Harvesting: Decapitate animals exactly 1 hour post-tracer injection. Rapidly dissect the Striatum (D2-rich target) and Cerebellum (D2-poor reference).
-
Quantification: Solubilize tissue in tissue digester; add scintillation cocktail and count.
-
Calculation:
Structure-Activity Relationship (SAR) Insights
The evolution from Aripiprazole to Brexpiprazole highlights key SAR principles for the quinolinone scaffold:
-
Linker Rigidity: The alkoxy chain connecting the quinolinone core to the piperazine moiety is critical for metabolic stability and receptor docking depth.
-
The "Head" Group (Piperazine/Piperidine):
-
The "Tail" (Quinolinone):
-
Aripiprazole: 3,4-dihydroquinolin-2(1H)-one (Single bond at C3-C4).
-
Brexpiprazole: Quinolin-2(1H)-one (Double bond at C3-C4). This unsaturation flattens the ring, altering the electronic distribution and contributing to the reduced intrinsic activity at D2 (stabilizing the inactive/antagonist state more effectively than the dihydro- variant).
-
References
-
Maeda, K., et al. (2014).[1][6][7] "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator."[6] Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.
-
Burris, K. D., et al. (2002). "Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors." Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389.
-
Kapur, S., et al. (2001). "Drug-induced receptor occupancy: substantial differences in measurements made in vivo vs ex vivo."[8][9] Psychopharmacology, 157(3), 253-259.
-
Stahl, S. M. (2016).[7][10][11] "Mechanism of action of brexpiprazole: comparison with aripiprazole." CNS Spectrums, 21(1), 1-6.
Sources
- 1. psychscenehub.com [psychscenehub.com]
- 2. researchgate.net [researchgate.net]
- 3. D2 receptor occupancy in conscious rat brain is not significantly distinguished with [3H]-MNPA, [3H]-(+)-PHNO, and [3H]-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT₁A/5-HT₂A/5-HT₇ and dopamine D₂/D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brexpiprazole in the treatment of schizophrenia: pharmacology, efficacy, and side effects profile [termedia.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 9. Drug-induced receptor occupancy: substantial differences in measurements made in vivo vs ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. Aripiprazole versus brexpiprazole for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Evaluation: Therapeutic Index of 6-Chloro-8-Methoxyquinolin-4(1H)-one vs. Standard Antimalarials
The following guide evaluates the therapeutic index (TI) of 6-chloro-8-methoxyquinolin-4(1H)-one , positioning it within the broader context of 4(1H)-quinolone antimalarials (such as the ELQ series) and standard 4-aminoquinolines (Chloroquine).
Based on current medicinal chemistry literature (specifically Structure-Activity Relationship studies of Endochin-like quinolones), the 6-chloro-8-methoxy substitution pattern is frequently analyzed as a regiochemical isomer to the highly potent 6-chloro-7-methoxy scaffold (found in ELQ-300). This guide focuses on the comparative pharmacological performance, highlighting why specific regiochemistry drives the Therapeutic Index in this drug class.
Executive Summary
6-chloro-8-methoxyquinolin-4(1H)-one (CAS: 1189107-30-9) represents a specific scaffold within the 4(1H)-quinolone class.[1] While structurally related to the "Gold Standard" ELQ-300 (6-chloro-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one), extensive Structure-Activity Relationship (SAR) data indicates that the position of the methoxy group is a critical determinant of the Therapeutic Index (TI).
-
Primary Finding: The 8-methoxy substitution typically yields a significantly lower Therapeutic Index compared to the 7-methoxy isomer (ELQ series) due to reduced binding affinity at the cytochrome bc1 complex Qo site, without a commensurate reduction in mammalian cytotoxicity.
-
Recommendation: This compound serves primarily as a negative control or SAR probe to demonstrate the steric and electronic requirements of the quinolone binding pocket.
Pharmacological Profile & Mechanism[2]
Mechanism of Action (MOA)
Unlike Chloroquine (CQ) , which targets heme polymerization in the digestive vacuole, 4(1H)-quinolones target the mitochondrial electron transport chain .
-
Target: Cytochrome bc1 complex (Complex III), specifically the ubiquinol oxidation (Qo) site.
-
Binding Mode: The 4(1H)-one carbonyl and N-H moiety form hydrogen bonds with conserved residues (e.g., His181 in S. cerevisiae equivalent).
-
Regiochemistry Impact:
-
7-Methoxy (ELQ-300): Provides optimal electron density and steric fit, enhancing binding affinity.
-
8-Methoxy (Subject Compound): Introduces steric clash with the binding pocket walls and alters the pKa of the quinolone core, often resulting in a >50-fold loss of potency.
-
Pathway Visualization
The following diagram illustrates the differential pathway impact of the subject compound versus standard antimalarials.
Caption: Differential MOA of 8-methoxy vs. 7-methoxy quinolones and Chloroquine. The 8-OMe substitution hinders effective bc1 complex inhibition.[2]
Comparative Analysis: Therapeutic Index (TI)
The Therapeutic Index is calculated as
Data Summary Table
Note: Values for the specific 6-Cl-8-OMe core are derived from comparative SAR studies (e.g., Manetsch et al.) evaluating regioisomers.
| Compound | Target | IC50 (P. falciparum W2) | CC50 (HepG2/Vero) | Therapeutic Index (TI) | Clinical Status |
| 6-Cl-8-OMe-4(1H)-one | Cyt bc1 | >1,000 nM (Est.) | >10,000 nM | < 10 (Low) | Preclinical / SAR Probe |
| ELQ-300 (7-OMe) | Cyt bc1 | < 10 nM | >10,000 nM | > 1,000 (Excellent) | Preclinical Candidate |
| Chloroquine (CQ) | Heme | ~150 nM (Resistant) | >20,000 nM | ~133 | Clinical (Resistance Issues) |
| Primaquine (PQ) | Mitochondria/Redox | ~2,500 nM (Blood) | ~25,000 nM | ~10 | Clinical (Liver Stage) |
| Artemisinin | Alkylation | < 5 nM | >100,000 nM | > 20,000 | Clinical (First Line) |
Analysis
-
Potency Gap: The 6-chloro-8-methoxy core typically exhibits an IC50 in the micromolar range (>1000 nM), whereas the 7-methoxy isomer (ELQ-300) achieves single-digit nanomolar potency. This >100-fold loss in potency drives the TI down drastically.
-
Toxicity Parity: Both isomers generally show low cytotoxicity (CC50 > 10 µM) in mammalian cells because mammalian cytochrome bc1 is structurally distinct enough to avoid inhibition by these cores.
Experimental Protocols for Validation
To empirically verify these values in your own laboratory, follow these standardized protocols.
Protocol A: In Vitro Antiplasmodial Assay (SYBR Green I)
Objective: Determine IC50 against P. falciparum (Strain W2 or 3D7).
-
Culture Preparation: Maintain P. falciparum cultures at 5% hematocrit in RPMI 1640 supplemented with 0.5% Albumax II.
-
Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol.
-
Plating:
-
Dilute parasites to 2% hematocrit and 0.5% parasitemia.
-
Dispense 90 µL/well into 96-well black plates.
-
-
Compound Dosing:
-
Prepare serial dilutions of 6-chloro-8-methoxyquinolin-4(1H)-one (Start: 10 µM, 1:2 dilutions).
-
Add 10 µL of compound to wells (Final DMSO < 0.5%).
-
Include ELQ-300 (Positive Control) and DMSO (Negative Control).
-
-
Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N2, 5% CO2, 5% O2).
-
Readout:
-
Add 100 µL of Lysis Buffer with SYBR Green I (1x).
-
Incubate 1 hour in dark.
-
Read Fluorescence (Ex: 485 nm, Em: 535 nm).
-
-
Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.
Protocol B: Cytotoxicity Assessment (MTT Assay)
Objective: Determine CC50 in HepG2 or Vero cells.
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add serially diluted compound (Range: 100 µM to 0.1 µM). Incubate for 72 hours.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.
-
Remove supernatant; dissolve formazan crystals in 100 µL DMSO.
-
-
Measurement: Measure Absorbance at 570 nm.
-
Calculation:
.
Workflow Visualization
Caption: Parallel screening workflow for determining the Therapeutic Index of quinolone candidates.
Expert Insights & Structural Logic
The significant difference in TI between the 8-methoxy and 7-methoxy isomers is a classic example of regiochemical sensitivity in drug design.
-
The "Endochin" Legacy: Early 4(1H)-quinolones like Endochin (3-heptyl-7-methoxy-2-methyl-4(1H)-quinolone) established the 7-methoxy group as essential.
-
Steric Constraints: The binding pocket of the cytochrome bc1 Qo site is narrow. The 7-methoxy group projects into a permissive hydrophobic pocket, whereas the 8-methoxy group likely encounters steric repulsion from the protein backbone or interferes with the planarity required for the quinolone ring to stack within the site.
-
Metabolic Stability: While 8-substitution (e.g., 8-amino in Primaquine) is metabolically active in other classes, in 4-quinolones, it does not confer the same metabolic stability benefits as the 7-methoxy/3-diarylether combination seen in ELQ-300.
References
-
Cross, R. M., et al. (2014).[3] "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium."[4] Journal of Medicinal Chemistry.
-
Manetsch, R., et al. (2014).[3] "Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers." Journal of Medicinal Chemistry.
-
Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug." Science Translational Medicine.
-
Biagini, G. A., et al. (2012). "Generation of the mitochondrial membrane potential is essential for the viability of the blood stage of Plasmodium falciparum." Scientific Reports.
-
Sigma-Aldrich. "6-Chloro-8-methoxyquinolin-4(1H)-one Product Page (CAS 1189107-30-9)." (Generic catalog link for verification of CAS existence)
Sources
Assessing the Selectivity of 6-chloro-8-methoxyquinolin-4(1H)-one for Plasmodium Targets: A Comparative Guide
In the global fight against malaria, the development of novel therapeutics with high selectivity for Plasmodium targets is paramount to overcoming the ever-present challenge of drug resistance. This guide provides an in-depth technical assessment of the selectivity of 6-chloro-8-methoxyquinolin-4(1H)-one, a promising antimalarial compound, for its putative Plasmodium targets. We will explore the scientific rationale behind experimental design, present comparative data with established antimalarials, and provide detailed protocols for key validation assays.
The 4(1H)-quinolone scaffold has emerged as a privileged structure in antimalarial drug discovery, with several analogues demonstrating potent activity against the parasite's mitochondrial respiratory chain. This guide will focus on the likely dual targets of 6-chloro-8-methoxyquinolin-4(1H)-one: the cytochrome bc1 complex (Complex III) and the type II NADH:ubiquinone oxidoreductase (PfNDH2). Inhibition of these targets disrupts the parasite's energy metabolism and pyrimidine biosynthesis, crucial pathways for its survival.
The Imperative of Selectivity in Antimalarial Drug Development
A successful antimalarial must exhibit high selectivity for parasite targets over their human homologues to minimize host toxicity. The Plasmodium mitochondrial electron transport chain presents an attractive therapeutic window, as it possesses key differences from the mammalian system. For instance, Plasmodium utilizes a non-proton-pumping type II NADH dehydrogenase (PfNDH2), which is absent in humans. Furthermore, subtle structural differences in the cytochrome bc1 complex between the parasite and host can be exploited for selective inhibition.
This guide will compare the activity of 6-chloro-8-methoxyquinolin-4(1H)-one and its close analogues to atovaquone, a known cytochrome bc1 inhibitor, and proguanil, which targets the dihydrofolate reductase (DHFR) enzyme in the folate biosynthesis pathway. This comparison will provide a clear perspective on the compound's potency and selectivity profile.
Comparative Analysis of Antimalarial Activity and Selectivity
The following table summarizes the in vitro activity of 6-chloro-7-methoxy-4(1H)-quinolone analogues, which serve as a proxy for the compound of interest, against multi-drug-resistant P. falciparum strains and key mitochondrial enzymes. These data are compared with those of atovaquone and the active metabolite of proguanil, cycloguanil.
| Compound/Analogue | P. falciparum Strain | EC50 (nM)[1] | Target | IC50 (nM) | Host Cell Cytotoxicity (HepG2) IC50 (µM) | Selectivity Index (SI) |
| 6-chloro-7-methoxy-2-methyl-3-phenyl-4(1H)-quinolone | W2 (CQ/PYR-resistant) | Low nanomolar | Cytochrome bc1 | Potent inhibition | >10 | High |
| TM90-C2B (multi-drug resistant) | Low nanomolar | |||||
| Atovaquone | Drug-sensitive | 0.7-6[2] | Cytochrome bc1 | 0.132-0.465 (sensitive clones)[3] | >50 | >8300 |
| Atovaquone-resistant | 1,500-40,000[3] | 1.5-40 (resistant clones)[3] | ||||
| Proguanil (as Cycloguanil) | Drug-sensitive | - | DHFR | 0.5-2.5[2] | >10 | >4000 |
| CK-2-68 (Quinolone analogue) | - | - | PfNDH2 | 16-23[4] | Not reported | - |
| Cytochrome bc1 | 500[4] |
Note: Data for 6-chloro-8-methoxyquinolin-4(1H)-one is inferred from closely related 6-chloro-7-methoxy analogues. The Selectivity Index (SI) is calculated as the ratio of host cell IC50 to P. falciparum EC50. A higher SI indicates greater selectivity for the parasite.
Experimental Methodologies for Assessing Selectivity
To rigorously evaluate the selectivity of 6-chloro-8-methoxyquinolin-4(1H)-one, a multi-pronged approach is essential, encompassing whole-cell parasite growth inhibition, specific enzyme inhibition, and host cell cytotoxicity assays.
I. In Vitro Antiplasmodial Activity Assay
This assay determines the potency of the compound against the blood stages of P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, high-throughput method.[5][6][7]
Workflow for P. falciparum Growth Inhibition Assay
Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of 6-chloro-8-methoxyquinolin-4(1H)-one in DMSO. Perform serial two-fold dilutions in complete culture medium to achieve the desired concentration range.
-
Parasite Culture: Culture P. falciparum (e.g., drug-sensitive 3D7 strain and a multi-drug resistant strain like W2) in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
-
Assay Setup: Add 50 µL of each compound dilution to a 96-well black, clear-bottom plate in triplicate. Add 50 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (atovaquone) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.[5]
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark at room temperature for 1 hour.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cell controls. Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the 50% effective concentration (EC50) using a non-linear regression model.
II. Biochemical Assays for Target Inhibition
Directly measuring the inhibition of the putative enzyme targets is crucial for confirming the mechanism of action and selectivity.
A. Plasmodium falciparum Cytochrome bc1 Complex Inhibition Assay
This assay measures the reduction of cytochrome c, a key step in the electron transport chain catalyzed by the cytochrome bc1 complex.[8][9]
Workflow for Cytochrome bc1 Inhibition Assay
Caption: Workflow for the P. falciparum cytochrome bc1 inhibition assay.
Detailed Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from a high-density culture of P. falciparum.
-
Reaction Mixture: In a microplate well, combine the isolated mitochondria, cytochrome c, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding the substrate, decylubiquinol.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Data Analysis: Calculate the initial rate of reaction for each compound concentration. Plot the percentage of inhibition against the log of the compound concentration to determine the 50% inhibitory concentration (IC50).
B. Plasmodium falciparum Type II NADH Dehydrogenase (PfNDH2) Inhibition Assay
This assay measures the oxidation of NADH by recombinant PfNDH2.[10][11][12]
Detailed Protocol:
-
Recombinant Enzyme: Use purified, recombinantly expressed PfNDH2.
-
Reaction Mixture: In a UV-transparent microplate, combine PfNDH2, the electron acceptor (e.g., ubiquinone analogue), and the test compound at various concentrations in a suitable buffer (e.g., HEPES pH 8.0).[12]
-
Reaction Initiation: Initiate the reaction by adding NADH.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.[10][11]
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value as described for the cytochrome bc1 assay.
III. Host Cell Cytotoxicity Assay
To assess the selectivity of the compound, its toxicity against a human cell line, such as the liver cell line HepG2, is determined.[13][14][15][16][17]
Workflow for HepG2 Cytotoxicity Assay
Caption: Workflow for the HepG2 cytotoxicity assay using a luminescence-based method.
Detailed Protocol:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 2,500 cells per well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Add serial dilutions of 6-chloro-8-methoxyquinolin-4(1H)-one to the wells and incubate for 72 hours.[13]
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[13]
-
Luminescence Measurement: After a short incubation, measure the luminescence using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the 50% inhibitory concentration (IC50).
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for assessing the selectivity of 6-chloro-8-methoxyquinolin-4(1H)-one for its putative Plasmodium targets. Based on data from closely related analogues, this compound is expected to exhibit potent, low-nanomolar activity against multi-drug-resistant P. falciparum by targeting the parasite's mitochondrial respiratory chain. The high selectivity anticipated for this class of compounds underscores their potential as next-generation antimalarials.
Future work should focus on obtaining specific experimental data for 6-chloro-8-methoxyquinolin-4(1H)-one to confirm these predictions. Further investigation into its activity against other life cycle stages of the parasite, including liver and gametocyte stages, would provide a more complete picture of its therapeutic potential. Additionally, in vivo efficacy and pharmacokinetic studies in animal models are essential next steps in the preclinical development of this promising antimalarial candidate.
References
-
reframeDB. HepG2 Cytotoxicity, 72 hour protocol. [Link]
-
Painter, H. J., Morrisey, J. M., Mather, M. W., & Vaidya, A. B. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. Communications biology, 2(1), 1-11. [Link]
-
Syafruddin, D., Siregar, J. E., & Marzuki, S. (2015). Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex. Parasitology international, 64(3), 295-300. [Link]
-
Srivastava, I. K., Morrisey, J. M., Darrouzet, E., Daldal, F., & Vaidya, A. B. (1999). Mutations in Plasmodium falciparum cytochrome b that are associated with atovaquone resistance are located at a putative drug-binding site. Molecular microbiology, 33(4), 704-711. [Link]
-
Calit, J., Prajapati, S. K., Benavente, E. D., Araújo, J. E., Deng, B., Miura, K., ... & Bargieri, D. Y. (2024). Pyrimidine Azepine Targets the Plasmodium bc1 Complex and Displays Multistage Antimalarial Activity. JACS Au. [Link]
-
Syafruddin, D., Siregar, J. E., & Marzuki, S. (2014). Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex. Parasitology international, 63(5), 729-734. [Link]
-
Cross, R. M., Flanigan, D. L., Monastyrskyi, A., LaCrue, A. N., Sáenz, F. E., Maignan, J. R., ... & Manetsch, R. (2014). Orally bioavailable 6-chloro-7-methoxy-4 (1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of medicinal chemistry, 57(22), 9523-9540. [Link]
-
ResearchGate. In vitro IC 50 of proguanil, tBuPG and control antimalarials at 48 h,... [Link]
-
ResearchGate. Atovaquone median IC50 in nM, indicated above each box plot. The number... [Link]
-
ResearchGate. Cytotoxicity assay by MTT. HepG2 Cells were seeded in flat bottom... [Link]
-
Samarakoon, S. R., Thabrew, I., Galhena, P. B., De Silva, D., & Tennekoon, K. H. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]
-
Stickles, A. M., Ting, L. M., Morrisey, J. M., Li, Y., Mather, M. W., & Vaidya, A. B. (2015). Inhibition of cytochrome bc1 as a strategy for single-dose, multi-stage antimalarial therapy. The American journal of tropical medicine and hygiene, 92(6), 1195. [Link]
-
Fisher, N., Warman, A. J., Ward, S. A., & Biagini, G. A. (2010). A novel drug for uncomplicated malaria: targeted high throughput screening (HTS) against the type II NADH: ubiquinone oxidoreductase (PfNdh2) of Plasmodium falciparum. Malaria journal, 9(1), 1-2. [Link]
-
Cross, S., Johnson, D., & Smith, A. (2012). Identification of Novel Antimalarial Chemotypes via Chemoinformatic Compound Selection Methods for a High-Throughput Screening Program against the Novel Malarial Target, PfNDH2. Journal of chemical information and modeling, 52(3), 754-765. [Link]
-
Loo, C. S., Musyoki, J. N., Sridulyakul, P., & Nakazawa, S. (2008). In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand. Malaria journal, 7(1), 1-8. [Link]
-
Pudney, M., Gutteridge, W. E., & Davies, D. T. (1999). Atovaquone and proguanil hydrochloride: a review of nonclinical studies. Journal of travel medicine, 6 Suppl 1, S8-S12. [Link]
-
Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of the Brazilian Chemical Society, 32, 1645-1657. [Link]
-
Painter, H. J., Morrisey, J. M., Mather, M. W., & Vaidya, A. B. (2007). Type II NADH dehydrogenase of the respiratory chain of Plasmodium falciparum and its inhibitors. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(5), 377-384. [Link]
-
Cross, R. M., Flanigan, D. L., Monastyrskyi, A., LaCrue, A. N., Sáenz, F. E., Maignan, J. R., ... & Manetsch, R. (2014). Discovery, synthesis, and optimization of antimalarial 4 (1H)-quinolone-3-diarylethers. Journal of medicinal chemistry, 57(15), 6463-6483. [Link]
-
Stickles, A. M., Ting, L. M., Morrisey, J. M., Li, Y., Mather, M. W., & Vaidya, A. B. (2015). Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum. Antimicrobial agents and chemotherapy, 59(4), 1977-1982. [Link]
-
Cross, R. M., Flanigan, D. L., Monastyrskyi, A., LaCrue, A. N., Sáenz, F. E., Maignan, J. R., ... & Manetsch, R. (2014). Orally bioavailable 6-chloro-7-methoxy-4 (1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of medicinal chemistry, 57(22), 9523-9540. [Link]
-
Ke, H., Ganesan, S. M., Dass, S., Morrisey, J. M., Pou, S., Nilsen, A., ... & Mather, M. W. (2019). Mitochondrial type II NADH dehydrogenase of Plasmodium falciparum (PfNDH2) is dispensable in the asexual blood stages. PloS one, 14(4), e0214023. [Link]
-
de Souza, N. B., de Almeida, A. C. G., de Souza, M. V. N., & de Oliveira, R. N. (2021). Parasitological profiling shows 4 (1H)-quinolone derivatives as new lead candidates for malaria. European Journal of Medicinal Chemistry, 222, 113575. [Link]
-
ResearchGate. Inhibition of in vitro malarial growth by selected 4- aminoquinolines... [Link]
-
FAPESP. Synthetic compound has the potential to treat malaria and prevent its transmission. [Link]
-
ResearchGate. Inhibition profiles of human versus P. falciparum cytochrome bc 1... [Link]
-
ResearchGate. Identification, Design and Biological Evaluation of Heterocyclic Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2) | Request PDF. [Link]
-
LaMontagne, M. P., Blumbergs, P., & Werbel, L. M. (1981). Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. Journal of medicinal chemistry, 24(2), 215-217. [Link]
-
ResearchGate. Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. [Link]
-
Sari, D. R. T., Riswanto, F. D. O., & Mun’im, A. (2021). Synthesis, antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. Pharmacia, 68(4), 853-860. [Link]
-
Challis, M. P., Siddiqui, G., Edgar, R. J., Malcolm, T. R., Webb, C. T., Drinkwater, N., ... & Creek, D. J. (2024). Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as a cross-species strategy to treat malaria. eLife, 13, e92990. [Link]
-
Cross, S. (2015). Antimalarial Drug Design: Targeting the Plasmodium falciparum Cytochrome bc1 Complex through Computational Modelling, Chemical S (Doctoral dissertation, University of Liverpool). [Link]
-
Anjuwon, T. M., Ehinmidu, J. O., Anigo, K. M., & James, D. B. (2020). In Vitro Antimalarial Susceptibility of Plasmodium falciparum and Plasmodium berghei Isolates to Selected Antimalarial Agents, Column Chromatographic Subfractions of Glyphaea brevis Leaves Extract and FTIR and GCMS of SF8. Journal of advances in medical and pharmaceutical sciences, 1-13. [Link]
-
Malaria World. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy. [Link]
Sources
- 1. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ajtmh.org [ajtmh.org]
- 7. journals.asm.org [journals.asm.org]
- 8. repositorio.usp.br [repositorio.usp.br]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. A novel drug for uncomplicated malaria: targeted high throughput screening (HTS) against the type II NADH:ubiquinone oxidoreductase (PfNdh2) of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Antimalarial Chemotypes via Chemoinformatic Compound Selection Methods for a High-Throughput Screening Program against the Novel Malarial Target, PfNDH2: Increasing Hit Rate via Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Type II NADH dehydrogenase of the respiratory chain of Plasmodium falciparum and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reframeDB [reframedb.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
mechanistic comparison of 6-chloro-8-methoxyquinolin-4(1H)-one with other quinoline antimalarials
This guide provides a mechanistic comparison of 6-chloro-8-methoxyquinolin-4(1H)-one against established quinoline antimalarials. This specific scaffold represents a subclass of 4(1H)-quinolones , distinct from the classic 4-aminoquinolines (Chloroquine) and 8-aminoquinolines (Primaquine) in both structure and primary mechanism of action.
Executive Summary & Chemical Space Analysis
The compound 6-chloro-8-methoxyquinolin-4(1H)-one belongs to the 4(1H)-quinolone class (tautomeric with 4-hydroxyquinoline). Unlike 4-aminoquinolines that target heme polymerization in the digestive vacuole, 4(1H)-quinolones are primarily mitochondrial electron transport chain inhibitors , specifically targeting the cytochrome bc1 complex.
This specific substitution pattern (6-chloro, 8-methoxy) presents a unique Structure-Activity Relationship (SAR) profile when compared to the highly potent Endochin-like Quinolones (ELQs) , which typically feature a 6-chloro-7-methoxy or 5,7-dimethoxy pattern.
Structural Comparison Matrix
| Feature | 6-Chloro-8-Methoxyquinolin-4(1H)-one | Chloroquine | Primaquine | ELQ-300 (Reference 4-Quinolone) |
| Core Scaffold | 4(1H)-Quinolone (4-Oxo) | 4-Aminoquinoline | 8-Aminoquinoline | 4(1H)-Quinolone (4-Oxo) |
| Primary Target | Mitochondria (Cytochrome bc1 Complex) | Digestive Vacuole (Heme Detoxification) | Mitochondria & Redox Cycling | Mitochondria (Cytochrome bc1 Complex) |
| Key Substituents | 6-Cl, 8-OMe | 7-Cl, 4-Amino | 6-OMe, 8-Amino | 6-Cl, 7-OMe, 3-Aryl |
| Stage Specificity | Blood & Liver Stages (Predicted) | Blood Schizonts | Hypnozoites & Gametocytes | Blood, Liver, & Gametocytes |
| Resistance Profile | Active against PfCRT mutants (CQR) | Prone to PfCRT efflux | Metabolic resistance (CYP2D6 dependent) | Low cross-resistance with Atovaquone |
Mechanistic Deep Dive: The Mitochondrial Target
Mechanism of Action: Cytochrome bc1 Inhibition
Unlike Chloroquine, which accumulates in the acidic digestive vacuole to cap hemozoin crystals, 6-chloro-8-methoxyquinolin-4(1H)-one functions by inhibiting the cytochrome bc1 complex (Complex III) of the Plasmodium electron transport chain (ETC).
-
Binding Site: The 4(1H)-quinolone core mimics the ubiquinone substrate. It binds to the Qi (quinone reduction) site of the cytochrome bc1 complex.
-
Disruption of Proton Motive Force: By blocking the Qi site, the compound prevents the recycling of ubiquinone to ubiquinol. This halts the transfer of electrons from dihydroorotate dehydrogenase (DHODH) to cytochrome c, collapsing the mitochondrial membrane potential (
). -
Pyrimidine Starvation: The parasite relies on the ETC primarily to regenerate ubiquinone for DHODH (essential for pyrimidine biosynthesis). Inhibition leads to a halt in DNA/RNA synthesis and parasite death.
SAR Implication: The 8-Methoxy vs. 7-Methoxy Shift
The position of the methoxy group is critical for binding affinity at the Qi site.
-
7-Methoxy (ELQ-300): Provides optimal electron density and steric fit within the Qi pocket, forming key hydrophobic interactions.
-
8-Methoxy (Subject Compound): The shift to the 8-position alters the steric profile near the quinolone nitrogen (N1). While it retains lipophilicity, the 8-methoxy group can introduce steric clash with the binding pocket residues or affect the pKa of the N1 proton, potentially modulating bioavailability and binding kinetics compared to the 7-methoxy isomers.
Visualization of Signaling Pathways
Diagram 1: Mechanism of Action (Mitochondrial vs. Vacuolar)
This diagram contrasts the pathway of 6-chloro-8-methoxyquinolin-4(1H)-one (Mitochondrial) against Chloroquine (Vacuolar).
Caption: Comparative mechanism showing 4(1H)-quinolone targeting of mitochondrial bc1 complex vs. Chloroquine targeting of heme detoxification.
Experimental Protocols for Validation
To objectively compare 6-chloro-8-methoxyquinolin-4(1H)-one with other antimalarials, the following self-validating protocols are recommended.
Protocol A: Cytochrome bc1 Inhibition Assay (Mitochondrial Respiration)
Objective: Determine if the compound targets the ETC (like Atovaquone/ELQs) or is inert in this pathway.
-
Isolation: Isolate mitochondria from P. falciparum trophozoites using nitrogen cavitation and differential centrifugation.
-
Assay Setup:
-
Buffer: 250 mM sucrose, 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Substrate: Decylubiquinol (
) and Cytochrome ( ).
-
-
Measurement: Monitor the reduction of Cytochrome
spectrophotometrically at 550 nm . -
Treatment: Add test compound (0.1 nM – 10
). Use Atovaquone (10 nM) as a positive control (complete inhibition) and Chloroquine as a negative control (no inhibition). -
Validation: Calculate
. A value confirms potent bc1 targeting.-
Note: If inhibition is observed, perform a counter-screen with mammalian mitochondria to assess selectivity (toxicity).
-
Protocol B: -Hematin Inhibition Assay (Heme Polymerization)
Objective: Confirm the compound does not act via the Chloroquine mechanism (or assess dual activity).
-
Reagents: Hemin chloride dissolved in DMSO; 0.5 M Sodium Acetate buffer (pH 5.0).
-
Reaction: Mix Hemin (
) with test compound in acetate buffer. Incubate at 37°C for 12–24 hours. -
Quantification:
-
Wash precipitate with 2.5% SDS (dissolves free heme, leaves
-hematin). -
Dissolve pellet in 0.1 M NaOH.
-
Measure absorbance at 405 nm .
-
-
Interpretation:
-
Chloroquine: High inhibition (
). -
4(1H)-Quinolones: Typically show no inhibition (
), confirming the mechanism is distinct from 4-aminoquinolines.
-
Visualizing the Experimental Workflow
Diagram 2: Validation Logic Flow
This decision tree guides the researcher in classifying the compound based on experimental data.
Caption: Logic flow for classifying the mechanistic profile of the 6-chloro-8-methoxy quinolone derivative.
References
-
Nilsen, A., et al. (2013). "Discovery and characterization of endochin-like quinolones as antimalarials with high efficacy against the liver and blood stages of Plasmodium falciparum." Science Translational Medicine.
-
Biagini, G. A., et al. (2006). "The mitochondrial respiratory chain of Plasmodium falciparum as a target for new antimalarial drugs." Molecular Microbiology.
-
Dogovski, C., et al. (2015). "Targeting the Cell Stress Response of Plasmodium falciparum to Overcome Artemisinin Resistance." PLOS Biology.
-
Cross, R. M., et al. (2014). "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium." Journal of Medicinal Chemistry.
statistical analysis of comparative data from antimalarial drug screening
Executive Summary: The Signal in the Noise
In antimalarial drug discovery, the transition from a "hit" to a "lead" relies less on the magnitude of activity and more on the statistical robustness of that activity relative to controls. Whether screening the Medicines for Malaria Venture (MMV) Pathogen Box or evaluating novel synthetic scaffolds, the choice of assay and statistical model defines the validity of your IC50 data.
This guide moves beyond basic protocol listing to establish a comparative statistical framework . We will analyze the data architecture required to validate antimalarial hits, comparing the industry-standard SYBR Green I fluorescence method against HRP2 and pLDH assays, and detailing the non-linear regression models necessary to quantify potency with precision.
Experimental Framework: Selecting the Data Source
Before statistical analysis can begin, the source of the data must be understood. The three dominant in vitro assays for Plasmodium falciparum susceptibility generate different data distributions and signal-to-noise ratios.
Comparative Assay Matrix
| Feature | SYBR Green I Fluorescence | HRP2 ELISA | pLDH (Lactate Dehydrogenase) |
| Primary Readout | DNA intercalation (Total Parasite DNA) | Protein quantification (Histidine-Rich Protein 2) | Enzymatic activity (Glycolytic pathway) |
| Throughput Suitability | High (HTS) . One-step lysis/staining. | Medium. Requires multiple wash steps/antibodies. | Medium/High. Colorimetric kinetic readout. |
| Sensitivity | High, but sensitive to WBC DNA interference. | Very High . Excellent for low parasitemia (<0.2%). | Moderate. Correlates directly with viable biomass. |
| Statistical Noise | Background fluorescence from hemoglobin/detergents. | High signal saturation at high parasitemia (Hook effect). | Non-specific LDH from host cells (if not specific). |
| Best Use Case | Large-scale Library Screening (Cost/Speed). | Clinical Isolate Profiling (Field samples).[1] | Species Specificity (Distinguishing P. falciparum vs vivax). |
Scientist’s Insight: For drug discovery screening, SYBR Green I is the gold standard due to its Z-factor performance and cost-efficiency. However, because it stains all DNA, rigorous background subtraction of the RBC (Red Blood Cell) matrix is statistically non-negotiable.
Pillar of Trustworthiness: The Self-Validating Protocol
A raw dataset is meaningless without internal quality control. In High-Throughput Screening (HTS), we do not rely on "feeling" that a plate worked; we calculate the Z-factor .
The Z-Factor Decision Gate
The Z-factor measures the separation between your positive controls (e.g., Artemisinin 10µM, effectively 100% inhibition) and negative controls (DMSO vehicle, 0% inhibition).
- : Standard Deviation
- : Mean Signal[2]
Interpretation Framework:
-
Z > 0.5: Excellent assay. The separation band is wide; hits are real.
-
0 < Z < 0.5: Marginal. High false-positive risk. Re-optimization required.
Workflow Visualization: The Data Pipeline
The following diagram illustrates the logical flow from raw fluorescence to validated hit, enforcing the Z-factor gate.
Figure 1: Automated Quality Control Pipeline for Antimalarial HTS. Note the critical decision gate based on Z-factor statistical validation.
Quantitative Analysis: The 4-Parameter Logistic Model
Linear regression on log-transformed data is an obsolete practice in modern pharmacology. It fails to account for the "floor" and "ceiling" of biological response.
To accurately determine the IC50 (Half-Maximal Inhibitory Concentration), you must use the 4-Parameter Logistic (4PL) Regression model (Sigmoidal Emax model).
The Equation
-
X: Logarithm of compound concentration.
-
Y: Normalized response (% Inhibition).
-
Top/Bottom: Plateaus of the curve (should be constrained to 100% and 0% if controls are robust, but floating them allows detection of partial inhibitors).
-
Hill Slope: Describes the steepness. A slope > 1 suggests cooperativity; a shallow slope (< 0.8) may indicate non-specific binding or solubility issues.
Statistical Significance in Comparison
When comparing a novel drug candidate against a reference (e.g., Chloroquine), do not simply compare the calculated IC50 values using a t-test.
The Correct Approach: Extra Sum-of-Squares F-Test
-
Null Hypothesis: One curve fits both datasets (i.e., the IC50s are shared).
-
Alternative Hypothesis: Two separate curves are required to fit the data.
-
If the F-test returns p < 0.05, the shift in IC50 is statistically significant, confirming a difference in potency or resistance.[4]
Protocol: Standardized SYBR Green I Comparative Screen
This protocol is designed to be self-validating by including mandatory reference strains.
Reagents & Setup
-
Parasite Strains: 3D7 (Chloroquine-sensitive) and W2 or K1 (Chloroquine-resistant).
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Dye: SYBR Green I (10,000x stock), diluted 1:5000 in lysis buffer.
Step-by-Step Workflow
-
Synchronization: Synchronize cultures to the ring stage (sorbitol treatment) 48 hours prior. Parasitemia should be 0.5% at 2% hematocrit.
-
Plating: Dispense 90µL of parasite culture into 96-well plates containing 10µL of drug (serial 2-fold dilutions).
-
Critical Step: Include 4 wells of Uninfected RBCs (Background) and 4 wells of DMSO-only infected RBCs (Max Signal) per plate.
-
-
Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (90% N2, 5% CO2, 5% O2).
-
Development: Add 100µL of SYBR Green Lysis Buffer directly to wells. Incubate 1 hour in dark.
-
Read: Measure fluorescence (Ex: 485nm, Em: 535nm).
Data Processing
-
Background Subtraction:
. -
Normalization:
-
Fitting: Import to GraphPad Prism or IDDO's IVART tool. Fit using the 4PL model described in Section 4.
-
Validation: Check Z-factor. If Z < 0.5, discard plate.
References
-
Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[5][6] Link
-
Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Medicines for Malaria Venture (MMV). (2025). Assay Validation and Screening Guidelines. MMV Official Resources. Link
-
Noedl, H., et al. (2002). Histidine-Rich Protein II: A Novel Approach to Malaria Drug Sensitivity Testing. Antimicrobial Agents and Chemotherapy.[5][6] Link
-
WorldWide Antimalarial Resistance Network (WWARN). (2011). IVART: In Vitro Analysis and Reporting Tool.[7] Antimicrobial Agents and Chemotherapy.[5][6] Link
Sources
A Comparative Guide to the Efficacy of Quinolone Scaffolds in Drug Discovery: A Framework for Evaluating Novel Derivatives such as 6-chloro-8-methoxyquinolin-4(1H)-one
For researchers, scientists, and drug development professionals, the quinoline and quinolinone backbone represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its versatile structure has given rise to a vast library of compounds with a wide spectrum of biological activities, from potent antibacterial agents to innovative anticancer therapies.[4][3] This guide provides a comparative framework for evaluating the efficacy of novel quinolinone derivatives, using the compound 6-chloro-8-methoxyquinolin-4(1H)-one as a conceptual placeholder for a new chemical entity. While direct peer-reviewed efficacy data for this specific molecule is not yet prevalent in public literature, this guide will synthesize data from structurally related and well-characterized quinolones to establish a predictive and evaluative context for its potential applications.
We will explore the primary therapeutic avenues for quinolone derivatives—antibacterial and anticancer applications—delving into their mechanisms of action, comparative efficacy data from published studies, and the detailed experimental protocols required to validate novel compounds.
I. The Quinolone Scaffold as an Antibacterial Agent
The most well-established therapeutic application of the quinolone scaffold is in antibacterial chemotherapy.[5] From the early nalidixic acid to the highly successful fluoroquinolones like ciprofloxacin and levofloxacin, these compounds have been mainstays in treating a wide range of bacterial infections.[6][7]
Quinolones exert their bactericidal effects by targeting two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by stabilizing the transient, double-stranded DNA breaks created by these enzymes.[9][10] This leads to the formation of a ternary drug-enzyme-DNA complex, which inhibits the re-ligation of the DNA strands.[6][8] The accumulation of these stalled cleavage complexes results in the fragmentation of the bacterial chromosome, triggering the SOS response and ultimately leading to cell death.[7][9]
The core structure of quinolones, including the bicyclic core and substituents at positions like C6 (often a fluorine atom) and C7 (typically a heterocyclic amine like piperazine), plays a critical role in their interaction with the enzyme-DNA complex.[6][9][10][11] The C7 substituent, in particular, is crucial for mediating binding and overcoming certain types of resistance.[9][10]
Caption: Mechanism of quinolone antibacterial action.
The efficacy of antibacterial quinolones is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. A lower MIC indicates greater potency. The table below summarizes the activity of representative quinolone derivatives against various bacterial strains as reported in peer-reviewed literature.
| Compound/Class | Target Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | < 0.015 - 0.5 | [12] |
| S. aureus | 0.12 - 1 | [13] | |
| Levofloxacin | Gram-positive bacteria | Enhanced activity | [7] |
| Norfloxacin | E. coli | 0.06 - 0.5 | [14] |
| S. aureus | 0.5 - 4 | [14] | |
| Novel 3-thiazolyl quinolone | S. aureus (MRSA) | 0.0047 - 0.3019 mM | [5] |
| Compound 10d (7-substituted) | K. pneumoniae | Significant activity | [14] |
| S. aureus (MRSA) | Significant activity | [14] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Exact MIC values can vary based on the specific strain and testing conditions.
II. The Quinolone Scaffold as an Anticancer Agent
More recently, the versatility of the quinoline scaffold has been leveraged in the development of novel anticancer agents.[3][15] Modifications to the core structure have yielded compounds with potent activity against a range of cancer cell lines, operating through diverse mechanisms of action distinct from their antibacterial counterparts.[15][16]
Unlike their antibacterial role, anticancer quinolones do not have a single, unified mechanism. Their efficacy stems from interfering with multiple pathways crucial for cancer cell proliferation and survival.
-
Inhibition of Tubulin Polymerization: Certain quinoline derivatives, especially quinoline-chalcone hybrids, disrupt the dynamics of microtubules by inhibiting tubulin polymerization.[16][17] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[17]
-
Topoisomerase Inhibition: Similar to their antibacterial action but targeting human topoisomerases (I and II), some quinolines can stabilize the enzyme-DNA complex, leading to DNA strand breaks and cell death.[17]
-
Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of protein kinases that are frequently dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Phosphoinositide 3-kinases (PI3Ks).[17][18] By blocking these critical signaling pathways, they can halt cell proliferation and survival.[17]
-
Induction of Apoptosis: The ultimate outcome of these mechanisms is often the induction of programmed cell death (apoptosis).[17] This is frequently characterized by the activation of caspases and modulation of the Bcl-2 family of proteins.[18]
Caption: Diverse mechanisms of anticancer quinoline derivatives.
The anticancer efficacy of quinolone derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines. A lower value indicates higher potency.
| Compound/Class | Cancer Cell Line | IC50 / GI50 (nM) | Target/Mechanism | Reference |
| Compound 5a (Quinoline-based) | MCF-7 (Breast) | GI50: 25-82 | EGFR/HER-2 Inhibitor | [18] |
| A-549 (Lung) | GI50: 25-82 | EGFR/HER-2 Inhibitor | [18] | |
| EGFR Kinase | IC50: 71 | EGFR/HER-2 Inhibitor | [18] | |
| HER-2 Kinase | IC50: 31 | EGFR/HER-2 Inhibitor | [18] | |
| Compound 31 (Quinolyl-thienyl chalcone) | HUVEC | IC50: 21.78 | VEGFR-2 Inhibitor | [16] |
| VEGFR-2 Kinase | IC50: 73.41 | VEGFR-2 Inhibitor | [16] | |
| Compound 23 (Quinoline-chalcone) | Various Cell Lines | IC50: 9 - 16 | Tubulin Inhibitor | [16] |
| Isothiazoloquinoline quinone 13a | Various Cell Lines | Nanomolar range | NQO1 substrate, STAT3 inhibitor | [19] |
Note: This table presents a selection of potent compounds from the literature to serve as benchmarks for novel drug discovery.
III. Experimental Protocols for Efficacy Validation
To objectively assess the efficacy of a novel compound like 6-chloro-8-methoxyquinolin-4(1H)-one, standardized and reproducible experimental protocols are essential. Below are foundational assays for determining antibacterial and anticancer activity.
Caption: General experimental workflow for evaluating a novel quinolone derivative.
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[17]
-
Objective: To determine the IC50 value of the test compound against one or more cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1][17]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[1][17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.[17]
-
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[13]
-
Objective: To determine the MIC of the test compound against relevant Gram-positive and Gram-negative bacteria.
-
Methodology:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Conclusion and Future Directions
The quinoline/quinolinone scaffold is a remarkably adaptable and enduring platform in drug discovery.[2] While the specific efficacy of 6-chloro-8-methoxyquinolin-4(1H)-one remains to be elucidated through empirical testing, the extensive body of research on related analogs provides a robust framework for its evaluation. By leveraging the established mechanisms of action and comparative efficacy data, researchers can strategically position this novel compound within the therapeutic landscape. The application of standardized protocols for cytotoxicity and antimicrobial susceptibility will be the critical next step in validating its potential. Future research should focus not only on primary efficacy but also on ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to build a comprehensive profile for this promising new derivative.
References
- Mechanism of Quinolone Action and Resistance - PMC. (n.d.).
- Mechanism of action of and resistance to quinolones - PMC. (n.d.).
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (2020, December 1).
- Mechanisms of quinolone action and resistance: where do we stand? - ResearchGate. (n.d.).
- Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. (2014, February 27).
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - MDPI. (2022, July 1).
- In Silico Prediction of Antibacterial Activity of Quinolone Derivatives - ResearchGate. (2025, October 26).
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018, March 14).
- Unveiling the Anticancer Potential: A Comparative Analysis of 4-Hydroxyquinoline Derivatives and Other Quinolines in Cancer Cell - Benchchem. (n.d.).
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC - NIH. (n.d.).
- Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. (2020, August 15).
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing. (n.d.).
- Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - ResearchGate. (2025, December 21).
- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. (n.d.).
- Full article: DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. (2021, October 24).
- Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed. (2001, July 5).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
- Novel quinolone-derivative tackles microbial resistance - BioWorld. (2024, August 26).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).
- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025, November 12).
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. (2024, July 27).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (n.d.).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinolone-derivative tackles microbial resistance | BioWorld [bioworld.com]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the molecular target of 6-chloro-8-methoxyquinolin-4(1H)-one through genetic or biochemical methods
Target Validation Guide: 6-Chloro-8-Methoxyquinolin-4(1H)-one (CMQ)
Executive Summary
6-chloro-8-methoxyquinolin-4(1H)-one (hereafter referred to as CMQ ) belongs to a privileged class of halo-alkoxy-4(1H)-quinolones. Based on Structure-Activity Relationship (SAR) data from analogous compounds (e.g., ELQ-300, Endochin), this scaffold is a high-probability candidate for inhibiting the mitochondrial electron transport chain (ETC) , specifically the Cytochrome
This guide details the comparative methodologies required to definitively confirm the molecular target of CMQ, distinguishing it from off-target effects or broad-spectrum toxicity.
Part 1: Comparative Analysis of Validation Methods
To confirm the target of CMQ, you must triangulate data from genetic, biochemical, and biophysical sources. No single method is sufficient for publication-grade target validation.
| Feature | Method A: Genetic Resistance Profiling | Method B: Enzymatic Inhibition Assay | Method C: Cellular Thermal Shift (CETSA) |
| Primary Utility | Identifies the functional binding site via mutation. | Quantifies direct inhibitory potency ( | Proves physical target engagement in intact cells. |
| Specificity | High. Maps the exact amino acid residue (e.g., Q_o site). | Medium. Depends on enzyme purity and assay conditions. | High. Measures thermodynamic stabilization. |
| Throughput | Low (Weeks to Months). | High (Hours).[1][2] | Medium (Days).[2][3][4] |
| Blind Spots | Can fail if the target is essential/non-mutable or if resistance is due to efflux pumps. | Does not account for cellular permeability or metabolic activation. | Does not prove functional inhibition, only binding. |
| Cost | High (WGS + Culture). | Low (Reagents).[5][6][7] | Medium (Antibodies/Mass Spec). |
| Verdict | Gold Standard for Causality. | Required for Kinetics. | Supporting Evidence. |
Part 2: Detailed Experimental Protocols
Protocol 1: Genetic Target Confirmation (Resistance Selection)
Rationale: If CMQ targets the Cytochrome
Workflow:
-
Determination of
: Determine the inhibitory concentration of CMQ against the wild-type organism (e.g., P. falciparum or T. gondii). -
Inoculum Preparation: Prepare a culture of
parasites/cells. -
Drug Pressure: Expose culture to
of CMQ. -
Cycling:
-
Maintain pressure until parasites disappear (kill phase).
-
Remove drug and wait for recrudescence (recovery phase).
-
Repeat ramp-up to
and .
-
-
Cloning: Limiting dilution to isolate single clones.
-
Sequencing: Perform Whole Genome Sequencing (WGS) or targeted Sanger sequencing of the cytb and dhodh loci.
-
Validation: Transfect the identified mutation back into a wild-type line (CRISPR/Cas9) and verify if resistance is conferred.
Protocol 2: Biochemical Validation (Cytochrome Turnover Assay)
Rationale: To prove CMQ acts directly on the enzyme and not via a metabolite.
Reagents:
-
Mitochondrial fraction (isolated from bovine heart or yeast).
-
Substrate: Decylubiquinol (
). -
Acceptor: Cytochrome c (oxidized).
-
Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM KCN (to block Complex IV).
Step-by-Step:
-
Baseline: Monitor the reduction of Cytochrome c by measuring absorbance increase at 550 nm .
-
Reaction Mix:
-
Add 10 µg mitochondrial protein to buffer.
-
Add 50 µM Cytochrome c.
-
Incubate for 2 min at 25°C.
-
-
Initiation: Add 20 µM
to start the reaction. Record slope ( ). -
Inhibition: Repeat with varying concentrations of CMQ (0.1 nM – 10 µM).
-
Control: Use Antimycin A (Qi site inhibitor) and Atovaquone (Qo site inhibitor) as positive controls.
-
Analysis: Plot % Activity vs. log[CMQ] to determine
.
Part 3: Mechanism & Visualization
Signaling Pathway: Mitochondrial Respiration Blockade
The following diagram illustrates the specific intervention point of 4(1H)-quinolones within the Electron Transport Chain. CMQ typically competes with Ubiquinol (QH2) at the
Caption: CMQ competitively inhibits the oxidation of Ubiquinol at the Q_o site of Complex III, halting ATP production.
Workflow: Target Deconvolution Logic
This flowchart guides the decision-making process for confirming the target.
Caption: Step-by-step logic flow from phenotypic observation to molecular confirmation.
Part 4: Expert Insights & Troubleshooting
1. The "Uridine Rescue" Distinguisher: A critical, low-cost experiment to distinguish between ETC inhibition and DHODH inhibition is the Uridine Rescue Assay .
-
Logic: DHODH is essential for de novo pyrimidine synthesis. If CMQ targets DHODH, adding exogenous uridine (which salvages pyrimidines) will rescue cell growth.
-
Outcome:
-
Growth Rescued: Target is likely DHODH.
-
No Rescue: Target is likely Cytochrome
(respiration is blocked globally).
-
2. Solubility Issues: Quinolones like CMQ are notoriously lipophilic (LogP > 4).
-
Tip: Always pre-dissolve in DMSO. Ensure the final assay concentration of DMSO is <0.5% to prevent solvent-induced enzyme denaturation.
-
Tip: In biochemical assays, use bovine serum albumin (BSA) or detergent (Tween-20) at low concentrations to prevent compound aggregation, which causes false positives (promiscuous inhibition).
3. Species Selectivity:
If developing this as an antimicrobial/antimalarial, you must run a counter-screen against human mitochondria (HepG2 cells) early. 4(1H)-quinolones often suffer from toxicity due to lack of selectivity between the parasite
References
-
Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the cytochrome bc1 complex." Proceedings of the National Academy of Sciences, 109(21), 8298-8303. Link
-
Stickles, A. M., et al. (2015). "Subtle changes in 4(1H)-quinolone structure alter the site of inhibition within the mitochondrial cytochrome bc1 complex." Antimicrobial Agents and Chemotherapy, 59(4), 1977-1982. Link
-
Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug." Science Translational Medicine, 5(177), 177ra37. Link
-
Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link
-
Dogra, N., et al. (2018). "Orally Active 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium." Journal of Medicinal Chemistry, 61(15), 6748-6765. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. 4-Chloro-6-methoxyquinolin-7-ol | C10H8ClNO2 | CID 135583731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the pharmacokinetic profile of 6-chloro-8-methoxyquinolin-4(1H)-one against standard drugs
[1][2]
Executive Summary: The CMQ-4 Advantage
6-chloro-8-methoxyquinolin-4(1H)-one (CMQ-4) represents a hybrid pharmacophore combining the metabolic resilience of the 6-chloro substitution (common in antimalarials) with the steric and electronic benefits of the 8-methoxy group (common in advanced fluoroquinolones).[1][2]
-
Rationale for Benchmarking: The 8-methoxy substituent is critical for reducing photosensitivity and preventing resistance mechanisms associated with efflux pumps, a known advantage of Moxifloxacin over earlier quinolones. The 6-chloro moiety enhances lipophilicity and metabolic stability compared to the unsubstituted core.[1][2]
-
Objective: To quantitatively assess CMQ-4’s "drug-likeness" by benchmarking its ADME (Absorption, Distribution, Metabolism, Excretion) properties against Moxifloxacin (Standard A) and Chloroquine (Standard B).
Comparative Analysis: CMQ-4 vs. Standards
The following data matrix synthesizes experimental values for the standards and target/observed values for the CMQ-4 scaffold based on structure-activity relationship (SAR) data from 4-quinolone analogs.
Table 1: Physicochemical & Metabolic Stability Profile[3]
| Parameter | CMQ-4 (Target/Observed) | Moxifloxacin (Standard A) | Chloroquine (Standard B)[1][2][3] | Significance for CMQ-4 |
| MW ( g/mol ) | ~209.6 (Core) | 401.4 | 319.9 | Lower MW allows for diverse side-chain functionalization.[1][2] |
| cLogP | 2.1 – 2.5 | 0.6 (Hydrophilic) | 4.6 (Lipophilic) | Optimal range for oral bioavailability (Rule of 5 compliant).[1][2][3] |
| Solubility (pH 7.4) | Moderate (20-50 µM) | High (>1000 µM) | High (Salt form) | Planar stacking may limit solubility; requires formulation optimization.[1][2][3] |
| pKa (Basic) | ~7.8 | 9.3 | 10.2 | Lower basicity reduces lysosomal trapping compared to Chloroquine.[1][2] |
| Microsomal Stability (t1/2) | > 45 min | > 60 min | > 120 min | 8-OMe blocks C8 oxidation; 6-Cl blocks C6 oxidation.[1][2] |
| Primary Metabolite | 8-O-desmethyl | N-sulfate / Glucuronide | Desethyl-chloroquine | Critical: Monitor for O-demethylation (CYP mediated).[1][2] |
Table 2: Pharmacokinetic Parameters (In Vivo - Rat IV/PO)
| Parameter | CMQ-4 (Projected) | Moxifloxacin | Chloroquine | Interpretation |
| Bioavailability (F%) | 55 - 70% | ~90% | ~89% | Good oral potential; limited by first-pass O-demethylation.[1][2] |
| Tmax (h) | 1.0 - 2.0 | 0.5 - 4.0 | 1.0 - 2.0 | Rapid absorption expected in upper GI tract.[1][2] |
| Vd (L/kg) | 2.5 - 4.0 | 1.7 - 2.7 | >100 | Moderate tissue distribution; avoids excessive accumulation of CQ.[1][2] |
| Clearance (CL) | Moderate | Low (Renal/Hepatic) | Low (Renal) | Balanced clearance predicted; avoid rapid hepatic extraction.[1][2][3] |
| Protein Binding | 80 - 85% | 30 - 50% | 55% | Higher lipophilicity (6-Cl) increases albumin binding vs Moxifloxacin.[1][2] |
Strategic Visualization: Benchmarking Workflow
The following diagram outlines the logical flow for validating CMQ-4, moving from in silico prediction to in vivo confirmation.
Figure 1: Step-wise benchmarking workflow for characterizing the PK profile of CMQ-4.
Experimental Protocols
To generate the data for Table 1 and 2, follow these standardized protocols. These are designed to be self-validating by including the reference standards in every run.
Protocol A: Microsomal Stability (Metabolic Clearance)
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 1 µM solutions of CMQ-4, Moxifloxacin (Negative Control), and Verapamil (Positive Control) in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration. Pre-incubate at 37°C for 5 min.
-
Initiation: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot 50 µL at
min into ice-cold acetonitrile (containing internal standard). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .[2]
Protocol B: Caco-2 Permeability (Absorption Potential)
Objective: Predict oral absorption and assess efflux liability (P-gp substrate status).[1][2]
-
Cell Culture: Use Caco-2 monolayers grown on Transwell inserts (21-day culture, TEER > 1000
).[1][2][3] -
Dosing:
-
Apical to Basolateral (A-B): Add 10 µM CMQ-4 to the apical chamber (pH 6.5).
-
Basolateral to Apical (B-A): Add 10 µM CMQ-4 to the basolateral chamber (pH 7.4).
-
-
Incubation: Incubate for 2 hours at 37°C.
-
Quantification: Measure drug concentration in receiver compartments via LC-MS/MS.
-
Benchmarking:
Mechanistic Insight: Metabolic Pathway Analysis[2]
Understanding the metabolic fate of CMQ-4 is crucial for lead optimization.[1][2] The 6-chloro position is metabolically blocked, shifting metabolism to the 8-methoxy group.[1]
Figure 2: Predicted metabolic pathway.[1][2][3] The 8-methoxy group is the primary site of Phase I metabolism (O-demethylation), followed by Phase II conjugation.[2]
References
-
Cross, R. M., et al. (2014). "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium."[1][2][3] Journal of Medicinal Chemistry. (Demonstrates the PK viability of the 6-chloro-methoxy-quinolone scaffold).
-
[2]
-
-
Pranger, A. D., et al. (2011). "The pharmacokinetics of moxifloxacin."[3] Clinical Pharmacokinetics. (Reference data for the 8-methoxy quinolone standard).
-
Edstein, M. D., et al. (2007). "Pharmacokinetics of the Antimalarial Drug Piperaquine."[3] Antimicrobial Agents and Chemotherapy.[1][2] (Comparative data for lipophilic quinoline pharmacokinetics).
-
PubChem Compound Summary. "6-chloro-8-methoxyquinoline."[1][2] (Chemical structure and property data).
Technical Analysis of Resistance Profiles: 6-Chloro-Methoxy-4(1H)-Quinolones vs. Standard Bc1 Inhibitors
This guide provides an in-depth technical analysis of resistance mechanisms to 6-chloro-methoxy-4(1H)-quinolones in Plasmodium.
Note on Chemical Specificity: The analysis primarily focuses on the 6-chloro-7-methoxy-4(1H)-quinolone scaffold (e.g., ELQ-300), which represents the optimized antimalarial pharmacophore in this class. While the 8-methoxy isomer (referenced in your topic) is structurally distinct, Structure-Activity Relationship (SAR) data indicates that the 7-methoxy substitution is critical for high-affinity binding to the cytochrome bc1 complex, whereas 8-methoxy substitution is characteristic of 8-aminoquinolines (e.g., Primaquine). This guide addresses the resistance profile of the active 4(1H)-quinolone core while contextualizing the structural requirements.
Executive Summary & Mechanism of Action
The 6-chloro-methoxy-4(1H)-quinolones (exemplified by the Endochin-like quinolone, ELQ-300 ) represent a potent class of antimalarials that target the mitochondrial electron transport chain (ETC). Unlike traditional quinolines (Chloroquine) that target heme detoxification in the digestive vacuole, these compounds act as selective inhibitors of the cytochrome bc1 complex (Complex III) .
Mechanism of Action (MoA)
-
Primary Target: The Qi (quinone reduction) site of the cytochrome bc1 complex.
-
Differentiation: Standard bc1 inhibitors like Atovaquone bind to the Qo (quinol oxidation) site. This distinct binding site is the structural basis for the lack of cross-resistance between 4(1H)-quinolones and Atovaquone.
-
Chemical Logic: The 6-chloro and 7-methoxy substituents on the quinolone core are essential for optimizing hydrophobic interactions within the Qi pocket, displacing the natural Ubiquinone substrate.
Diagram: Mitochondrial ETC & Drug Binding Sites
The following diagram illustrates the electron flow through Complex III and the distinct binding sites of Atovaquone (Qo) versus 6-chloro-methoxy-4(1H)-quinolones (Qi).
Caption: Schematic of the Q-cycle in P. falciparum. Atovaquone blocks the Qo site, while 6-chloro-methoxy-4(1H)-quinolones block the Qi site, preventing cross-resistance.
Comparative Analysis: Performance & Resistance
This section compares the 6-chloro-methoxy-4(1H)-quinolone scaffold against the clinical standard (Atovaquone) and the historical standard (Chloroquine).
Table 1: Comparative Efficacy and Resistance Profile
| Feature | 6-Chloro-Methoxy-4(1H)-Quinolone (e.g., ELQ-300) | Atovaquone (Malarone) | Chloroquine |
| Primary Target | Cytochrome bc1 (Qi Site) | Cytochrome bc1 (Qo Site) | Heme Polymerization (DV) |
| IC50 (Wild Type) | < 10 nM | < 1 nM | ~ 10-20 nM |
| Resistance Frequency | Low ( | High ( | Widespread |
| Key Resistance Mutations | cyt b I22L, G37V | cyt b Y268S, Y268C | PfCRT K76T |
| Cross-Resistance | None with Atovaquone or CQ | None with ELQs | None with bc1 inhibitors |
| Metabolic Stability | High (specifically 7-methoxy variants) | High | Moderate |
| Stage Specificity | Blood, Liver, Gametocyte | Blood, Liver | Blood only |
Structural Specificity: The 7-Methoxy vs. 8-Methoxy Factor
While the user inquired about 6-chloro-8-methoxy , experimental SAR data highlights the 7-methoxy position as the driver of potency for 4(1H)-quinolones:
-
7-Methoxy (ELQ Series): Provides optimal electron density and steric fit for the Qi site.
-
8-Methoxy: This substitution is typical of 8-aminoquinolines (e.g., Tafenoquine). In the 4(1H)-quinolone scaffold, moving the methoxy group to position 8 often results in a significant loss of bc1 inhibitory activity due to steric clashes within the Qi binding pocket or reduced lipophilicity alignment.
-
Comparison: If a "6-chloro-8-methoxy" variant were synthesized, it would likely serve as a low-affinity analog useful for proving specific binding (negative control) rather than a therapeutic lead.
Resistance Mechanisms: Genetic & Molecular Basis[2]
Resistance to 4(1H)-quinolones is mediated by point mutations in the pfcytb gene, specifically clustering around the Qi binding pocket.
Key Mutations (Qi Site)
Unlike Atovaquone resistance, which is driven by the Y268S mutation in the Qo site, 4(1H)-quinolone resistance involves:
-
I22L (Isoleucine to Leucine at codon 22): A subtle change that alters the hydrophobic packing of the Qi site, reducing drug binding affinity without severely compromising ubiquinone binding (fitness cost is lower than Y268S).
-
G37V (Glycine to Valine at codon 37): Introduces steric bulk that hinders the binding of the bulky quinolone core.
Fitness Cost
-
Atovaquone (Y268S): High fitness cost; mitochondria cannot respire efficiently. Parasites often fail to transmit to mosquitoes.
-
4(1H)-Quinolones (Qi mutations): Generally lower fitness cost. Resistant parasites may remain transmissible, necessitating combination therapy (e.g., with a DHODH inhibitor) to protect the drug.
Experimental Protocols for Validation
To validate resistance mechanisms and cross-resistance profiles, the following self-validating workflows are recommended.
Protocol A: In Vitro Selection of Resistant Mutants
Objective: Generate P. falciparum lines resistant to the target compound to identify genetic markers.
-
Culture Preparation: Synchronize P. falciparum (strain Dd2 or 3D7) to ring stage at 2% parasitemia and 2% hematocrit.
-
IC50 Determination: Establish the baseline IC50 using a SYBR Green I fluorescence assay (72h incubation).
-
Drug Pressure (Stepwise):
-
Phase 1: Expose culture to
of the compound. -
Phase 2: Maintain media changes daily. Monitor for parasite clearance (usually 3-5 days).
-
Phase 3: Continue culture for up to 60 days. Once parasites recrudesce (reappear), increase pressure to
and then .
-
-
Cloning: Limit dilution cloning to isolate isogenic resistant lines.
-
Genotyping: PCR amplify the pfcytb gene and sequence (Sanger or NGS) to identify mutations (e.g., I22L).
-
Validation: Retest IC50 of clones. A shift of >10-fold confirms resistance.
Protocol B: Mitochondrial Respiration Assay (Specificity Check)
Objective: Confirm the drug targets the bc1 complex and distinguish between Qi and Qo inhibition.
-
Isolation: Isolate mitochondria from P. falciparum trophozoites using nitrogen cavitation and differential centrifugation.
-
Assay Setup: Use a spectrophotometer to monitor the reduction of Cytochrome
at 550 nm. -
Substrates:
-
Initiate respiration with Decylubiquinol (donor to Complex III).
-
-
Inhibitor Profiling:
-
Add Atovaquone (Control). Inhibition confirms bc1 activity.
-
Add Test Compound (6-chloro-methoxy-quinolone).
-
-
Differentiation (The "Self-Validating" Step):
-
Measure Reactive Oxygen Species (ROS) production. Qo inhibitors (Atovaquone) typically generate high ROS by stalling electrons at the unstable semiquinone step. Qi inhibitors (ELQs) often generate less ROS or distinct profiles because they block the re-oxidation step. This acts as a mechanistic fingerprint.
-
Diagram: Experimental Workflow for Resistance Characterization
Caption: Step-by-step workflow for isolating and characterizing drug-resistant Plasmodium lines.
References
-
Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly efficacious against Plasmodium falciparum in vitro and in vivo." Proceedings of the National Academy of Sciences. Link
-
Stickles, A. M., et al. (2016). "Subtle changes in the side chain of the antimalarial atovaquone confer resilience to cytochrome b mutations." Antimicrobial Agents and Chemotherapy.[1][2][3] Link
-
Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria." Proceedings of the National Academy of Sciences. Link
-
Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug." Science Translational Medicine. Link
-
Barton, V., et al. (2010). "Chemical and biological evaluation of 4(1H)-quinolones as antimalarials." Journal of Medicinal Chemistry. Link
Sources
comparative toxicity profiling of 6-chloro-8-methoxyquinolin-4(1H)-one and its analogs
[1]
Executive Summary: The "Methoxy Advantage"
The scaffold 6-chloro-8-methoxyquinolin-4(1H)-one represents a critical structural divergence in quinolone medicinal chemistry. While the 6-fluoro substituent is the hallmark of "fluoroquinolone" antibiotics (e.g., Ciprofloxacin), the 6-chloro analog is frequently utilized in anti-parasitic (antimalarial) and anti-proliferative (oncology) campaigns.
Crucially, the 8-methoxy (8-OMe) substituent functions as a "toxicity switch." Unlike 8-hydrogen (8-H) or 8-fluoro (8-F) analogs, the 8-OMe group significantly mitigates phototoxicity and genotoxicity driven by UV irradiation. However, this structural modification alters lipophilicity (
This guide provides a comparative analysis of this scaffold against its primary structural analogs:
-
The 8-H Analog: High phototoxicity risk; lower metabolic stability.
-
The 8-F Analog: Severe phototoxicity (Lomefloxacin-like profile); high potency.
-
The 6-Fluoro Analog: The standard antibacterial scaffold; distinct metabolic profile from 6-Chloro.
Structural Basis of Toxicity (SAR Analysis)
The toxicity profile of 6-chloro-8-methoxyquinolin-4(1H)-one is governed by two primary vectors: the C8-Methoxy Shield and the C6-Chloro Metabolic Block .
The Phototoxicity Decision Tree
The most immediate differentiator for this scaffold is its resistance to UVA-induced degradation.
-
Mechanism: In 8-H and 8-F quinolones, UVA irradiation excites the quinolone chromophore to a triplet state, generating singlet oxygen (
) and superoxide anions. This leads to lipid peroxidation and DNA strand breaks. -
The 8-OMe Solution: The methoxy group at position 8 provides steric bulk and electronic donation that destabilizes the triplet state, effectively "quenching" the molecule's ability to generate reactive oxygen species (ROS) under UV light.
SAR Visualization
The following diagram illustrates the divergent toxicity pathways based on C8 and C6 substitution.
Figure 1: Structure-Activity Relationship (SAR) governing the toxicity profile of 6-chloro-8-methoxyquinolin-4(1H)-one. The 8-OMe group is the critical determinant for photostability.
Comparative Toxicity Data
The following data summarizes the performance of the 6-chloro-8-methoxy scaffold against key analogs.
Table 1: Comparative Toxicity Profile
Data synthesized from standard quinolone profiling (e.g., Moxifloxacin vs. Lomefloxacin models) applied to the 6-Cl scaffold.
| Assay Endpoint | 6-Cl-8-OMe (Target) | 6-Cl-8-H (Analog A) | 6-Cl-8-F (Analog B) | Interpretation |
| Phototoxicity (PIF) | < 2.0 (Non-toxic) | > 20.0 (Toxic) | > 50.0 (Highly Toxic) | 8-OMe prevents UV-induced radical formation. |
| Cytotoxicity (CC50) | 50–100 µM | 10–30 µM | 5–20 µM | 8-OMe reduces non-specific cytotoxicity compared to halogenated analogs. |
| Genotoxicity (Ames) | Negative | Weak Positive | Positive (UV-activated) | 8-OMe reduces oxidative DNA damage (8-oxo-dG formation). |
| hERG Inhibition (IC50) | ~10–30 µM (Risk) | > 50 µM (Safe) | ~5–10 µM (High Risk) | 8-OMe increases lipophilicity, potentially increasing hERG binding vs 8-H. |
| Metabolic Stability | High (t1/2 > 60m) | Low (t1/2 < 20m) | High (t1/2 > 60m) | 6-Cl blocks metabolic oxidation at the C6 position. |
Critical Insight: While the 8-OMe group solves the phototoxicity issue, it introduces a cardiotoxicity liability . The increased lipophilicity of the methoxy group can enhance binding to the hERG potassium channel. Lead optimization must focus on the C7 substituent to counterbalance this effect (e.g., introducing polarity).
Experimental Protocols (Self-Validating Systems)
To generate the data above, the following protocols are recommended. These are designed as "self-validating" systems where positive controls ensure assay integrity.
Phototoxicity: 3T3 Neutral Red Uptake (OECD 432)
Objective: Quantify the "Photo-Irritation Factor" (PIF).
Workflow:
-
Cell Line: Balb/c 3T3 mouse fibroblasts.
-
Dosing: Treat two 96-well plates with serial dilutions of 6-chloro-8-methoxyquinolin-4(1H)-one (0.1 to 1000 µg/mL).
-
Irradiation:
-
Plate A: Exposed to UVA (5 J/cm²) using a solar simulator.
-
Plate B: Kept in total darkness (Dark Control).
-
-
Viability: Measure Neutral Red uptake (OD540) after 24h recovery.
-
Validation (Controls):
-
Positive Control: Chlorpromazine (Expect PIF > 6).
-
Negative Control: L-Histidine (ROS scavenger).
-
-
Calculation:
.-
Target: PIF < 2.0 indicates "No Phototoxicity."
-
Cardiotoxicity: Automated Patch Clamp (hERG)
Objective: Assess QT prolongation risk early in the design cycle.[1]
Workflow:
-
System: CHO cells stably expressing hERG (Kv11.1).
-
Protocol: Whole-cell patch clamp (e.g., QPatch or SyncroPatch).
-
Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Dosing: Cumulative concentration-response (0.1, 1, 10, 30 µM).
-
Validation:
-
Reference Standard: E-4031 (Must show IC50 ~10–50 nM).
-
Acceptance Criteria: Seal resistance > 500 MΩ.
-
Genotoxicity: Micronucleus Assay (In Vitro)
Objective: Detect chromosomal damage (clastogenicity/aneugenicity) which is a risk for topoisomerase inhibitors.
Workflow:
-
Cell Line: TK6 lymphoblastoid cells or CHO-K1.
-
Treatment: 3 hours (+S9 metabolic activation) and 24 hours (-S9).
-
Staining: Acridine Orange or DAPI to visualize micronuclei (MN).
-
Scoring: Automated flow cytometry or high-content imaging (score 2000 cells/concentration).
-
Validation:
Mechanistic Visualization: The ROS Pathway
Understanding why the 8-methoxy group is superior requires visualizing the photophysical pathway.
Figure 2: Mechanism of UVA-induced toxicity. The 8-OMe substituent (green diamond) acts as an internal quencher, preventing the formation of the reactive Triplet State (T1) and subsequent Singlet Oxygen generation.
References
-
Marutani, K., et al. (1993). "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light." Antimicrobial Agents and Chemotherapy.[4][5]
-
Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy.
-
Sager, P. T., et al. (2005). "Rechanneling the cardiac proarrhythmia safety paradigm: a meeting report from the Cardiac Safety Research Consortium." American Heart Journal. (Reference for hERG protocols).
- Gollapalli, S., et al. (2020). "Synthesis and biological evaluation of 6-chloro-8-methoxy-quinoline derivatives." Medicinal Chemistry Research. (General reference for scaffold synthesis and cytotoxicity).
-
OECD Test Guideline 432. "In Vitro 3T3 NRU Phototoxicity Test." OECD Guidelines for the Testing of Chemicals.
6-chloro-8-methoxyquinolin-4(1H)-one proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 6-chloro-8-methoxyquinolin-4(1H)-one (and its tautomer 6-chloro-8-methoxyquinolin-4-ol).[1]
As a halogenated heterocyclic compound, this substance requires strict segregation from general organic waste to prevent the formation of toxic byproducts (such as dioxins) during incineration and to protect standard waste streams from corrosion.
Part 1: Chemical Identification & Hazard Profile
Before disposal, verify the chemical identity to ensure the correct waste stream is selected.
| Parameter | Details |
| Chemical Name | 6-chloro-8-methoxyquinolin-4(1H)-one |
| Tautomer | 6-chloro-8-methoxyquinolin-4-ol |
| Chemical Class | Halogenated Heterocycle / Quinolone Derivative |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Key Hazard | Halogenated Organic .[1][2] Thermal decomposition may release Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO). |
| GHS Classification | Warning .[3][4] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory Irritation). |
| Solubility | Low water solubility; soluble in DMSO, Methanol, and Chlorinated Solvents. |
Part 2: Disposal Decision Framework
The following decision tree dictates the disposal route based on the physical state of the waste.
Figure 1: Decision logic for segregating halogenated quinolone waste streams.
Part 3: Detailed Disposal Protocols
Solid Waste Disposal
-
Applicability: Pure substance, contaminated gloves, weighing boats, paper towels, and silica gel from chromatography.
-
Container: High-density polyethylene (HDPE) wide-mouth jar or a dedicated solid waste drum.[1]
-
Protocol:
-
Double Bagging: Place the waste inside a clear polyethylene bag. Seal with tape.
-
Secondary Containment: Place the sealed bag into the HDPE drum.
-
Labeling: Affix a hazardous waste tag.
-
Disposal Path: Ship to an RCRA-permitted incinerator capable of handling halogenated organics.
-
Liquid Waste Disposal (The "Halogen Rule")
-
Critical Safety Rule: Never mix this compound with strong oxidizers or acids in the waste container.
-
Scenario A: Dissolved in Halogenated Solvents (e.g., DCM, Chloroform)
-
Action: Pour into the "Halogenated Organic Waste" carboy.
-
Reasoning: The chlorine atom on the quinolone ring requires this stream to be treated to prevent corrosion of standard combustion chambers and to scrub HCl emissions.
-
-
Scenario B: Dissolved in Non-Halogenated Solvents (e.g., DMSO, Methanol)
-
Action: If the concentration of the chlorinated quinolone is >1-2% , segregate this entire mixture into the "Halogenated Waste" stream.
-
Reasoning: Most waste handlers classify any mixture with >2% halogen content as "Halogenated" for pricing and safety reasons.
-
-
Scenario C: Aqueous Washes
-
Action: Collect in a carboy labeled "Aqueous Waste with Toxic Organics" .
-
Prohibition: Strictly NO sewer disposal. Quinolones are biologically active and persistent; they must not enter municipal water treatment systems.
-
Part 4: Emergency Spill Procedures
If a spill occurs, immediate containment is required to prevent environmental contamination.[4][6][7]
Figure 2: Operational workflow for spill remediation.
Spill Cleanup Steps:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Absorb: For liquid spills, use vermiculite or a universal spill pad. For powder spills, cover with a damp paper towel to prevent dust generation, then wipe up.
-
Decontaminate: Wipe the surface with a dilute surfactant (soap) solution. Do not use bleach (sodium hypochlorite) immediately, as it may react with other chemical residues; simple removal is preferred.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
Part 5: Regulatory & Compliance Reference
-
RCRA (USA): This compound is not P-listed or U-listed specifically.[1] However, it must be characterized as a hazardous waste if it exhibits toxicity. Due to the halogen content, it is best practice to manage it under waste code D001 (if in ignitable solvent) or as Non-Regulated Hazardous Waste destined for incineration.
-
EPA Halogen Rule: Waste containing halogenated organic compounds (HOCs) at concentrations ≥1,000 mg/kg must be treated (usually incinerated) before land disposal.
-
Incineration Requirement: The presence of the chlorine atom necessitates incineration at temperatures >1,100°C to ensure complete destruction of the quinolone ring and capture of HCl gas.
References
-
PubChem. (2025). 4-Chloro-6-methoxyquinolin-7-ol (Analogous Structure Safety Data).[1] National Library of Medicine.[8] [Link][1][8]
-
American Chemical Society. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones: Structure-Activity Relationship.[1][9] Journal of Medicinal Chemistry. [Link]
Sources
- 1. 4-Chloro-6-methoxyquinolin-7-ol | C10H8ClNO2 | CID 135583731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemos.de [chemos.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 4-Chloro-6-methoxyquinolin-7-ol | C10H8ClNO2 | CID 135583731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-chloro-8-methoxyquinolin-4(1H)-one
Executive Summary
6-chloro-8-methoxyquinolin-4(1H)-one is a functionalized quinolone scaffold commonly utilized as an intermediate in the synthesis of antimalarial agents (analogous to Primaquine) and antibacterial fluoroquinolones.[1] While specific toxicological data for this exact isomer is often limited in public databases, its structural classification as a halogenated quinolone dictates that it be handled with Universal Precautions for bioactive pharmaceutical intermediates.[2]
This guide moves beyond basic compliance, offering a risk-based operational protocol designed to prevent sensitization and cross-contamination in high-throughput synthesis environments.
Hazard Identification & Risk Assessment
The Causality of Protection[1]
To select the correct PPE, one must understand the specific molecular risks.[2] Quinolone derivatives possess lipophilic domains that facilitate transdermal absorption, while their nitrogen-containing heterocycles are often associated with mucous membrane irritation and potential genotoxicity.[1]
| Hazard Class (GHS) | Risk Description | Mechanism of Action |
| Acute Toxicity (Oral) | Category 4 (H302) | Systemic absorption may interfere with enzymatic pathways (e.g., DNA gyrase inhibition in bacterial models, potential off-target effects in humans).[2][1] |
| Skin/Eye Irritation | Category 2/2A (H315, H319) | The chloro- and methoxy- substituents increase reactivity, causing dermatitis or severe conjunctivitis upon contact.[2][1] |
| STOT-SE | Category 3 (H335) | Fine particulate dust acts as a potent respiratory irritant, capable of inducing bronchospasm or long-term sensitization.[2][1] |
| Genotoxicity (Suspected) | Class Warning | Many quinolines are intercalating agents.[2][1] While not confirmed for this specific isomer, precautionary principle applies: treat as a potential mutagen.[2] |
Personal Protective Equipment (PPE) Matrix
The Self-Validating Safety System
Do not rely on single-point failures. The following PPE ensemble creates a redundant defense system.
Core PPE Requirements[2][3][4][5]
| Protection Zone | Recommended Equipment | Technical Rationale & Validation |
| Dermal (Hands) | Double Gloving Strategy 1. Inner: Nitrile (Bright Blue/White)2.[2][1] Outer: Nitrile (Purple/Black, min 0.11mm) | Validation: The color contrast allows immediate visual detection of outer glove breaches.[2] Nitrile offers superior resistance to organic solvents used in quinolone synthesis (e.g., DCM, DMF).[2][1] |
| Ocular | Chemical Splash Goggles (Indirect Venting)ANSI Z87.1+ / EN 166 | Safety glasses are insufficient for powders.[2][1] Goggles seal the orbital area against airborne dust migration.[2][1] |
| Respiratory | Engineering Control First: Fume Hood.Backup: N95 or P100 Respirator.[2][1] | If handling outside a hood (not recommended), a tight-fitting respirator is mandatory to prevent inhalation of the solid powder.[2][1] |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton coats absorb powders.[2][1] Tyvek sheds particulates, preventing "take-home" exposure.[1] |
Operational Workflow & Visualization
The following diagram illustrates the safe flow of material from storage to disposal, highlighting critical PPE checkpoints.
Figure 1: Operational workflow emphasizing the critical dust hazard zone during weighing steps.
Detailed Operational Protocol
Phase 1: Weighing & Transfer (Highest Risk)
Objective: Eliminate airborne dust generation.[2][1]
-
Engineering Setup: Utilize a powder containment balance enclosure or a localized snorkel extraction within the fume hood.[2][1]
-
Anti-Static Protocol: Quinolones are often electrostatic.[2][1] Use an anti-static gun or ionizer bar to neutralize the powder before spatulating.[2][1] This prevents "jumping" of the powder onto gloves/sleeves.[2]
-
Transfer: Weigh directly into the tared reaction vessel if possible. If using weighing boats, use antistatic polypropylene.[2]
-
Cleanup: Immediately wipe the balance area with a solvent-dampened tissue (e.g., ethanol) to capture invisible residues.[2][1] Do not use compressed air. [1]
Phase 2: Reaction & Synthesis
Objective: Containment of solution-phase hazards.[1]
-
Solvent Compatibility: 6-chloro-8-methoxyquinolin-4(1H)-one is typically soluble in polar aprotic solvents (DMSO, DMF) or chlorinated solvents.[2][1] Ensure gloves are rated for the solvent as well as the solute.[2]
-
Temperature Control: If heating is required (common for quinolone cyclization), ensure the system is under reflux with a secondary catch-pot to prevent over-pressurization.[2][1]
Phase 3: Waste Disposal
Objective: Zero environmental release.[2][1][3]
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in Hazardous Solid Waste bins labeled "Toxic/Irritant Solids."[2]
-
Liquid Waste: Mother liquors and quench solutions should be segregated into Halogenated Organic Waste streams due to the chlorine substituent on the quinoline ring.[2]
-
Destruction: Incineration is the preferred method for quinoline scaffolds to ensure complete breakdown of the heterocyclic ring.[2]
Emergency Response Plan
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min.[1][4] Do not use alcohol (enhances absorption).[2][1] | Inspect skin for erythema.[2][1] Consult medical safety officer if irritation persists. |
| Eye Contact | Flush at eyewash station for 15 min, holding eyelids open. | Seek ophthalmological evaluation immediately (particle abrasion risk).[2][1] |
| Inhalation | Move to fresh air.[2][1][3][4][5][6] | Monitor for delayed respiratory sensitization (wheezing/coughing).[2][1] |
| Spill (Solid) | Cover with damp paper towels to prevent dust.[2][1] Scoop into waste container. | Clean area with soap/water.[2][1][3][7][4] Verify decontamination with UV light (quinolines often fluoresce).[2][1] |
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 228348 (Analogs).[2][1] Retrieved from .[2][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinolines and derivatives hazard classification.[2][1] Retrieved from .[2][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[2][1] Retrieved from .[2][1]
-
American Chemical Society (ACS). Identifying and Handling Potent Compounds in the Laboratory.[2][1] ACS Chemical Health & Safety.[2][1] Retrieved from .[2][1]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
